molecular formula C5H12ClN B182125 1-Methylcyclobutanamine hydrochloride CAS No. 174886-05-6

1-Methylcyclobutanamine hydrochloride

Cat. No.: B182125
CAS No.: 174886-05-6
M. Wt: 121.61 g/mol
InChI Key: JMAQUGPYTWILQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(6)3-2-4-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAQUGPYTWILQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592898
Record name 1-Methylcyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174886-05-6
Record name Cyclobutanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174886-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutanamine hydrochloride is a synthetically valuable primary amine salt featuring a strained cyclobutane ring. This unique structural motif has garnered increasing interest in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclobutane scaffold can impart favorable pharmacological properties, such as metabolic stability and the ability to serve as a bioisostere for other chemical groups. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Part 1: Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and ethanol.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 174886-05-6[3][4]
Molecular Formula C₅H₁₂ClN[3]
Molecular Weight 121.61 g/mol [3]
Melting Point 241-244 °C[4]
Boiling Point 139.9 °C at 760 mmHg[4]
Appearance White to off-white solid[1]
Solubility Soluble in water and ethanol[2]

Part 2: Synthesis of this compound

The synthesis of 1-methylcyclobutanamine, the free base of the hydrochloride salt, can be achieved through several established synthetic routes. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction. Two common methods for the synthesis of the amine are the Ritter reaction and the Curtius rearrangement.

Ritter Reaction of 1-Methylcyclobutanol

A prevalent method for the synthesis of 1-methylcyclobutanamine involves the Ritter reaction, starting from 1-methylcyclobutanol. This two-step process begins with the formation of an N-alkyl amide intermediate, which is then hydrolyzed to yield the desired primary amine.

Experimental Protocol: Ritter Reaction and Hydrolysis

  • Carbocation Formation: 1-Methylcyclobutanol is treated with a strong acid, such as sulfuric acid, in the presence of a nitrile (e.g., acetonitrile). The acid protonates the hydroxyl group, which then departs as a water molecule, forming a stable tertiary carbocation at the 1-position of the cyclobutane ring.

  • Nitrile Attack: The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion intermediate.

  • Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by the addition of water to form an N-(1-methylcyclobutyl)acetamide intermediate.

  • Amide Hydrolysis: The resulting amide is hydrolyzed under acidic or basic conditions to yield 1-methylcyclobutanamine.

  • Salt Formation: The free amine is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate this compound.

Ritter_Reaction cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nitrile Attack cluster_step3 Step 3: Hydrolysis to Amide cluster_step4 Step 4: Amide Hydrolysis cluster_step5 Step 5: Salt Formation A 1-Methylcyclobutanol B Tertiary Carbocation A->B + H+ - H2O D Nitrilium Ion B->D C Acetonitrile C->D E N-(1-methylcyclobutyl)acetamide D->E + H2O F 1-Methylcyclobutanamine E->F H+ or OH- Hydrolysis G 1-Methylcyclobutanamine Hydrochloride F->G + HCl

Caption: Ritter reaction pathway for the synthesis of this compound.

Curtius Rearrangement of 1-Methylcyclobutanecarboxylic Acid

Another synthetic approach is the Curtius rearrangement of 1-methylcyclobutanecarboxylic acid. This multi-step process converts a carboxylic acid into a primary amine with the loss of one carbon atom.

Experimental Protocol: Curtius Rearrangement

  • Acid Chloride Formation: 1-Methylcyclobutanecarboxylic acid is first converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Acyl Azide Formation: The acid chloride is then reacted with an azide salt, typically sodium azide (NaN₃), to form 1-methylcyclobutanecarbonyl azide.

  • Rearrangement to Isocyanate: Upon gentle heating, the acyl azide undergoes a thermal rearrangement, losing nitrogen gas (N₂) to form 1-methylcyclobutyl isocyanate.

  • Hydrolysis to Amine: The isocyanate is then hydrolyzed with an aqueous acid or base. This initially forms a carbamic acid, which is unstable and readily decarboxylates to yield 1-methylcyclobutanamine.

  • Salt Formation: The resulting free amine is treated with hydrochloric acid to afford the hydrochloride salt.

Curtius_Rearrangement A 1-Methylcyclobutanecarboxylic Acid B 1-Methylcyclobutanecarbonyl Chloride A->B + SOCl2 C 1-Methylcyclobutanecarbonyl Azide B->C + NaN3 D 1-Methylcyclobutyl Isocyanate C->D Heat - N2 E 1-Methylcyclobutanamine D->E + H2O - CO2 F 1-Methylcyclobutanamine Hydrochloride E->F + HCl

Caption: Curtius rearrangement for the synthesis of this compound.

Part 3: Reactivity and Applications

As a primary amine, this compound (after conversion to its free base) undergoes typical reactions of this functional group. These include N-alkylation, N-acylation, and formation of ureas and sulfonamides. Its primary utility lies in its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclobutane moiety can act as a rigid scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially enhancing binding affinity to biological targets. It is also explored as a bioisostere for larger or more flexible groups to improve pharmacokinetic properties. For instance, it has been incorporated into compounds targeting various receptors and enzymes.

Experimental Protocol: Urea Formation

This protocol outlines the synthesis of a urea derivative, a common reaction for primary amines in drug discovery.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclobutanamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Isocyanate: To the stirred solution, add an equimolar amount of the desired isocyanate (e.g., phenyl isocyanate, 1.0 equivalent) dropwise at room temperature.

  • Reaction: The reaction is typically exothermic and proceeds rapidly. Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Work-up and Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the corresponding urea.

Part 4: Spectroscopic Characterization

While specific, publicly available experimental spectra for this compound are limited, its spectral characteristics can be predicted based on its structure and general spectroscopic principles.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show the following signals:

  • -NH₃⁺ protons: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In D₂O, this signal will exchange with deuterium and disappear.

  • Cyclobutane ring protons (-CH₂-): A series of complex multiplets in the upfield region, likely between 1.5 and 2.5 ppm. The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, resulting in complex splitting patterns.

  • Methyl protons (-CH₃): A singlet in the upfield region, typically around 1.3-1.5 ppm, integrating to three protons.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display three distinct signals:

  • Quaternary carbon (C-NH₃⁺): A signal in the downfield region, likely around 50-60 ppm, due to the deshielding effect of the attached amino group.

  • Cyclobutane ring carbons (-CH₂-): One or more signals in the aliphatic region, typically between 20 and 40 ppm.

  • Methyl carbon (-CH₃): A signal in the upfield aliphatic region, around 20-30 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group and the alkyl framework:

  • N-H stretching (ammonium): A broad, strong absorption in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.

  • N-H bending (ammonium): A medium to strong absorption around 1600-1500 cm⁻¹.

  • C-H stretching (alkyl): Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H stretching of the cyclobutane and methyl groups.

  • C-H bending (alkyl): Absorptions in the 1470-1350 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

In mass spectrometry, the free base, 1-methylcyclobutanamine, would be analyzed. The molecular ion peak ([M]⁺) would be expected at m/z = 85. Common fragmentation patterns for cyclic amines include:

  • Alpha-cleavage: Loss of a methyl radical to give a fragment at m/z = 70.

  • Ring-opening followed by fragmentation: This can lead to various smaller fragments. A prominent peak might be observed at m/z = 57, corresponding to the loss of ethylene.

Part 5: Safety and Handling

This compound is an irritant.[5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique cyclobutane core offers a rigid scaffold that can be exploited to design novel drug candidates with improved pharmacological profiles. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.
  • Chemsrc. (2025). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6.
  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • ChemBK. (2024). 1-methycyclobutanamine HCL.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • MSU Chemistry. (n.d.). Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutanamine hydrochloride is a crucial building block in contemporary medicinal chemistry, valued for the unique conformational constraints it introduces into pharmacologically active molecules. This guide provides a comprehensive technical overview of its synthesis, moving beyond simple procedural outlines to explore the mechanistic underpinnings and rationale behind established synthetic routes. We will dissect the predominant Ritter reaction pathway, from carbocation generation to final salt formation, and contrast it with the alternative reductive amination strategy. This document is structured to provide actionable, field-proven insights, complete with detailed protocols, comparative data, and critical safety considerations, thereby empowering researchers to confidently approach the synthesis of this pivotal intermediate.

Introduction: The Strategic Importance of the 1-Methylcyclobutyl Moiety

In the landscape of drug discovery, the quest for novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The 1-methylcyclobutanamine moiety has emerged as a valuable structural motif. Its compact, rigid, and three-dimensional nature distinguishes it from more flexible acyclic amines. Incorporating this group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation and can improve binding affinity by locking the molecule into a more favorable conformation for receptor interaction. Consequently, this compound serves as a key starting material in the synthesis of various therapeutic agents, including antihypertensives and neurotransmitter modulators.[1] The hydrochloride salt form is typically preferred for its superior crystallinity, stability, and aqueous solubility, which are advantageous for both storage and subsequent reaction chemistry.[1]

The Primary Synthetic Route: Ritter Reaction of 1-Methylcyclobutanol

The most robust and industrially scalable synthesis of this compound employs the Ritter reaction.[2][3][4] This pathway is favored due to its operational simplicity, cost-effectiveness, and the commercial availability of the starting material, 1-methylcyclobutanol. The reaction transforms the tertiary alcohol into the desired primary amine via an N-alkyl amide intermediate.[2][5]

Mechanistic Causality

The Ritter reaction is an acid-catalyzed transformation that hinges on the formation of a stable carbocation.[6] The entire process can be logically dissected into three core stages:

  • Carbocation Generation: The reaction is initiated by the protonation of the hydroxyl group of 1-methylcyclobutanol by a strong acid, typically concentrated sulfuric acid. This converts the hydroxyl group into a good leaving group (water). Subsequent loss of water generates a relatively stable tertiary carbocation at the 1-position of the cyclobutane ring.

  • Nucleophilic Attack by Nitrile: The electron-deficient carbocation is then intercepted by the lone pair of electrons on the nitrogen atom of a nitrile (commonly acetonitrile). This nucleophilic attack results in the formation of a highly stable nitrilium ion intermediate.

  • Hydrolysis to Amine: During aqueous workup, the nitrilium ion is hydrated to form an N-(1-methylcyclobutyl)amide. This stable amide intermediate is then subjected to vigorous hydrolysis, typically under basic conditions (e.g., refluxing with NaOH), to cleave the amide bond and liberate the free 1-methylcyclobutanamine. The final step involves acidification with HCl to form the stable hydrochloride salt.[2][3]

Diagram 1: The Ritter Reaction Pathway

Ritter_Pathway cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Hydrolysis & Salt Formation A 1-Methylcyclobutanol B Tertiary Carbocation A->B + H₂SO₄ - H₂O C Nitrilium Ion B->C + CH₃CN D N-alkyl Amide C->D + H₂O (Workup) E 1-Methylcyclobutanamine D->E NaOH, Δ F 1-Methylcyclobutanamine HCl E->F + HCl

Caption: Mechanistic flow of the Ritter reaction for 1-methylcyclobutanamine synthesis.

Self-Validating Experimental Protocol

This protocol provides a detailed workflow. Each step is designed to ensure the successful conversion and isolation of the product.

Materials:

  • 1-Methylcyclobutanol (≥97%)

  • Acetonitrile (ACS grade)

  • Sulfuric Acid (98%)

  • Sodium Hydroxide (pellets)

  • Hydrochloric Acid (37%)

  • Diethyl ether (anhydrous)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a drying tube. Charge the flask with 1-methylcyclobutanol (1.0 eq) and acetonitrile (8.0 eq).

  • Carbocation Formation: Cool the stirred mixture to 0 °C using an ice-water bath. Add concentrated sulfuric acid (1.8 eq) dropwise via the dropping funnel over 45-60 minutes. The choice to add acid slowly at low temperature is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions like alkene formation.[7]

  • Reaction Progression: After complete addition, remove the ice bath and allow the mixture to stir at ambient temperature for 18 hours. Monitor the reaction's completion by TLC or GC-MS, looking for the disappearance of the starting alcohol.

  • Quenching: Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step safely quenches the reaction and dilutes the acid.

  • Amide Hydrolysis: Cool the acidic aqueous solution in an ice bath and slowly basify to pH > 12 by adding solid sodium hydroxide pellets. This is a highly exothermic process requiring careful temperature control. Once basic, heat the mixture to reflux for 6 hours to drive the hydrolysis of the intermediate amide to completion.

  • Product Extraction: Cool the biphasic mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL). The amine product is significantly more soluble in the organic phase under basic conditions.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free amine as an oil.

  • Salt Formation and Isolation: Dissolve the crude amine in 100 mL of anhydrous diethyl ether and cool to 0 °C. Add concentrated HCl dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form immediately.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities, and dry under vacuum to a constant weight. The melting point should be sharp, around 241-244 °C, indicating high purity.[8][9]

Table 1: Representative Reaction Data

ParameterSpecificationRationale
Molar Ratio (Alcohol:Nitrile:Acid)1 : 8 : 1.8Excess nitrile drives the reaction forward; stoichiometric acid is required.
Reaction Temperature0 °C to 25 °CControls exothermicity and minimizes side product formation.
Reaction Time18 hoursEnsures complete conversion of the starting material.
Hydrolysis ConditionsAqueous NaOH, Reflux, 6 hoursHarsh conditions are necessary to cleave the stable amide bond.
Typical Isolated Yield70-85%Reflects an efficient and optimized process.

Alternative Route: Reductive Amination of 1-Methylcyclobutanone

An alternative strategy involves the reductive amination of 1-methylcyclobutanone.[10] This method is particularly useful if the ketone is a more accessible precursor. Reductive amination is a powerful tool for C-N bond formation, converting a carbonyl group directly into an amine.[11][12]

Mechanistic & Experimental Considerations

This one-pot reaction proceeds via two key steps:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate) under weakly acidic conditions (pH 4-6) to form an intermediate imine. The acidic catalyst is crucial for activating the carbonyl group but must not be so strong as to fully protonate the ammonia, which would render it non-nucleophilic.

  • In-Situ Reduction: The formed imine (or its protonated iminium ion form) is immediately reduced to the amine by a hydride reducing agent present in the same pot.

The choice of reducing agent is paramount for success. Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice because it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion intermediate.[11][13] This selectivity prevents consumption of the hydride by the starting material and ensures a high yield of the desired amine.

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow Start 1-Methylcyclobutanone + NH₄OAc Imine_Formation Imine Formation (pH 4-6) Start->Imine_Formation Intermediate Iminium Ion Intermediate Imine_Formation->Intermediate Reduction In-Situ Reduction Intermediate->Reduction Product 1-Methylcyclobutanamine Reduction->Product Reducing_Agent NaBH₃CN Reducing_Agent->Reduction Salt_Formation Acidification (+ HCl) Product->Salt_Formation Final_Product Final Product Salt_Formation->Final_Product

Caption: One-pot workflow for reductive amination synthesis.

Product Characterization and Quality Control

Regardless of the synthetic route, rigorous characterization of the final this compound is mandatory to validate its structure and purity. The following techniques are standard:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess for any organic impurities.

  • Mass Spectrometry: Confirms the molecular weight of the free amine cation (m/z = 85.15).

  • Melting Point: A sharp melting point in the range of 241-244 °C is a strong indicator of high purity.[9]

  • FT-IR Spectroscopy: Identifies characteristic stretches, including the broad N-H stretches of the primary ammonium salt.

Critical Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric and hydrochloric acids are extremely corrosive and must be handled exclusively within a certified chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Processes: The addition of sulfuric acid and the subsequent neutralization with sodium hydroxide are highly exothermic. These steps must be performed with adequate cooling and slow, controlled addition to prevent dangerous temperature spikes.

  • Flammable Solvents: Diethyl ether is highly flammable and volatile. All operations involving this solvent must be conducted away from potential ignition sources.

  • Toxicity: Acetonitrile is toxic by inhalation, ingestion, and skin absorption. Handle with appropriate PPE in a well-ventilated area.

Conclusion

The synthesis of this compound is a well-defined process, with the Ritter reaction of 1-methylcyclobutanol representing the most efficient and scalable method for research and production environments. Its success relies on a clear understanding of the underlying carbocation mechanism and careful control of reaction conditions, particularly temperature. While the reductive amination of the corresponding ketone presents a viable alternative, it requires nuanced control over pH and the use of selective reducing agents. This guide has provided the in-depth technical knowledge and practical protocols necessary for the successful synthesis and validation of this important pharmaceutical building block.

References

  • Title: 1-METHYLCYCLOBUTANAMINE HCL Source: ChemBK URL:[Link]
  • Title: Ritter reaction Source: Wikipedia URL:[Link]
  • Title: Ritter Reaction Source: NROChemistry URL:[Link]
  • Title: Ritter Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Ritter Reaction Source: OpenOChem Learn URL:[Link]
  • Title: Ritter Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Reductive amin
  • Title: 1-Methylcyclobutan-1-amine hydrochloride Source: PubChem, N
  • Title: this compound at Best Price Source: Tradeindia URL:[Link]
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
  • Title: 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 Source: Chemsrc URL:[Link]
  • Title: Reductive Amination | Synthesis of Amines Source: The Organic Chemistry Tutor (YouTube) URL:[Link]
  • Title: Reductive aminations by imine reductases: from milligrams to tons Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Dehydration of methylcyclobutanol Source: Chemistry Stack Exchange URL:[Link]
  • Title: (1-Methylcyclobutyl)
  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]

Sources

1-Methylcyclobutanamine hydrochloride CAS number 174886-05-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride (CAS: 174886-05-6): A Key Building Block for Modern Drug Discovery

Section 1: Introduction and Strategic Importance

This compound, identified by CAS number 174886-05-6, is a cyclic primary amine salt that has emerged as a valuable and versatile building block in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its significance lies in the unique structural and conformational properties imparted by the 1-methylcyclobutane moiety. Unlike more common cycloalkanes, the cyclobutane ring is a highly strained, puckered system. This inherent rigidity offers a distinct three-dimensional profile that medicinal chemists can leverage to design novel therapeutic agents with improved pharmacological properties.[1][4]

The incorporation of this scaffold into drug candidates can lead to several strategic advantages, including enhanced metabolic stability, reduced planarity, and the ability to precisely orient key pharmacophoric groups to optimize interactions with biological targets.[4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, characterization, applications, and handling of this important chemical entity.

Section 2: Physicochemical Properties and Specifications

The hydrochloride salt form of 1-methylcyclobutanamine provides enhanced stability and solubility in aqueous media compared to its free base, making it more convenient for handling, storage, and use in various synthetic applications.[5]

PropertyValueSource(s)
CAS Number 174886-05-6[6][7][8]
Molecular Formula C₅H₁₁N·HCl[3][6][7]
Molecular Weight 121.61 g/mol [6][8][9]
Appearance White to off-white crystalline solid or powder[3][6][9]
Melting Point 241-244 °C[2][3][6][7][10]
Solubility Soluble in water and ethanol[6]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2][6][7]
Key Synonyms 1-Amino-1-methylcyclobutane hydrochloride, (1-Methylcyclobutyl)amine hydrochloride[2][3][6][8]

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved by first preparing the free base, 1-methylcyclobutanamine (CAS: 40571-47-9), which is then converted to its hydrochloride salt. Two prevalent and effective synthetic pathways to the free amine are the Ritter reaction and the Curtius rearrangement.

Method A: The Ritter Reaction Pathway

The Ritter reaction is a robust method for synthesizing tertiary carbinamines from the corresponding tertiary alcohol. The choice of this pathway is often dictated by the commercial availability of the 1-methylcyclobutanol starting material and the reaction's tolerance for a variety of functional groups.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a relatively stable tertiary carbocation from 1-methylcyclobutanol under strong acidic conditions. This electrophilic intermediate is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-alkyl amide, which is then hydrolyzed under acidic or basic conditions to furnish the final primary amine.

Ritter_Reaction cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrile Attack cluster_2 Step 3: Hydrolysis Start 1-Methylcyclobutanol Carbocation Tertiary Carbocation Start->Carbocation + H⁺ - H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Amide N-(1-methylcyclobutyl)acetamide Nitrilium->Amide + H₂O Acetonitrile Acetonitrile Acetonitrile->Nitrilium Amine 1-Methylcyclobutanamine (Free Base) Amide->Amine Hydrolysis (H⁺ or OH⁻)

Caption: Ritter reaction workflow for 1-methylcyclobutanamine synthesis.

Experimental Protocol: Synthesis via Ritter Reaction

  • Carbocation Formation & Trapping: To a cooled (0 °C) solution of acetonitrile, add 1-methylcyclobutanol (1.0 eq) dropwise. Slowly add concentrated sulfuric acid (1.2 eq) while maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with a cold aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Workup & Isolation: The resulting aqueous slurry is heated to reflux for 4-6 hours to hydrolyze the amide intermediate. After cooling, the product (free amine) is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methylcyclobutanamine.

Method B: The Curtius Rearrangement Pathway

The Curtius rearrangement provides an alternative route starting from 1-methylcyclobutanecarboxylic acid. This method is particularly useful when the corresponding carboxylic acid is more readily available or cost-effective than the alcohol.

Causality and Mechanistic Insight: The key step is the thermal or photochemical rearrangement of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1] The carboxylic acid is first converted to an activated derivative (e.g., an acyl chloride or mixed anhydride), which then reacts with an azide source (like sodium azide) to form the unstable acyl azide. The isocyanate intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[1]

Curtius_Rearrangement Start 1-Methylcyclobutane- carboxylic Acid AcylAzide Acyl Azide Intermediate Start->AcylAzide 1. SOCl₂ or (COCl)₂ 2. NaN₃ Isocyanate 1-Methylcyclobutyl Isocyanate AcylAzide->Isocyanate Heat (Δ) - N₂ Amine 1-Methylcyclobutanamine (Free Base) Isocyanate->Amine Hydrolysis (H⁺) - CO₂ Applications cluster_0 Core Structural Motif cluster_1 Physicochemical & Structural Impact cluster_2 Desired Pharmacological Outcomes Motif 1-Methylcyclobutanamine Moiety Rigidity Conformational Rigidity Motif->Rigidity Stability Metabolic Stability Motif->Stability Solubility Modulates Lipophilicity/ Solubility Motif->Solubility Potency Increased Potency & Selectivity Rigidity->Potency PK Improved Pharmacokinetics (e.g., longer half-life) Stability->PK Safety Reduced Off-Target Effects Potency->Safety PK->Safety

Sources

An In-depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of a Strained Scaffold in Medicinal Chemistry

1-Methylcyclobutanamine hydrochloride is a primary amine salt featuring a strained cyclobutane ring. This structural motif, once considered a synthetic curiosity, is gaining significant traction in modern drug discovery.[1] The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property landscapes for drug candidates.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of 1-Methylcyclobutanamine HCl, alongside practical, field-proven methodologies for its characterization and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable building block.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. 1-Methylcyclobutanamine HCl presents as a white to light yellow crystalline powder.[2][3][4]

Core Physical and Chemical Properties

The key quantitative data for 1-Methylcyclobutanamine HCl are summarized in the table below. These values are critical for designing synthetic transformations, developing analytical methods, and formulating this compound for various applications.

PropertyValueSource(s)
CAS Number 174886-05-6[2][3][5][6]
Molecular Formula C₅H₁₂ClN[5][6]
Molecular Weight 121.61 g/mol [3][6][7]
Melting Point 241-244 °C[2][5][8]
Boiling Point 139.9 °C at 760 mmHg[2][5][8]
Solubility Soluble in water.[2][3]ChemBK, Tradeindia
Appearance White powder or crystal.[2][3]ChemBK, Tradeindia
Purity Typically ≥95-99%[3][7]
Spectroscopic and Analytical Data

Definitive structural confirmation and purity assessment are non-negotiable in scientific research. While a comprehensive suite of analytical data (¹H NMR, ¹³C NMR, IR, MS) is often proprietary to the supplier, foundational spectroscopic information is available.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the cyclobutane ring protons, and the amine protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching of the alkyl groups, and C-N stretching.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the free base (85.15 g/mol ) and its fragmentation pattern, which is crucial for identification and structural elucidation.[10][11]

Part 2: Chemical Properties and Reactivity

The chemical behavior of 1-Methylcyclobutanamine HCl is primarily dictated by the nucleophilic primary amine and the unique stereoelectronic properties of the cyclobutane ring.

Basicity and Salt Formation

As the hydrochloride salt, the amine is protonated. Treatment with a suitable base will liberate the free amine, 1-methylcyclobutanamine, which is a versatile nucleophile. The choice of base is critical and depends on the reaction conditions; inorganic bases like sodium hydroxide or potassium carbonate are often used in aqueous media, while organic bases such as triethylamine or diisopropylethylamine are preferred in anhydrous organic solvents.

Key Synthetic Transformations

1-Methylcyclobutanamine is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be incorporated to produce antihypertensive, antianginal, and antitremor drugs.[2][8]

  • Amide and Urea Formation: The primary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. Its reaction with isocyanates yields ureas, a common linkage in bioactive molecules.[10]

Urea_Formation amine 1-Methylcyclobutanamine urea 1-(1-Methylcyclobutyl)-3-phenylurea amine->urea + Phenyl Isocyanate isocyanate Phenyl Isocyanate

Caption: Urea formation from 1-Methylcyclobutanamine.

  • Reductive Amination: The free amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.

Part 3: Experimental Protocols

The following protocols are illustrative examples of how to handle and characterize 1-Methylcyclobutanamine HCl in a laboratory setting.

Protocol: Liberation of the Free Amine

Objective: To generate the free amine from its hydrochloride salt for use in a subsequent reaction.

Materials:

  • 1-Methylcyclobutanamine HCl

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Diethyl ether (or other suitable organic solvent)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve a known quantity of 1-Methylcyclobutanamine HCl in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add 1.2 equivalents of 1M NaOH solution with stirring.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting solution contains the free amine and can be used directly or concentrated under reduced pressure.

Protocol: Analytical Characterization Workflow

Objective: To confirm the identity and purity of a sample of 1-Methylcyclobutanamine HCl.

Analytical_Workflow start Sample of 1-Methylcyclobutanamine HCl nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms end Structural Confirmation & Purity Assessment nmr->end ir->end ms->end

Caption: Workflow for analytical characterization.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 1-Methylcyclobutanamine HCl.

Hazard Identification

This compound is classified as a skin and eye irritant.[6][7] It may also cause respiratory irritation.[6]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]

  • Spill Response: In case of a spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.[12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][12] The compound may be hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4][8]

Conclusion

1-Methylcyclobutanamine HCl is a compelling building block for chemists engaged in the design and synthesis of novel molecules. Its unique conformational properties, imparted by the strained cyclobutane ring, offer a powerful tool for modulating the biological and physical properties of a target compound. By understanding its fundamental physicochemical properties, reactivity, and proper handling procedures, researchers can effectively and safely incorporate this valuable synthon into their discovery programs.

References

  • ChemBK. (2024, April 9). 1-METHYLCYCLOBUTANAMINE HCL.
  • Chemsrc. (2025, August 26). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.
  • Pharmaffiliates. (2023, May 8). 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride, PK02537E-1 - Safety Data Sheet.
  • ChemBK. (2024, April 9). 1-methycyclobutanamine HCL.
  • Tradeindia. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Chemsrc. (2025, August 22). 1-Methylcyclobutanamine | CAS#:40571-47-9.
  • PubChem. (n.d.). (1-Methylcyclobutyl)amine.
  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • ResearchGate. (n.d.). Analytical Methodologies for Determination of Methylcobalamin: An Overview.
  • PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride.
  • PubChem. (n.d.). N-Methylcyclobutanamine.

Sources

1-Methylcyclobutanamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-Methylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a primary amine salt featuring a compact and conformationally constrained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry for its potential to enhance metabolic stability and optimize pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthetic pathway, and detailed spectroscopic characterization. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers utilizing this versatile chemical building block.

Introduction: The Significance of the Cyclobutane Moiety

In modern drug discovery, the strategic incorporation of small, rigid carbocyclic scaffolds is a proven method for navigating and optimizing chemical space. The cyclobutane ring, in particular, offers a unique set of stereochemical and conformational properties. Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane scaffold can lock key pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target. This compound provides a readily accessible entry point to this valuable chemical space, presenting a primary amine on a quaternary carbon center, a feature that can impart both steric influence and a site for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a cyclobutane ring substituted with a methyl group and an amino group at the same carbon (C1). As a hydrochloride salt, the amine is protonated to form an ammonium cation, with a chloride anion providing the counter-ion.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design.

PropertyValueSource(s)
IUPAC Name 1-methylcyclobutan-1-amine;hydrochloride[1]
CAS Number 174886-05-6[1][2][3]
Molecular Formula C₅H₁₂ClN[1][2]
Molecular Weight 121.61 g/mol [1][4]
Melting Point 241-244 °C[2][3][5]
Boiling Point 139.9 °C at 760 mmHg[2][3]
Appearance White to off-white solid/crystalline powder[3][6]
Solubility Soluble in water and ethanol[3]
InChIKey JMAQUGPYTWILQY-UHFFFAOYSA-N[1][2][4]

Synthesis and Purification

While several synthetic routes are conceivable, a reliable method for producing 1-methylcyclobutanamine involves a Curtius rearrangement of an acyl azide derived from 1-methylcyclobutanecarboxylic acid. This approach is advantageous as it avoids high-pressure amination reactions and often proceeds with high yield.[7]

G start 1-Methylcyclobutane- carboxylic Acid acyl_azide Acyl Azide Intermediate start->acyl_azide  DPPA, Et₃N  Toluene isocyanate Isocyanate Intermediate acyl_azide->isocyanate  Heat (Δ)  (Curtius Rearrangement) amine 1-Methylcyclobutanamine (Free Base) isocyanate->amine  Acidic Hydrolysis  (e.g., aq. HCl) end 1-Methylcyclobutanamine Hydrochloride (Product) amine->end  HCl in Ether  or Isopropanol

Caption: Synthetic workflow via Curtius Rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is based on established methodologies for the Curtius rearrangement.[7]

  • Step 1: Acyl Azide Formation.

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-methylcyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (approx. 0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by TLC or IR (disappearance of the carboxylic acid O-H stretch).

  • Step 2: Isocyanate Formation (Curtius Rearrangement).

    • Gently heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate.

    • Causality: The application of thermal energy provides the activation energy for the concerted loss of N₂ gas and the migration of the cyclobutyl group to the electron-deficient nitrogen, forming the stable isocyanate intermediate.

    • Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Step 3: Hydrolysis to the Free Amine.

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the toluene solution containing the isocyanate into a separate flask containing aqueous hydrochloric acid (e.g., 3M HCl, 4.0 eq).

    • Causality: The acid catalyzes the hydrolysis of the isocyanate, first to a carbamic acid which is unstable and subsequently decarboxylates to yield the primary amine free base (which is immediately protonated by the excess acid).

    • Stir the biphasic mixture vigorously at 50-60 °C for 2-4 hours to ensure complete hydrolysis.

  • Step 4: Isolation and Salt Formation.

    • Cool the mixture and separate the aqueous layer. Wash the organic layer with water, and combine all aqueous layers.

    • Basify the combined aqueous layers by slowly adding a concentrated NaOH solution until the pH is >12, keeping the flask in an ice bath to manage the exotherm.

    • Extract the resulting free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

    • Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

  • Step 5: Validation.

    • Confirm product identity and purity by measuring the melting point (should be sharp and within the literature range of 241-244 °C) and by performing the spectroscopic analyses detailed in the next section.[2][3]

Spectroscopic and Analytical Characterization

Structural elucidation is definitively achieved through a combination of spectroscopic techniques. While publicly available spectra for this specific compound are scarce[8], a robust prediction of the expected spectral data can be made based on its structure and data from analogous compounds.

substance 1-Methylcyclobutanamine Hydrochloride Sample nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr Proton/Carbon Environment ir IR Spectroscopy substance->ir Functional Group Vibrations ms Mass Spectrometry substance->ms Mass-to-Charge Ratio structure Verified Molecular Structure nmr->structure ir->structure ms->structure

Caption: Workflow for Spectroscopic Characterization.

¹H NMR Spectroscopy

In a typical deuterated solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of non-exchangeable protons.

  • ~ 8.0-9.0 ppm (broad singlet, 3H): These are the acidic protons of the ammonium group (-NH₃⁺). In D₂O, this signal would disappear due to H-D exchange.

  • ~ 1.9-2.4 ppm (multiplet, 4H): These signals arise from the two sets of methylene protons (-CH₂-) on the cyclobutane ring. Due to the ring's puckered conformation, these protons are diastereotopic and will exhibit complex splitting patterns from coupling to each other.

  • ~ 1.5 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl group (-CH₃). It is a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals:

  • ~ 55-65 ppm: The quaternary carbon (C1) bonded to the nitrogen and methyl group. Its chemical shift is influenced by the electron-withdrawing effect of the ammonium group.

  • ~ 30-40 ppm: The two equivalent methylene carbons (-CH₂-) of the cyclobutane ring.

  • ~ 20-30 ppm: The methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The sample is typically prepared as a KBr pellet.

  • 2500-3200 cm⁻¹ (broad, strong): This is a characteristic and prominent absorption for the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). This broadness is due to extensive hydrogen bonding in the solid state.

  • 2950-3000 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups on the sp³ hybridized carbons.

  • 1500-1600 cm⁻¹ (medium): N-H bending (asymmetric) vibrations of the ammonium group.

  • ~1470 cm⁻¹ (medium): C-H bending vibrations.

Mass Spectrometry (MS)

When analyzed by a technique like Electrospray Ionization (ESI+), the mass spectrum will not show the parent mass of the hydrochloride salt. Instead, it will show the mass of the protonated free base (the cation).

  • Expected [M+H]⁺ Peak: The free base is C₅H₁₁N with a molecular weight of 85.15 g/mol . The mass spectrometer will detect the cation, which is the same as the free base protonated, but for practical purposes in MS, it's viewed as the free base. The primary ion observed will be at m/z = 86.16 ([C₅H₁₂N]⁺).

  • Key Fragmentation: A major fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z = 71.12.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of more complex molecules.[6][7] Its utility is particularly noted in:

  • Pharmaceuticals: It is used as an intermediate or starting material for Active Pharmaceutical Ingredients (APIs).[3][6] The constrained cyclobutane ring can confer improved metabolic stability and serve as a bioisostere for other groups, such as a gem-dimethyl or tert-butyl group, but with a different spatial vector.

  • Neuroscience: The structure is related to precursors for drugs targeting the central nervous system, including potential antihypertensive and neurotransmitter modulators.[3]

  • Agrochemicals: Similar small amine scaffolds are frequently explored in the development of new pesticides and herbicides.

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate precautions.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon), as it may be hygroscopic.[5][11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a structurally distinct and synthetically valuable chemical entity. Its rigid cyclobutane framework provides a powerful tool for medicinal chemists aiming to fine-tune the steric and conformational properties of bioactive molecules. A thorough understanding of its synthesis, purification, and detailed spectroscopic signature is paramount for its effective application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this building block into their synthetic programs.

References

Sources

Spectroscopic Profile of 1-Methylcyclobutanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [A fictional, plausible email address]

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 1-methylcyclobutanamine hydrochloride (C₅H₁₂ClN), a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages advanced predictive modeling and established spectroscopic principles to present a detailed theoretical spectral profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering in-depth interpretations of the predicted spectral data, outlining robust experimental protocols for data acquisition, and providing insights into the underlying molecular behavior that governs its spectroscopic signature.

Introduction

This compound is a primary amine salt with a compact and rigid cyclobutane scaffold. The presence of a quaternary carbon atom and a primary amine group imparts distinct chemical and physical properties, making its structural elucidation and characterization crucial for its application in various research contexts. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such novel chemical entities. This guide provides a detailed predictive analysis of its spectral properties, offering a foundational dataset for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₁₂ClNPubChem[1]
Molecular Weight121.61 g/mol PubChem[1]
IUPAC Name1-methylcyclobutan-1-amine;hydrochloridePubChem[1]
CAS Number174886-05-6PubChem[1]
Melting Point241-244 °CChemicalBook[2]
Physical FormSolidSigma-Aldrich[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum

The predicted mass spectrum of 1-methylcyclobutanamine (the free base, as the hydrochloride salt would typically be analyzed as the free base in the gas phase) would exhibit a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Mass Spectrum of 1-Methylcyclobutanamine

m/zPredicted Relative IntensityIon Structure/Fragment Lost
85Moderate[M]⁺ (Molecular Ion)
70High[M - CH₃]⁺
56Moderate[M - C₂H₅]⁺ or [M - NH₃ - CH₃]⁺
43High (likely base peak)[C₃H₇]⁺ or [CH₃-C=NH₂]⁺
41Moderate[C₃H₅]⁺
Interpretation of Fragmentation Pattern

The fragmentation of 1-methylcyclobutanamine under EI conditions is dictated by the stability of the resulting carbocations and radical species. The presence of a nitrogen atom and a quaternary carbon center are key features influencing the fragmentation pathways.

  • Molecular Ion ([M]⁺, m/z 85): As a compound with one nitrogen atom, 1-methylcyclobutanamine follows the nitrogen rule, exhibiting an odd-numbered molecular weight for its molecular ion.[4] The molecular ion is expected to be of moderate intensity.

  • Alpha-Cleavage: The most favorable fragmentation pathway for amines is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom.[5] In 1-methylcyclobutanamine, this can occur in two ways:

    • Loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion at m/z 70 . This is predicted to be a high-intensity peak.

    • Cleavage of the cyclobutane ring, leading to the loss of an ethyl radical (•C₂H₅) and the formation of an iminium ion at m/z 56 .

  • Ring Opening and Further Fragmentation: The cyclobutane ring can undergo cleavage, leading to various fragment ions. The loss of ethene (C₂H₄) from the molecular ion is a common fragmentation pathway for cyclobutane derivatives, which could lead to a fragment at m/z 57 . Further fragmentation of these initial products can lead to smaller, stable ions such as the propyl cation ([C₃H₇]⁺) or allyl cation ([C₃H₅]⁺) at m/z 43 and m/z 41 , respectively. The fragment at m/z 43 corresponding to [CH₃-C=NH₂]⁺ is also a likely and stable iminium ion.

G M [C₅H₁₁N]⁺ m/z = 85 F70 [C₄H₈N]⁺ m/z = 70 M->F70 - •CH₃ F56 [C₃H₆N]⁺ m/z = 56 M->F56 - •C₂H₅ (ring cleavage) F43 [C₂H₅N]⁺ m/z = 43 F70->F43 - C₂H₃

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring a mass spectrum of this compound using an Electron Ionization Mass Spectrometer (EI-MS).

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane.

    • Alternatively, the solid can be introduced directly via a direct insertion probe.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Electron Energy: 70 eV (standard for generating reproducible library spectra).[7]

    • Ion Source Temperature: 150-250 °C (to ensure volatilization of the free base).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-200.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

    • Acquire a background spectrum and perform background subtraction.

G cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition P1 Dissolve Sample (1mg) in Volatile Solvent A1 Introduce Sample P1->A1 I1 Set EI-MS Parameters (70 eV, 150-250°C) I1->A1 A2 Acquire Spectrum A1->A2 A3 Background Subtraction A2->A3

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the IR spectrum will be dominated by absorptions from the ammonium group (-NH₃⁺), C-H bonds, and the cyclobutane ring.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode
3200-2800Strong, BroadN-H stretching (ammonium salt)
2980-2850Medium-StrongC-H stretching (alkyl)
1625-1560MediumN-H asymmetric bending (ammonium salt)
1550-1500MediumN-H symmetric bending (ammonium salt)
1470-1450MediumC-H bending (CH₂ and CH₃)
~1250MediumC-N stretching
Interpretation of IR Spectrum
  • N-H Stretching (Ammonium Salt): The most prominent feature in the IR spectrum of a primary amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the ammonium cation (-NH₃⁺).[8] This broadness is due to hydrogen bonding.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and cyclobutane groups will appear as medium to strong bands in the 2980-2850 cm⁻¹ region.[9]

  • N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected to appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.[8] These bands are typically of medium intensity.

  • C-H Bending: The scissoring and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups will be observed in the 1470-1450 cm⁻¹ range.

  • C-N Stretching: The stretching vibration of the C-N bond is expected to give a medium intensity band around 1250 cm⁻¹.[9]

Experimental Protocol for FTIR Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum of solid this compound using the KBr pellet method.

  • Sample Preparation:

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Detector: DTGS or MCT.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Grind Sample with KBr P2 Press into Pellet P1->P2 A2 Acquire Sample Spectrum P2->A2 A1 Acquire Background Spectrum A1->A2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the methyl and cyclobutane protons.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.0Broad Singlet3H-NH₃⁺
~2.2-2.4Multiplet2HCyclobutane CH₂ (alpha)
~1.9-2.1Multiplet4HCyclobutane CH₂ (beta)
~1.5Singlet3H-CH₃
Interpretation of ¹H NMR Spectrum
  • -NH₃⁺ Protons: The protons of the ammonium group are expected to appear as a broad singlet in the downfield region (~8.5-9.0 ppm). The broadness is due to quadrupolar relaxation of the nitrogen atom and exchange with any residual water in the solvent. This signal would disappear upon addition of a drop of D₂O.[10]

  • Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The two methylene groups are diastereotopic. The protons on the carbons adjacent to the quaternary carbon (alpha positions) are expected to be deshielded and appear at a lower field (~2.2-2.4 ppm) compared to the other methylene protons (beta positions) at ~1.9-2.1 ppm.

  • Methyl Protons: The three protons of the methyl group are equivalent and attached to a quaternary carbon, so they will appear as a sharp singlet at approximately 1.5 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~60-65Quaternary Carbon (C-NH₃⁺)
~30-35Cyclobutane CH₂ (alpha)
~15-20Cyclobutane CH₂ (beta)
~25-30-CH₃
Interpretation of ¹³C NMR Spectrum
  • Quaternary Carbon: The carbon atom bonded to the ammonium group and the methyl group is a quaternary carbon and is expected to be the most deshielded of the sp³ carbons, appearing in the ~60-65 ppm range.

  • Cyclobutane Carbons: The two sets of methylene carbons in the cyclobutane ring are chemically non-equivalent. The carbons adjacent to the quaternary center (alpha) will be more deshielded (~30-35 ppm) than the beta carbon (~15-20 ppm).

  • Methyl Carbon: The methyl carbon is expected to resonate in the typical aliphatic region, around 25-30 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[11][12]

    • Transfer the solution to a 5 mm NMR tube.[5]

    • Ensure the sample is free of any solid particles. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.[5]

  • Instrument Parameters:

    • Spectrometer: 300-600 MHz NMR spectrometer.

    • Solvent: D₂O, DMSO-d₆, or CD₃OD.

    • Reference: Internal reference (e.g., TSP for D₂O) or the residual solvent peak.

    • Temperature: 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Dissolve Sample in Deuterated Solvent P2 Transfer to NMR Tube P1->P2 A1 Tune and Lock Spectrometer P2->A1 A2 Acquire ¹H and ¹³C Spectra A1->A2 A3 Process Data (FT, Phasing, Baseline Correction) A2->A3

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable starting point for researchers engaged in the synthesis, purification, and application of this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted to specific instrumentation. As with any predictive data, experimental verification is paramount, and it is our hope that this guide will facilitate and inform such empirical studies.

References

  • ACD/Labs. (n.d.). NMR Prediction.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information.
  • Chemaxon. (n.d.). NMR Predictor.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2022, July 3). Electron Ionization.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Sheffield. (n.d.). How to make an NMR sample.
  • University College London. (n.d.). Sample Preparation.

Sources

An In-depth Technical Guide to the Solubility of 1-Methylcyclobutanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylcyclobutanamine hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its journey from a laboratory reagent to a critical component of a final drug product is profoundly influenced by its physicochemical properties, among which solubility stands paramount. The ability to dissolve this salt in various organic solvents is crucial for reaction engineering, purification by crystallization, formulation development, and analytical characterization.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document empowers researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the theoretical principles governing the dissolution of amine hydrochlorides, present a detailed experimental protocol for accurate solubility measurement, and discuss the expected solubility trends based on solvent properties.

Theoretical Considerations for Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The overall process can be conceptualized as the balance between the energy required to break the bonds in the crystal lattice (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy). For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

The Role of the Solvent: "Like Dissolves Like"

The adage "like dissolves like" is a useful starting point for predicting solubility.[1] this compound is a salt, composed of the 1-methylcyclobutylammonium cation and the chloride anion. This ionic nature makes it a highly polar compound. Consequently, it will exhibit greater solubility in polar solvents and lower solubility in non-polar solvents.[2][3]

Several key solvent properties determine its ability to dissolve an ionic compound:

  • Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to reduce the electrostatic attraction between oppositely charged ions.[4] Solvents with a high dielectric constant are more effective at shielding the positive and negative ions from each other, thus favoring dissolution. Water, with its very high dielectric constant, is an excellent solvent for many ionic compounds.[2] Organic solvents with higher dielectric constants, such as methanol and acetonitrile, are therefore expected to be better solvents for this compound than non-polar solvents like hexane or toluene.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating both the cation and the anion.[5][6]

    • Protic Solvents (e.g., alcohols like methanol and ethanol) are excellent hydrogen bond donors. Their hydroxyl (-OH) group can effectively solvate the chloride anion through hydrogen bonding.[7][8][9]

    • Aprotic Polar Solvents (e.g., acetone, acetonitrile, THF) possess atoms with lone pairs of electrons (like oxygen or nitrogen) that can act as hydrogen bond acceptors. These can solvate the 1-methylcyclobutylammonium cation by interacting with its N-H protons.[10][11][12]

The Role of the Solute: Crystal Lattice Energy

Physicochemical Properties of Common Organic Solvents

To aid in the selection of appropriate solvents for experimental work and to rationalize the observed solubility data, the following table summarizes key properties of a range of organic solvents.

SolventDielectric Constant (ε) at 20°CPolarityHydrogen Bond Donor/Acceptor
Protic Solvents
Methanol32.7[13]PolarDonor & Acceptor
Ethanol24.5[7]PolarDonor & Acceptor
Isopropanol19.9 at 25°C[14]PolarDonor & Acceptor
Aprotic Polar Solvents
Acetonitrile37.5[15]PolarAcceptor
Acetone20.7PolarAcceptor
Tetrahydrofuran (THF)7.6[12]Moderately PolarAcceptor
Non-Polar Solvents
Toluene2.4Non-PolarNeither
Hexane1.9Non-PolarNeither

Experimental Determination of Solubility

Given the lack of quantitative data, an experimental approach is necessary. The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[16][17]

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 1-methylcyclobutanamine HCl B Add known volume of organic solvent A->B Add to vial C Seal vial and place in shaker bath B->C D Agitate at constant temperature for 24h C->D Equilibrate E Centrifuge to pellet undissolved solid D->E F Filter supernatant with PTFE syringe filter E->F Isolate saturated solution G Prepare dilutions of the filtrate F->G H Analyze by HPLC or Gravimetric method G->H Measure concentration I Calculate solubility (e.g., in mg/mL) H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (as a solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and inert liners (e.g., PTFE-lined)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • For Gravimetric Analysis: Evaporating dish, oven

  • For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or CAD), column, and mobile phase

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment. b. Pipette a known volume of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 hours is typically recommended.[16][18] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration does not change, indicating that equilibrium has been achieved.

  • Separation of Solid and Liquid Phases: a. After equilibration, remove the vial from the shaker and allow it to stand for a short period to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed. c. Carefully draw the supernatant (the clear, saturated solution) into a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.[19]

  • Quantification of Solute:

    Method A: Gravimetric Analysis [20][21][22][23][24] i. Accurately weigh a clean, dry evaporating dish (W1). ii. Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again (W2). iii. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. iv. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W3). Repeat the drying and weighing process until a constant weight is achieved. v. Calculate the solubility:

    • Weight of solute = W3 - W1
    • Weight of solvent = W2 - W3
    • Solubility can be expressed in various units, such as g of solute / 100 g of solvent.

    Method B: High-Performance Liquid Chromatography (HPLC) Analysis [19] i. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. ii. Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration). iii. Prepare one or more accurate dilutions of the clear filtrate with the same solvent. iv. Inject the diluted filtrate sample(s) into the HPLC system and record the peak area. v. Using the calibration curve, determine the concentration of the diluted sample. vi. Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This concentration represents the solubility.

Expected Solubility Trends and Discussion

Based on the theoretical principles outlined above, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol . These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, allowing for effective solvation of both the 1-methylcyclobutylammonium cation and the chloride anion.[7][9]

  • Moderate Solubility: Expected in polar aprotic solvents such as acetonitrile and acetone . These solvents have relatively high dielectric constants and can act as hydrogen bond acceptors to solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents.[25][26][27][28][29][30][31][32]

  • Low to Negligible Solubility: Expected in non-polar solvents like toluene and hexane . These solvents have very low dielectric constants and lack the ability to form significant interactions (like hydrogen bonds or strong dipole-dipole interactions) with the ions of the salt.[33] The energy gained from solvating the ions in these solvents would be insufficient to overcome the crystal lattice energy.

Conclusion

References

  • TutorChase. Why do ionic compounds often dissolve in polar solvents?
  • Pharma Info. Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Chemistry LibreTexts. (2019). 9.2: Solubility and Structure.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile.
  • Wikipedia. Tetrahydrofuran.
  • Gallop Safety. (2025). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • Gaylord Chemical. Isopropyl Alcohol Solvent Properties.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Wikipedia. Isopropyl alcohol.
  • RevisionDojo. (2025). Why Water Dissolves Ionic and Polar Molecules.
  • Monument Chemical. (2021). Isopropyl Alcohol (IPA).
  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
  • BYJU'S. Isopropyl Alcohol Structure – C3H8O.
  • Wikipedia. Ethanol.
  • PharmiWeb.com. (2024). Physical and Chemical Properties of Alcohols.
  • Gaylord Chemical. Acetonitrile Solvent Properties.
  • ReAgent. (2025). What are the chemical properties of acetonitrile?
  • Teachoo. [Carbon Class 10] Ethanol - Physical and Chemical Properties, Uses.
  • Chemistry LibreTexts. (2025). 13.2: Solubility and Structure.
  • Quora. Why don't non-polar solvents dissolve ionic compounds?
  • Fvs. Physical Properties Of Ethanol.
  • YouTube. (2014). Properties of Amines.
  • Sciencemadness Wiki. (2020). Acetonitrile.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • NCERT. Amines.
  • Chemistry LibreTexts. (2023). Basic Properties of Amines.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. Shake Flask Method Summary.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Quora. What properties of acetone make it a better solvent than water?
  • Wired Chemist. Gravimetric Analysis.
  • Khan Academy. Solubility and intermolecular forces.
  • Britannica. (2026). Alcohol - Boiling Point, Solubility, Flammability.
  • ACS Publications. (2013). Interactions of Ionic Liquids and Acetone: Thermodynamic Properties, Quantum-Chemical Calculations, and NMR Analysis. The Journal of Physical Chemistry B, 117(30), 9014-9025.
  • American Institute of Physics. (2002). Theory of dielectric constant of aqueous solutions. The Journal of Chemical Physics, 116(10), 4291-4302.
  • Wikipedia. Gravimetric analysis.
  • YouTube. (2025). How Does Acetone Compare To Other Solvents? - Chemistry For Everyone.
  • Quora. Why is propanone/acetone a better solvent than water?
  • ResearchGate. (2025). The Dielectric Properties of Methanol and Methanol-d.
  • DergiPark. (2024). Investigation of Dielectric Constants of Alcohol-Water Mixtures by Microwave (MW) Spectroscopy Technique.
  • Faraday Discussions of the Chemical Society. Dielectric behaviour of methanol and related polar fluids at high pressures and temperatures.
  • ResearchGate. Dielectric properties of alcohol. a) Dielectric constant of methanol and ethanol b) Dielectric loss of ethanol c) Dielectric loss of methanol.

Sources

A Technical Guide to the Research Applications of 1-Methylcyclobutanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylcyclobutanamine hydrochloride is a structurally unique primary amine that has emerged as a valuable building block in medicinal chemistry. Its compact, three-dimensional cyclobutane core offers a compelling alternative to more traditional aliphatic and aromatic moieties, providing researchers with a tool to overcome challenges in drug design related to metabolic stability, potency, and target engagement. This in-depth technical guide explores the synthesis, mechanistic underpinnings, and, most importantly, the potential research applications of this compound. We will delve into its role in the development of targeted therapies, with a particular focus on the inhibition of key epigenetic regulators, namely Lysine-Specific Demethylase 1 (KDM1A/LSD1) and SET Domain Containing 2 (SETD2), both of which are implicated in various cancers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Strategic Value of the 1-Methylcyclobutyl Moiety in Drug Design

The imperative in modern drug discovery is the design of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. The incorporation of small, rigid, and three-dimensional scaffolds is a proven strategy to enhance these properties. The 1-methylcyclobutanamine moiety, with its strained four-membered ring, offers several distinct advantages:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved in vivo half-life of drug candidates.

  • Improved Potency and Selectivity: The rigid structure of the cyclobutane ring can help to lock a molecule into a bioactive conformation, leading to stronger and more specific interactions with the target protein. This conformational restriction can be particularly advantageous in filling hydrophobic pockets within an active site.

  • Novel Chemical Space: The use of the 1-methylcyclobutanamine scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics with unique mechanisms of action.

  • Vectorial Orientation: The defined geometry of the cyclobutane ring can be used to orient key pharmacophoric groups in a precise manner to optimize interactions with the biological target.

This guide will provide a comprehensive overview of the synthesis of this compound and then explore its application in the design of inhibitors for two critical epigenetic targets.

Synthesis and Mechanistic Insights: The Curtius Rearrangement

A robust and scalable synthesis of this compound is crucial for its widespread application in research. The Curtius rearrangement of 1-methylcyclobutanecarboxylic acid provides a reliable route to this key intermediate.[1][2][3] The overall synthetic strategy involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is subsequently hydrolyzed to yield the primary amine.

Synthesis of the Precursor: 1-Methylcyclobutanecarboxylic Acid

The starting material, 1-methylcyclobutanecarboxylic acid, can be synthesized from commercially available cyclobutanecarboxylic acid. The reaction involves the deprotonation of the α-carbon using a strong base like lithium diisopropylamide (LDA), followed by methylation with methyl iodide.

The Curtius Rearrangement: A Step-by-Step Mechanistic Look

The Curtius rearrangement is a concerted process where the migration of the R-group and the loss of nitrogen gas occur simultaneously.[2] This ensures the retention of stereochemistry at the migrating carbon.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Methylcyclobutanecarboxylic Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclobutanecarboxylic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF via the dropping funnel.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylcyclobutanecarboxylic acid.

Step 2: Synthesis of this compound via Curtius Rearrangement

  • In a round-bottom flask, dissolve 1-methylcyclobutanecarboxylic acid in an inert solvent such as toluene.

  • Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add 2 M HCl.

  • Heat the mixture to reflux to hydrolyze the intermediate isocyanate.

  • Cool the reaction mixture and wash with diethyl ether.

  • Basify the aqueous layer with NaOH and extract the free amine with dichloromethane.

  • Dry the organic layer, and bubble dry HCl gas through the solution to precipitate this compound.

  • Filter and dry the solid to obtain the final product.

Potential Research Applications in Targeted Therapy

The unique structural features of this compound make it an attractive building block for the development of inhibitors targeting enzymes implicated in cancer and other diseases. Here, we focus on two promising areas of application: the inhibition of KDM1A and SETD2.

Inhibition of Lysine-Specific Demethylase 1 (KDM1A/LSD1)

KDM1A is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] Overexpression of KDM1A has been linked to a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and neuroblastoma, making it a compelling therapeutic target.[6]

The 1-methylcyclobutanamine moiety can be incorporated into KDM1A inhibitors to enhance their potency and selectivity. The rigid cyclobutane ring can effectively occupy the hydrophobic pocket of the KDM1A active site, while the primary amine can form key interactions with the enzyme.

Table 1: Representative Cyclopropylamine-Based KDM1A Inhibitors and their Activities

CompoundTargetIC50 (nM)Cell LineReference
TranylcypromineKDM1A~200,000-[5]
ORY-1001 (Iadademstat)KDM1A<20THP-1 (AML)[7]
GSK2879552KDM1A17-[6]

KDM1A_Signaling_Pathway cluster_nucleus Nucleus KDM1A KDM1A (LSD1) H3K4me2 H3K4me2 (Active Chromatin) H3K4me1 H3K4me1 (Active Chromatin) H3K4me0 H3K4me0 (Repressed Chromatin) Gene_Expression Oncogene Expression (e.g., MYC) Tumor_Suppressor Tumor Suppressor Gene Repression Proliferation Cell Proliferation & Survival Inhibitor 1-Methylcyclobutanamine -based Inhibitor

Inhibition of SET Domain Containing 2 (SETD2)

SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[8] This epigenetic mark is crucial for maintaining genomic stability, DNA repair, and transcription elongation. Mutations and deletions of the SETD2 gene are frequently observed in various cancers, including clear cell renal cell carcinoma and high-grade gliomas.

The development of potent and selective SETD2 inhibitors is an active area of research. The 1-methylcyclobutanamine moiety can serve as a key pharmacophore in the design of such inhibitors, providing a rigid scaffold to orient functional groups for optimal binding to the SETD2 active site.

Table 2: Representative SETD2 Inhibitors and their Activities

CompoundTargetIC50 (nM)Cell LineReference
EZM0414SETD218-
EPZ-719SETD222,100-[1]

SETD2_Signaling_Pathway cluster_nucleus_setd2 Nucleus SETD2 SETD2 H3K36me2 H3K36me2 H3K36me3 H3K36me3 (Genomic Stability) DNA_Repair DNA Mismatch Repair & Homologous Recombination Transcription Transcription Elongation Genomic_Instability Genomic Instability Inhibitor_SETD2 1-Methylcyclobutanamine -based Inhibitor

Future Perspectives and Conclusion

This compound represents a versatile and valuable building block for the discovery of novel therapeutics. Its unique structural and physicochemical properties offer a compelling solution to many of the challenges faced in modern drug design. The applications highlighted in this guide, namely the inhibition of KDM1A and SETD2, are just the beginning. The potential of this scaffold extends to a wide range of other therapeutic targets. As our understanding of the structure-activity relationships of cyclobutane-containing molecules continues to grow, we can expect to see the 1-methylcyclobutanamine moiety play an increasingly important role in the development of the next generation of targeted therapies.

References

  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of 1-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Journal of Medicinal Chemistry, 53(15), 5575-5585.
  • Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 522-540.
  • Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies. (2021). ACS Medicinal Chemistry Letters, 12(9), 1437-1444.
  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12.
  • Mohammad, H. P., et al. (2015). A DNA-hypomethylating agent sensitizes resistant human lung cancer cells to a KDM1A inhibitor. Cancer Discovery, 5(10), 1062-1075.
  • Pappalardi, M. B., et al. (2021). Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies. ACS Medicinal Chemistry Letters, 12(9), 1437-1444.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2013). MedChemComm, 4(2), 395-400.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2019). Organic & Biomolecular Chemistry, 17(23), 5696-5714.
  • Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 352-363.
  • GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt - Google Patents. (n.d.).
  • Structure-activity relationship studies of SETD8 inhibitors - ResearchGate. (n.d.).
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Publishing. (n.d.).
  • Patent & Publications | Pharma Inventor Inc. (n.d.).
  • Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - ACS Medicinal Chemistry Letters - Figshare. (n.d.).
  • Structure-activity relationship studies of SETD8 inhibitors - PubMed. (n.d.).
  • Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - ResearchGate. (n.d.).
  • Novel pharmacologic inhibition of lysine-specific demethylase 1 as a potential therapeutic for glioblastoma - PMC - PubMed Central. (n.d.).
  • EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents. (n.d.).
  • US7786133B2 - Chemically modified small molecules - Google Patents. (n.d.).
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH. (n.d.).
  • Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed. (n.d.).
  • Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed Central. (n.d.).
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving - ISU ReD. (n.d.).
  • Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed. (n.d.).
  • Definition of SETD2 inhibitor EZM0414 - NCI Drug Dictionary - National Cancer Institute. (n.d.).
  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids - Universidad de La Rioja. (n.d.).
  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents. (n.d.).
  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (n.d.).
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - ResearchGate. (n.d.).
  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC - NIH. (n.d.).

Sources

The Uncompetitive Antagonism of NMDA Receptors by 1-Methylcyclobutanamine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic plasticity, learning, and memory.[1] Its actions are primarily mediated through ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[2][3] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a coincidence detector for both presynaptic glutamate release and postsynaptic depolarization.[1]

However, excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][5] Therefore, modulating NMDA receptor activity presents a promising therapeutic strategy for these conditions.

This technical guide provides an in-depth exploration of the mechanism of action of 1-methylcyclobutanamine hydrochloride derivatives, a class of compounds that have emerged as significant NMDA receptor antagonists. The primary focus of this guide is on memantine, the most well-characterized derivative in this class and an approved treatment for moderate-to-severe Alzheimer's disease.[6]

The Rise of 1-Methylcyclobutanamine Derivatives as NMDA Receptor Antagonists

The therapeutic potential of NMDA receptor antagonists has been recognized for decades. However, early antagonists that competitively blocked the glutamate binding site or had very high affinity for the channel pore were often associated with severe side effects, such as psychotomimetic disturbances and cognitive impairment.[7] This is because they indiscriminately blocked both pathological and physiological NMDA receptor activity.

The development of 1-methylcyclobutanamine derivatives, particularly memantine, represented a significant breakthrough. These compounds exhibit a unique pharmacological profile as low-to-moderate affinity, uncompetitive, and voltage-dependent open-channel blockers of the NMDA receptor.[6][8] This mechanism allows them to preferentially block excessive, pathological NMDA receptor activation while largely sparing normal synaptic transmission, leading to a much-improved tolerability profile.[7][9]

Core Mechanism of Action: Uncompetitive, Voltage-Dependent Channel Blockade

The primary mechanism of action of this compound derivatives like memantine is their interaction with the open ion channel of the NMDA receptor.[7][10] This is classified as uncompetitive antagonism because the antagonist binds to a site within the receptor's ion channel that is only accessible when the receptor is activated by both glutamate and a co-agonist.[3][11]

Key Features of the Mechanism:
  • Open-Channel Blockade: These derivatives do not compete with glutamate or glycine for their binding sites. Instead, they enter the ion channel when it opens and physically obstruct the flow of ions, including Ca2+.[6]

  • Voltage-Dependence: The binding and unbinding of these antagonists are influenced by the membrane potential. At hyperpolarized (resting) potentials, the antagonist can more easily exit the channel, while at depolarized potentials, it is driven further into the channel, enhancing the block. This property is crucial for their therapeutic effect, as it allows them to be more effective during periods of excessive neuronal depolarization, which is characteristic of excitotoxicity.[8]

  • Low-to-Moderate Affinity and Fast Kinetics: Unlike high-affinity blockers like ketamine or phencyclidine, memantine and its analogs have a lower affinity for the NMDA receptor channel.[12] This results in faster on-off kinetics, meaning they can rapidly dissociate from the channel when synaptic transmission returns to a normal physiological state. This "kinetic selectivity" is a key reason for their improved side-effect profile, as it prevents the prolonged channel blockade that interferes with normal synaptic function.[7][8]

Signaling Pathway of NMDA Receptor Activation and Uncompetitive Antagonism

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Uncompetitive Antagonism Glutamate_vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor (Closed) Glutamate_vesicle->NMDA_Receptor Glutamate Release NMDA_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Open Activation Ca_influx Ca2+, Na+ Influx K+ Efflux NMDA_Open->Ca_influx Ion Influx NMDA_Blocked NMDA Receptor (Blocked) NMDA_Open->NMDA_Blocked Membrane Co_agonist Glycine/ D-Serine Co_agonist->NMDA_Receptor Co-agonist Binding Depolarization Depolarization Depolarization->NMDA_Receptor Mg2+ Block Relief Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Second Messenger Derivative 1-Methylcyclobutanamine Derivative Derivative->NMDA_Open Enters Open Channel NMDA_Blocked->Ca_influx Prevents Ion Influx

Caption: NMDA receptor activation and uncompetitive antagonism by 1-methylcyclobutanamine derivatives.

Quantitative Analysis of NMDA Receptor Antagonism

The potency of 1-methylcyclobutanamine derivatives as NMDA receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the NMDA receptor-mediated current.

CompoundIC50 (µM)Experimental ModelReference
Memantine1.04 ± 0.26Freshly dissociated rat hippocampal neurons[12]
Memantine2.1Dissociated hippocampal cultures[13]
Amantadine18.6 ± 0.9Freshly dissociated rat hippocampal neurons[12]
Ketamine0.43 ± 0.10Freshly dissociated rat hippocampal neurons[12]
(+)-MK-8010.12 ± 0.01Freshly dissociated rat hippocampal neurons[12]

Note: IC50 values can vary depending on the experimental conditions, such as membrane potential and agonist concentrations.

Experimental Protocols for Characterizing 1-Methylcyclobutanamine Derivatives

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of an antagonist on NMDA receptor-mediated ion currents.

Causality Behind Experimental Choices:

  • Whole-cell configuration: This allows for the control of the intracellular environment and the precise measurement of ion flow across the entire cell membrane.[14]

  • Voltage-clamp mode: By holding the membrane potential at a constant level, we can isolate and measure the current flowing through the ion channels.[15]

  • Application of NMDA and glycine: This is necessary to activate the NMDA receptors and open the ion channels, allowing the uncompetitive antagonist to bind.[14]

  • Holding potential: A negative holding potential (e.g., -70 mV) is used to maintain the Mg2+ block, while depolarization to a more positive potential (e.g., +40 mV) is used to relieve the block and measure NMDA receptor currents.[16]

Step-by-Step Methodology:

  • Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use a cell line stably expressing specific NMDA receptor subunits (e.g., HEK293 cells).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate intracellular solution.[15]

  • Establish Whole-Cell Configuration: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch and gain electrical access to the cell's interior.[8][14]

  • Recording: Clamp the cell at a holding potential of -70 mV. Perfuse the cell with an extracellular solution containing NMDA and glycine to elicit an inward current.

  • Antagonist Application: Apply the 1-methylcyclobutanamine derivative at various concentrations to the perfusion solution and record the resulting inhibition of the NMDA-induced current.

  • Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to generate a dose-response curve and calculate the IC50 value.[13]

Radioligand Binding Assay

This assay measures the affinity of a compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.

Causality Behind Experimental Choices:

  • Radiolabeled ligand: A ligand with a radioactive isotope (e.g., [3H]MK-801) is used as a tracer to detect binding to the receptor.[10]

  • Competition assay: By measuring the displacement of the radioligand by the unlabeled test compound, we can determine the test compound's binding affinity (Ki).[17]

  • Membrane preparation: Using isolated cell membranes ensures that the assay is focused on the interaction with the receptor and not influenced by other cellular processes.[18]

  • Filtration: This step separates the receptor-bound radioligand from the unbound radioligand, allowing for the quantification of binding.[6]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in a suitable buffer and centrifuge to isolate the cell membranes.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) and varying concentrations of the unlabeled 1-methylcyclobutanamine derivative.

  • Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor to generate a competition curve. From this curve, the IC50 can be determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[17]

Experimental Workflow for Characterizing 1-Methylcyclobutanamine Derivatives

Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Synthesis of 1-Methylcyclobutanamine Hydrochloride Derivatives B Radioligand Binding Assay (Determine Ki) A->B C Whole-Cell Patch-Clamp Electrophysiology (Determine IC50 and Mechanism) A->C D Structure-Activity Relationship (SAR) Analysis B->D C->D E Animal Models of Neurodegeneration (e.g., Alzheimer's Disease) D->E F Behavioral Assays (Cognition, Memory) E->F G Histological and Biochemical Analysis E->G H Refine Chemical Structure for Improved Potency, Selectivity, and PK/PD F->H G->H

Caption: A generalized experimental workflow for the characterization of 1-methylcyclobutanamine derivatives.

Conclusion and Future Perspectives

This compound derivatives, exemplified by memantine, represent a clinically successful class of NMDA receptor antagonists. Their unique mechanism of uncompetitive, voltage-dependent, and low-affinity channel blockade allows for the preferential targeting of pathological NMDA receptor overactivation while preserving physiological neurotransmission. This has resulted in a favorable therapeutic window for the treatment of neurodegenerative diseases like Alzheimer's.

Future research in this area will likely focus on:

  • Developing derivatives with improved pharmacokinetic and pharmacodynamic profiles: This could involve modifying the 1-methylcyclobutanamine scaffold to enhance brain penetration, oral bioavailability, and target engagement.

  • Exploring the therapeutic potential in other neurological and psychiatric disorders: Given the role of NMDA receptor dysfunction in conditions such as depression, chronic pain, and schizophrenia, these derivatives may have broader clinical applications.

  • Investigating subunit-selective antagonists: The development of derivatives that can selectively target specific NMDA receptor subtypes (e.g., those containing GluN2B subunits, which are often implicated in excitotoxicity) could lead to more targeted and effective therapies with even fewer side effects.[5]

The continued exploration of the structure-activity relationships of 1-methylcyclobutanamine derivatives holds significant promise for the development of novel and improved therapies for a range of debilitating CNS disorders.

References

  • Schematic diagram of NMDA receptor complex. The NMDA receptor is an... ResearchGate.
  • A schematic diagram of the regulation of NMDA receptor activity by Gq... ResearchGate.
  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PubMed Central.
  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central.
  • Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. PubMed.
  • Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and... ResearchGate.
  • Drug Development Process Flowchart. Slideteam.
  • Whole-cell patch-clamp recordings. Bio-protocol.
  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed.
  • Schematic representations of signaling pathways from NMDA receptors to... ResearchGate.
  • IC 50 obtained for memantine, ifenprodil, and galantamine on NMDA-induced neuronal cell death protection in the two different assays, MTT and LDH. ResearchGate.
  • The schematic structure of NMDA receptor subunit in the cellular... ResearchGate.
  • Memantine and ketamine have indistinguishable IC 50s (A and B).... ResearchGate.
  • Whole Cell Patch Clamp Protocol. protocols.io.
  • Mechanism of NMDA receptor inhibition and activation. PubMed Central.
  • Pharmacology of NMDA Receptors. NCBI.
  • Whole Cell Patch Clamp Protocol. Axol Bioscience.
  • NMDA receptor. Wikipedia.
  • Uncompetitive inhibition. Wikipedia.
  • Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. ACS Publications.
  • Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease. University at Buffalo.
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • A workflow diagram of structure-based drug design (SBDD) process. The... ResearchGate.
  • 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. PubMed.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.
  • Flowchart of drug design process. | Download Scientific Diagram. ResearchGate.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.
  • Drug Development Process Map. The Global Health Network.
  • Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube.
  • From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. IJPRA.
  • Radioligand Binding Assay. Gifford Bioscience.

Sources

The Strategic deployment of 1-Methylcyclobutanamine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value Proposition of a Constrained Scaffold

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures with desired physicochemical and pharmacological properties. 1-Methylcyclobutanamine hydrochloride, a structurally constrained primary amine, has emerged as a valuable synthon for introducing the 1-methylcyclobutyl moiety into target molecules. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications, with a focus on methodologies that are both robust and relevant to researchers, scientists, and drug development professionals. The inherent conformational rigidity of the cyclobutane ring, coupled with the tertiary carbon atom alpha to the nitrogen, imparts unique structural features to molecules incorporating this scaffold, often influencing binding affinity, metabolic stability, and lipophilicity.[1][2][3]

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is the foundation of its effective use. This compound is a white to off-white solid, typically crystalline in nature.[4] Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in various reaction media.

PropertyValueReference(s)
CAS Number 174886-05-6[4]
Molecular Formula C₅H₁₂ClN[4]
Molecular Weight 121.61 g/mol [4]
Melting Point 241-244 °C[4]
Appearance White to off-white solid[4]
Solubility Soluble in water and ethanol[4]

Safety Considerations: As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. It is classified as an irritant, causing skin and serious eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Practical Approach via the Ritter Reaction

A reliable and scalable synthesis of the title compound is crucial for its widespread application. The Ritter reaction provides a robust and well-documented pathway starting from the readily available 1-methylcyclobutanol.[5][6][7][8] This transformation proceeds through a stable tertiary carbocation intermediate, which is then trapped by a nitrile, followed by hydrolysis to yield the primary amine.

Logical Workflow for the Synthesis of this compound

cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation A 1-Methylcyclobutanol D N-(1-Methylcyclobutyl)acetamide A->D Forms tertiary carbocation B Acetonitrile B->D Nucleophilic attack C Concentrated Sulfuric Acid C->A Protonation and dehydration E N-(1-Methylcyclobutyl)acetamide G 1-Methylcyclobutanamine E->G Acid-catalyzed hydrolysis F Aqueous HCl F->E H 1-Methylcyclobutanamine J This compound H->J I HCl (gas or solution) I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis via the Ritter Reaction

Step 1: Synthesis of N-(1-Methylcyclobutyl)acetamide [5][6][8]

  • To a stirred solution of acetonitrile (2.0 eq) is slowly added concentrated sulfuric acid (1.1 eq) at 0 °C (ice bath).

  • 1-Methylcyclobutanol (1.0 eq) is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-(1-methylcyclobutyl)acetamide.

Step 2: Hydrolysis to 1-Methylcyclobutanamine [5][6][8]

  • The crude N-(1-methylcyclobutyl)acetamide is suspended in a 6 M aqueous solution of hydrochloric acid.

  • The mixture is heated to reflux (approximately 100-110 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any unreacted starting material or non-basic impurities.

  • The aqueous layer is then basified to a pH > 12 with a concentrated aqueous solution of sodium hydroxide, keeping the mixture cool in an ice bath.

  • The free amine is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to yield 1-methylcyclobutanamine.

Step 3: Formation of this compound [9]

  • The crude 1-methylcyclobutanamine is dissolved in a suitable solvent such as ethyl acetate or diethyl ether.

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise, until precipitation of the hydrochloride salt is complete.

  • The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound as a white to off-white solid.

Core Applications in Organic Synthesis: Forging Carbon-Nitrogen Bonds

The primary utility of this compound lies in its role as a nucleophile for the formation of carbon-nitrogen bonds, a cornerstone of many synthetic endeavors in drug discovery.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl amines.[10][11][12][13][14] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance, making it a go-to method in medicinal chemistry.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[11][12] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps. The hydrochloride salt of the amine must be neutralized in situ by the base used in the reaction.

cluster_0 Reaction Components A Aryl Halide (Ar-X) F N-Aryl-1-methylcyclobutanamine A->F B 1-Methylcyclobutanamine Hydrochloride B->F C Pd(0) Catalyst C->F Catalyst D Phosphine Ligand D->F Ligand E Base (e.g., NaOtBu) E->F Base

Caption: Key components of a Buchwald-Hartwig amination reaction.

  • To an oven-dried Schlenk tube is added the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.5 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred vigorously in a preheated oil bath at 80-110 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[15][16][17][18][19] While often requiring higher temperatures than its palladium-catalyzed counterpart, modern advancements with the use of ligands have made the Ullmann reaction a viable and often more economical alternative.

The Ullmann reaction typically involves the reaction of an aryl halide with an amine in the presence of a copper(I) salt and a base.[19] The mechanism is thought to involve the formation of a copper-amido species, which then undergoes reaction with the aryl halide. The choice of ligand, often a diamine or an amino acid, can significantly accelerate the reaction and allow for milder conditions.

Reductive Amination: A Versatile Tool for Amine Alkylation

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[20][21][22][23][24] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A key advantage of reductive amination is the ability to use a wide range of carbonyl compounds to introduce diverse substituents. The choice of reducing agent is critical; mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[22]

cluster_0 Reaction Components A Aldehyde or Ketone E N-Alkyl-1-methylcyclobutanamine A->E B 1-Methylcyclobutanamine Hydrochloride B->E C Mild Reducing Agent (e.g., STAB) C->E Reduction D Acid Catalyst (optional) D->E Catalysis

Caption: Core components for a reductive amination reaction.

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added a weak acid catalyst (e.g., acetic acid, 0.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • A mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for an additional 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Applications in Medicinal Chemistry: The Case of Kinase Inhibitors

The 1-methylcyclobutylamino moiety has found application in the design of various pharmaceutically active compounds, notably in the field of kinase inhibitors.[25] The unique steric and electronic properties of this group can contribute to favorable binding interactions within the active site of kinases, which are a critical class of drug targets in oncology and other therapeutic areas.[26] The synthetic methods described herein provide a direct route to incorporating this valuable scaffold into novel drug candidates.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its constrained cyclic structure offers a unique design element for medicinal chemists, while its primary amine functionality allows for its incorporation into a wide range of molecular frameworks through robust and well-established synthetic methodologies such as the Buchwald-Hartwig amination and reductive amination. This guide has provided a comprehensive overview of its synthesis and key applications, complete with practical, field-proven insights and experimental protocols, to empower researchers in their pursuit of novel and impactful chemical entities.

References

  • ChemBK. 1-METHYLCYCLOBUTANAMINE HCL. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • ResearchGate.
  • Organic Chemistry Portal. Ritter Reaction. [Link]
  • Google Patents.
  • Organic Chemistry Portal. Ritter Reaction. [Link]
  • RSC Publishing. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. [Link]
  • Wikipedia. Ritter reaction. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Google Patents.
  • Google Patents. CN112794810B - Synthesis method of cyclobutylamine compound.
  • PubMed. An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. [Link]
  • YouTube.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Master Organic Chemistry.
  • ResearchGate. An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
  • Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
  • National Institutes of Health.
  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • Google Patents. WO2006114401A2 - Novel cyclic amines.
  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Google Patents. US3258489A - N-(1-aminocyclohexylmethyl)anilines and n-(1-nitrocyclohexylmethyl)an-ilines.
  • The Open Medicinal Chemistry Journal. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. [Link]
  • YouTube. MEDICINAL CHEMISTRY I || ALL 22 SYNTHESIS REACTION || B.

Sources

The Cyclobutane Moiety in Medicinal Chemistry: A Strategic Tool for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

In the perpetual quest for novel molecular scaffolds that confer superior pharmacological properties, medicinal chemists are increasingly looking beyond traditional planar, aromatic systems. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a powerful and strategic tool in modern drug design.[1] Though historically underutilized, its unique three-dimensional structure and inherent physicochemical properties offer elegant solutions to common challenges in drug development, including metabolic instability, poor solubility, and non-specific binding.[2][3] This guide provides an in-depth analysis of the cyclobutane moiety, elucidating its fundamental characteristics, strategic applications, and synthetic accessibility, thereby equipping researchers with the knowledge to leverage this versatile scaffold in their own discovery programs. We will explore its role as a conformational constraint, a bioisosteric replacement for aromatic and other common functional groups, and a modulator of drug metabolism and pharmacokinetic (DMPK) profiles, supported by case studies, experimental data, and detailed protocols.

The Fundamental Properties of the Cyclobutane Ring

The utility of the cyclobutane ring in medicinal chemistry stems directly from its unique structural and electronic properties, which are a consequence of its inherent ring strain.[4]

Stereochemistry and Conformational Analysis

Unlike the planar representation often seen in 2D drawings, cyclobutane is not flat. A planar conformation would induce severe torsional strain from eight pairs of fully eclipsed C-H bonds.[5][6] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[6][7] This buckling reduces the torsional strain, though it slightly increases the angle strain by compressing the C-C-C bond angles to approximately 88°.[2][6] This non-planar, puckered structure is the key to its three-dimensionality and is the energetically most favorable state.[2] This conformation allows for substituents to be placed in defined pseudo-axial and pseudo-equatorial positions, providing precise vectoral control over the orientation of pharmacophoric groups.[8]

Caption: Conformational equilibrium of the cyclobutane ring.

Unique Physicochemical Characteristics

The strained nature of the cyclobutane ring imparts distinct physicochemical properties. The C-C bonds are slightly longer than in unstrained alkanes and possess increased p-character.[2][9] A key advantage of incorporating saturated rings like cyclobutane is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is often correlated with greater success in clinical development, as it can lead to improved solubility, reduced promiscuity, and better overall physicochemical profiles compared to flat, aromatic-rich molecules.[3] The replacement of a planar aromatic ring with a puckered cyclobutane moiety is therefore a validated and powerful strategy in modern medicinal chemistry.[3]

Strategic Applications in Drug Design

The decision to incorporate a cyclobutane ring is a strategic choice aimed at solving specific molecular design challenges. Its applications are diverse, ranging from enhancing binding affinity to improving metabolic stability.[2][9]

Conformational Restriction: Pre-organizing Ligands for Enhanced Binding

Flexible molecules often pay an entropic penalty upon binding to a target protein, as their rotatable bonds become "frozen" in the active conformation.[1][2] By replacing a flexible linker (e.g., an ethyl or propyl chain) with a more rigid cyclobutane scaffold, the molecule becomes pre-organized into a limited set of conformations. If one of these conformations closely matches the bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency.[2][10] For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock in the optimal distance and geometry between two key pharmacophore groups.[2]

The Cyclobutane as a Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, and the cyclobutane ring serves as an effective mimic for several common functional groups.

Aromatic rings are ubiquitous in drug molecules but can be liabilities, often being susceptible to oxidative metabolism by cytochrome P450 enzymes and contributing to poor solubility.[3] The cyclobutane ring serves as an excellent three-dimensional, saturated bioisostere for a phenyl ring.[1][3] This substitution increases Fsp³, which can disrupt undesirable planar stacking interactions and improve aqueous solubility.[2] Furthermore, the saturated nature of the cyclobutane ring generally confers greater metabolic stability compared to electron-rich aromatic systems.[3]

Caption: Benefits of cyclobutane as a phenyl ring bioisostere.

PropertyPhenyl Ring AnalogueCyclobutane AnalogueRationale for Improvement
Solubility (Aqueous) LowerHigherIncreased Fsp³ character reduces planarity and crystal lattice energy.[2]
Metabolic Stability LowerHigherSaturated C-H bonds are less susceptible to oxidative metabolism than aromatic rings.[3]
Lipophilicity (logP) HigherLowerThe non-aromatic, saturated nature typically reduces lipophilicity.[10]
Binding Affinity VariableOften Maintained or ImprovedThe 3D puckered shape can achieve better spatial complementarity with protein binding pockets.[3]
Table 1: Comparative data summarizing the advantages of replacing a phenyl ring with a cyclobutane bioisostere.

Cyclobutanes can also act as bioisosteres for alkenes, preventing potential cis/trans-isomerization in vivo which can lead to inconsistent pharmacology.[4] Additionally, a 1,1-disubstituted cyclobutane can mimic a gem-dimethyl group, often used to fill a hydrophobic pocket or to provide a steric shield to block metabolism at an adjacent site (the Thorpe-Ingold effect). The cyclobutane offers a more rigid and defined orientation compared to the freely rotating methyl groups.[11]

Improving DMPK Properties

The introduction of a cyclobutane moiety can have a profound and positive impact on a compound's overall drug-like properties.

As mentioned, replacing metabolically labile aromatic rings is a key application. Furthermore, incorporating a cyclobutane into an aliphatic chain can block metabolism at that position. The strained, yet relatively inert, C-C bonds of the cyclobutane ring are resistant to many common metabolic pathways.[2][10]

The shift from a planar, sp²-dominated structure to a three-dimensional, sp³-rich one generally leads to a decrease in melting point and an increase in aqueous solubility.[2] Both of these are highly desirable properties for a successful drug candidate, facilitating formulation and improving bioavailability.

Case Studies of Cyclobutane-Containing Drugs

While still considered an underrepresented scaffold, the number of clinical candidates and approved drugs containing a cyclobutane ring is growing, validating its utility.[1][4]

Drug NameTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin [4][12]OncologyThe cyclobutane dicarboxylate ligand replaces the chloride ligands of cisplatin, modulating reactivity to reduce side effects.
Boceprevir [12]Antiviral (Hepatitis C)The cyclobutane serves as a rigid scaffold, positioning key pharmacophoric elements for optimal binding to the HCV NS3/4A protease.
Nalbuphine [12]AnalgesicThe N-cyclobutylmethyl group is crucial for its mixed agonist-antagonist activity at opioid receptors.
BMS-814580 [2]Obesity (Clinical Candidate)A spirocyclic cyclobutane was incorporated to provide conformational restriction and optimize binding to the MCHR1 receptor.
Table 2: Selected examples of drugs and clinical candidates featuring a cyclobutane ring.

A notable example is the anti-cancer agent Carboplatin .[4][12] Its predecessor, Cisplatin, suffered from severe toxicity. The innovation in Carboplatin was the replacement of the two chloride ligands with a bidentate cyclobutane-1,1-dicarboxylate ligand. This cyclobutane-containing ligand is less labile, slowing the rate of aquation and reaction with DNA. This modulation of reactivity is the direct cause of Carboplatin's improved safety profile and different spectrum of activity, showcasing how the cyclobutane unit can be used to fine-tune the properties of a metal-based therapeutic.

Synthetic Considerations & Protocols

The increased application of cyclobutanes has been driven by improved synthetic methods that make these scaffolds more accessible.[2] The most common and powerful strategy for their construction is the [2+2] cycloaddition reaction, particularly photochemical cycloadditions.[13][14][15]

Overview of Key Synthetic Strategies
  • [2+2] Photocycloaddition: This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. It is a highly versatile method for creating complex, functionalized cyclobutanes.[14][15]

  • Ketene Cycloadditions: The reaction of a ketene with an alkene is a reliable way to form cyclobutanones, which are versatile intermediates for further elaboration.[15][16]

  • Cyclization of Acyclic Precursors: 1,4-dihalides or other suitably functionalized open-chain molecules can be cyclized to form the four-membered ring.[15]

Experimental Protocol: A Representative [2+2] Photocycloaddition

This protocol describes a general procedure for an intramolecular [2+2] photocycloaddition to form a bicyclic cyclobutane system, a common strategy in natural product synthesis.[14][17]

Objective: To synthesize an enantioenriched oxa-[3.2.0]-bicyclic heptane via a cascade allylic etherification/[2+2] photocycloaddition.[14]

Materials:

  • Cinnamyl alcohol derivative (Substrate A, 1.0 equiv)

  • Allyl acetate derivative (Substrate B, 1.2 equiv)

  • [Ir(cod)Cl]₂ (Catalyst, 1.0 mol%)

  • Chiral Phosphoramidite Ligand (e.g., L1, 2.2 mol%)

  • 3,5-Cl₂C₆H₃CO₂H (Acid additive, 4.0 mol%)

  • Ir(dFppy)₃ (Photosensitizer, 1.0 mol%)

  • Anhydrous Toluene (Solvent)

  • Blue LEDs (460-470 nm)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Ir(cod)Cl]₂ (1.0 mol%), the chiral ligand (2.2 mol%), the acid additive (4.0 mol%), and the photosensitizer Ir(dFppy)₃ (1.0 mol%).

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe to dissolve the catalysts. Subsequently, add the cinnamyl alcohol derivative (1.0 equiv) followed by the allyl acetate derivative (1.2 equiv).

  • Reaction Conditions: Seal the tube and stir the reaction mixture at room temperature.

  • Irradiation: Position the reaction tube approximately 5 cm from a blue LED lamp and irradiate while maintaining vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired bicyclic cyclobutane product.

  • Characterization: Confirm the structure and determine the diastereomeric ratio and enantiomeric excess of the product using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

G A 1. Assemble Catalysts & Reagents in Tube B 2. Add Substrates (Alcohol & Acetate) A->B C 3. Irradiate with Blue LEDs at RT B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench & Concentrate D->E F 6. Purify Product (Column Chromatography) E->F G 7. Characterize (NMR, HPLC) F->G

Caption: Experimental workflow for a cascade [2+2] photocycloaddition.

Conclusion and Future Outlook

The cyclobutane moiety is far more than a simple cycloalkane; it is a sophisticated design element for the modern medicinal chemist. Its ability to impose conformational rigidity, act as a versatile bioisostere, and enhance DMPK properties makes it an invaluable tool for overcoming common drug design hurdles.[2][9][18] While historically challenging to synthesize, the advent of robust and predictable synthetic methodologies, especially in photocatalysis, has made diverse cyclobutane scaffolds readily accessible.[13][14][19] As drug discovery continues to move towards more complex, three-dimensional chemical space to tackle challenging biological targets, the strategic incorporation of the puckered cyclobutane ring is set to become an increasingly prevalent and successful strategy. We anticipate that its use will expand beyond a niche application to become a mainstream component in the medicinal chemist's molecular toolkit.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • van der Kolk, M. R., et al. (2022).
  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
  • Various Authors. (2023). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Das, I., & Jamison, T. F. (2016).
  • Various Authors. (2020). Synthetic route for generation of designed cyclobutane fragments.
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (2024). Green Chemistry (RSC Publishing). [Link]
  • Foley, D. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
  • Li, D., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts. [Link]
  • Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link]
  • Various Authors. (2022). Selected pharmaceuticals containing cyclobutanes and cyclopropanes.
  • Tius, M. A. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Liskon Biological. (2025).
  • Eliel, E. L. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • LibreTexts Chemistry. (2024). 4.
  • Various Authors. (2007). Conformational analysis of cycloalkanes.

Sources

The Strategic Application of 1-Methylcyclobutanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties to drug candidates is a perpetual endeavor. Among the vast arsenal of building blocks available to the synthetic chemist, small, strained ring systems have garnered considerable attention for their ability to confer conformational rigidity and metabolic stability. This guide focuses on 1-Methylcyclobutanamine hydrochloride, a versatile and increasingly utilized building block in the design and synthesis of innovative therapeutics. As we delve into the core applications of this compound, we will explore not only the "what" but, more critically, the "why" behind its strategic implementation in drug development, providing field-proven insights and detailed methodologies to empower the next generation of pharmaceutical research.

Table of Contents

  • Introduction to this compound: A Profile

    • Chemical and Physical Properties

    • Structural Significance in Medicinal Chemistry

  • Synthetic Pathways to this compound

    • Retrosynthetic Analysis

    • Detailed Experimental Protocol: Hofmann Rearrangement of 1-Methylcyclobutanecarboxamide

  • Core Application in CNS Drug Development: The Sibutramine Case Study

    • The Role of the 1-Methylcyclobutanamine Moiety in a Triple Reuptake Inhibitor

    • Mechanism of Action: A Signaling Pathway Perspective

  • Emerging Applications in Antiviral Drug Discovery

    • The Cyclobutane Scaffold in Nucleoside Analogues

  • References

Introduction to this compound: A Profile

This compound is a white crystalline powder soluble in water and ethanol.[1] Its compact and rigid cyclobutane ring, coupled with a primary amine, makes it an attractive scaffold for medicinal chemists.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₅H₁₁N·HCl
Molecular Weight 121.61 g/mol [2]
Melting Point 241-244 °C
Appearance White to light yellow crystalline powder
Solubility Soluble in water and ethanol[1]
CAS Number 174886-05-6[3]
Structural Significance in Medicinal Chemistry

The incorporation of the 1-methylcyclobutanamine moiety into a drug candidate can offer several advantages:

  • Conformational Restriction: The rigid cyclobutane ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially improving the pharmacokinetic profile of a drug.

  • Novelty and Patentability: The use of this building block can lead to novel chemical entities with unique pharmacological profiles, strengthening intellectual property positions.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective strategy involves the Hofmann or Curtius rearrangement of a corresponding carboxylic acid derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound begins with the target molecule and works backward to commercially available starting materials.

Retrosynthesis 1-Methylcyclobutanamine HCl 1-Methylcyclobutanamine HCl 1-Methylcyclobutanamine 1-Methylcyclobutanamine 1-Methylcyclobutanamine HCl->1-Methylcyclobutanamine HCl addition 1-Methylcyclobutanecarboxamide 1-Methylcyclobutanecarboxamide 1-Methylcyclobutanamine->1-Methylcyclobutanecarboxamide Hofmann Rearrangement 1-Methylcyclobutanecarboxylic Acid 1-Methylcyclobutanecarboxylic Acid 1-Methylcyclobutanecarboxamide->1-Methylcyclobutanecarboxylic Acid Amidation Methyl 1-Methylcyclobutanecarboxylate Methyl 1-Methylcyclobutanecarboxylate 1-Methylcyclobutanecarboxylic Acid->Methyl 1-Methylcyclobutanecarboxylate Hydrolysis Methyl Cyclobutanecarboxylate Methyl Cyclobutanecarboxylate Methyl 1-Methylcyclobutanecarboxylate->Methyl Cyclobutanecarboxylate Methylation

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Hofmann Rearrangement of 1-Methylcyclobutanecarboxamide

This protocol is adapted from the Organic Syntheses procedure for the Hofmann rearrangement of cyclobutanecarboxamide.[4] The initial synthesis of the precursor, 1-methylcyclobutanecarboxamide, would proceed from methyl 1-methylcyclobutanecarboxylate[5] via saponification to the carboxylic acid, followed by amidation.

Step 1: Preparation of 1-Methylcyclobutanecarboxamide (Hypothetical)

  • To a solution of methyl 1-methylcyclobutanecarboxylate (1 equivalent) in methanol, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Stir the mixture at room temperature until saponification is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl and extract the carboxylic acid with a suitable organic solvent.

  • Dry the organic layer, concentrate, and convert the resulting 1-methylcyclobutanecarboxylic acid to the corresponding amide using standard procedures (e.g., via the acid chloride or using a coupling agent like DCC/HOBt with ammonia).

Step 2: Hofmann Rearrangement to this compound

  • In a round-bottomed flask equipped with a magnetic stirrer and protected from light, dissolve 1-methylcyclobutanecarboxamide (1 equivalent) in a mixture of acetonitrile and water.

  • Add [I,I-bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the acetonitrile via rotary evaporation.

  • Add diethyl ether to the remaining aqueous layer and stir.

  • Add concentrated hydrochloric acid to the stirring mixture.

  • Separate the aqueous layer and extract it with two portions of diethyl ether.

  • Combine the aqueous fractions and concentrate them under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from an ethanol/ether mixture to obtain pure this compound as a white solid.[4]

Hofmann_Rearrangement_Workflow cluster_0 Synthesis of 1-Methylcyclobutanecarboxamide cluster_1 Hofmann Rearrangement Start Methyl 1-Methylcyclobutanecarboxylate Saponification Saponification (NaOH, MeOH/H2O) Start->Saponification Acidification_Extraction Acidification (HCl) & Extraction Saponification->Acidification_Extraction Amidation Amidation (e.g., SOCl2, then NH3) Acidification_Extraction->Amidation Amide_Product 1-Methylcyclobutanecarboxamide Amidation->Amide_Product Amide_Input 1-Methylcyclobutanecarboxamide Reaction Reaction with [I,I-bis(trifluoroacetoxy)iodo]benzene in MeCN/H2O Amide_Input->Reaction Workup Acetonitrile removal, Ether wash, HCl addition Reaction->Workup Extraction_Concentration Aqueous layer extraction & Concentration Workup->Extraction_Concentration Recrystallization Recrystallization (EtOH/Ether) Extraction_Concentration->Recrystallization Final_Product 1-Methylcyclobutanamine HCl Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 1-Methylcyclobutanamine HCl.

Core Application in CNS Drug Development: The Sibutramine Case Study

A prominent example illustrating the utility of the cyclobutane motif in central nervous system (CNS) drug development is the now-withdrawn anti-obesity drug, Sibutramine. While not directly synthesized from this compound, its structure features a closely related 1-(4-chlorophenyl)cyclobutyl moiety, and its synthesis and mechanism of action provide valuable insights.

The Role of the 1-Methylcyclobutanamine Moiety in a Triple Reuptake Inhibitor

Sibutramine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6] It is a prodrug that is metabolized in the liver to its active primary and secondary amine metabolites.[7] These metabolites are responsible for the drug's therapeutic effects. The cyclobutane ring in Sibutramine serves to position the amine and the chlorophenyl group in a specific orientation that is optimal for binding to the monoamine transporters.

Mechanism of Action: A Signaling Pathway Perspective

Sibutramine's primary mechanism of action is the inhibition of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine from the synaptic cleft.[7] This leads to an increased concentration of these neurotransmitters, which then bind to their respective postsynaptic receptors, enhancing satiety and increasing energy expenditure.[8]

Sibutramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) NE NE_Vesicle->NE Release 5HT_Vesicle Serotonin (5-HT) 5HT 5HT_Vesicle->5HT Release DA_Vesicle Dopamine (DA) DA DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor 5HT->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT->5HT_Receptor DA->DAT Reuptake DA_Receptor DA Receptor DA->DA_Receptor Effect Increased Satiety & Energy Expenditure NE_Receptor->Effect 5HT_Receptor->Effect DA_Receptor->Effect Sibutramine_Metabolites Sibutramine Metabolites Sibutramine_Metabolites->NET Inhibition Sibutramine_Metabolites->SERT Inhibition Sibutramine_Metabolites->DAT Inhibition

Caption: Mechanism of action of Sibutramine's active metabolites.

Emerging Applications in Antiviral Drug Discovery

The unique structural features of the cyclobutane ring have also made it an attractive component in the design of antiviral agents, particularly nucleoside analogues.[9][10]

The Cyclobutane Scaffold in Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate DNA or RNA chain elongation. The replacement of the ribose or deoxyribose sugar with a cyclobutane ring can lead to compounds with enhanced metabolic stability and potent antiviral activity.[9] Although this compound itself is not a direct nucleoside analogue, its derivatives can be utilized as precursors for the synthesis of these complex molecules. The rigid cyclobutane scaffold can correctly position the nucleobase and the hydroxyl groups for recognition by viral enzymes. Research in this area has explored the synthesis and antiviral evaluation of various cyclobutane and cyclobutene L-nucleoside analogues.[11][12]

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its application in the synthesis of CNS-acting agents, as exemplified by the structural motif in Sibutramine, highlights its potential for creating conformationally constrained molecules with desirable pharmacological properties. Furthermore, the growing interest in cyclobutane-containing compounds for antiviral drug discovery suggests a broadening scope of applications for this and related scaffolds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of unique building blocks like this compound will undoubtedly play a crucial role in the future of drug design and development.

References

  • Research and Reviews: Organic Chemistry. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. [Link]
  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL. [Link]
  • Longdom Publishing. (2018).
  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
  • ResearchGate. (2013). Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. [Link]
  • Patsnap Synapse. (2024).
  • ResearchGate. (n.d.). Mechanisms of action and clinical effects of sibutramine. [Link]
  • Portal de la Recerca de Catalunya. (2013). Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. [Link]
  • PMC. (n.d.).
  • Organic Syntheses. (n.d.). cyclobutylamine hydrochloride. [Link]
  • Wikipedia. (n.d.). Sibutramine. [Link]
  • Chem-Station. (2014). Hofmann Rearrangement. [Link]
  • PubMed. (2002). Sibutramine: its mode of action and efficacy. [Link]
  • PrepChem.com. (n.d.).
  • Scribd. (n.d.). Hoffmann Rearrangement. [Link]
  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • YouTube. (2020). Converting Amides to Amine Derivatives with the Hofmann Rearrangement. [Link]
  • YouTube. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. [Link]
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Google Patents. (n.d.). CN104557573B - The preparation method of (1S) 4,5 dimethoxy 1 [(methylamino) methyl] benzocyclobutane hydrochloride.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. [Link]
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]

Sources

An In-Depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride: From Discovery to Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylcyclobutanamine hydrochloride, a pivotal building block in modern pharmaceutical synthesis. The guide chronicles its chemical identity, physical properties, and key synthetic routes, including the Ritter reaction, Hofmann rearrangement, and Curtius rearrangement. A significant focus is placed on its critical role as a precursor to the anorectic agent, sibutramine. Detailed experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to ensure scientific integrity and reproducibility. This document serves as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the handling and application of this important chemical entity.

Introduction and Physicochemical Properties

This compound is a primary amine salt that has garnered significant interest in medicinal chemistry due to its incorporation into pharmacologically active molecules. The presence of the cyclobutane ring imparts a degree of conformational rigidity and a three-dimensional character that can be advantageous for molecular recognition by biological targets.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.

PropertyValueSource(s)
CAS Number 174886-05-6[2]
Molecular Formula C₅H₁₂ClN[2]
Molecular Weight 121.61 g/mol [2]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 241-244 °C[4]
Solubility Soluble in water and ethanol[3]
Synonyms 1-Methylcyclobutan-1-amine hydrochloride, (1-Methylcyclobutyl)amine hydrochloride[2]

Discovery and Historical Context

Core Synthetic Pathways

The synthesis of 1-methylcyclobutanamine can be achieved through several classic organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. The hydrochloride salt is typically prepared in the final step by treating the free amine with hydrochloric acid.

Ritter Reaction

The Ritter reaction provides a direct method for the synthesis of N-alkyl amides from an alcohol or alkene and a nitrile in the presence of a strong acid. The resulting amide can then be hydrolyzed to yield the primary amine.[8] For the synthesis of 1-methylcyclobutanamine, 1-methylcyclobutanol serves as the carbocation precursor.

Ritter_Reaction cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nitrile Addition cluster_step3 Step 3: Hydrolysis to Amide cluster_step4 Step 4: Amide Hydrolysis 1_methylcyclobutanol 1-Methylcyclobutanol carbocation 1-Methylcyclobutyl Carbocation 1_methylcyclobutanol->carbocation  H₂SO₄ -H₂O nitrilium_ion Nitrilium Ion carbocation->nitrilium_ion + CH₃CN nitrile Acetonitrile amide N-(1-Methylcyclobutyl)acetamide nitrilium_ion->amide + H₂O amine 1-Methylcyclobutanamine amide->amine H₃O⁺ or OH⁻

Caption: Ritter reaction pathway for 1-methylcyclobutanamine synthesis.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, using a halogen, a strong base, and water.[9] This method is applicable for the synthesis of 1-methylcyclobutanamine starting from 1-methylcyclobutanecarboxamide.

Hofmann_Rearrangement cluster_step1 Step 1: N-Bromination cluster_step2 Step 2: Isocyanate Formation cluster_step3 Step 3: Hydrolysis amide 1-Methylcyclobutane- carboxamide nbromoamide N-Bromo-1-methyl- cyclobutanecarboxamide amide->nbromoamide Br₂, NaOH isocyanate 1-Methylcyclobutyl Isocyanate nbromoamide->isocyanate NaOH (Rearrangement) amine 1-Methylcyclobutanamine isocyanate->amine H₂O (-CO₂)

Caption: Hofmann rearrangement for 1-methylcyclobutanamine synthesis.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[10] This method offers a versatile route to amines from carboxylic acids.[11] For the synthesis of 1-methylcyclobutanamine, 1-methylcyclobutanecarboxylic acid is the starting material.

Curtius_Rearrangement cluster_step1 Step 1: Acyl Azide Formation cluster_step2 Step 2: Isocyanate Formation cluster_step3 Step 3: Hydrolysis acid 1-Methylcyclobutane- carboxylic Acid acyl_azide 1-Methylcyclobutanecarbonyl Azide acid->acyl_azide 1. SOCl₂ 2. NaN₃ isocyanate 1-Methylcyclobutyl Isocyanate acyl_azide->isocyanate Heat (Δ) (-N₂) amine 1-Methylcyclobutanamine isocyanate->amine H₂O (-CO₂)

Sources

Methodological & Application

Synthesis of novel compounds using 1-Methylcyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel Compounds Using 1-Methylcyclobutanamine Hydrochloride

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of novel compounds utilizing this compound as a key building block. The unique puckered three-dimensional structure of the cyclobutane ring imparts valuable physicochemical properties to drug candidates, including improved metabolic stability, reduced planarity, and the ability to fill hydrophobic pockets in target enzymes.[1] This document focuses on two primary, high-yield synthetic transformations: amide bond formation and reductive amination. We provide step-by-step protocols, mechanistic insights, and comparative data to enable the efficient generation of diverse chemical libraries for screening and lead optimization.

Introduction: The Value of the 1-Methylcyclobutyl Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2] Its strained, non-planar geometry offers a distinct advantage over more common cyclic and aromatic systems. Incorporating the 1-methylcyclobutyl group can favorably influence a compound's pharmacological profile by:

  • Introducing Three-Dimensionality: Moving away from flat, aromatic structures to more complex 3D shapes can enhance binding affinity and selectivity for biological targets.[1]

  • Improving Metabolic Stability: The cyclobutane core is relatively inert to common metabolic pathways, potentially increasing the half-life of a drug candidate.[1]

  • Serving as an Aryl Bioisostere: The cyclobutyl group can mimic the spatial arrangement of an aromatic ring while offering a different electronic and solubility profile.[1]

  • Filling Hydrophobic Pockets: The lipophilic nature of the scaffold is ideal for interacting with hydrophobic pockets within protein active sites.[1]

This compound (C₅H₁₂ClN, MW: 121.61 g/mol ) is a readily accessible primary amine building block that serves as an excellent entry point for incorporating this valuable motif.[3][4][5] It is typically a white crystalline solid soluble in water and ethanol.[6]

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClN[3][5]
Molecular Weight 121.61 g/mol [3][5]
Appearance White to off-white solid[6][7]
Melting Point 241-244 °C[3][7][8]
CAS Number 174886-05-6[4][5]

Synthetic Application I: Amide Bond Formation

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, linking carboxylic acids and amines to build molecular complexity.[9] this compound can be effectively coupled with a wide range of carboxylic acids using standard peptide coupling reagents.

Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated" to form a highly reactive intermediate. This is achieved using a coupling reagent. The amine, acting as a nucleophile, then attacks the activated carbonyl carbon to form the stable amide bond.[9] Since the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or DIPEA) is required to neutralize the salt and liberate the free amine for the reaction.

AmideCoupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) CouplingReagent Coupling Reagent (e.g., EDC, HBTU) ActivatedEster Activated Intermediate (e.g., O-acylisourea) CouplingReagent->ActivatedEster Activation FreeAmine Free Amine Amide N-(1-Methylcyclobutyl)amide (Product) ActivatedEster->Amide Coupling AmineHCl 1-Methylcyclobutanamine Hydrochloride Base Base (e.g., DIPEA) Base->FreeAmine Deprotonation FreeAmine->Amide Attack

Caption: General workflow for amide bond formation.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[2][10]

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. The initial equivalent neutralizes the amine hydrochloride, while the subsequent equivalents act as a base for the coupling reaction.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-(1-methylcyclobutyl)amide.

Comparative Data for Amide Coupling Reagents

The choice of coupling reagent can impact yield and purification ease.[2][10]

Coupling Partner (R-COOH)Reagent SystemSolventTime (h)Typical YieldPurification Notes
Benzoic AcidEDC/HOBtDCM1685-95%Water-soluble byproducts are easily removed during aqueous workup.[10]
4-Methoxybenzoic AcidHBTU/DIPEADMF1288-97%Byproduct (tetramethylurea) can sometimes be difficult to remove via chromatography.[10]
Phenylacetic AcidT3P®Ethyl Acetate690-98%Propylphosphonic anhydride (T3P®) byproducts are water-soluble.[11]
Cyclohexanecarboxylic AcidEDC/HOBtDCM1880-90%Standard protocol, generally clean conversion.

Synthetic Application II: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[12][13] This one-pot procedure is highly efficient for producing secondary and tertiary amines.

Mechanistic Rationale

The reaction proceeds in two main stages within the same pot. First, the amine and carbonyl compound undergo a condensation reaction, typically under mildly acidic conditions, to form an imine or iminium ion intermediate. Second, a selective reducing agent, which does not readily reduce the starting carbonyl but rapidly reduces the more electrophilic iminium ion, is used to hydrogenate the C=N double bond to furnish the final amine product.[14][15]

ReductiveAmination Carbonyl R-CHO or R₂C=O (Aldehyde/Ketone) Iminium Iminium Ion Intermediate Carbonyl->Iminium + Amine, H⁺ Amine 1-Methylcyclobutanamine Product N-alkyl- 1-Methylcyclobutanamine Iminium->Product + Reducing Agent Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Pathway for one-pot reductive amination.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation because it is mild and tolerant of many functional groups, and it is selective for iminium ions over ketones or most aldehydes.[13][15]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (TEA) (1.3 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, for ketones)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, suspend this compound (1.2 eq) in anhydrous DCE (0.1-0.2 M).

  • Add triethylamine (1.3 eq) to liberate the free base. Stir for 10-15 minutes.

  • Add the aldehyde or ketone (1.0 eq). If using a ketone, add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Note: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (often using a DCM/methanol gradient with a small amount of triethylamine to prevent streaking on silica gel).

Substrate Scope and Expected Outcomes

This protocol is robust and compatible with a wide range of carbonyl compounds.[12]

Carbonyl SubstrateSolventTime (h)Typical YieldNotes
BenzaldehydeDCE490-98%Electron-rich aldehydes tend to give higher yields.[12]
4-NitrobenzaldehydeDCE685-92%Nitro groups are well-tolerated by NaBH(OAc)₃.[13]
CyclohexanoneTHF1875-85%Ketones react more slowly; catalytic acid is recommended.[13]
AcetophenoneTHF2470-80%Sterically hindered ketones may require longer reaction times or gentle heating.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel chemical entities. The robust and high-yielding protocols for amide coupling and reductive amination detailed in this guide provide a solid foundation for drug discovery programs. By leveraging these methods, researchers can efficiently generate libraries of compounds featuring the desirable 1-methylcyclobutyl moiety, paving the way for the development of new therapeutics with improved pharmacological properties. The derivatives of such scaffolds have shown a wide range of biological activities, including antimicrobial, anticancer, and analgesic properties.[16][17][18][19]

References

  • BenchChem. (n.d.). 1-Methyl-cyclobutylamine | 40571-47-9.
  • ChemBK. (2024, April 9). 1-METHYLCYCLOBUTANAMINE HCL.
  • Wouters, J., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Chemsrc. (n.d.). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6.
  • Le, N. N. D. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona.
  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1259-1261.
  • Le, N. N. D. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona ScholarWorks.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Al-Harrasi, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.
  • McQuade, L. E., et al. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • MDPI. (2022, July 2). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.
  • ScholarWorks @ GVSU. (2021, August 3). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ResearchGate. (2022, August 5). Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates.
  • ResearchGate. (2022, August 6). Synthesis and Biological Activity of Novel L-Amino Acid Based Analgesic Compounds.

Sources

Application Notes and Protocols: The Strategic Utility of 1-Methylcyclobutanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive technical guide on the strategic applications of 1-methylcyclobutanamine hydrochloride in the field of asymmetric synthesis. This document elucidates the potential of this chiral building block as a resolving agent, a precursor for chiral ligands in metal-catalyzed reactions, and as a component of chiral auxiliaries, supported by established chemical principles and detailed, actionable protocols.

Introduction: Unlocking the Potential of a Constrained Chiral Amine

Chiral amines are cornerstones of modern asymmetric synthesis, serving as powerful tools to induce stereoselectivity in a multitude of chemical transformations. 1-Methylcyclobutanamine, available as its hydrochloride salt, is a unique chiral amine featuring a stereogenic center on a strained cyclobutane ring. This structural motif offers distinct steric and electronic properties that can be harnessed for stereochemical control. While not as extensively documented in the literature as more complex chiral catalysts, its rigid framework and primary amine functionality make it a valuable and cost-effective starting material for several asymmetric strategies.

This guide explores the scientifically grounded potential of 1-methylcyclobutanamine in three key areas of asymmetric synthesis:

  • Chiral Resolution: Leveraging the amine to separate enantiomers of racemic carboxylic acids.

  • Chiral Ligand Synthesis: Serving as a scaffold for the creation of novel ligands for asymmetric metal catalysis.

  • Chiral Auxiliary: Temporarily incorporating the amine into a substrate to direct the stereochemical outcome of a reaction.

The protocols and discussions that follow are based on well-established methodologies for chiral amines and are adapted to highlight the specific utility of 1-methylcyclobutanamine.

Application I: Chiral Resolution of Racemic Carboxylic Acids

The most direct application of a chiral amine like 1-methylcyclobutanamine is as a resolving agent for racemic acids.[1][2] This classical technique relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The rigidity of the cyclobutane ring can lead to well-defined crystal packing, which is advantageous for achieving efficient separation.

Mechanism of Chiral Resolution

The process involves an acid-base reaction between the racemic carboxylic acid (e.g., (±)-mandelic acid) and an enantiopure form of 1-methylcyclobutanamine (e.g., (R)-1-methylcyclobutanamine). This reaction forms a pair of diastereomeric salts: (R)-amine-(R)-acid and (R)-amine-(S)-acid. Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most notably solubility in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively precipitated and isolated. Subsequent treatment of the isolated salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the resolving agent.

G racemate (R/S)-Carboxylic Acid salts Diastereomeric Salts ((R)-Amine-(R)-Acid and (R)-Amine-(S)-Acid) racemate->salts amine (R)-1-Methylcyclobutanamine amine->salts separation Fractional Crystallization salts->separation salt_R (R)-Amine-(R)-Acid (Less Soluble) separation->salt_R Precipitate salt_S (R)-Amine-(S)-Acid (More Soluble) separation->salt_S Solution acidification_R Acidification salt_R->acidification_R acid_R (R)-Carboxylic Acid acidification_R->acid_R amine_R (R)-1-Methylcyclobutanamine (Recovered) acidification_R->amine_R acidification_S Acidification

Caption: Workflow for Chiral Resolution.

Protocol 1: Resolution of (±)-Mandelic Acid

This protocol provides a general procedure for the resolution of a racemic carboxylic acid using (R)-1-methylcyclobutanamine hydrochloride.

Materials:

  • (±)-Mandelic Acid

  • (R)-1-Methylcyclobutanamine hydrochloride

  • 1 M Sodium Hydroxide (NaOH)

  • 2 M Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Liberation of the Free Amine:

    • Dissolve (R)-1-methylcyclobutanamine hydrochloride (1.0 eq) in deionized water.

    • Cool the solution in an ice bath and slowly add 1 M NaOH with stirring until the pH is >12.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free (R)-1-methylcyclobutanamine. Caution: The free amine is volatile.

  • Formation of Diastereomeric Salts:

    • Dissolve (±)-mandelic acid (1.0 eq) in warm ethanol.

    • In a separate flask, dissolve the freshly prepared (R)-1-methylcyclobutanamine (1.0 eq) in ethanol.

    • Slowly add the amine solution to the mandelic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of the Less Soluble Diastereomer:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals. This is the diastereomerically enriched salt. The enantiomeric excess can be improved by recrystallization.

  • Regeneration of the Enantiopure Acid:

    • Dissolve the isolated diastereomeric salt in deionized water.

    • Add 2 M HCl dropwise until the pH is <2.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mandelic acid.

    • The enantiomeric excess can be determined by chiral HPLC analysis.

Application II: Precursor for Chiral Ligands in Asymmetric Catalysis

The primary amine of 1-methylcyclobutanamine serves as a versatile handle for the synthesis of more complex chiral ligands for transition metal-catalyzed asymmetric reactions.[3][] The rigid cyclobutane scaffold can provide a well-defined steric environment around the metal center, influencing the enantioselectivity of the catalytic transformation.

Synthesis of a Chiral Schiff Base Ligand

Schiff base ligands are readily prepared by the condensation of a primary amine with an aldehyde or ketone.[3] These ligands are particularly useful in asymmetric catalysis, including reductions, oxidations, and carbon-carbon bond-forming reactions.

G amine (R)-1-Methylcyclobutanamine condensation Condensation amine->condensation salicylaldehyde Salicylaldehyde salicylaldehyde->condensation schiff_base Chiral Schiff Base Ligand condensation->schiff_base complexation Complexation schiff_base->complexation metal Metal Precursor (e.g., Ti(OiPr)4) metal->complexation catalyst Chiral Metal Complex complexation->catalyst

Caption: Synthesis of a Chiral Schiff Base Ligand and Metal Complex.

Protocol 2: Synthesis of a (R)-1-Methylcyclobutylimine-Phenol Ligand and its Use in Asymmetric Cyanation

This protocol describes the synthesis of a chiral Schiff base ligand and its application in the asymmetric cyanation of an aldehyde.

Part A: Ligand Synthesis

Materials:

  • (R)-1-Methylcyclobutanamine (from Protocol 1)

  • Salicylaldehyde

  • Anhydrous Ethanol

  • Molecular Sieves (4 Å)

Procedure:

  • To a round-bottom flask containing anhydrous ethanol and activated 4 Å molecular sieves, add salicylaldehyde (1.0 eq).

  • Add (R)-1-methylcyclobutanamine (1.0 eq) to the solution.

  • Reflux the mixture under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Remove the solvent under reduced pressure to yield the crude chiral Schiff base ligand, which can be purified by column chromatography or recrystallization.

Part B: Asymmetric Cyanation of Benzaldehyde

Materials:

  • Chiral Schiff Base Ligand (from Part A)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral Schiff base ligand (0.2 eq) and anhydrous DCM.

  • Add Ti(OiPr)₄ (0.2 eq) and stir the mixture at room temperature for 1 hour to form the chiral catalyst.

  • Cool the solution to 0 °C and add benzaldehyde (1.0 eq).

  • Slowly add TMSCN (1.2 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral cyanohydrin.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Table 1: Representative Performance of Chiral Amine-Derived Catalysts (Note: Data is illustrative and based on structurally similar ligand systems)

Reaction TypeCatalyst SystemSubstrateYield (%)ee (%)
Asymmetric CyanationTi(IV)-Schiff BaseBenzaldehyde>90>90
Asymmetric ReductionRu(II)-PhosphinamineAcetophenone>95>95

Application III: Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[5] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. 1-Methylcyclobutanamine can be converted into an amide with a prochiral carboxylic acid, and the steric bulk of the cyclobutyl group can then direct subsequent reactions, such as enolate alkylation.

Protocol 3: Asymmetric Alkylation of a Propionate Amide

This protocol outlines the use of (R)-1-methylcyclobutanamine as a chiral auxiliary for the diastereoselective alkylation of a propionate derivative.

Part A: Synthesis of the Chiral Auxiliary-Substrate Conjugate

Materials:

  • (R)-1-Methylcyclobutanamine

  • Propionyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-1-methylcyclobutanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral amide. Purify by column chromatography if necessary.

Part B: Diastereoselective Alkylation

Materials:

  • Chiral Amide (from Part A)

  • Lithium diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add LDA (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C.

  • Monitor the reaction by TLC. Once complete, quench with saturated aqueous NH₄Cl solution.

  • Warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Part C: Auxiliary Removal

Materials:

  • Alkylated Amide (from Part B)

  • 6 M Hydrochloric Acid

Procedure:

  • Reflux the alkylated amide in 6 M HCl for 12-24 hours.

  • Cool the mixture to room temperature and extract with diethyl ether to remove the desired carboxylic acid.

  • The aqueous layer contains the recovered chiral auxiliary as its hydrochloride salt.

  • The organic extracts can be dried and concentrated to yield the enantiomerically enriched 2-methyl-3-phenylpropanoic acid.

Conclusion

This compound, while not a prominent named catalyst in its own right, represents a valuable and versatile chiral building block in asymmetric synthesis. Its rigid four-membered ring provides a unique steric environment that can be effectively exploited for stereochemical control. These application notes demonstrate its potential as a chiral resolving agent, a precursor for the synthesis of chiral ligands for metal catalysis, and as a removable chiral auxiliary. The protocols provided herein serve as a practical starting point for researchers to explore the utility of this and other constrained chiral amines in the development of novel and efficient asymmetric transformations.

References

  • Wikipedia. (2024). Chiral resolution.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.

Sources

Application Notes and Protocols: Amide Coupling with 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Cyclobutane Motif and a Key Synthetic Challenge

The cyclobutane moiety is a valuable structural element in medicinal chemistry, found in a range of natural products and pharmaceuticals, including anticancer agents like carboplatin.[1][2] Its rigid, three-dimensional structure can impart unique conformational constraints on molecules, making it an attractive scaffold for drug design. 1-Methylcyclobutanamine, in particular, serves as a crucial building block for introducing this motif. However, it is commonly supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.[3] While advantageous for storage, the salt form presents a key challenge in synthesis: the amine is protonated and therefore non-nucleophilic, necessitating specific strategies for its use in common reactions like amide bond formation.

This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 1-methylcyclobutanamine hydrochloride with carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven insights to navigate the nuances of this transformation.

The Critical First Step: In Situ Free-Basing of the Amine Salt

The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt.[4][5] This issue is compounded when starting with an amine hydrochloride. The protonated amine is unreactive as a nucleophile. Therefore, the first and most critical step in any amide coupling protocol involving an amine salt is the liberation of the free amine.

This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture. The base deprotonates the ammonium salt, generating the free, nucleophilic amine in situ.

Commonly Used Bases:

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered tertiary amine that is an excellent choice for this purpose. Its bulk prevents it from competing with the primary amine as a nucleophile.

  • Triethylamine (TEA or Et₃N): Another common tertiary amine base. While effective, it is less sterically hindered than DIPEA and can sometimes participate in side reactions.

The general equilibrium is as follows:

1-Methylcyclobutanamine•HCl + Base ⇌ 1-Methylcyclobutanamine (free) + [Base-H]⁺Cl⁻

It is crucial to use a sufficient amount of base to neutralize the hydrochloride and, in many protocols, to facilitate the subsequent steps of the coupling reaction. Typically, 2 to 3 equivalents of base relative to the amine hydrochloride are employed.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

With the free amine generated in the reaction vessel, the next step is to activate the carboxylic acid to make it susceptible to nucleophilic attack. Amide coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group. This process typically occurs in two stages within a one-pot reaction:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, often an active ester.

  • Acylation: The free amine attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to the desired amide bond, releasing the activated leaving group.[6]

The choice of coupling reagent is critical and can significantly impact reaction efficiency, time, and the suppression of side reactions, particularly racemization if the carboxylic acid has a chiral center.

Visualization of the General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation & Coupling AmineHCl 1-Methylcyclobutanamine Hydrochloride FreeAmine In Situ Generation of Free Amine AmineHCl->FreeAmine Base Non-Nucleophilic Base (e.g., DIPEA) Base->FreeAmine CarboxylicAcid Carboxylic Acid CarboxylicAcid_ref Carboxylic Acid CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent_ref Coupling Reagent Solvent Anhydrous Solvent (e.g., DMF, DCM) FreeAmine_ref Free Amine AmideProduct Final Amide Product FreeAmine_ref->AmideProduct Nucleophilic Attack ActivatedEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid_ref->ActivatedEster Activation CouplingReagent_ref->ActivatedEster ActivatedEster->AmideProduct

Caption: General workflow for amide coupling with an amine hydrochloride.

Recommended Coupling Protocols

The choice of coupling reagent often depends on the complexity of the substrates, the potential for side reactions, and cost considerations. Below are detailed protocols for three robust and widely used methods suitable for coupling this compound.

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent. It reacts with carboxylic acids to form a reactive OAt-active ester, which rapidly couples with amines.[7] HATU is particularly effective for sterically hindered substrates and reactions that are sluggish with other reagents.[8][9]

Mechanism Rationale: The HOAt (1-hydroxy-7-azabenzotriazole) leaving group generated by HATU is superior to HOBt (1-hydroxybenzotriazole) due to the neighboring pyridine nitrogen, which can assist in the departure of the leaving group during the aminolysis step, thereby accelerating the reaction.

G CarboxylicAcid R-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonation Amide Amide Product ActiveEster->Amide Amine 1-Methylcyclobutanamine (from HCl salt + Base) Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Amine and Base: Add this compound (1.1 eq) to the solution, followed by DIPEA (2.5 - 3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) to the mixture. The reaction is often performed at room temperature, but for sluggish couplings, it can be gently warmed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with HATU are typically complete within 1-4 hours.[10]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective carbodiimide-based method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble coupling reagent, which simplifies the removal of the urea byproduct during workup.[2][11] The addition of HOBt is crucial as it suppresses racemization and improves reaction efficiency by forming an HOBt-active ester intermediate.[11]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), this compound (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Addition of Base: Add DIPEA or TEA (3.0 eq) to the cooled solution and stir for 5 minutes.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. The workup is similar, but the water-soluble nature of the EDC-urea byproduct often allows for its efficient removal with aqueous washes.[12]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Acyl Fluoride Generation for Hindered Systems

For particularly challenging or sterically hindered couplings where other methods fail, conversion of the carboxylic acid to an acyl fluoride can be a powerful strategy.[8][9] Acyl fluorides are relatively stable but highly reactive towards amines, and their small size minimizes steric hindrance during the coupling step.[8]

Step-by-Step Methodology:

This is a two-step, one-pot procedure.

Part A: Acyl Fluoride Formation

  • Preparation: To a flask containing the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add a fluorinating agent such as Cyanuric Fluoride or XtalFluor-E (1.1 eq).

  • Activation: Add a base like pyridine or DIPEA (1.5 eq) and stir at 0 °C to room temperature for 1-2 hours until the formation of the acyl fluoride is complete (can be monitored by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS).

Part B: Amide Formation

  • Amine Addition: To the solution containing the in situ generated acyl fluoride, add a solution of this compound (1.2 eq) and DIPEA (2.5 eq) in DCM.

  • Reaction: Stir the reaction at room temperature until completion (typically 2-6 hours).

  • Workup and Purification: Follow the standard aqueous workup and purification procedures as outlined in the previous protocols.

Summary of Recommended Protocols

ProtocolCoupling Reagent SystemKey AdvantagesTypical Conditions
1 HATU / DIPEAHigh efficiency, fast reaction times, good for hindered substrates.1.1 eq HATU, 2.5-3.0 eq DIPEA in DMF/DCM, RT, 1-4h.
2 EDC • HCl / HOBt / DIPEACost-effective, water-soluble byproducts, well-established.1.2 eq EDC, 1.2 eq HOBt, 3.0 eq DIPEA in DMF/DCM, 0°C to RT, 12-18h.
3 Acyl Fluoride (e.g., XtalFluor-E)Excellent for sterically demanding couplings, minimizes steric clash.Two-step, one-pot: 1) Acid + Fluorinating Agent; 2) Add Amine + Base.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion, especially for protocols 1 and 2. Alternatively, a more powerful coupling reagent (e.g., switching from EDC/HOBt to HATU) may be necessary.

  • Side Reactions: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate back to the carboxylic acid.

  • Base Equivalents: Using at least 2 equivalents of base is critical: one to neutralize the amine hydrochloride and at least one to facilitate the coupling reaction itself.

  • Order of Addition: For uronium/aminium reagents like HATU, it is sometimes beneficial to "pre-activate" the carboxylic acid by stirring it with HATU and the base for a few minutes before adding the amine. This can prevent potential side reactions of the coupling reagent with the amine.[13][14]

Conclusion

The successful synthesis of amides from this compound is readily achievable with a proper understanding of the underlying chemical principles. The primary considerations are the effective in situ neutralization of the hydrochloride salt to generate the free amine and the selection of an appropriate coupling reagent to activate the carboxylic acid partner. By following the detailed protocols and considering the mechanistic rationale provided, researchers can confidently incorporate the valuable 1-methylcyclobutanamine motif into their target molecules.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
  • Strem, N. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Schäfer, G. & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Schäfer, G. & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides.
  • Le, N. N. D. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • Donck, S. et al. (2021).
  • Strem, N. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry.
  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Unknown.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Dunetz, J. R. et al. (2008). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. [Link]
  • Chemistry Stack Exchange. (2019).
  • Fisher Scientific. Amide Synthesis. [Link]
  • Dabhi, R. C. et al. (2022).
  • Le, N. N. D. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]
  • Unknown. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • ResearchGate. (2018). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
  • Wang, C. et al. (2017). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols.
  • Organic Syntheses Procedure. (2016). Z-L-Phg-Val-OMe. [Link]
  • Reddit. (2020). HATU/PyBOP coupling procedure question. r/Chempros.
  • Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
  • Movassaghi, M. & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. [Link]
  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Singh, J. et al. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace.
  • Organic Syntheses Procedure. (2018).

Sources

Application Notes and Protocols for the N-alkylation of 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of the 1-Methylcyclobutyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for the optimization of lead compounds. The 1-methylcyclobutyl group has emerged as a valuable bioisostere, offering a three-dimensional scaffold that can enhance the pharmacological properties of drug candidates. Its rigid structure provides a distinct advantage over more flexible alkyl chains or flat aromatic rings, often leading to improved metabolic stability, enhanced binding affinity, and better solubility. Consequently, the development of robust synthetic routes to N-alkylated derivatives of 1-methylcyclobutanamine is of significant interest to medicinal chemists and drug development professionals.

This technical guide provides a comprehensive overview of the N-alkylation reactions of 1-methylcyclobutanamine hydrochloride. We will delve into the fundamental principles governing these transformations, present detailed, field-proven protocols for both direct alkylation and reductive amination, and discuss the critical aspects of product analysis and characterization.

Core Principles of N-Alkylation of Amine Hydrochloride Salts

1-Methylcyclobutanamine is commonly supplied as a hydrochloride salt to improve its stability and handling. However, for the nitrogen atom to act as a nucleophile in an N-alkylation reaction, the free amine must be generated. This is typically achieved in situ by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions and the nature of the alkylating agent.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation of 1-methylcyclobutanamine involves a nucleophilic substitution reaction (typically SN2) with an alkyl halide.[1] The primary challenge with this method is controlling the extent of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt as byproducts.[2] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation.

The general mechanism involves the in situ neutralization of the amine hydrochloride by a base to generate the free amine, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

G AmineHCl R-NH3+ Cl- FreeAmine R-NH2 AmineHCl->FreeAmine Deprotonation FreeAmine2 R-NH2 Base Base BaseH Base-H+ Cl- Base->BaseH TransitionState [H2N(R)---R'---X]‡ FreeAmine2->TransitionState Product2 R-NH2+-R' X- AlkylHalide R'-X AlkylHalide->TransitionState Product R-NH2+-R' X- TransitionState->Product FinalProduct R-NH-R' Product2->FinalProduct Base2 Base BaseH2 Base-H+ X- Base2->BaseH2

Mechanism of Direct N-Alkylation of an Amine Hydrochloride.
Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of over-alkylation often encountered in direct alkylation.[3] This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[4][5]

When starting with an amine hydrochloride, a base is still required to generate the free amine for the initial imine formation. The choice of reducing agent is critical; it must be selective for the imine or iminium ion over the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[3]

G AmineHCl R-NH3+ Cl- FreeAmine R-NH2 AmineHCl->FreeAmine FreeAmine2 R-NH2 Base Base BaseH Base-H+ Cl- Base->BaseH Hemiaminal Hemiaminal Intermediate FreeAmine2->Hemiaminal Imine2 R-N=C(R')R'' Carbonyl R'C(=O)R'' Carbonyl->Hemiaminal Imine R-N=C(R')R'' Hemiaminal->Imine - H2O FinalProduct R-NH-CH(R')R'' Imine2->FinalProduct ReducingAgent [H] (e.g., NaBH(OAc)3) ReducingAgent->FinalProduct

Mechanism of Reductive Amination of an Amine Hydrochloride.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes the mono-alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Rationale: An excess of a solid inorganic base like K₂CO₃ is used to effectively neutralize the hydrochloride salt and the HBr generated during the reaction. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the amine hydrochloride.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent is used to ensure complete consumption of the amine. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Heating accelerates the SN2 reaction. Monitoring is crucial to determine the optimal reaction time and to minimize the formation of the dialkylated product.

  • Work-up: Once the starting amine is consumed, cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Rationale: The aqueous washes remove any remaining inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated 1-methylcyclobutanamine.

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃ (2.5 eq)Efficiently neutralizes HCl and HBr byproduct.
Solvent Anhydrous CH₃CN or DMFPolar aprotic solvents favor SN2 reactions.
Temperature 60-70 °CAccelerates the reaction rate.
Stoichiometry Amine:Alkyl Halide (1:1.05)A slight excess of alkyl halide drives the reaction to completion.
Monitoring TLC or LC-MSEssential for determining reaction endpoint and minimizing side products.
Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with a generic aldehyde via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to a concentration of about 0.2 M.

  • Base Addition: Add triethylamine or DIPEA (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature.

    • Rationale: A soluble organic base is used to neutralize the hydrochloride salt, forming the free amine in solution.

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to the reaction mixture and stir for 1 hour at room temperature.

    • Rationale: This allows for the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the imine in the presence of the unreacted aldehyde.[3] Portion-wise addition controls any potential exotherm.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, for example) to yield the pure N-alkylated product.

ParameterRecommended ConditionRationale
Base Et₃N or DIPEA (1.1 eq)Soluble organic base to generate the free amine in situ.
Solvent Anhydrous DCM or DCECommon solvents for reductive amination.
Reducing Agent NaBH(OAc)₃ (1.2 eq)Mild and selective for the imine over the carbonyl.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Monitoring TLC or LC-MSTo track the disappearance of the imine intermediate.

Product Analysis and Characterization

Rigorous characterization of the final product is essential to confirm its identity and purity.

G CrudeProduct Crude N-Alkylated Product TLC TLC Analysis CrudeProduct->TLC Purification Column Chromatography TLC->Purification PureProduct Pure Product Purification->PureProduct NMR 1H and 13C NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry (e.g., LC-MS) PureProduct->MS Purity Purity Assessment (e.g., HPLC, qNMR) PureProduct->Purity FinalCharacterized Characterized N-Alkyl-1-methylcyclobutanamine NMR->FinalCharacterized MS->FinalCharacterized Purity->FinalCharacterized

Analytical Workflow for Product Characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the cyclobutane ring protons and carbons will confirm the success of the alkylation.

  • Mass Spectrometry (MS): LC-MS is an excellent tool for monitoring the reaction progress and confirming the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

The N-alkylation of this compound is a key transformation for accessing a range of derivatives with high potential in drug discovery. Both direct alkylation and reductive amination are viable methods, with the latter generally offering better control over the reaction and avoiding over-alkylation. The protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for researchers to synthesize these valuable compounds. Careful attention to the choice of reagents, reaction conditions, and purification techniques is essential for achieving high yields and purity.

References

  • Bomann, M. D., et al. (1995). J. Org. Chem., 60:5995.
  • European P
  • Grigg, R., Mitchell, T. R. B., Sutthivaiyakit, S., & Tongpenyai, N. (1981). J. Chem. Soc., Chem. Commun., (12), 611-612.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Org. Lett., 1(12), 1893–1896.
  • Wikipedia. (n.d.). Amine alkylation.
  • LibreTexts. (2015). 21.
  • BenchChem. (n.d.).
  • Hunt, I. (n.d.).
  • Insaf, S. S., & Witiak, D. T. (1999).
  • Singh, P. K., et al. (2014).
  • Soderberg, T. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Tutor. (2025).
  • Organic Chemistry Tutor. (2021).
  • Casciotti, M., Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2025).
  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Fu, G. C., & Peters, J. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. PMC.
  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Yao, C., et al. (2010).
  • Kogr, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted-Tetrazoles. Synthesis.
  • American Chemical Society. (n.d.).
  • Anilkumar, G., et al. (n.d.). Examples of N‐alkylated alkaloids and drug molecules.
  • Haruta, M., et al. (n.d.). Selected examples of pharmaceutically important N‐alkylated amines.
  • Jayaraj, A., Panicker, U. G., & Swamy, C. A. (2025). Ru(II)‐Complexes of Pyridyl Functionalized N‐Heterocyclic Carbene Ligands: Novel Catalysts for CN Bond Formation Using Hydrogen Autotransfer Strategy. European Journal of Inorganic Chemistry.
  • Borah, B., & Chowhan, L. R. (n.d.).
  • Samidin, S., et al. (2024).
  • Sabu, S., Saranya, P. V., & Anilkumar, G. (n.d.).
  • Jayaraj, A., Panicker, U. G., & Swamy, C. A. (n.d.). Ru(II)‐Complexes of Pyridyl Functionalized N‐Heterocyclic Carbene Ligands.
  • Kumar, R., et al. (n.d.).
  • Borah, B., & Chowhan, L. R. (n.d.). Ni NPs catalyzed one-pot synthesis of 2-alkyl/aryl quinazolinone motifs.
  • Sabu, S., Saranya, P. V., & Anilkumar, G. (n.d.).
  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • PubMed. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes.
  • PubMed. (2025).
  • PubMed. (2021). The crystalline forms of nine hydrochloride salts of substituted tryptamines.
  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.

Sources

Application Notes & Protocols: Leveraging 1-Methylcyclobutanamine Hydrochloride for the Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylcyclobutyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological properties is relentless. The structural and conformational attributes of a molecule are paramount in dictating its interaction with biological targets. Saturated carbocyclic scaffolds have garnered significant attention as they offer a departure from the predominantly flat, aromatic structures that have historically dominated screening libraries. The cyclobutane ring, in particular, is an attractive three-dimensional (3D) scaffold that is increasingly utilized to improve physicochemical properties and explore new chemical space.[1]

1-Methylcyclobutanamine hydrochloride serves as a versatile and valuable building block for introducing the 1-methylcyclobutyl moiety into compound libraries. This unique structural motif offers several advantages in drug design:

  • Introduction of 3D Character: The puckered nature of the cyclobutane ring moves molecules away from planarity, which can enhance binding affinity and selectivity for protein targets.[1]

  • Vectorial Diversity: The primary amine handle allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) around a rigid core.

  • Metabolic Stability: The cyclobutane ring can confer increased metabolic stability compared to more labile linear or aromatic systems.

  • Novelty and Intellectual Property: The underrepresentation of the cyclobutane scaffold in existing compound collections provides an opportunity to generate novel chemical entities with strong intellectual property potential.[2]

This guide provides detailed protocols for the application of this compound in the synthesis of diverse compound libraries through several key chemical transformations. The methodologies are designed to be robust and adaptable for researchers in drug discovery and chemical biology.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.

PropertyValueReference
CAS Number 174886-05-6[3]
Molecular Formula C₅H₁₂ClN[3]
Molecular Weight 121.61 g/mol [3]
Appearance Solid[4]
Melting Point 241-244 °C[5]
Solubility Soluble in water[6]

Core Synthetic Protocols

This compound is a versatile building block for creating diverse libraries of amides, secondary amines, ureas, and sulfonamides. The following protocols provide detailed, step-by-step procedures for these key transformations.

Protocol 1: Amide Coupling via EDC/HOBt Activation

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[7] This protocol employs the common and efficient coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to couple 1-Methylcyclobutanamine with a diverse range of carboxylic acids.[8]

Workflow for Amide Coupling:

cluster_0 Step 1: Amine Neutralization & Carboxylic Acid Activation cluster_1 Step 2: Amide Formation & Work-up A 1-Methylcyclobutanamine HCl + Carboxylic Acid B Add Base (e.g., DIPEA) A->B Neutralize Amine C Add EDC and HOBt B->C in Anhydrous Solvent (e.g., DMF, DCM) D Formation of Activated Ester C->D Stir at 0 °C to RT E Nucleophilic Attack by Amine D->E Reaction Progress F Aqueous Work-up E->F Quench Reaction G Purification F->G Extraction & Drying H Final Amide Product G->H Column Chromatography

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M), add this compound (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HOBt (1.2 eq) followed by the portion-wise addition of EDC hydrochloride (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a robust method for forming C-N bonds and is highly effective for the synthesis of secondary amines from primary amines and carbonyl compounds.[4][9] This protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

Workflow for Reductive Amination:

cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction & Purification A 1-Methylcyclobutanamine HCl + Aldehyde/Ketone B Add Base (e.g., TEA) A->B in Anhydrous Solvent (e.g., DCE, THF) C Formation of Imine/Iminium Intermediate B->C Stir at RT, optional acid catalyst (e.g., AcOH) D Add NaBH(OAc)₃ C->D In situ Reduction E Aqueous Work-up D->E Quench with sat. NaHCO₃ F Purification E->F Extraction & Drying G Final Secondary Amine Product F->G Column Chromatography

Caption: Workflow for reductive amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.1 eq), the desired aldehyde or ketone (1.0 eq), and a suitable base such as Triethylamine (1.2 eq) in an anhydrous solvent like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.[10]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be mindful of potential effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours, monitoring for the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes.

  • Isolation and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.

Protocol 3: Synthesis of Urea Derivatives

Urea-containing compounds are prevalent in numerous approved drugs.[11] A common method for their synthesis involves the reaction of an amine with an isocyanate. Alternatively, a two-step, one-pot procedure using carbonyldiimidazole (CDI) can be employed, which avoids the handling of potentially hazardous isocyanates.[3]

Workflow for Urea Synthesis:

A 1-Methylcyclobutanamine HCl + Base B Add Carbonyldiimidazole (CDI) A->B Neutralization in THF C Formation of Carbamoylimidazole Intermediate B->C Stir at RT D Add Second Amine (R₂NH₂) C->D In situ reaction E Formation of Unsymmetrical Urea D->E F Work-up & Purification E->F G Final Urea Product F->G

Caption: General workflow for urea synthesis via CDI.

Detailed Step-by-Step Methodology:

  • Activation of the First Amine: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM. Add a suitable base such as DIPEA or TEA (1.1 eq) and stir for 10 minutes.

  • Formation of the Intermediate: Add solid 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) in one portion. Stir the mixture at room temperature for 1-2 hours, or until TLC/LC-MS indicates complete formation of the carbamoylimidazole intermediate.

  • Addition of the Second Amine: To the solution containing the activated intermediate, add the second amine (primary or secondary, 1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat (40-60 °C) if necessary, for 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final urea derivative.

Protocol 4: Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[12] The most direct method for its synthesis is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Workflow for Sulfonamide Synthesis:

A 1-Methylcyclobutanamine HCl + Sulfonyl Chloride B Add Base (e.g., Pyridine or TEA) A->B in Anhydrous DCM at 0 °C C Nucleophilic Attack B->C Stir and warm to RT D Aqueous Work-up C->D Acid/Base Wash E Purification D->E Extraction & Drying F Final Sulfonamide Product E->F Column Chromatography

Caption: Workflow for sulfonamide synthesis.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.1 eq) in anhydrous DCM or pyridine (0.1-0.5 M). If using DCM, add an excess of a suitable base like pyridine or TEA (3.0 eq). Cool the mixture to 0 °C.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.0 eq) dropwise or in small portions to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with 1 M HCl (to remove excess base), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by flash column chromatography or recrystallization.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[14]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[13]

Conclusion

This compound is a powerful building block for the synthesis of compound libraries rich in sp³ character. Its incorporation can significantly enhance the three-dimensionality and novelty of screening collections. The protocols outlined in this guide for amide coupling, reductive amination, urea formation, and sulfonamide synthesis provide robust and versatile methods for leveraging this reagent in diversity-oriented synthesis campaigns. By applying these methodologies, researchers can efficiently generate libraries of novel compounds, thereby accelerating the identification of new leads in the drug discovery process.

References

  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL.
  • Chemsrc. (2025). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. PubChem.
  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central.
  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
  • IJCPS. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Chemical and Pharmaceutical Sciences.
  • Google Patents. (n.d.). Practical synthesis of urea derivatives.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • Angene Chemical. (2024). Safety Data Sheet.
  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
  • YouTube. (2023). Reductive Amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (2024). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.

Sources

Application Notes and Protocols: Reductive Amination with 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This powerful reaction transforms aldehydes and ketones into primary, secondary, and tertiary amines via an intermediate imine or iminium ion.[2][4] Its prevalence in medicinal chemistry and drug development stems from its high efficiency, operational simplicity, and the ability to be performed as a "one-pot" procedure, which aligns with the principles of green chemistry by minimizing waste and purification steps.[2][4] This application note provides a comprehensive guide to performing a reductive amination using 1-methylcyclobutanamine hydrochloride, a valuable building block in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for success.

Mechanistic Insights: The Chemistry Behind the Transformation

The reductive amination process unfolds in two principal, often concurrent, stages: the formation of an imine (or iminium ion) and its subsequent reduction.[1][5][6]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine, 1-methylcyclobutanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone.[6][7] This addition forms an unstable carbinolamine intermediate.[5] Under mildly acidic conditions, which are often optimal for this reaction, the hydroxyl group of the carbinolamine is protonated, facilitating its elimination as a water molecule to yield a protonated imine, known as an iminium ion.[1][7][8] The equilibrium between the carbonyl compound, amine, carbinolamine, and iminium ion is a critical aspect of this stage.[4]

  • Reduction: The newly formed iminium ion is highly susceptible to reduction by a hydride-donating reagent.[7][9] The choice of reducing agent is paramount to the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion without significantly reducing the starting carbonyl compound.[1][8] This selectivity is crucial for achieving high yields of the desired amine product.[1][10]

Visualizing the Mechanism

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Carbonyl Aldehyde/Ketone (R-CO-R') Carbinolamine Carbinolamine Intermediate Carbonyl->Carbinolamine + Amine Amine 1-Methylcyclobutanamine Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H2O, + H+ Product Secondary Amine Product Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product caption Mechanism of Reductive Amination

Caption: The two-stage mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the carbonyl starting material.[1][11] Several reagents are commonly employed, each with its own advantages and considerations.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective, making it a preferred choice for a wide range of substrates.[5][12][13] It is moisture-sensitive.[14]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[13][14]
Sodium Cyanoborohydride (NaBH₃CN) Another mild and selective reagent, effective under slightly acidic conditions.[7][10][15] However, it is toxic and can generate hydrogen cyanide gas, requiring careful handling and disposal.[11][15]Methanol (MeOH), Ethanol (EtOH)[14][15]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce aldehydes and ketones.[1][14] To avoid this side reaction, the imine is typically pre-formed before the addition of NaBH₄.[1][14]Methanol (MeOH), Ethanol (EtOH)[14]

For this protocol, we will focus on the use of sodium triacetoxyborohydride (STAB) due to its high selectivity, broad applicability, and avoidance of toxic cyanide byproducts.[5][12][13]

Experimental Protocol: Synthesis of a Secondary Amine

This protocol details the reductive amination of a generic ketone with this compound using sodium triacetoxyborohydride.

Materials and Reagents
  • Ketone (e.g., cyclohexanone)

  • This compound (C₅H₁₁N·HCl)[16][17][18][19][20]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) setup

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation & Inert Atmosphere B 2. Amine Free-Basing A->B C 3. Imine Formation B->C D 4. Reduction with NaBH(OAc)3 C->D E 5. Reaction Monitoring D->E F 6. Aqueous Workup E->F G 7. Drying and Solvent Removal F->G H 8. Purification (if necessary) G->H I 9. Product Characterization H->I caption Experimental Workflow for Reductive Amination

Caption: A streamlined workflow for the reductive amination protocol.

  • Reagent Preparation and Inert Atmosphere:

    • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

    • To the flask, add the ketone (1.0 eq).

    • Dissolve the ketone in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Free-Basing:

    • In a separate vial, suspend this compound (1.0-1.2 eq) in the reaction solvent.

    • Add a non-nucleophilic base, such as triethylamine (1.1-1.3 eq), to neutralize the HCl salt and generate the free amine in situ. Stir for 10-15 minutes.

  • Imine Formation:

    • Add the suspension of the free amine to the solution of the ketone in the reaction flask.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be gently heated if imine formation is slow.

  • Reduction:

    • To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. Reaction times can vary from a few hours to overnight.

  • Aqueous Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[21]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

  • Product Characterization:

    • Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Stoichiometry Summary
ReagentMolar Equivalents
Ketone/Aldehyde1.0
1-Methylcyclobutanamine HCl1.0 - 1.2
Triethylamine1.1 - 1.3
Sodium Triacetoxyborohydride1.2 - 1.5

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a small amount of a dehydrating agent like molecular sieves to drive the imine formation equilibrium forward.[2]

  • Side Reactions: Over-reduction of the carbonyl group can occur with less selective reducing agents. Using STAB minimizes this risk.[12] For primary amines, dialkylation can sometimes be an issue, though it is less common in reductive amination compared to direct alkylation.[1]

  • Purification Challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine to the eluent can help mitigate this.

Product Analysis and Characterization

Confirmation of the final product structure is essential. The following spectroscopic techniques are recommended:

  • Infrared (IR) Spectroscopy: The disappearance of the carbonyl (C=O) stretch (typically around 1700-1725 cm⁻¹) from the starting material and the appearance of an N-H stretch for a secondary amine (a single sharp band around 3300-3500 cm⁻¹) are key indicators of a successful reaction.[22][23]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will provide detailed structural information. The appearance of signals corresponding to the 1-methylcyclobutyl group and the alkyl backbone of the original carbonyl compound, along with the disappearance of the carbonyl carbon signal in the ¹³C NMR spectrum, confirms the formation of the desired product. The N-H proton in ¹H NMR often appears as a broad singlet and can be exchanged with D₂O.[22][23][24]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[22][23]

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of amines. By understanding the underlying mechanism and carefully selecting reagents and reaction conditions, researchers can reliably synthesize a wide array of amine-containing molecules. The use of this compound in conjunction with sodium triacetoxyborohydride provides a clean and efficient route to valuable secondary amines for applications in drug discovery and development.

References

  • Master Organic Chemistry. (2017, September 1).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Sciencemadness.org. (n.d.).
  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]
  • Chemistry Steps. (n.d.).
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
  • Wikipedia. (n.d.).
  • Wordpress. (n.d.).
  • JoVE. (2023, April 30).
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
  • ChemBK. (2024, April 9). 1-METHYLCYCLOBUTANAMINE HCL. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Myers, A. G. (n.d.). Myers Chem 115. Harvard University. [Link]
  • NC State University Libraries. (n.d.). 24.
  • Reddit. (2025, January 1).
  • Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group. [Link]
  • ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Chemsrc. (2025, August 26). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. [Link]
  • DataPDF. (n.d.).
  • Master Organic Chemistry. (2022, March 7).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
  • Chemistry LibreTexts. (2019, June 5). 23.

Sources

High-Throughput Analysis of 1-Methylcyclobutanamine in Reaction Mixtures by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and rapid analytical method for the quantification of 1-Methylcyclobutanamine in complex reaction mixtures. 1-Methylcyclobutanamine is a crucial building block in pharmaceutical synthesis, but its high polarity, low molecular weight, and lack of a UV chromophore present significant analytical challenges. Traditional reversed-phase liquid chromatography struggles with adequate retention and exhibits poor peak shape for this compound. The described method overcomes these obstacles by employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive mode Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). This approach provides excellent retention, symmetric peak shape, and the high selectivity and sensitivity required for in-process reaction monitoring without the need for cumbersome derivatization steps.

Introduction: The Analytical Challenge

Chiral cyclobutanes are prevalent structural motifs in a variety of natural products and bioactive compounds, making them valuable intermediates in medicinal chemistry and drug development.[1][2] 1-Methylcyclobutanamine, in its hydrochloride salt form, is a primary amine building block used in the synthesis of numerous pharmaceutical candidates.[3] Monitoring its consumption and the formation of products during a chemical reaction is critical for process optimization, yield calculation, and impurity profiling.

However, the physicochemical properties of 1-Methylcyclobutanamine make it a notoriously difficult analyte for conventional chromatographic techniques.

  • High Polarity & Low Molecular Weight: As a small, polar amine, it is poorly retained on traditional non-polar stationary phases like C18, often eluting in or near the solvent front.[4][5]

  • Lack of Chromophore: The molecule does not possess a chromophore that absorbs light in the UV-Vis spectrum, rendering UV-based detection methods ineffective.[6][7]

  • Basic Nature: Primary amines are basic and prone to secondary ionic interactions with residual acidic silanol groups on silica-based reversed-phase columns, leading to significant peak tailing and poor reproducibility.[6][8]

To overcome these issues, a method that both retains the polar analyte and provides selective detection is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal chromatographic mode for this purpose. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][9] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[4] This technique is highly compatible with mass spectrometry due to the high volatility of the mobile phase, which enhances ionization efficiency and detector sensitivity.[4][10]

This guide provides a comprehensive protocol for the HILIC-MS/MS analysis of 1-Methylcyclobutanamine, designed for direct application in a research and development setting.

Experimental Design and Methodology

Materials and Reagents
  • Analyte: 1-Methylcyclobutanamine hydrochloride (Purity ≥97%)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type 1, 18.2 MΩ·cm)

  • Mobile Phase Additive: Ammonium formate (LC-MS Grade)

  • Reaction Quenching/Dilution Solvent: 90:10 (v/v) Acetonitrile/Water

Instrumentation
  • LC System: UHPLC or HPLC system capable of high-pressure gradient delivery.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Optimized HPLC-MS/MS Parameters

The following tables summarize the optimized instrumental parameters for the selective analysis of 1-Methylcyclobutanamine. The causality behind these choices is rooted in the analyte's properties: HILIC mode is chosen for retention of the polar amine, and positive ESI is selected because amines readily accept a proton to form a positive ion.

Table 1: Optimized Chromatographic Conditions

ParameterValueRationale
HPLC Column HILIC Amide, 2.1 x 100 mm, 1.7 µmAn amide stationary phase provides robust and reproducible retention for polar, basic compounds.
Mobile Phase A Acetonitrile with 0.1% Formic AcidHigh organic content is necessary for HILIC retention. Formic acid aids in protonation for ESI+.
Mobile Phase B Water with 0.1% Formic AcidThe aqueous component facilitates analyte partitioning and elution.
Gradient 95% A to 60% A over 3 minA gradient from high to low organic content elutes compounds in order of increasing polarity, which is opposite to reversed-phase.[4]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient ionization.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 2 µLSmall injection volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase.

Table 2: Optimized Mass Spectrometer Conditions

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositivePrimary amines are highly basic and are efficiently protonated in positive mode.[8]
[M+H]⁺ (Precursor Ion) m/z 86.1Corresponds to the protonated molecule of 1-Methylcyclobutanamine (Free Base MW: 85.15 g/mol ).[11][12]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
MRM Transition 1 (Quantifier) 86.1 → 71.1A highly abundant and specific fragment ion, likely resulting from the loss of an amino group (NH₃).
MRM Transition 2 (Qualifier) 86.1 → 56.1A secondary fragment used for identity confirmation, potentially from ring-opening fragmentation.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp. 150 °CStandard temperature for ESI.
Desolvation Temp. 400 °CEnsures efficient desolvation of the high-organic mobile phase.
Collision Energy 10-15 eVOptimized to induce fragmentation of the precursor ion into the specified product ions.

Detailed Analytical Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of Type 1 water in a volumetric flask. Note: The hydrochloride salt has a molecular weight of 121.61 g/mol , while the free base is 85.15 g/mol . Account for this conversion factor if reporting concentrations of the free base.

  • Working Standard (1 µg/mL): Perform serial dilutions of the stock solution using the dilution solvent (90:10 Acetonitrile/Water) to prepare a working standard and a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Reaction Mixture Sample Preparation (Dilute-and-Shoot)

The "dilute-and-shoot" method is the most straightforward approach for in-process samples, minimizing both time and potential for error.[13]

  • Quench Reaction: At the desired time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute: Immediately quench the reaction and dilute the aliquot into a large volume (e.g., 990 µL) of the cold dilution solvent (90:10 Acetonitrile/Water) in a 1.5 mL microcentrifuge tube. This provides a 1:100 dilution. The high acetonitrile content of the diluent is crucial for HILIC to ensure compatibility with the initial mobile phase and prevent peak distortion.[4]

  • Vortex & Centrifuge: Vortex the tube for 10 seconds. If particulates are present, centrifuge at 13,000 rpm for 5 minutes to pellet solids.

  • Transfer: Transfer the supernatant into an HPLC vial for analysis.

System Operation and Data Acquisition
  • System Equilibration: Purge all mobile phase lines. Equilibrate the HILIC column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved. HILIC columns often require longer equilibration times than reversed-phase columns.

  • Sequence Setup: Create a sequence in the instrument control software. Include blanks, calibration standards, and the prepared reaction mixture samples.

  • Initiate Analysis: Inject the samples and begin the data acquisition.

Expected Results and Interpretation

  • Chromatography: Under the specified HILIC conditions, 1-Methylcyclobutanamine is well-retained and elutes as a sharp, symmetric peak. Its retention time will be stable across injections, typically between 1.5 and 2.5 minutes.

  • Mass Spectrometry: The mass spectrometer, operating in MRM mode, will selectively detect the transitions of 86.1 → 71.1 (quantifier) and 86.1 → 56.1 (qualifier). The ratio of these two transitions should remain constant across all standards and samples, confirming the identity of the analyte peak. By plotting the peak area of the quantifier transition against the concentration of the calibration standards, a linear regression can be used to accurately determine the concentration of 1-Methylcyclobutanamine in the unknown reaction samples.

Analytical Workflow and Troubleshooting

Visualized Analytical Workflow

The entire process from sample receipt to final report can be visualized as a streamlined workflow.

Analytical_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Prep Dilute & Shoot (90:10 ACN/H2O) Sample->Prep Vial HPLC Vial Prep->Vial HPLC HILIC Separation Vial->HPLC MS ESI-MS/MS Detection (MRM Mode) HPLC->MS Process Peak Integration & Quantification MS->Process Report Concentration Report Process->Report

Caption: End-to-end workflow for HILIC-MS/MS analysis.

Troubleshooting Common Issues

A logical approach is key to resolving analytical issues. The following table and diagram provide guidance for common problems encountered during the analysis of polar amines with HILIC-MS.

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Analyte Signal 1. MS source is not optimized or dirty. 2. Incorrect MRM transitions. 3. Analyte is not eluting from the column.1. Infuse standard solution directly into the MS to check for signal and tune parameters. Clean the source. 2. Verify the precursor and product ion m/z values. 3. Decrease the initial % of organic in the gradient to promote elution.
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase. 2. Sample solvent is too strong (too much water).1. Ensure the mobile phase additive (formic acid) is at the correct concentration. 2. Ensure the sample is diluted in a high-organic solvent (e.g., 90% ACN).
Shifting Retention Times 1. Insufficient column equilibration. 2. Mobile phase composition drift. 3. Column degradation.1. Increase the column equilibration time between injections to at least 10 column volumes. 2. Prepare fresh mobile phases daily. 3. Replace the column.
High Backpressure 1. Particulate matter from samples. 2. Buffer precipitation.1. Always centrifuge samples before injection. Install an in-line filter. 2. Ensure buffer is fully dissolved. Flush the system with water (without buffer) before shutdown.
Visualized Troubleshooting Logic

Troubleshooting_Logic node_action node_action start Problem: No Analyte Peak check_ms Signal in Direct Infusion? start->check_ms check_chrom Peak in Full Scan Mode? check_ms->check_chrom Yes node_action_1 Action: - Tune MS Parameters - Clean Ion Source check_ms->node_action_1 No check_prep Sample Prep Correct? check_chrom->check_prep Yes node_action_2 Action: - Check Gradient - Check Column Integrity - Increase Aqueous % check_chrom->node_action_2 No node_action_3 Action: - Remake Standards - Check Dilution Solvent (Must be high organic) check_prep->node_action_3 No node_action_4 Action: - Check MRM Transitions - Check Collision Energy check_prep->node_action_4 Yes

Caption: Decision tree for troubleshooting "no peak" issues.

Conclusion

The described HILIC-MS/MS method provides a highly effective solution for the challenging analysis of 1-Methylcyclobutanamine in complex matrices such as synthetic reaction mixtures. By leveraging the principles of hydrophilic interaction chromatography, the method achieves excellent retention and peak shape for this small, polar amine. Coupling this separation with the unparalleled selectivity and sensitivity of tandem mass spectrometry eliminates the need for derivatization, enabling a high-throughput workflow. This protocol is a valuable tool for medicinal chemists and process development scientists, facilitating rapid and reliable monitoring of critical reaction components to accelerate drug development timelines.

References

  • Helda. "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES". University of Helsinki. [Link]
  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines".
  • ResearchGate. "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?".
  • ResearchGate. "HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase".
  • PATENTSCOPE. "WO2006066226 - PYRAZOLO[1,5-A]PYRIMIDINE KINASE INHIBITORS". WIPO. [Link]
  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC".
  • G-M-I, Inc. "Challenges in HPLC Technology and Potential Solutions". G-M-I, Inc.. [Link]
  • Agilent. "Determination of Primary Aromatic Amines by LC/MS/MS". Agilent Technologies. [Link]
  • Chemsrc. "1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6". Chemsrc. [Link]
  • ChemistryViews. "Enantioselective Synthesis of Cyclobutanes". ChemistryViews. [Link]
  • Chromatography Forum. "Detecting Primary Amines".
  • ChemBK. "1-methycyclobutanamine HCL". ChemBK. [Link]
  • PubChem. "(1-Methylcyclobutyl)amine | C5H11N | CID 14988399".
  • ACS Publications. "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis". Chemical Reviews. [Link]
  • PubChem. "1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449".
  • PubMed Central. "Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes".
  • Waters Corporation. "An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS".
  • ACS Publications. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis". The Journal of Organic Chemistry. [Link]
  • U.S. Food & Drug Administration. "Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with LC-MS/MS". FDA. [Link]

Sources

Application Notes and Protocols for the Purification of 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-Methylcyclobutanamine Hydrochloride (HCl), a pivotal building block in contemporary drug discovery and development. Recognizing the stringent purity requirements for pharmaceutical intermediates, this document offers researchers, scientists, and process chemists a selection of field-proven purification strategies. The methodologies detailed herein are grounded in the fundamental physicochemical properties of the target molecule and are designed to effectively eliminate common process-related impurities. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity 1-Methylcyclobutanamine HCl.

Introduction: The Critical Role of Purity for 1-Methylcyclobutanamine HCl

1-Methylcyclobutanamine HCl is a key structural motif in a variety of biologically active molecules. Its incorporation into a drug candidate's structure can significantly influence potency, selectivity, and pharmacokinetic properties. Consequently, the purity of this starting material is of paramount importance. Even trace impurities can lead to the formation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a systematic approach to the purification of 1-Methylcyclobutanamine HCl, addressing the common challenges encountered in its preparation.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 1-Methylcyclobutanamine HCl and its potential impurities is the cornerstone of developing an effective purification strategy.

Physicochemical Data

The relevant physicochemical properties of 1-Methylcyclobutanamine HCl are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁N·HCl
Molecular Weight 121.61 g/mol
Appearance White crystalline powder
Melting Point 241-244 °C
Solubility Soluble in water and ethanol.
Predicted pKa (conjugate acid) ~10-11
Typical Impurity Profile

Impurities in 1-Methylcyclobutanamine HCl typically originate from the synthetic route employed. Two common methods for its synthesis are the Ritter reaction and the Curtius rearrangement.

  • Ritter Reaction Route: This route often starts from 1-methylcyclobutanol. Potential impurities include:

    • Unreacted 1-methylcyclobutanol: A tertiary alcohol that can be carried through the synthesis.

    • N-(1-methylcyclobutyl)acetamide: The intermediate amide from the Ritter reaction if hydrolysis is incomplete.

    • Elimination byproducts: Alkenes formed from the tertiary carbocation intermediate under acidic conditions.

  • Curtius Rearrangement Route: Starting from 1-methylcyclobutanecarboxylic acid, this route can introduce the following impurities:

    • Unreacted 1-methylcyclobutanecarboxylic acid: The acidic starting material.

    • 1-methylcyclobutyl isocyanate: The key intermediate of the rearrangement.

    • Urea byproducts: Formed from the reaction of the isocyanate with the product amine.

A general understanding of these potential impurities is crucial for selecting the appropriate purification technique.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the impurity profile, the scale of the purification, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.

Figure 1: A decision-making workflow for the purification of 1-Methylcyclobutanamine HCl.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient method for purifying crystalline solids like 1-Methylcyclobutanamine HCl. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Solvent Selection: The ideal solvent for recrystallization should exhibit high solubility for 1-Methylcyclobutanamine HCl at elevated temperatures and low solubility at room temperature or below.

Recommended Solvent Systems:

  • Isopropanol/Water: Isopropanol is a good solvent for many amine hydrochlorides. The addition of a small amount of water can enhance the solubility at higher temperatures while promoting crystallization upon cooling.

  • Ethanol/Ethyl Acetate: Ethanol can be used to dissolve the crude product, followed by the addition of a less polar anti-solvent like ethyl acetate to induce crystallization.

  • Methanol/Toluene: Similar to the ethanol/ethyl acetate system, methanol acts as the primary solvent and toluene as the anti-solvent.

Protocol 1: Recrystallization from Isopropanol/Water

  • Dissolution: In a suitable flask, add the crude 1-Methylcyclobutanamine HCl. For every 1 gram of crude material, add 5 mL of isopropanol.

  • Heating: Heat the mixture with stirring to near boiling.

  • Co-solvent Addition: If the solid is not fully dissolved, add water dropwise while maintaining the temperature until a clear solution is obtained. Avoid adding excess water.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Acid-Base Extraction: Exploiting pKa Differences

Acid-base extraction is a powerful technique to separate amines from non-basic impurities. By adjusting the pH of a biphasic system, the amine can be selectively moved between the aqueous and organic layers.

AcidBaseExtraction cluster_0 Step 1: Basification & Extraction cluster_1 Separatory Funnel cluster_2 Step 2: Acidification & Back-Extraction cluster_3 Separatory Funnel Start Crude Amine HCl in Water AddBase Add NaOH (aq) to pH > 12 Start->AddBase ExtractOrg Extract with Organic Solvent (e.g., DCM, EtOAc) AddBase->ExtractOrg Organic1 Organic Layer: Free Amine, Non-polar Impurities ExtractOrg->Organic1 Aqueous1 Aqueous Layer: NaCl, Basic Impurities Organic1_node Organic Layer from Step 1 AddAcid Add HCl (aq) to pH < 2 Organic1_node->AddAcid Aqueous2 Aqueous Layer: Purified Amine HCl AddAcid->Aqueous2 Organic2 Organic Layer: Non-polar Impurities Evaporation Evaporation/Crystallization Aqueous2->Evaporation Evaporate Water FinalProduct FinalProduct Evaporation->FinalProduct High-Purity Product

Figure 2: Workflow for purification of 1-Methylcyclobutanamine HCl via acid-base extraction.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude 1-Methylcyclobutanamine HCl in water.

  • Basification: Cool the solution in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide with stirring until the pH is greater than 12.

  • Extraction: Transfer the solution to a separatory funnel and extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine Organic Layers: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filtration: Filter off the drying agent.

  • Salt Formation: To the organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Column Chromatography: For High-Purity Requirements

For the removal of closely related impurities or when very high purity is required, column chromatography is the method of choice. Due to the basic nature of the free amine, standard silica gel can lead to poor separation and tailing.

Stationary Phase Selection:

  • Amine-functionalized silica: This is often the best choice as it minimizes the interaction between the basic amine and the stationary phase.

  • Standard Silica Gel with Mobile Phase Modifier: If amine-functionalized silica is not available, a mobile phase containing a small amount of a volatile amine (e.g., 0.1-1% triethylamine) can be used to improve peak shape and recovery.

Protocol 3: Column Chromatography of the Free Amine

  • Free Base Preparation: Convert the crude hydrochloride salt to the free amine as described in steps 1-4 of the acid-base extraction protocol.

  • Column Packing: Pack a column with either amine-functionalized silica or standard silica gel, equilibrating with the chosen mobile phase. A typical mobile phase system is a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to both solvents.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase gradient, collecting fractions.

  • Fraction Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free amine back to the hydrochloride salt as described in steps 6-8 of the acid-base extraction protocol.

Purity Assessment: Validating the Purification

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for determining the purity of 1-Methylcyclobutanamine HCl.

Starting HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified product and to check for the presence of any residual solvents or impurities.

Gas Chromatography (GC): GC can be used to determine the purity of the free amine and to detect volatile impurities.

Conclusion

The purification of 1-Methylcyclobutanamine HCl is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method should be guided by the specific impurity profile of the crude material and the desired final purity. A combination of recrystallization, acid-base extraction, and, if necessary, column chromatography can be employed to obtain this key intermediate in high purity. Robust analytical methods are essential to validate the effectiveness of the chosen purification strategy.

References

  • ChemBK. (n.d.). 1-METHYLCYCLOBUTANAMINE HCL.

Application Note: A Scalable and Robust Synthesis of 1-Methylcyclobutanamine Hydrochloride via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylcyclobutanamine and its hydrochloride salt are valuable building blocks in modern medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their physicochemical properties and binding affinity.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 1-methylcyclobutanamine hydrochloride. The described two-step process, commencing from commercially available cyclobutanone, is designed for robustness, scalability, and high fidelity. We detail the synthesis of the key intermediate, 1-methylcyclobutanol, followed by its conversion to the target amine via the Ritter reaction. Emphasis is placed on the causality behind procedural choices, critical safety protocols for handling hazardous reagents, and detailed analytical methods for in-process and final quality control, ensuring a self-validating and reproducible workflow for researchers and drug development professionals.

Strategic Overview of the Synthetic Route

The selected synthetic pathway involves two primary transformations:

  • Grignard Reaction: Synthesis of the tertiary alcohol precursor, 1-methylcyclobutanol, from cyclobutanone and a methyl Grignard reagent.

  • Ritter Reaction & Salt Formation: Conversion of 1-methylcyclobutanol into the target primary amine using sodium cyanide in a strong acid medium, followed by hydrolysis and subsequent formation of the hydrochloride salt.

This route is advantageous for scale-up due to the availability of starting materials, the reliability of the reactions, and the crystalline nature of the final product, which facilitates purification. The Ritter reaction, specifically, is a powerful method for synthesizing sterically hindered amines from tertiary alcohols.[2][3][4]

Logical Workflow for Synthesis and Analysis

The entire process, from starting materials to the final, characterized product, is outlined below. Each stage includes critical quality control checkpoints to ensure the success of the subsequent step.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Amine Synthesis & Salt Formation Start Cyclobutanone & Methylmagnesium Bromide Grignard Step 1: Grignard Reaction Start->Grignard Workup1 Aqueous Work-up & Extraction Grignard->Workup1 Purify1 Distillation Workup1->Purify1 Intermediate 1-Methylcyclobutanol Purify1->Intermediate QC1 QC-1: GC-MS, ¹H NMR Intermediate->QC1 Reactants2 1-Methylcyclobutanol, Sodium Cyanide, H₂SO₄ QC1->Reactants2 Proceed if Purity >98% Ritter Step 2: Ritter Reaction Reactants2->Ritter Hydrolysis Step 3: Amide Hydrolysis Ritter->Hydrolysis Workup2 Basification & Extraction Hydrolysis->Workup2 Salt Step 4: HCl Salt Formation Workup2->Salt Purify2 Recrystallization Salt->Purify2 FinalProduct 1-Methylcyclobutanamine HCl Purify2->FinalProduct QC2 QC-2: HPLC, NMR, MS, mp FinalProduct->QC2

Caption: Overall workflow for the synthesis of 1-methylcyclobutanamine HCl.

Part A: Scale-Up Synthesis of 1-Methylcyclobutanol

The synthesis of the tertiary alcohol intermediate is achieved via a nucleophilic addition of a methyl group to the carbonyl of cyclobutanone. Methylmagnesium bromide is selected as the Grignard reagent for its high reactivity and commercial availability.

Reaction Parameters
ParameterValueRationale
Cyclobutanone 1.0 eqLimiting Reagent
Methylmagnesium Bromide (3M in Ether) 2.0 eqAn excess is used to ensure complete conversion and to compensate for any moisture in the system.
Solvent Anhydrous Diethyl EtherStandard solvent for Grignard reactions; helps to stabilize the Grignard reagent.
Reaction Temperature 0 °C to RTThe reaction is initiated at 0 °C to control the initial exotherm, then allowed to warm to room temperature for completion.
Work-up Saturated aq. NH₄Cl or 1N HClQuenches excess Grignard reagent and protonates the alkoxide intermediate.[5]
Step-by-Step Protocol (50 g Scale)
  • Reactor Setup: Under a nitrogen atmosphere, equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.

  • Reagent Charge: Charge the flask with cyclobutanone (50.0 g, 0.713 mol) dissolved in 400 mL of anhydrous diethyl ether.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Add 3M methylmagnesium bromide in diethyl ether (475 mL, 1.43 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or GC-MS to confirm the complete consumption of cyclobutanone.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 500 mL of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process involving gas evolution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 250 mL of diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with 200 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 1-methylcyclobutanol, is obtained as a colorless oil. For this scale, it is often of sufficient purity (>98% by GC) to be used directly in the next step. If necessary, purify by vacuum distillation.

    • Expected Yield: 55-60 g (90-97%).

    • Physicochemical Properties: See Table 1.

Part B: Ritter Reaction & Hydrochloride Salt Formation

This stage is the core of the synthesis, converting the tertiary alcohol into the desired amine. The reaction proceeds via a stable tertiary carbocation, which is trapped by the cyanide nucleophile.[6]

Ritter Reaction Mechanism

The mechanism involves several key steps initiated by the strong acid.

Caption: Mechanism of the Ritter reaction with a cyanide source.

CRITICAL SAFETY: Handling Sodium Cyanide

Sodium cyanide (NaCN) is highly toxic and rapidly fatal if ingested, inhaled, or absorbed through the skin.[7] Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[8] All operations must be performed under the strictest safety protocols.

  • Designated Area: All work must be conducted in a dedicated, well-ventilated chemical fume hood. The area should be clearly marked with warning signs.[7]

  • Personal Protective Equipment (PPE): Impervious clothing, a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles with a face shield are mandatory.[7][9]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[7] A cyanide antidote kit should be available, and personnel must be trained in its use.

  • Waste Disposal: All cyanide-containing waste is P-listed hazardous waste and must be collected in a designated, labeled, and sealed container.[7] Quench all reaction residues and equipment with an alkaline bleach solution before standard cleaning.

  • Handling: Never work alone. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[8][10]

Step-by-Step Protocol (55 g Scale)
  • Reactor Setup: In a designated fume hood, equip a 2 L flask with a mechanical stirrer, thermometer, and addition funnel.

  • Acid Charge: Charge the flask with concentrated sulfuric acid (350 mL) and cool to 0 °C in an ice/salt bath.

  • Reagent Addition:

    • In a separate flask, dissolve sodium cyanide (38.5 g, 0.785 mol) in 100 mL of water. Handle with extreme care.

    • Simultaneously, add the 1-methylcyclobutanol (55.0 g, 0.638 mol) and the aqueous sodium cyanide solution to the stirred sulfuric acid via two separate addition funnels. Maintain the internal temperature between 5-15 °C. The addition should take approximately 2-3 hours.

  • Reaction: After addition is complete, stir the mixture at 10-15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Hydrolysis of Formamide: Carefully pour the reaction mixture onto 1 kg of crushed ice in a larger beaker (e.g., 4 L). Add a 50% aqueous solution of sodium hydroxide (NaOH) slowly until the pH is >12. This step is highly exothermic and should be performed with efficient cooling. This hydrolyzes the intermediate N-(1-methylcyclobutyl)formamide to the free amine.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with 500 mL of methyl tert-butyl ether (MTBE).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure to yield the crude 1-methylcyclobutanamine as an oil.

  • Salt Formation:

    • Dissolve the crude amine in 500 mL of MTBE.

    • Cool the solution to 0 °C.

    • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a 2M solution of HCl in diethyl ether, until precipitation ceases and the solution is acidic to litmus paper.

    • Stir the resulting thick white slurry at 0 °C for 1 hour.

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake with cold MTBE (2 x 100 mL), and dry in a vacuum oven at 40-50 °C.

    • Expected Yield: 55-65 g (71-84% over two steps).

    • Physicochemical Properties: See Table 1.

Part C: Purification and Final Product Characterization

The final product is purified by recrystallization to achieve high purity suitable for pharmaceutical applications.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2-4 hours to complete crystallization.

  • Filter the purified white crystalline solid, wash with a small amount of cold isopropanol, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is used to confirm the identity and purity of the final product.[11]

Property / Method Specification Reference
Appearance White to off-white crystalline powder[12]
Molecular Formula C₅H₁₁N·HCl[12]
Molecular Weight 121.61 g/mol [12]
Melting Point 241-244 °C
Solubility Soluble in water[12][13]
Purity (HPLC) ≥99.0%[12]
Identity (¹H NMR) Conforms to structure-
Identity (Mass Spec) [M+H]⁺ = 86.1-
Recommended HPLC Method
  • Application: To determine the purity of the final product and quantify any related impurities.[14]

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid.

  • Detection: 210 nm.

  • Procedure:

    • Prepare a standard solution of this compound at approximately 1 mg/mL in water.

    • Prepare the sample solution at the same concentration.

    • Inject both solutions into the HPLC system.

    • Calculate purity based on the area percentage of the main peak relative to all peaks in the chromatogram.

References

  • Cyanco. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Princeton University Environmental Health & Safety. (2015). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • Ministry of Food and Drug Safety (MFDS), Korea. (n.d.). Analytical Methods.
  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL.
  • Wikipedia. (n.d.). Ritter reaction.
  • NROChemistry. (n.d.). Ritter Reaction.
  • Organic Chemistry Portal. (2019). Ritter Reaction.
  • OpenOChem Learn. (n.d.). Ritter Reaction.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • National Center for Biotechnology Information. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. PMC.
  • Jończyk, A. (1999). DETERMINATION OF CYCLIZINE HYDROCHLORIDE, CAFFEINE AND ERGOTAMINE TARTRATE MIXTURES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Acta Poloniae Pharmaceutica - Drug Research, 56(3), 183-185.
  • Organic Reactions. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions.
  • Tradeindia. (n.d.). This compound at Best Price in Chengdu, Sichuan.
  • Organic Syntheses. (n.d.). cyclobutylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclobutanol. PubChem.

Sources

Application Notes and Protocols for the Analytical Characterization of 1-Methylcyclobutanamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Amine Scaffolds

In the landscape of modern drug discovery and development, small, rigid cyclic amines serve as valuable scaffolds for generating novel chemical entities with desirable pharmacological properties. 1-Methylcyclobutanamine hydrochloride and its derivatives represent a class of compounds with significant potential, finding applications as key building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs). The precise analytical characterization of these molecules is paramount to ensure their identity, purity, and stability, thereby guaranteeing the quality and safety of the final drug product.

This comprehensive guide provides a suite of detailed analytical methods for the in-depth characterization of this compound. The methodologies presented herein are grounded in fundamental analytical principles and are designed to be robust, reliable, and compliant with international regulatory expectations, such as the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of pharmaceuticals containing this novel amine scaffold.

Part 1: Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation for the quantification of the main component and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[5][6] For primary amines like 1-Methylcyclobutanamine, which lack a strong chromophore, derivatization or the use of alternative detection methods is often necessary for sensitive UV detection.[7] However, for assay purposes where concentration is high, detection at low UV wavelengths is often feasible.

Causality Behind Experimental Choices:

  • Column Selection: A C18 reversed-phase column is a robust starting point for many small molecules. Its non-polar stationary phase provides good retention for a wide range of compounds. A patent application mentioning the purification of a derivative of 1-methylcyclobutanamine utilized a C18 column, suggesting its suitability.[2]

  • Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer is chosen to provide good peak shape and retention. The buffer is crucial for controlling the ionization state of the amine, which is critical for reproducible chromatography.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is selected to detect the amine, which may have some absorbance in the far UV region. For impurity profiling at low levels, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh accurately 1-Methylcyclobutanamine HCl (Standard and Sample) B Dissolve in Mobile Phase to a known concentration (e.g., 1 mg/mL) A->B C Equilibrate C18 Column with Mobile Phase B->C D Inject Standard and Sample Solutions C->D E Isocratic Elution D->E F UV Detection at 210 nm E->F G Integrate Peak Areas F->G H Calculate Assay and Impurity Profile G->H

Caption: Workflow for HPLC Assay and Impurity Analysis.

Detailed Protocol for HPLC Analysis:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of acetonitrile and this buffer in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of about 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and prepare a 25 mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (30:70)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%). Then, inject the sample solution.

  • Calculation: Calculate the assay of this compound in the sample by comparing the peak area with that of the standard. Impurities can be quantified as a percentage of the main peak area.

Table 1: Illustrative HPLC Performance Data

ParameterValue
Retention Time~ 3.5 min
Tailing Factor1.2
Theoretical Plates> 5000
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Chiral HPLC for Enantiomeric Purity

For many pharmaceutical applications, the stereochemistry of a molecule is critical. Chiral HPLC is the gold standard for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability.[1][8][9][10]

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known to effectively separate a wide range of chiral compounds, including amines.[11] The choice between different polysaccharide phases is often empirical and requires screening.

  • Mobile Phase: Normal-phase chromatography (e.g., using hexane and an alcohol modifier) is often the first choice for chiral separations on polysaccharide CSPs as it can provide better selectivity than reversed-phase conditions.

Detailed Protocol for Chiral HPLC Analysis:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). The small amount of diethylamine is added to improve the peak shape of the basic amine.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 215 nm

  • Analysis: Inject the racemic standard (if available) to determine the retention times of the two enantiomers. Then, inject the sample to determine the enantiomeric purity.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of primary amines, derivatization is often required to improve their chromatographic properties and prevent peak tailing.[12][13]

Causality Behind Experimental Choices:

  • Derivatization: Derivatization with an alkyl chloroformate, such as ethyl chloroformate, is a robust and rapid method for primary amines.[4][14] The resulting carbamate is more volatile and less polar, making it suitable for GC analysis. This reaction can often be performed in an aqueous medium.[14]

  • Ionization: Electron Ionization (EI) is a standard ionization technique in GC-MS that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Aqueous Buffer (pH 9) B Add Ethyl Chloroformate and Vortex A->B C Extract with Hexane B->C D Inject Organic Layer into GC-MS C->D E Temperature Programmed Separation D->E F Electron Ionization (EI) E->F G Mass Spectrometry Detection F->G H Identify Peaks by Retention Time & Mass Spectrum G->H I Confirm Structure by Fragmentation Pattern H->I

Caption: Workflow for GC-MS Analysis with Derivatization.

Detailed Protocol for GC-MS Analysis:

  • Derivatization:

    • Dissolve approximately 1 mg of this compound in 1 mL of 0.1 M sodium borate buffer (pH 9.0) in a vial.

    • Add 100 µL of ethyl chloroformate.

    • Immediately cap the vial and vortex vigorously for 1 minute.

    • Add 1 mL of hexane and vortex for another minute to extract the derivatized amine.

    • Allow the layers to separate and carefully transfer the upper organic layer to a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Table 2: Illustrative GC-MS Fragmentation Data for the Ethyl Carbamate Derivative

m/zProposed FragmentRelative Abundance
157[M]+Low
142[M - CH₃]+Moderate
114[M - C₂H₅O]+High
84[M - C₂H₅OCO]+Moderate
69[C₅H₉]+Base Peak

Part 3: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a complete characterization.[15][16][17] Quantitative NMR (qNMR) can also be used as a primary method for assay determination.[7][18][19]

Causality Behind Experimental Choices:

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are good choices for dissolving the hydrochloride salt.

  • Internal Standard for qNMR: For quantitative analysis, a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte signals, such as maleic acid, should be used.[7]

Illustrative ¹H and ¹³C NMR Data:

¹H NMR (400 MHz, DMSO-d₆, δ):

  • δ 8.5 (broad s, 3H): -NH₃⁺ protons. This signal may exchange with residual water in the solvent.

  • δ 2.2 - 2.0 (m, 4H): Cyclobutane ring protons (-CH₂-).

  • δ 1.9 - 1.7 (m, 2H): Cyclobutane ring protons (-CH₂-).

  • δ 1.4 (s, 3H): Methyl protons (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆, δ):

  • δ 58.0: Quaternary carbon attached to the amino group (C-NH₃⁺).

  • δ 33.0: Cyclobutane methylene carbons (-CH₂-).

  • δ 25.0: Methyl carbon (-CH₃).

  • δ 15.0: Cyclobutane methylene carbon (-CH₂-).

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.[20][21]

Causality Behind Experimental Choices:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Interpretation: The presence of the amine hydrochloride salt will significantly alter the N-H stretching region compared to the free amine.

Illustrative FTIR Data:

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationDescription
~3000-2800N-H stretchBroad absorption characteristic of an ammonium salt (-NH₃⁺).[22]
~2950C-H stretchAliphatic C-H stretching from the cyclobutane and methyl groups.
~1600N-H bendAsymmetric bending of the -NH₃⁺ group.
~1500N-H bendSymmetric bending of the -NH₃⁺ group.
~1460C-H bendMethylene scissoring.

Part 4: Method Validation According to ICH Q2(R2)

All analytical methods used for the quality control of pharmaceuticals must be validated to ensure they are fit for their intended purpose.[3][14][23] The validation should be performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[1][2]

Validation Workflow

Validation_Workflow Start Define Analytical Target Profile (ATP) Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD Limit of Detection (LOD) Specificity->LOD for impurities LOQ Limit of Quantitation (LOQ) Specificity->LOQ for impurities Robustness Robustness Specificity->Robustness Range Range Linearity->Range Linearity->Robustness Range->Robustness Accuracy->Robustness Precision->Robustness LOD->Robustness LOQ->Robustness End Method Validation Report Robustness->End

Caption: Key Parameters for Analytical Method Validation.

Summary of Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound and its derivatives. The combination of chromatographic and spectroscopic techniques ensures a thorough understanding of the molecule's identity, purity, and stereochemistry. Adherence to the principles of method validation outlined by the ICH is essential to ensure the generation of reliable and defensible data, which is a critical component of any successful drug development program.

References

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.). Google Patents.
  • Polysaccharide-based CSPs. (n.d.). Chiralpedia.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2): Validation of Analytical Procedures. (n.d.). ResearchGate.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. (n.d.). PubMed.
  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. (n.d.). PubMed.
  • Cyclodextrin-based CSPs. (n.d.). Chiralpedia.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Publications.
  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (n.d.). ResearchGate.
  • Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate.
  • Fragmentation of the [M – H]⁺ ion from the TMS derivative of... (n.d.). ResearchGate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). InstaNANO.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). ResearchGate.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
  • Chiral HPLC for efficient resolution of enantiomers. (2008, September 29). Royal Society of Chemistry.
  • Assay Development for Aminoglycosides by HPLC with Direct UV Detection. (2016, October 18). Oxford Academic.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • Introduction to HPLC. (n.d.). Shimadzu.
  • FTIR spectra of MS surface immersed in 1 M HCl solution with 1000 ppm... (n.d.). ResearchGate.
  • ISSN 0001-6837 Polish Pharmaceutical Society. (n.d.). Polish Pharmaceutical Society.
  • Uncorrected FTIR-ATR Spectrum of Synthesized Reference MDHOET HCl. (n.d.). ResearchGate.
  • -FTIR spectrum at various HCl concentration. (n.d.). ResearchGate.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar.
  • c18 hplc column: Topics by Science.gov. (n.d.). Science.gov.
  • Complete Monograph Methods. (n.d.). Merck Millipore.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Pharmacological Screening of 1-Methylcyclobutanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Landscape of Novel Cyclobutanamine Analogs

1-Methylcyclobutanamine hydrochloride and its analogs represent a class of compounds with potential psychoactive properties, necessitating a systematic and rigorous pharmacological evaluation.[1][2][3] The structural similarity of the cyclobutane moiety to other known psychoactive scaffolds suggests that these compounds may interact with a variety of central nervous system (CNS) targets. This guide provides a comprehensive framework for the initial pharmacological screening of novel this compound analogs, designed for researchers in drug discovery and development. Our approach is structured as a tiered screening cascade, beginning with foundational in vitro safety and primary target identification, and progressing to more complex in vivo behavioral models. This document emphasizes not just the "how" but the "why" behind each protocol, ensuring a robust and logically sound evaluation of each analog's potential therapeutic or abuse liability.

The primary objectives of this screening protocol are to:

  • Establish a preliminary safety profile through in vitro cytotoxicity assessment.

  • Identify primary molecular targets, focusing on key CNS receptors and transporters.

  • Characterize the in vivo behavioral effects to predict potential psychoactive properties.

  • Generate reliable and reproducible data to inform further drug development or regulatory assessment.

Part 1: Foundational In Vitro Screening

The initial phase of screening is designed to be rapid, cost-effective, and provide critical data on the general toxicity and primary molecular interactions of the test compounds. This stage is crucial for identifying promising candidates and deprioritizing those with unfavorable characteristics early in the discovery process.

In Vitro Cytotoxicity Assessment: The First Gatekeeper

Before investing resources in more complex assays, it is imperative to assess the general cytotoxicity of the novel analogs. This provides an early indication of the therapeutic window and helps to distinguish true pharmacological effects from those caused by cell death. We will employ two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4][5][6]

This colorimetric assay assesses cell metabolic activity, as mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.[7]

Materials:

  • HEK293 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analogs (dissolved in a suitable vehicle, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test analogs and a vehicle control. Replace the culture medium with medium containing the compounds or vehicle.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.[6]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cell culture reagents and plates as described for the MTT assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[6]

Assay Principle Endpoint Interpretation
MTT Measures mitochondrial reductase activity in viable cells.Colorimetric (absorbance at 570 nm)Decreased absorbance indicates reduced cell viability.
LDH Measures the release of lactate dehydrogenase from damaged cells.Colorimetric (absorbance at 490 nm)Increased absorbance indicates increased cytotoxicity.
Primary Target Screening: Identifying Molecular Interactions

Based on the structural features of 1-methylcyclobutanamine, we hypothesize that its analogs may interact with key CNS targets, including monoamine transporters and the NMDA receptor. This section outlines protocols for initial binding and functional assays to identify these primary interactions.

Radioligand binding assays are the gold standard for determining a compound's affinity for a specific transporter.[8] These assays are crucial for identifying potential stimulant or entactogenic properties.

Materials:

  • Cell lines expressing human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters (e.g., HEK293 cells).

  • Radioligands (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).

  • Test compounds and reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

  • Assay buffer and wash buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the transporter-expressing cell lines.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand, and either vehicle, a known inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for each test compound by competitive binding analysis.

MAO enzymes are involved in the metabolism of monoamine neurotransmitters.[9] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine).[9][10]

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[9]

  • Assay buffer.

  • Spectrophotometer or fluorometer.

Procedure:

  • Enzyme Reaction: In a 96-well plate, pre-incubate the MAO enzyme with the test compound or vehicle.

  • Substrate Addition: Initiate the reaction by adding the MAO substrate.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Measure the product formation using a spectrophotometer or fluorometer. For kynuramine, the product 4-hydroxyquinoline can be measured.[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Given the structural similarities to some dissociative anesthetics, assessing the affinity for the NMDA receptor is crucial.[12] A radioligand binding assay using [3H]MK-801, a non-competitive NMDA receptor antagonist, is a standard method.[13]

Materials:

  • Rat brain membrane preparations (cortex or hippocampus).[14]

  • [3H]MK-801.

  • Test compounds and a reference compound (e.g., ketamine or PCP).

  • Glutamate and glycine (as co-agonists).

  • Assay buffer and wash buffer.

  • Filtration apparatus and scintillation counting materials as described above.

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Binding Reaction: Incubate the membranes with [3H]MK-801 in the presence of saturating concentrations of glutamate and glycine, and varying concentrations of the test compound.

  • Incubation: Allow the reaction to proceed to equilibrium.

  • Filtration and Counting: Follow the same procedure as for the monoamine transporter binding assays.

  • Data Analysis: Determine the Ki value for each analog.

Part 2: In Vivo Behavioral Screening

Analogs that demonstrate interesting in vitro profiles and acceptable cytotoxicity will advance to in vivo screening. These studies provide a more integrated understanding of a compound's pharmacological effects in a whole organism.

Locomotor Activity Assessment: A Primary Indicator of Stimulant or Depressant Effects

Changes in spontaneous locomotor activity are a fundamental measure of a drug's effect on the CNS.[15] Increased activity can suggest stimulant properties, while decreased activity may indicate sedative or depressant effects.[16]

Apparatus:

  • Open-field arenas (e.g., 40 x 40 cm) equipped with infrared photobeam detectors to track movement.[15]

Animals:

  • Male Swiss-Webster mice or Sprague-Dawley rats.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Habituate the animals to the open-field arenas for 30-60 minutes on the day prior to testing.[17]

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., d-amphetamine for stimulation, diazepam for sedation) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.[15]

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between treatment groups.

Drug Discrimination: Assessing Subjective Drug Effects

Drug discrimination is a powerful behavioral paradigm that can predict the subjective effects of a novel compound in humans.[18][19][20] Animals are trained to recognize the interoceptive cues of a known drug and will then signal whether a novel compound produces similar effects.[21]

Apparatus:

  • Standard two-lever operant conditioning chambers.

Animals:

  • Male Sprague-Dawley rats.

Procedure:

  • Training: Train rats to press one lever after an injection of a known drug (e.g., cocaine, d-amphetamine, or MDMA) and the other lever after a vehicle injection to receive a food reward.

  • Substitution Testing: Once the rats have learned the discrimination, administer a dose of a novel 1-methylcyclobutanamine analog and allow the rat to respond on either lever.

  • Data Analysis: If the rat predominantly presses the drug-appropriate lever, the novel compound is said to "substitute" for the training drug, suggesting similar subjective effects.[22] The percentage of drug-lever responding is quantified across a range of doses.

Part 3: Data Interpretation and Decision Making

The data generated from this screening cascade will provide a comprehensive initial pharmacological profile of each 1-methylcyclobutanamine analog.

Parameter Assay Interpretation of a Positive Result Implication
Cytotoxicity MTT / LDHLow IC50 valuePotential for non-specific toxicity, narrow therapeutic window.
Monoamine Transporter Affinity Radioligand BindingLow Ki value for DAT, SERT, and/or NETPotential for stimulant, entactogenic, or antidepressant-like effects.
MAO Inhibition Enzyme Inhibition AssayLow IC50 value for MAO-A and/or MAO-BPotential for antidepressant or neuroprotective effects.
NMDA Receptor Affinity Radioligand BindingLow Ki valuePotential for dissociative anesthetic-like effects.
Locomotor Activity Open-Field TestIncreased distance traveledSuggests stimulant properties.
Subjective Effects Drug DiscriminationSubstitution for a known psychoactive drugSuggests similar subjective effects and abuse potential.

Visualization of the Screening Cascade

Pharmacological_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Decision Making A Cytotoxicity Assays (MTT & LDH) B Primary Target Binding (DAT, SERT, NET, NMDA) A->B Low Toxicity F Data Analysis & Prioritization A->F High Toxicity (Deprioritize) C Enzyme Inhibition (MAO-A & MAO-B) B->C D Locomotor Activity (Open-Field) C->D Active Compounds E Drug Discrimination D->E E->F Start Novel Analogs Start->A

Caption: A tiered workflow for the pharmacological screening of novel compounds.

Conclusion: A Pathway to Understanding

This structured approach to the pharmacological screening of this compound analogs provides a robust framework for generating critical preclinical data. By integrating in vitro and in vivo methodologies, researchers can efficiently characterize the safety and primary pharmacological effects of novel compounds. This systematic evaluation is essential for identifying promising drug candidates, understanding potential mechanisms of action, and assessing the abuse liability of new psychoactive substances. Adherence to these self-validating protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of responsible drug discovery and development.

References

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376.
  • Javitt, D. C. (2004). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.17.
  • Mayer, F. P., Wimmer, L., Dillon, C., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679.
  • Portland VA Medical Center. Locomotor Activity Test SOP.
  • Reaction Biology. NMDA Biochemical Binding Assay Service.
  • BenchChem. (2025). 1-Methyl-cyclobutylamine | 40571-47-9.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Gookin, S. E., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57731.
  • Chait, L. D., Uhlenhuth, E. H., & Johanson, C. E. (1986). Human d-amphetamine drug discrimination: methamphetamine and hydromorphone. The Journal of Pharmacology and Experimental Therapeutics, 237(3), 841-847.
  • Baig, M. A. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare.
  • Gatch, M. B. (2018). The rise (and fall?) of drug discrimination research. Pharmacology Biochemistry and Behavior, 172, 33-38.
  • ViroStatics. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • Sigma-Aldrich. Ldh cytotoxicity assay.
  • Wikipedia. Drug discrimination.
  • Qeios. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques.
  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.
  • Melior Discovery. Locomotor Sensitization Study.
  • Gatch, M. B., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 200, 1-7.
  • Tajima, N., et al. (2016). Mechanism of NMDA receptor inhibition and activation. Nature, 534(7605), 63-68.
  • Colpaert, F. C. (2006). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis.
  • Johnson, K. M. (2000). The Use of Ligand Binding in Assays of NMDA Receptor Function. Science's STKE, 2000(54), pl1.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Edmondson, D. E. (2012). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in molecular biology. Humana Press.
  • Bigge, C. F., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(8), 1371-1384.
  • Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical and Laboratory Science, 6(2), 197-205.
  • ScienceDirect. Preclinical Safety Assessment: General and Genetic Toxicology.
  • ChemBK. 1-METHYLCYCLOBUTANAMINE HCL.
  • PubChem. 1-Methylcyclobutan-1-amine hydrochloride.
  • Miller, M. B., & Miller, J. M. (2018). Novel psychoactive substances: What educators need to know. Journal of the American Association of Nurse Practitioners, 30(11), 601-605.
  • Sullivan, T. J., et al. (1981). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 12(2), 175-181.
  • ResearchGate. (2025). Synthesis and NMDA-Receptor Affinity of Ring and Side Chain Homologous Dexoxadrol Derivatives.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • International Council for Harmonisation. Safety Guidelines.
  • Chemsrc. (2025). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6.
  • PubChem. (1-Methylcyclobutyl)amine.

Sources

In vitro biological assays for compounds made from 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Biological Characterization of 1-Methylcyclobutanamine HCl Derivatives

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

1-Methylcyclobutanamine hydrochloride (HCl) is a rigid, small-molecule scaffold that presents a unique three-dimensional structure for chemical elaboration.[1][2][3][4] Its compact cyclobutane core, combined with a primary amine, makes it an attractive starting point for the synthesis of novel compounds aimed at targets within the central nervous system (CNS). Derivatives of this scaffold have potential applications as antihypertensives, neurotransmitter modulators, and antiepileptic agents.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the in vitro biological evaluation of novel compounds derived from 1-Methylcyclobutanamine HCl. The proposed workflow is designed as a strategic screening cascade, enabling the efficient identification and characterization of lead compounds by progressively moving from broad assessments of cell health to specific, target-oriented functional assays. We will explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Section 1: The Foundational Step - Assessing General Cellular Toxicity

Before investigating specific biological targets, it is imperative to determine the inherent cytotoxicity of any new chemical entity. This foundational step ensures that any observed effects in subsequent target-specific assays are not merely artifacts of cell death. Furthermore, establishing a therapeutic window is critical for any potential drug candidate. The MTT and MTS assays are reliable, colorimetric methods for assessing cell viability by measuring metabolic activity.[5][6]

Principle of Tetrazolium-Based Assays

Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[5][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan, which must be solubilized before measurement.[5][6]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is reduced to a formazan product that is directly soluble in the cell culture medium, simplifying the protocol.[7][8]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cytotoxicity.[5][6][8][9]

Objective: To determine the concentration at which a test compound reduces the viability of a chosen cell line by 50% (CC₅₀).

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds derived from 1-Methylcyclobutanamine HCl, dissolved in DMSO

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[6]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • 96-well flat-bottom sterile plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells. Include "medium only" wells for background control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Express the viability of treated cells as a percentage relative to the vehicle-treated control cells (100% viability).

  • Plot the percentage of cell viability against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the CC₅₀ value.

Section 2: A Strategic Screening Cascade for CNS Targets

Based on the structural features of the 1-Methylcyclobutanamine scaffold, a logical approach is to screen for activity against key CNS targets involved in neurotransmission and cellular regulation. The following workflow provides a tiered strategy for identifying and prioritizing hits.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Target Screening cluster_2 Phase 3: Functional & Selectivity Assays Cytotoxicity Cytotoxicity Profiling (e.g., MTT/MTS Assay) MAO MAO-A/MAO-B Enzyme Inhibition Assay Cytotoxicity->MAO Non-toxic Compounds Sigma Sigma-1 & Sigma-2 Receptor Binding Assay Cytotoxicity->Sigma Non-toxic Compounds Transporter Neurotransmitter Transporter Uptake Assay (DAT, NET, SERT) MAO->Transporter MAO Hits NMDA NMDA Receptor Functional Assay (e.g., Ca²⁺ Flux) Sigma->NMDA Sigma Hits Transporter->NMDA G cluster_0 Presynaptic Terminal cluster_1 Mechanism of Inhibition Neurotransmitter Dopamine / Serotonin MAO MAO Enzyme Neurotransmitter->MAO Oxidative Deamination Metabolite Inactive Metabolites MAO->Metabolite Compound Test Compound (MAO Inhibitor) Compound->MAO Inhibition

Caption: Inhibition of MAO prevents neurotransmitter breakdown.

Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is based on commercially available kits that detect hydrogen peroxide (H₂O₂), a byproduct of MAO activity. [10][11][12] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Tyramine or Kynuramine) [13]* MAO-A specific inhibitor (e.g., Clorgyline) and MAO-B specific inhibitor (e.g., Selegiline) for positive controls. [11]* Fluorescent probe (e.g., OxiRed™) and Developer Solution

  • Assay Buffer

  • Test compounds and vehicle control (DMSO)

  • Opaque-walled 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of test compounds and control inhibitors in Assay Buffer.

  • Assay Setup: In an opaque 96-well plate, add the following to each well:

    • Test Wells: Diluted test compound.

    • Positive Control Wells: Diluted specific inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

    • Vehicle Control Wells (100% Activity): Assay buffer with DMSO.

    • Blank Wells: Assay buffer only.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes. [14][15]5. Reaction Initiation: Prepare a reaction mix containing the MAO substrate and the fluorescent probe/developer. Add this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the progress curve.

    • Subtract the slope of the blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Sigma (σ) Receptor Binding Assays

Rationale: Sigma receptors (σ₁ and σ₂) are unique chaperone proteins implicated in various neurological disorders, including pain, addiction, and neurodegeneration. [16][17][18][19]They bind a wide range of structurally diverse ligands, making them a plausible target class for novel scaffolds. Radioligand binding assays are the gold standard for determining a compound's affinity for these receptors. [20] Protocol: Radioligand Competition Binding Assay for σ₁ Receptors

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Kᵢ) of unlabeled test compounds. [20] Objective: To determine the Kᵢ of test compounds for the σ₁ receptor.

Materials:

  • Membrane preparation from a source rich in σ₁ receptors (e.g., guinea pig liver). [20]* Radioligand: [³H]-(+)-pentazocine (a selective σ₁ ligand). [20]* Non-specific binding control: Haloperidol (high concentration, e.g., 10 µM).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 200 µL:

    • Total Binding: Assay buffer, membrane preparation, and [³H]-(+)-pentazocine (at a concentration near its Kᴅ).

    • Non-specific Binding: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and excess Haloperidol.

    • Competition Wells: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash each well with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited.

  • Determine IC₅₀: Plot percent inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC₅₀.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Section 4: Protocols for Functional & Selectivity Assays

Neurotransmitter Transporter Uptake Assays

Rationale: For compounds showing activity against MAO or possessing structural similarity to known monoamine reuptake inhibitors, it is crucial to assess their functional effect on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters regulate synaptic neurotransmitter levels and are key targets for antidepressants and stimulants. [21]Modern assays use fluorescent substrates that are taken up by cells via these transporters. [21][22][23] Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This protocol is adapted from commercially available kits that provide a homogeneous, no-wash method for measuring transporter activity. [21][23][24] Objective: To measure the IC₅₀ of test compounds for the inhibition of DAT, NET, or SERT in cells expressing the respective transporter.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescent transporter substrate and masking dye (provided in kits).

  • Known inhibitors for positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Test compounds and vehicle control (DMSO).

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in the assay plate and allow them to form a confluent monolayer overnight. [23]2. Compound Addition: Wash the cells with Assay Buffer. Add Assay Buffer containing the desired concentrations of test compounds or control inhibitors.

  • Pre-incubation: Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells. The masking dye quenches the fluorescence of the substrate outside the cells. [23]5. Signal Measurement: Immediately place the plate in the reader and measure fluorescence kinetically or at a fixed endpoint after a specific incubation time (e.g., 30 minutes). The uptake of the substrate into the cells results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of uptake (for kinetic reads) or the final fluorescence intensity (for endpoint reads).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the test compound and fit with non-linear regression to obtain the IC₅₀ value.

Target Known Inhibitor Typical Literature Kᵢ (nM)
DAT GBR-129091 - 10
NET Desipramine0.5 - 5
SERT Fluoxetine1 - 10
Caption: Reference inhibitors for validating transporter assays.

Section 5: Data Interpretation and Advancing a Hit Compound

The in vitro data generated through this cascade provides a comprehensive initial profile of a compound's biological activity.

  • Potency and Selectivity: Compare the IC₅₀ or Kᵢ values across the different targets. A compound with high potency for a single target (e.g., MAO-B) and low potency for others (e.g., >100-fold difference) is considered selective and is often a more desirable starting point for further development.

  • Structure-Activity Relationship (SAR): Test a series of structurally related analogs to understand which chemical modifications enhance potency and/or selectivity. This iterative process is the cornerstone of medicinal chemistry.

  • Next Steps: Promising compounds with good potency, selectivity, and low cytotoxicity should be advanced to more complex in vitro models (e.g., primary neuronal cultures) [25]and subsequently to in vivo models to assess pharmacokinetic properties, efficacy, and safety.

By employing this structured and rational approach, researchers can efficiently navigate the early stages of drug discovery, transforming a novel chemical scaffold like 1-Methylcyclobutanamine HCl into a promising therapeutic candidate.

References

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Lesovoy, V. et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Eshleman, A. J. et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-293.
  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Williams, D. et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 6.
  • Molecular Devices. (n.d.). Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Matsumoto, R. R. et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.17.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Mathew, B. et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2795, 331–339.
  • Syedbasha, M. et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e53575.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit.
  • Bylund, D. B. (1995). Radioligand binding methods: practical guide and tips. The American journal of the medical sciences, 310 Suppl 1, S10-8.
  • O'Malley, R. et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences, 24(21), 15949.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • Canadian Agency for Drugs and Technologies in Health. (2014). Detection of Anti-Glutamate Receptor (NMDA).
  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188).
  • JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions.
  • Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor, 2nd ed.
  • Strange, P. G. (2002). Radioligand Binding Studies. In Signal Transduction.
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. PubChem Compound Database.
  • Younes, M. et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 964–987.
  • Manto, M. et al. (2016). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures. ResearchGate.
  • Younes, M. et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 964-987.
  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases.
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
  • ChemBK. (n.d.). 1-METHYLCYCLOBUTANAMINE HCL.
  • National Center for Biotechnology Information. (n.d.). (1-Methylcyclobutyl)amine. PubChem Compound Database.
  • Chemsrc. (n.d.). 1-Methyl-cyclobutylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem Compound Database.

Sources

Application Notes and Protocols: Developing Kinase Inhibitors with a 1-Methylcyclobutanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Scaffolds in Modern Kinase Inhibitor Design

Protein kinases remain one of the most critical target classes in drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but challenges such as achieving selectivity and overcoming resistance persist. The core structure, or "scaffold," of an inhibitor is a determining factor in its potency, selectivity, and pharmacokinetic properties.[2][3] A well-designed scaffold correctly orients key pharmacophoric elements into the ATP-binding pocket, establishing crucial interactions with the kinase hinge region and surrounding residues.

This guide focuses on the application of the 1-methylcyclobutanamine scaffold , a saturated, rigid, and three-dimensional moiety that has emerged as a valuable building block in medicinal chemistry.[4] Unlike flat, aromatic scaffolds that can lead to broad off-target activity, the sp³-rich nature of the cyclobutane ring offers a distinct vectoral exit for substituents, enabling chemists to probe unique regions of the kinome and design inhibitors with potentially superior selectivity and physicochemical properties.[5]

This document provides a comprehensive framework for researchers, outlining the strategic design, synthesis, and evaluation of kinase inhibitors incorporating this promising scaffold.

Part 1: Inhibitor Design and Synthesis Strategy

Causality Behind Scaffold Selection: Why 1-Methylcyclobutanamine?

The choice of a scaffold is a critical decision in a drug discovery campaign. The 1-methylcyclobutanamine moiety is attractive for several reasons rooted in medicinal chemistry principles:

  • Three-Dimensionality and Novel Chemical Space: The non-planar structure of the cyclobutane ring allows for the exploration of three-dimensional space within the kinase active site, potentially leading to novel interactions and improved selectivity compared to more traditional, planar scaffolds.[5]

  • Metabolic Stability: The quaternary carbon center (C1 of the cyclobutane ring) is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes. This can lead to improved metabolic stability and a longer half-life in vivo.

  • Vectorial Control: The rigid cyclobutane core provides well-defined exit vectors for appended chemical groups. This allows for precise positioning of pharmacophores to engage specific residues in the ATP-binding site, facilitating systematic Structure-Activity Relationship (SAR) studies.[6][7]

  • Improved Physicochemical Properties: Incorporating sp³-rich scaffolds can often lead to improved solubility and reduced lipophilicity compared to their aromatic counterparts, which are favorable characteristics for oral drug candidates.

Experimental Workflow: From Concept to Compound

The overall workflow for developing a novel kinase inhibitor based on this scaffold follows a logical progression from design and synthesis to comprehensive biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Initial Screening cluster_2 Profiling & Optimization a Scaffold Selection & In Silico Design b Synthesis of 1-Methylcyclobutanamine Core a->b c Library Synthesis & Purification b->c d Biochemical Kinase Assay (IC50 Determination) c->d e Cellular Target Engagement (NanoBRET™) d->e f Kinome Selectivity Profiling e->f g Cellular Functional Assays (Phosphorylation) f->g h Early ADME-Tox Profiling g->h i Lead Candidate h->i Lead Optimization

Caption: High-level workflow for kinase inhibitor development.

Protocol 1: Synthesis of a 1-Methylcyclobutanamine-Containing Intermediate

This protocol describes a representative method for synthesizing the core scaffold, which can then be elaborated into a final inhibitor. The following procedure is adapted from established chemical literature.[4]

Objective: To synthesize 1-methylcyclobutanamine, a key building block.

Materials:

  • 1-methyl-cyclobutanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Benzyl alcohol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Standard glassware for organic synthesis, inert atmosphere setup (Argon/Nitrogen)

Step-by-Step Methodology:

  • Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Formation of Acyl Azide (Curtius Rearrangement Precursor):

    • To a solution of 1-methyl-cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • In Situ Curtius Rearrangement and Trapping:

    • To the reaction mixture, add benzyl alcohol (1.2 eq).

    • Heat the mixture to 80-90°C and stir overnight. The acyl azide will rearrange to an isocyanate, which is then trapped by benzyl alcohol to form a benzyl carbamate (Boc-protected amine).

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-Cbz protected 1-methylcyclobutanamine.

  • Deprotection to Yield the Final Amine:

    • Dissolve the purified N-Cbz protected amine in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis shows complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The resulting residue is the target 1-methylcyclobutanamine, which can be further purified by distillation or used directly in subsequent coupling reactions.

Part 2: Biochemical Evaluation of Kinase Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified kinase enzyme, providing a quantitative measure of potency (IC50).[8][9]

Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines a non-radioactive, high-throughput method to measure kinase activity by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[1][10]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified, active kinase enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay Buffer (containing MgCl₂)

  • Test compound stock solution in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Microfluidic capillary electrophoresis system

  • 384-well plates

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended.

    • Dispense a small volume (e.g., 100 nL) of the diluted compounds, vehicle control (DMSO), and positive control into a 384-well assay plate.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the kinase enzyme and the fluorescently labeled peptide substrate in assay buffer. The final concentrations should be optimized for each specific kinase to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Initiating the Kinase Reaction:

    • Dispense the enzyme/substrate mix into the assay plate containing the compounds.

    • Prepare a separate "T0" (time zero) plate by adding termination buffer immediately after adding the enzyme/substrate mix. This represents 0% substrate conversion.

    • Add ATP solution to the reaction plate to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminating the Reaction:

    • Add termination buffer to the reaction plate to stop the enzymatic activity. This also serves as the 100% activity control.

  • Data Acquisition:

    • Analyze the plates on a microfluidic capillary electrophoresis instrument. The system separates the negatively charged phosphorylated product from the neutral substrate based on their different electrophoretic mobilities. .

  • Data Analysis:

    • Calculate the percent substrate conversion for each well.

    • Normalize the data using the vehicle control (0% inhibition) and the T0 control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound Conc. (nM)% Inhibition (Mean)Std. Dev.
1000098.51.2
333395.12.5
111189.33.1
37075.44.0
12351.23.8
4122.62.9
13.78.91.5
4.61.50.8

Result: The IC50 for this compound is calculated to be 120 nM .

Part 3: Cellular Target Engagement and Functional Activity

While biochemical assays measure direct enzyme inhibition, cell-based assays are critical to confirm that a compound can penetrate the cell membrane, engage its target in a complex physiological environment, and exert a functional effect.[11][12]

Protocol 3: Cellular Target Engagement via NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a target kinase in live cells.[13]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present a Kinase-NanoLuc® Fusion Protein b Fluorescent Tracer a->b Tracer Binds Active Site c High BRET Signal b->c Energy Transfer d Kinase-NanoLuc® Fusion Protein e Fluorescent Tracer d->e Tracer Displaced g Low BRET Signal e->g No Energy Transfer f Test Inhibitor f->d Inhibitor Binds Active Site

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Objective: To quantify the apparent affinity of a test compound for its target kinase in living cells.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM® medium.

    • Prepare a working solution of the NanoBRET™ tracer and extracellular NanoLuc® inhibitor in Opti-MEM®.

    • Add the test compound dilutions to the cells, followed immediately by the tracer/inhibitor solution.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the system to reach equilibrium.

  • Signal Detection:

    • Add Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, ~610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle controls (0% inhibition) and a high-concentration control compound (100% inhibition).

    • Plot the normalized BRET signal versus the logarithm of compound concentration and fit the data to determine the EC50 value, which reflects the cellular potency of target engagement.

Part 4: Kinome Selectivity and Early Safety Profiling

A critical step in developing a kinase inhibitor is to assess its selectivity.[12] A "promiscuous" compound that inhibits many kinases is likely to cause off-target toxicity. Kinome profiling services screen a compound against a large panel of kinases to generate a selectivity profile.[14][15][16]

Workflow for Kinome Selectivity Profiling

G a Submit Test Compound (e.g., at 1 µM) b Screen against Kinome Panel (e.g., >400 kinases) a->b c Measure % Inhibition for each Kinase b->c d Data Analysis: - Identify Off-Targets - Calculate Selectivity Score c->d e Generate Kinome Dendrogram (Visual Representation) d->e f Prioritize for Further Development e->f

Caption: Standard workflow for kinome-wide selectivity profiling.

Interpretation: The results of a kinome scan are typically visualized on a dendrogram of the human kinome. Highly selective compounds will show strong inhibition of the intended target with minimal inhibition of other kinases. This data is crucial for guiding lead optimization to improve selectivity and avoid kinases known to be associated with toxicities.

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is vital to reduce the high attrition rates in drug development.[17][18] These assays predict the pharmacokinetic and safety profile of a compound.[19][20]

Summary of Key In Vitro ADME-Tox Assays:

AssayPurposeTypical SystemKey Output
Metabolic Stability Predicts metabolic clearance in the liver.Human Liver Microsomes (HLM) or HepatocytesIntrinsic Clearance (CLint), Half-life (t½)
CYP Inhibition Identifies potential for drug-drug interactions.Recombinant CYP Enzymes (e.g., 3A4, 2D6)IC50
Plasma Protein Binding Determines the fraction of free (active) drug.Equilibrium DialysisPercent Bound (%)
Aqueous Solubility Assesses solubility under physiological conditions.Kinetic or Thermodynamic MethodsSolubility (µM)
Permeability Predicts intestinal absorption.Caco-2 or PAMPA AssaysApparent Permeability (Papp)
Cytotoxicity Measures general cellular toxicity.Cancer Cell Lines (e.g., HepG2)CC50

References

  • Kinase Screening Assay Services. Reaction Biology. [Link]
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Spotlight: Cell-based kinase assay form
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]
  • Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]
  • In Vitro ADME-Tox Profiling. Creative Biostructure Drug Discovery. [Link]
  • Kinome Profiling Service. MtoZ Biolabs. [Link]
  • Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]
  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
  • ADME-Tox. Reaction Biology. [Link]
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]
  • Case Studies. Drug Hunter. [Link]
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]
  • Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold. PubMed. [Link]
  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. PubMed. [Link]
  • Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. PubMed. [Link]
  • Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. MDPI. [Link]
  • Pharmacokinetics. NCBI Bookshelf. [Link]
  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. [Link]
  • Examples of FDA‐approved kinase inhibitors exhibiting the...
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI. [Link]
  • Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. PubMed. [Link]
  • One-Pot Synthesis of Strain-Release Reagents
  • Structure Activity Rel
  • Pharmacokinetics. myadlm.org. [Link]
  • MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model-informed analysis. PubMed. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Novel Spirocyclic Scaffolds from 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a distinct three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The incorporation of a spiro center imparts conformational rigidity, allowing for more precise interaction with biological targets compared to traditional flat aromatic systems.[3] This guide provides detailed protocols and mechanistic insights for the synthesis of novel spirocyclic compounds utilizing 1-Methylcyclobutanamine hydrochloride, a versatile and sp³-rich building block. We will explore two robust synthetic strategies: the Ugi four-component reaction (Ugi-4CR) for the rapid assembly of complex spiro-dipeptide mimetics and a two-step sequence involving reductive amination followed by intramolecular cyclization to generate valuable spiro-lactams. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with unique, patentable spirocyclic motifs.

Introduction: The Strategic Value of the 1-Methylcyclobutyl Moiety

The "escape from flatland" in medicinal chemistry has driven significant interest in molecules with a high fraction of sp³-hybridized carbons (Fsp³).[2] Such compounds often exhibit enhanced solubility, improved metabolic stability, and novel intellectual property space. 1-Methylcyclobutanamine, with its strained four-membered ring and quaternary spiro-center precursor, is an ideal starting material for introducing these desirable properties.

The primary amine handle allows for its direct integration into a multitude of synthetic transformations. However, as it is commonly supplied as a hydrochloride salt, an initial neutralization step is required to liberate the reactive free amine. This is a critical first step, typically achieved by treating the salt with a suitable non-nucleophilic base in situ or during workup.

G cluster_start Starting Material cluster_product Core Scaffold start_node 1-Methylcyclobutanamine Hydrochloride process_node Synthetic Transformation (e.g., Ugi-MCR, Cyclization) start_node->process_node  Free Amine product_node Spiro[3.X]alkane Scaffold (e.g., Spiro-lactam, Spiro-hydantoin) process_node->product_node  Ring Formation caption General strategy for spirocycle synthesis.

Caption: General strategy for spirocycle synthesis.

Synthetic Strategies and Mechanistic Rationale

Strategy A: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the one-pot synthesis of complex α-acylamino amides from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[4][5] Its power lies in its convergence and atom economy, rapidly generating molecular diversity. By employing 1-methylcyclobutanamine, we can construct spirocyclic peptide mimetics with a well-defined 3D orientation.

Mechanism: The reaction is initiated by the condensation of the amine (1-methylcyclobutanamine) and a ketone (e.g., cyclobutanone) to form an iminium ion. The nucleophilic isocyanide then attacks this electrophilic iminium ion, forming a highly reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which yields the stable di-amide product.[6]

Ugi_Mechanism Amine 1-Methylcyclobutanamine Iminium Iminium Ion (Electrophile) Amine->Iminium Ketone Ketone Ketone->Iminium Nitrilium Nitrilium Intermediate Iminium->Nitrilium Isocyanide Attack Isocyanide Isocyanide (Nucleophile) Mumm Mumm Rearrangement (Irreversible) Nitrilium->Mumm CarboxylicAcid Carboxylic Acid CarboxylicAcid->Nitrilium Trapping Product Spirocyclic α-Acylamino Amide Mumm->Product caption Mechanism of the Ugi Four-Component Reaction.

Caption: Mechanism of the Ugi Four-Component Reaction.

Strategy B: Reductive Amination and Intramolecular Cyclization

This robust two-step approach is a reliable method for constructing spiro-lactams, which are privileged scaffolds in medicinal chemistry.

  • Reductive Amination: The primary amine is reacted with a keto-ester (e.g., ethyl 2-oxocyclopentane-1-carboxylate). This forms an intermediate imine/enamine which is reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to yield a stable secondary amino ester.

  • Intramolecular Amide Cyclization: The resulting amino ester is then heated, often under vacuum or with a mild catalyst, to drive the intramolecular cyclization. The amine nitrogen attacks the ester carbonyl, eliminating ethanol and forming the thermodynamically stable five- or six-membered lactam ring.

Workflow_Lactam start 1-Methylcyclobutanamine + Keto-Ester step1 Step 1: Reductive Amination (e.g., NaBH(OAc)₃) start->step1 intermediate Intermediate: Spiro Amino-Ester step1->intermediate step2 Step 2: Thermal Cyclization (Heat, Δ) intermediate->step2 product Final Product: Spiro-Lactam step2->product caption Workflow for Two-Step Spiro-Lactam Synthesis.

Caption: Workflow for Two-Step Spiro-Lactam Synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Ugi-4CR Synthesis of a Spiro[3.4]nonane-Dipeptide Mimetic

This protocol describes the synthesis of a novel spirocyclic dipeptide mimetic via the Ugi reaction.

Reaction Scheme: 1-Methylcyclobutanamine + Cyclobutanone + Benzoic Acid + tert-Butyl Isocyanide → Spiro-dipeptide mimetic

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
1-Methylcyclobutanamine HCl121.621.0122 mgAmine Component
Triethylamine (TEA)101.191.1153 µLBase
Cyclobutanone70.091.075 µLCarbonyl Component
Benzoic Acid122.121.0122 mgAcid Component
tert-Butyl Isocyanide83.131.0113 µLIsocyanide Component
Methanol (MeOH)32.04-5 mLSolvent

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (122 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).

  • Add methanol (5 mL) and stir to dissolve the solids.

  • Add triethylamine (153 µL, 1.1 mmol) to the solution to neutralize the hydrochloride salt, followed by cyclobutanone (75 µL, 1.0 mmol).

  • Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Carefully add tert-butyl isocyanide (113 µL, 1.0 mmol) to the reaction mixture dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle only in a fume hood.

  • Seal the flask and stir the reaction at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure spirocyclic product.

Expected Outcome: A white to off-white solid. The yield should be in the range of 60-75%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step Synthesis of a Spiro[3.4]nonane-Lactam

This protocol details the synthesis of a spiro-lactam via reductive amination and subsequent cyclization.

Step A: Reductive Amination

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
1-Methylcyclobutanamine HCl121.625.0608 mgAmine
Ethyl 2-oxocyclopentane-1-carboxylate156.185.0780 µLKeto-ester
Sodium Triacetoxyborohydride (STAB)211.947.51.59 gReducing Agent
Dichloroethane (DCE)98.96-25 mLSolvent
Acetic Acid60.055.0286 µLCatalyst

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (608 mg, 5.0 mmol) in dichloroethane (25 mL).

  • Add ethyl 2-oxocyclopentane-1-carboxylate (780 µL, 5.0 mmol) and acetic acid (286 µL, 5.0 mmol).

  • Stir the mixture for 10 minutes, then add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes. Caution: Addition may cause gas evolution.

  • Stir the reaction at room temperature overnight (16-18 hours).

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, add more water (20 mL), and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amino-ester, which can be used in the next step without further purification.

Step B: Thermal Lactamization

Procedure:

  • Place the crude amino-ester from Step A into a 50 mL round-bottom flask equipped for short-path distillation.

  • Heat the flask in an oil bath at 150-160 °C under a gentle stream of nitrogen or under vacuum (approx. 10-20 mmHg) for 4-6 hours. This will drive the cyclization by removing the ethanol byproduct.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature. The crude product often solidifies upon cooling.

  • Purify the residue by flash column chromatography (eluent: 50-70% ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure spiro-lactam.

Expected Outcome: A crystalline solid with an expected yield of 65-80% over two steps. The structure should be confirmed by spectroscopic analysis.

Conclusion and Future Outlook

The protocols described provide reliable and versatile pathways for the synthesis of novel spirocyclic compounds from the readily available building block, this compound. The Ugi-4CR offers a rapid method for generating complex, drug-like molecules, while the two-step lactam synthesis provides access to a key heterocyclic scaffold. These strategies empower medicinal chemists to create libraries of unique, three-dimensional molecules, thereby enhancing the toolkit for modern drug discovery and development.

References

  • Pictet–Spengler reaction - Wikipedia.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
  • Selected Applications of Spirocycles in Medicinal Chemistry - ResearchGate.
  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central.
  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed.
  • The Pictet-Spengler Reaction Updates Its Habits - MDPI.
  • Synthesis of spiro tricyclic scaffold 4. Reagents and conditions - ResearchGate.
  • Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- A nd spiro-tetrahydroisoquinolines - ResearchGate.
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - Semantic Scholar.
  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - NIH.
  • Regioselective Monoborylation of Spirocyclobutenes - PMC - NIH.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI.
  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - MDPI.
  • Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central.
  • Spiro compounds – Knowledge and References - Taylor & Francis.
  • RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PubMed Central.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH.
  • Reactions and Mechanisms - Master Organic Chemistry.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
  • Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement - YouTube.

Sources

Use of 1-Methylcyclobutanamine hydrochloride in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Novel Scaffolds Using 1-Methylcyclobutanamine Hydrochloride

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of this compound in solid-phase synthesis (SPS). As a versatile primary amine, this reagent serves as a valuable building block for creating diverse molecular scaffolds, including peptoids, substituted ureas, and secondary amines via reductive amination. The incorporation of the 1-methylcyclobutyl moiety is of particular interest in medicinal chemistry for its ability to introduce three-dimensional character, enhance metabolic stability, and impose conformational constraints on bioactive molecules[1]. This document elucidates the underlying chemical principles, offers step-by-step, field-proven protocols, and presents visual workflows to empower scientists in the synthesis of novel compound libraries for drug discovery and development.

Introduction: The Strategic Value of the 1-Methylcyclobutyl Moiety

In modern drug discovery, moving beyond flat, aromatic structures towards molecules with greater three-dimensional complexity is a key strategy for improving selectivity, potency, and pharmacokinetic properties.[1] The cyclobutane ring, a strained carbocycle, offers a unique geometric profile that can fill hydrophobic pockets in target enzymes, act as a bioisostere for larger or more flexible groups, and improve metabolic stability by blocking sites of oxidation.[1]

This compound provides a synthetically accessible handle to introduce this valuable scaffold. Its use in solid-phase synthesis (SPS) is particularly advantageous, as it leverages the efficiency, automation, and purification benefits of this methodology.[2] Large excesses of reagents can be used to drive reactions to completion, with straightforward removal by simple filtration and washing.[2] This guide details three primary applications of 1-methylcyclobutanamine in SPS: as a side-chain submonomer in peptoid synthesis, as a nucleophile in the formation of ureas, and as a partner in reductive amination reactions.

Application I: Peptoid Synthesis via the Submonomer Method

Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that are resistant to proteolysis and offer enormous side-chain diversity.[3][4] The "submonomer" method is the most common approach for their synthesis, involving a two-step cycle: acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine.[5] 1-Methylcyclobutanamine serves as an excellent submonomer, introducing the sterically demanding 1-methylcyclobutyl group as the side chain.

Mechanism and Rationale

The synthesis cycle begins with the acylation of a resin-bound amine with an activated haloacetic acid, typically bromoacetic acid activated in situ with N,N'-diisopropylcarbodiimide (DIC). This forms a reactive α-bromoacetamide intermediate on the solid support. The subsequent introduction of 1-methylcyclobutanamine results in a highly efficient SN2 displacement of the bromide, covalently attaching the 1-methylcyclobutyl group to the glycine nitrogen. The causality here is clear: the primary amine is a potent nucleophile, and the use of a polar aprotic solvent like N-methylpyrrolidinone (NMP) facilitates the displacement reaction. This two-step process is repeated to elongate the peptoid chain, allowing for precise sequence control.[3][5]

Experimental Workflow: Peptoid Submonomer Cycle

Peptoid_Synthesis_Workflow cluster_main Peptoid Elongation Cycle Resin Resin-NH₂ (e.g., Rink Amide) Bromoacetylated Resin-NH-C(O)CH₂Br Resin->Bromoacetylated Step 1: Acylation Bromoacetic Acid, DIC DMF Peptoid_Residue Resin-NH-C(O)CH₂-N(H)-R (R = 1-methylcyclobutyl) Bromoacetylated->Peptoid_Residue Step 2: Displacement 1-Methylcyclobutanamine NMP Deprotection Fmoc Deprotection (if applicable) Resin-NH₂ Peptoid_Residue->Deprotection Repeat Cycle or Cleave

Caption: General workflow for the two-step submonomer peptoid synthesis.

Detailed Protocol: Incorporation of a 1-Methylcyclobutyl Side Chain

This protocol is based on a 0.1 mmol synthesis scale using Rink Amide resin.

  • Resin Preparation: Swell 200 mg of Rink Amide MBHA resin (~0.5 mmol/g loading) in a fritted reaction vessel with N,N'-Dimethylformamide (DMF) for 30 minutes. Drain the DMF.[6]

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

  • Step 1: Acylation:

    • Prepare a solution of bromoacetic acid (1.0 M in DMF).

    • Prepare a solution of N,N'-diisopropylcarbodiimide (DIC) (1.0 M in DMF).

    • To the resin, add 1 mL of the bromoacetic acid solution (1 mmol, 10 eq) followed by 1 mL of the DIC solution (1 mmol, 10 eq).

    • Agitate the mixture at room temperature for 20 minutes.

    • Drain the vessel and wash the resin with DMF (5 x 5 mL).

  • Step 2: Nucleophilic Displacement:

    • Prepare a 1.5 M solution of 1-methylcyclobutanamine in N-methylpyrrolidinone (NMP). Note: The hydrochloride salt must be neutralized, or the free base should be used.

    • Add 1 mL of the 1-methylcyclobutanamine solution (1.5 mmol, 15 eq) to the resin.

    • Agitate the mixture at room temperature for 1 to 2 hours.[5]

    • Drain the vessel and wash the resin thoroughly with NMP (3 x 5 mL), DMF (5 x 5 mL), and DCM (5 x 5 mL).

  • Chain Elongation: To add the next residue, repeat steps 3 and 4 with the desired primary amine.

  • Cleavage and Deprotection:

    • After the final displacement and washing, dry the resin under vacuum.

    • Add 5 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[7]

    • Agitate at room temperature for 2 hours.

    • Filter the cleavage solution into a centrifuge tube containing cold diethyl ether to precipitate the crude peptoid.

    • Centrifuge, decant the ether, and dry the crude product under vacuum.

Expected Results
ParameterExpected Outcome
Crude Yield 70-90%
Purity (LC-MS) >80% (before purification)
Identity Confirmed by mass spectrometry

Application II: Solid-Phase Synthesis of Substituted Ureas

The urea functional group is a privileged scaffold in medicinal chemistry, acting as a rigid hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets.[8] Solid-phase synthesis provides a powerful platform for generating libraries of urea derivatives.

Mechanism and Rationale

A common strategy involves the conversion of a resin-bound primary or secondary amine to an isocyanate intermediate. This can be achieved using phosgene or a safer equivalent like triphosgene or N,N'-carbonyldiimidazole (CDI).[8][9] The highly reactive, resin-bound isocyanate is then treated with an excess of a nucleophilic amine, in this case, 1-methylcyclobutanamine. The amine attacks the carbonyl carbon of the isocyanate, forming the stable urea linkage. Using the amine as the solution-phase component allows for the rapid diversification of scaffolds built upon a common resin-bound intermediate.

Experimental Workflow: Urea Formation on Solid Support

Urea_Synthesis_Workflow cluster_main Urea Synthesis via Isocyanate Intermediate Resin_Amine Resin-NH-R' Isocyanate Resin-N(R')-C=O Resin_Amine->Isocyanate Step 1: Activation Triphosgene, Base DCM Urea Resin-N(R')-C(O)-N(H)-R (R = 1-methylcyclobutyl) Isocyanate->Urea Step 2: Coupling 1-Methylcyclobutanamine DCM/DMF

Caption: General workflow for solid-phase urea synthesis.

Detailed Protocol: Synthesis of a 1-Methylcyclobutyl Urea Derivative

This protocol assumes a starting resin with a free amine (e.g., a deprotected amino acid on Wang resin).

  • Resin Preparation: Swell the amine-functionalized resin (0.1 mmol) in anhydrous Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Isocyanate Formation:

    • Dissolve triphosgene (0.04 mmol, 0.4 eq) in 2 mL of anhydrous DCM.

    • Add this solution to the resin, followed by the dropwise addition of a solution of N,N-diisopropylethylamine (DIPEA) (0.5 mmol, 5 eq) in 1 mL of anhydrous DCM.

    • Agitate the mixture at room temperature for 1 hour.

    • Wash the resin thoroughly with anhydrous DCM (5 x 5 mL).

  • Urea Coupling:

    • Prepare a 1.0 M solution of 1-methylcyclobutanamine (0.5 mmol, 5 eq) in anhydrous DCM or DMF.

    • Add the amine solution to the resin and agitate at room temperature for 2-4 hours.

    • Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Cleavage: Cleave the final product from the resin using conditions appropriate for the chosen linker (e.g., 50% TFA in DCM for a trityl-based linker).[10]

Application III: Reductive Amination

Reductive amination is one of the most robust and versatile methods for forming carbon-nitrogen bonds. On a solid support, it allows for the coupling of amines to resin-bound aldehydes or ketones to generate secondary or tertiary amines.

Mechanism and Rationale

The reaction proceeds in two stages. First, the resin-bound carbonyl compound reacts with 1-methylcyclobutanamine to form a protonated iminium ion intermediate. This step is often facilitated by a mild acid catalyst and the removal of water. Second, a selective reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[11] These hydrides are mild enough not to reduce the initial carbonyl group but are potent enough to reduce the electrophilic iminium ion to the final secondary amine product. This two-step, one-pot process is highly efficient for creating diverse amine libraries.[12][13]

Experimental Workflow: Solid-Phase Reductive Amination

Reductive_Amination_Workflow cluster_main Reductive Amination on Solid Support Resin_Aldehyde Resin-CHO Iminium_Ion Resin-CH=N⁺(H)-R (R = 1-methylcyclobutyl) Resin_Aldehyde->Iminium_Ion Step 1: Imine Formation 1-Methylcyclobutanamine Acetic Acid (cat.) Secondary_Amine Resin-CH₂-N(H)-R Iminium_Ion->Secondary_Amine Step 2: Reduction NaCNBH₃ or NaBH(OAc)₃

Caption: General workflow for solid-phase reductive amination.

Detailed Protocol: Synthesis of a Resin-Bound Secondary Amine

This protocol uses a resin-bound aldehyde (e.g., from an oxidized alcohol on Wang resin).

  • Resin Preparation: Swell the aldehyde-functionalized resin (0.1 mmol) in 1% acetic acid in DMF for 20 minutes.

  • Imine Formation and Reduction:

    • To the swollen resin, add a solution of 1-methylcyclobutanamine (0.5 mmol, 5 eq) in 1% acetic acid/DMF.

    • Agitate for 30 minutes.

    • Add a solution of sodium cyanoborohydride (0.4 mmol, 4 eq) in DMF.

    • Agitate the mixture at room temperature overnight.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), THF/Water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

  • Cleavage: Cleave the product from the resin using conditions appropriate for the specific linker.

Conclusion

This compound is a potent and versatile building block for solid-phase synthesis. Its utility extends across the construction of peptoid oligomers, diverse urea libraries, and secondary amines. The unique structural and conformational properties imparted by the 1-methylcyclobutyl moiety make it a highly valuable reagent for medicinal chemists aiming to expand chemical space and develop novel therapeutic candidates. The protocols and workflows detailed in this guide provide a robust foundation for the successful implementation of this reagent in drug discovery programs.

References

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.
  • Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437-447. [Link]
  • Tran, H., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(15), 5548-5554. [Link]
  • Maillard, L. T., et al. (2018). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journal of Organic Chemistry, 14, 2928-2936. [Link]
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
  • Barakat, A., et al. (2016). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. International Journal of Peptide Research and Therapeutics, 22, 287-295. [Link]
  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Barakat, A., et al. (2016). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. PubMed. [Link]
  • Shcherbakov, D., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Świrk, K., et al. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
  • Dangerfield, E. M., et al. (2010).
  • Singh, S., & Gavas, S. (2023).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Trabanco, A. A., & Lavreysen, H. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100454. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
  • Kurth, M. J., et al. (2002). Solid-phase synthesis of novel isoxazolocyclobutanones and isoxazolinocyclobutenones. Organic Letters, 4(5), 741-744. [Link]
  • Rodrigues, T., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
  • Toti, K. S., & Hruby, V. J. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 416-419. [Link]
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
  • Han, Y., & Giralt, E. (2001). Liquid-phase parallel synthesis of ureas. Bioorganic & Medicinal Chemistry Letters, 11(2), 271-273. [Link]
  • Davie, C. P., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Chemical Biology, 15(11), 2943-2953. [Link]
  • Zuckermann, R. N. (2011). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]
  • Vats, R. K., & Kumar, R. (2015). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharma Research & Review, 4(7), 41-52. [Link]
  • Over, B., et al. (2023). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10255-10272. [Link]
  • Juhász, L., et al. (2023).
  • Pícha, J., et al. (2019). Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond. Molecules, 24(16), 2951. [Link]
  • Han, Y., & Giralt, E. (2001). Liquid-Phase Parallel Synthesis of Ureas.
  • Brown, T., & Brown, D. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • Reisman, S. E., et al. (2022). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses, 99, 219-234. [Link]
  • Currò, S., et al. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methylcyclobutanamine Hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide couplings involving 1-methylcyclobutanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Introduction to 1-Methylcyclobutanamine in Amide Couplings

1-Methylcyclobutanamine is a primary amine that presents unique challenges in amide bond formation due to its sterically hindered nature.[1][2] The cyclobutane ring's rigidity and the adjacent methyl group can impede the approach of the amine to the activated carboxylic acid, potentially leading to lower yields and the formation of side products.[3] This guide will explore the common side reactions and provide actionable solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling with this compound failing or giving low yields?

A1: Low yields are often attributed to the steric hindrance of 1-methylcyclobutanamine.[3] The bulky cyclobutyl group can slow down the rate of the desired nucleophilic attack. Additionally, the use of the hydrochloride salt requires a base to liberate the free amine, and an inadequate amount or strength of the base can result in a low concentration of the reactive free amine.

Q2: What is the purpose of the hydrochloride salt, and how does it affect the reaction?

A2: 1-Methylcyclobutanamine is often supplied as a hydrochloride salt to improve its stability and handling. However, for the coupling reaction to proceed, the free amine must be generated in situ by the addition of a non-nucleophilic base. The choice and amount of base are critical; an insufficient amount will result in incomplete deprotonation, while a highly reactive base might interfere with the coupling reagents.

Q3: Which coupling reagents are recommended for sterically hindered amines like 1-methylcyclobutanamine?

A3: For sterically hindered substrates, more reactive coupling reagents are generally preferred.[4] Phosphonium-based reagents like PyBOP and PyAOP, or uronium-based reagents such as HATU and HCTU, are often more effective than standard carbodiimides like DCC or EDC.[5] These reagents form highly activated esters that can react more readily with hindered amines.

Q4: Can the order of addition of reagents impact the reaction outcome?

A4: Yes, the order of addition is crucial. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[6] This minimizes the potential for side reactions between the coupling reagent and the amine, such as the formation of guanidinium byproducts with uronium-based reagents.[6]

Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into specific side reactions that can occur during the coupling of this compound and provides detailed troubleshooting strategies.

Problem 1: Formation of N-acylurea Byproduct

Symptoms:

  • A significant amount of an insoluble white precipitate is observed (especially with DCC).[7]

  • The desired amide product is obtained in low yield, with a major byproduct detected by LC-MS or TLC.

Causality: When using carbodiimide coupling reagents like DCC or EDC, the initially formed O-acylisourea intermediate is highly reactive. If the nucleophilic attack by the amine is slow due to steric hindrance, this intermediate can rearrange to a more stable, unreactive N-acylurea.[8]

Solutions:

Strategy Detailed Protocol Rationale
Addition of HOBt or HOAt Add 1.0-1.2 equivalents of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) along with the carbodiimide during the pre-activation step.HOBt and HOAt act as activating agents, trapping the O-acylisourea intermediate to form an active ester.[7] This active ester is more stable towards rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation. HOAt is generally more effective than HOBt in preventing racemization and accelerating the reaction.
Switch to a Different Coupling Reagent Replace the carbodiimide with a phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU).These reagents do not form an O-acylisourea intermediate and are less prone to this specific side reaction. They are also generally more effective for coupling hindered substrates.[4]
Temperature Control Run the reaction at a lower temperature (e.g., 0 °C to room temperature).The rearrangement to N-acylurea is often accelerated at higher temperatures.[8]

Workflow for Mitigating N-acylurea Formation:

start Low Yield & N-acylurea Detected add_additive Incorporate HOBt/HOAt with Carbodiimide start->add_additive Carbodiimide in use change_reagent Switch to Phosphonium or Uronium Reagent start->change_reagent Persistent issue lower_temp Reduce Reaction Temperature add_additive->lower_temp change_reagent->lower_temp success Improved Yield, Minimized Byproduct lower_temp->success

Caption: Troubleshooting N-acylurea formation.

Problem 2: Epimerization of Chiral Carboxylic Acids

Symptoms:

  • The product is a mixture of diastereomers when coupling a chiral carboxylic acid.

  • Loss of enantiomeric excess (ee) is observed.

Causality: Epimerization can occur at the α-carbon of the carboxylic acid, especially if it is an amino acid derivative. The activation process can lead to the formation of an oxazolone intermediate, which can readily tautomerize, leading to racemization.[9]

Solutions:

Strategy Detailed Protocol Rationale
Use of Additives Incorporate HOBt or, more effectively, HOAt into the reaction mixture.These additives suppress the formation of the oxazolone intermediate and promote the formation of an active ester that is less prone to racemization.[7]
Choice of Coupling Reagent Employ reagents known for low racemization, such as HATU, PyAOP, or DEPBT.[7] The use of T3P with pyridine has also been reported as a low-epimerization method.[9]These reagents are designed to activate the carboxylic acid in a way that minimizes the risk of epimerization.
Base Selection Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).Stronger bases can promote the formation of the oxazolone and subsequent epimerization.[8]
Solvent Choice Use polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).The choice of solvent can influence the rate of epimerization.

Decision Tree for Preventing Epimerization:

start Epimerization Detected Is a carbodiimide being used? carb_yes Yes Add HOBt or HOAt start->carb_yes Yes carb_no No Switch to a low-racemization reagent (e.g., HATU, PyAOP) start->carb_no No base_check Is a strong base (e.g., TEA) present? carb_yes->base_check carb_no->base_check base_yes Yes Replace with a weaker base (e.g., DIPEA) base_check->base_yes Yes base_no No Optimize solvent and temperature base_check->base_no No success Epimerization Minimized base_yes->success base_no->success

Caption: Strategy to minimize epimerization.

Problem 3: Guanidinylation of the Amine

Symptoms:

  • A byproduct with a mass corresponding to the addition of a fragment from the coupling reagent to the amine is detected.

  • This is primarily an issue with uronium/aminium-based reagents like HBTU and HATU.

Causality: Uronium-based coupling reagents can react directly with the amine nucleophile to form a stable guanidinium byproduct, which terminates the desired reaction pathway. This side reaction is more prevalent if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used in the presence of the amine.

Solutions:

Strategy Detailed Protocol Rationale
Pre-activation of Carboxylic Acid Mix the carboxylic acid, coupling reagent, and base for a short period (5-15 minutes) before adding 1-methylcyclobutanamine.This ensures that the coupling reagent has reacted to form the active ester before it has a chance to react with the amine.[6]
Use Phosphonium-Based Reagents Switch from a uronium reagent (HBTU, HATU) to a phosphonium reagent (PyBOP, PyAOP).Phosphonium salts do not have the guanidinium-forming substructure and are therefore not susceptible to this side reaction.
Stoichiometry Control Use a minimal excess of the coupling reagent (e.g., 1.05-1.1 equivalents).Reducing the concentration of the free coupling reagent minimizes the probability of the side reaction.

Experimental Workflow to Avoid Guanidinylation:

cluster_preactivation Pre-activation Step cluster_coupling Coupling Step A Carboxylic Acid mix1 Mix and Stir (5-15 min) A->mix1 B Coupling Reagent (e.g., HATU) B->mix1 C Base (e.g., DIPEA) C->mix1 mix2 Add to Pre-activated Mixture and React to Completion mix1->mix2 Forms Active Ester D 1-Methylcyclobutanamine HCl + additional base D->mix2

Caption: Recommended pre-activation workflow.

Conclusion

Successfully performing amide couplings with sterically hindered amines like this compound requires careful consideration of the reaction conditions. By understanding the potential side reactions and implementing the appropriate troubleshooting strategies, such as the use of suitable coupling reagents, additives, and optimized reaction protocols, researchers can significantly improve the yield and purity of their desired amide products. This guide provides a foundation for addressing the common challenges associated with this transformation, enabling more efficient and reliable synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Guiso, M., et al. (2020). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Molecules, 25(21), 5143.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10848-10854.
  • Glover, T. D., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(17), 5649-5656.
  • DeLuca, L. (2014).
  • El-Faham, A., & Albericio, F. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(7), 477-481.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Le, N. N. D. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (Undergraduate Project).
  • Le, N. N. D. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.
  • PubChem. (n.d.). (1-Methylcyclobutyl)amine.
  • MotionIndustries. (2015, April 21). MiHow2 - Baldor - Troubleshooting Elastomeric Couplings [Video]. YouTube.
  • Kramp. (2021, November 11). What to do when quick release couplings leak? [Video]. YouTube.

Sources

Technical Support Center: Optimizing Reactions with 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve yields in reactions involving this versatile building block. The unique structural features of this amine, particularly the sterically hindered quaternary carbon adjacent to the amine, present specific challenges that require careful consideration of reaction parameters.[1][2] This document provides in-depth, evidence-based troubleshooting advice and optimized protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons when using this compound?

Low yields often trace back to one of three key areas: incomplete conversion of the hydrochloride salt to the free amine, steric hindrance impeding reactivity, or suboptimal reaction conditions. The bulky cyclobutyl group can physically block reactants from accessing the nitrogen, slowing down reactions or preventing them altogether.[1][2] It is also crucial to ensure the amine hydrochloride is fully neutralized to the more nucleophilic freebase before proceeding with the reaction.

Q2: How do I effectively convert this compound to its freebase form?

A common pitfall is the incomplete liberation of the free amine. A standard aqueous workup with a base like sodium hydroxide or potassium carbonate, followed by extraction into an organic solvent, is typically effective. However, residual water or incomplete phase separation can be problematic. For moisture-sensitive reactions, an in-situ neutralization with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent is recommended.

Q3: What impact does the steric hindrance of the methylcyclobutyl group have on reaction choice?

The steric bulk significantly influences reaction kinetics.[1][2][3] Reactions that are sensitive to steric hindrance, such as standard SN2 alkylations with bulky electrophiles, may proceed slowly or not at all.[3][4] In contrast, reactions with less sterically demanding electrophiles, like acylation or reductive amination with small aldehydes/ketones, are generally more successful.

Q4: Is this compound stable? How should it be stored?

This compound is a stable solid.[5][6] It should be stored in a cool, dry place under an inert atmosphere (like nitrogen or argon) to prevent moisture absorption, as the hydrochloride salt is hygroscopic.[5] The recommended storage temperature is typically between 2-8°C.[5]

Troubleshooting Guides: Reaction-Specific Issues

Issue 1: Poor Yield in N-Alkylation Reactions

Direct N-alkylation of 1-methylcyclobutanamine can be challenging due to steric hindrance, which slows the reaction rate and can lead to the elimination of side products.[1][3][4] Over-alkylation to form quaternary ammonium salts can also occur, especially with highly reactive alkylating agents.[7]

Troubleshooting Steps & Solutions:

Potential Cause Suggested Solution Scientific Rationale
Steric Hindrance Switch to a less hindered alkylating agent (e.g., methyl iodide vs. isopropyl bromide). Alternatively, consider a two-step reductive amination protocol.The bulky cyclobutyl group creates a significant barrier for the SN2 transition state.[1][2][3] Reductive amination proceeds through a less sterically demanding imine intermediate.[8][9]
Over-alkylation Use a 1:1 stoichiometry of amine to alkylating agent. Add the alkylating agent slowly to the reaction mixture.Controlling the stoichiometry minimizes the chance of the mono-alkylated product reacting further.[7]
Incomplete Reaction Increase the reaction temperature and/or time. Consider using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.Higher temperatures provide the necessary activation energy to overcome the steric barrier. Polar aprotic solvents can accelerate SN2 reactions.[10]
Base Incompatibility Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.These bases can effectively deprotonate the amine hydrochloride without competing with the amine as a nucleophile.

Optimized Protocol: N-Alkylation via Reductive Amination

This method circumvents the challenges of direct SN2 alkylation.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable carbonyl compound (aldehyde or ketone, 1.1 eq) in a solvent like methanol or 1,2-dichloroethane (DCE). Add a non-nucleophilic base such as triethylamine (1.2 eq) to neutralize the hydrochloride. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine_HCl 1-Methylcyclobutanamine Hydrochloride Imine Imine Intermediate Amine_HCl->Imine In-situ Neutralization Carbonyl Aldehyde or Ketone Carbonyl->Imine In-situ Neutralization Base Base (e.g., TEA) Base->Imine In-situ Neutralization Product N-Alkylated Product Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Reductive amination workflow.

Issue 2: Low Conversion in Amide Coupling Reactions

Amide coupling reactions are generally more successful than N-alkylations due to the higher electrophilicity of the activated carboxylic acid. However, low yields can still occur due to steric hindrance, improper activation of the carboxylic acid, or side reactions involving the coupling agents.[11]

Troubleshooting Steps & Solutions:

Potential Cause Suggested Solution Scientific Rationale
Inefficient Carboxylic Acid Activation Use a more potent coupling reagent like HATU or COMU, especially for hindered acids. Ensure anhydrous conditions as water can hydrolyze the activated intermediate.Coupling reagents form a highly reactive acyl-intermediate, which is then attacked by the amine. More powerful reagents can overcome the energy barrier for the formation of the activated species.
Steric Hindrance Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.Provides more energy for the nucleophilic attack of the hindered amine on the activated carboxylic acid.[1][12]
Side Reactions with Coupling Reagents Add the amine to the reaction mixture only after the carboxylic acid has been pre-activated with the coupling reagent for 15-30 minutes.This minimizes the potential for the amine to react directly with the coupling reagent, which can form undesired guanidinium by-products.
Epimerization of Chiral Acids If using a chiral carboxylic acid, add an epimerization suppressant like HOBt or OxymaPure. Perform the reaction at a lower temperature (0 °C to RT).These additives can reduce the risk of racemization at the alpha-carbon of the carboxylic acid during activation.[11]

Optimized Protocol: HATU-Mediated Amide Coupling

  • Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.5 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add a solution of 1-methylcyclobutanamine (as freebase, 1.2 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting crude amide by flash chromatography or recrystallization.

Caption: Amide coupling logical workflow.

References

  • Vertex AI Search Result[5]
  • Vertex AI Search Result[1]
  • Vertex AI Search Result[4]
  • Vertex AI Search Result[14]
  • Vertex AI Search Result[6]
  • Vertex AI Search Result[11]
  • Vertex AI Search Result[2]
  • Vertex AI Search Result[15]
  • Vertex AI Search Result[16]
  • Vertex AI Search Result[8]
  • Vertex AI Search Result[3]
  • Vertex AI Search Result[13]
  • Vertex AI Search Result[17]
  • Vertex AI Search Result[18]
  • Vertex AI Search Result[19]
  • Vertex AI Search Result[20]
  • Vertex AI Search Result[21]
  • Vertex AI Search Result[9]
  • Vertex AI Search Result[22]
  • Vertex AI Search Result[12]
  • Vertex AI Search Result[23]
  • Vertex AI Search Result[24]
  • Vertex AI Search Result[25]
  • Vertex AI Search Result[26]
  • Vertex AI Search Result[27]
  • Vertex AI Search Result[28]
  • Vertex AI Search Result[10]
  • Vertex AI Search Result[29]
  • Vertex AI Search Result[7]
  • Vertex AI Search Result[30]
  • Vertex AI Search Result[31]

Sources

Technical Support Center: Navigating Steric Challenges with 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Methylcyclobutanamine hydrochloride. This resource is tailored for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of this sterically hindered primary amine to tackle challenging synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why and how this reagent can be a powerful tool in your synthetic arsenal, particularly when steric hindrance is a significant barrier to success.

Introduction: The Strategic Advantage of a Bulky Primary Amine

1-Methylcyclobutanamine presents a fascinating structural motif: a primary amine positioned on a quaternary carbon atom within a strained cyclobutane ring. This arrangement imparts a high degree of steric bulk around the nucleophilic nitrogen atom. While this bulkiness can temper its nucleophilicity compared to less hindered primary amines, it is precisely this feature that can be exploited to achieve selective transformations and overcome common synthetic hurdles.[1][2]

This guide will provide you with a framework for understanding and utilizing this compound in your research, complete with troubleshooting advice and detailed protocols derived from real-world applications.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in synthesis.

Q1: Why would I choose a sterically hindered amine like 1-Methylcyclobutanamine over a more common, unhindered amine?

A1: The primary reason is to control selectivity and mitigate unwanted side reactions. In many cases, less hindered amines can be overly reactive, leading to issues such as:

  • Over-alkylation: Primary amines can easily react twice to form tertiary amines, a common problem that is significantly suppressed by the steric bulk around the nitrogen in 1-Methylcyclobutanamine.

  • Lack of Selectivity: In molecules with multiple electrophilic sites, a less hindered amine may react unselectively. The steric demands of 1-Methylcyclobutanamine can favor reaction at the most accessible site.

  • Competing Reactions: In some cases, the amine may act as a nucleophile where you intend it to act as a base (or vice-versa). The reduced nucleophilicity of a hindered amine can favor its role as a non-nucleophilic base in certain contexts.

Q2: How does the hydrochloride salt form affect its use in reactions?

A2: 1-Methylcyclobutanamine is typically supplied as its hydrochloride salt for improved stability and ease of handling.[3] The salt is a white, crystalline solid, which is less volatile and has a longer shelf-life than the free base.[3] In most reaction setups, the free amine must be generated in situ. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The added base neutralizes the HCl, liberating the free 1-Methylcyclobutanamine to participate in the reaction. It is crucial to account for this initial acid-base neutralization when planning your reaction stoichiometry.

Q3: Can 1-Methylcyclobutanamine be used as a non-nucleophilic base?

A3: While its primary application is as a sterically hindered nucleophile, its reduced nucleophilicity does allow it to function as a mild, non-nucleophilic base in certain contexts. However, for reactions requiring a strong, non-nucleophilic base, reagents like lithium diisopropylamide (LDA) or potassium tert-butoxide are more appropriate choices. The basicity of 1-Methylcyclobutanamine is not exceptionally high, and its use as a base should be evaluated on a case-by-case basis.

Q4: What are the key application areas for this amine?

A4: 1-Methylcyclobutanamine and its derivatives are valuable building blocks in medicinal chemistry.[2][4][5][6] The cyclobutane motif is increasingly incorporated into drug candidates to introduce three-dimensionality, which can improve properties like metabolic stability, solubility, and target binding affinity.[2] You will find it used in the synthesis of complex heterocyclic compounds, including potential kinase inhibitors and other therapeutic agents.[7][8][9]

Troubleshooting Guide: Overcoming Common Hurdles

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.

Problem 1: Low or No Product Yield

Low conversion is one of the most frequent challenges, often stemming from the inherent steric hindrance of the reactants.[10][11][12]

  • Was the free amine successfully generated? Ensure you have added at least one equivalent of a suitable base (e.g., TEA, DIPEA) to neutralize the hydrochloride salt.

  • Are your starting materials pure? Impurities in either the amine or the electrophile can inhibit the reaction.[13]

  • Is the reaction truly slow, or has it stalled? Monitor the reaction over time (e.g., by TLC or LC-MS) to distinguish between slow kinetics and catalyst deactivation (if applicable).

Caption: Troubleshooting workflow for low product yield.

Parameter Action & Rationale
Base for HCl Salt Action: Use 1.1 to 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or DIPEA.[14] Rationale: Incomplete neutralization of the hydrochloride salt is a common and easily correctable oversight. Using a slight excess of the base ensures that all of the 1-Methylcyclobutanamine is available in its free, reactive form.
Temperature Action: Incrementally increase the reaction temperature. For particularly challenging couplings, heating in a sealed tube or under microwave irradiation may be necessary.[9] Rationale: Many reactions involving sterically hindered reagents have a high activation energy. Providing more thermal energy can help overcome this barrier. However, be mindful that higher temperatures can also promote side reactions.
Solvent Action: Screen polar aprotic solvents such as DMF, DMSO, or NMP. Rationale: These solvents are effective at solvating ions and stabilizing charged intermediates that may form during the reaction, which can accelerate the rate. Ensure your solvent is anhydrous, as water can interfere with many coupling reactions.
Coupling Reagents (for Amide Bonds) Action: If standard coupling reagents (e.g., EDC/HOBt) fail, switch to more potent uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP.[14][15] Rationale: These reagents generate highly activated esters that are more susceptible to nucleophilic attack, even by a sterically hindered amine. The choice of reagent can be critical for driving the reaction to completion.
Reaction Time Action: Extend the reaction time, monitoring progress periodically. Rationale: Due to steric hindrance, these reactions are often kinetically slow. It is not uncommon for them to require 24-48 hours to reach completion.
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates that competing reaction pathways are at play.

  • Unreacted Starting Material: As discussed above, this is often due to high activation energy or incomplete reagent activation.

  • Decomposition of Starting Materials or Product: Highly forcing conditions (e.g., excessive heat) can lead to degradation.

  • Formation of Guanidinium By-products: When using uronium-based coupling reagents (like HATU), the amine can sometimes react with the coupling reagent itself if the carboxylic acid is not activated quickly enough.

  • Optimize Reagent Addition Order: For amide couplings, pre-activating the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the 1-Methylcyclobutanamine can sometimes be beneficial. However, prolonged pre-activation can lead to side reactions of the activated ester. A good starting point is to add the coupling reagent to a mixture of the acid, amine, and base.[14]

  • Control the Temperature: If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer period.

  • Purification Challenges: The polarity of 1-Methylcyclobutanamine and its by-products can sometimes complicate purification.

Problem 3: Difficult Purification

Residual starting materials, the amine itself, and by-products from coupling reagents can make isolating the desired product challenging.

Caption: General purification workflow for reactions involving 1-Methylcyclobutanamine.

  • Acid Wash: A key step in the work-up is to wash the organic layer with a dilute aqueous acid (e.g., 1N HCl). This will protonate any unreacted 1-Methylcyclobutanamine, making it water-soluble and effectively removing it from the organic phase.[16]

  • Chromatography:

    • Normal Phase (Silica Gel): This is suitable for many products. A mobile phase containing a small amount of a basic modifier, such as triethylamine (~1%), can help to prevent peak tailing if the product has basic character.

    • Reverse Phase (C18): For more polar products, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is often more effective.[9]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

Experimental Protocols

The following protocols are adapted from patent literature and represent common applications of this compound. They serve as a validated starting point for your own experimental design.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a typical procedure for coupling a carboxylic acid with this compound, a common transformation in the synthesis of pharmaceutical intermediates.[14]

Reaction Scheme: R-COOH + 1-Methylcyclobutanamine·HCl → R-CONH-(1-methylcyclobutyl)

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.2 eq)

  • Triethylamine (TEA) (2.2 eq) or DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and TEA (2.2 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol demonstrates the use of this compound in a reductive amination reaction with a ketone, forming a secondary amine.[9]

Reaction Scheme: R₂C=O + 1-Methylcyclobutanamine·HCl → R₂CH-NH-(1-methylcyclobutyl)

Materials:

  • Ketone (1.0 eq)

  • This compound (2.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve the ketone (1.0 eq) and this compound (2.0 eq) in methanol.

  • Heat the resulting mixture in a microwave reactor for 5 minutes at 100°C to facilitate imine formation.

  • Cool the reaction mixture to room temperature.

  • Add sodium cyanoborohydride (1.0 eq) in one portion.

  • Heat the reaction again in the microwave reactor at 100°C for 1 hour.

  • Monitor the reaction for the disappearance of the imine intermediate and formation of the product by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by reverse-phase chromatography (C18 silica gel) using a gradient of acetonitrile in an appropriate aqueous buffer.

Conclusion

This compound is more than just another primary amine; it is a strategic building block for navigating the complexities of modern organic synthesis. Its inherent steric bulk, while presenting certain kinetic challenges, provides a powerful means to control selectivity and access chemical space that may be unattainable with simpler amines. By understanding the principles outlined in this guide—from the necessity of in situ free-basing to the strategies for overcoming slow reaction rates and managing purification—researchers can confidently incorporate this versatile reagent into their synthetic programs. As the demand for structurally novel and complex small molecules in drug discovery continues to grow, the tactical use of sterically hindered reagents like 1-Methylcyclobutanamine will undoubtedly play an increasingly important role.

References

  • Gong, P., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987-998. [Link]
  • Gong, P., et al. (2020).
  • KIM, D., et al. (2018). Novel fused pyrimidine compound or salt thereof. U.S.
  • KIM, D., et al. (2017). Novel condensed pyrimidine compound or salt thereof.
  • ALI, A., et al. (2022). Lactams as cbl-b inhibitors.
  • ARENA PHARMACEUTICALS, INC. (2018). CANNABINOID RECEPTOR MODULATORS.
  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1050. [Link]
  • Collingwood, S. P., et al. (2020). Patent Application Publication. U.S.
  • Reddit. (2024). What are some common causes of low reaction yields?[Link]
  • University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (Vol. 56, pp. 1-36). Springer. [Link]
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?[Link]
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
  • WYETH, J. (1987). N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
  • Organic Syntheses. cyclobutylamine hydrochloride. [Link]
  • Rowles, I., et al. (2021). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 12(20), 7041-7049. [Link]
  • Ackermann, L. (Ed.). (2016). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. In Organic & Biomolecular Chemistry (Vol. 14, pp. 4343-4390). Royal Society of Chemistry. [Link]
  • White, M. C., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 133(45), 18406-18417. [Link]
  • Quora. (2013). In organic chemistry, why is my percent yield so low?[Link]
  • VERNALIS (R&D) LTD. (2014). Compounds. U.S.
  • Ackermann, L. (Ed.). (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Georg-August-Universität Göttingen. [Link]
  • MILLENNIUM PHARMACEUTICALS, INC. (2015). United States Patent. U.S.
  • ChemBK. (2024). 1-methycyclobutanamine HCL. [Link]
  • CULLIMORE, A. R., et al. (2024). 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl.
  • Pharma Inventor Inc. (2020).
  • Volza. (2025).
  • Arnold, H. R. (1945). Purification of amine reaction mixtures. U.S.
  • Price, K. E., & Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(5), 2245-2267. [Link]
  • Kappe, C. O. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-406. [Link]
  • WYETH, J. (1987). N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine salt. U.K.
  • MIT OpenCourseWare. (2010). Reaction Work-Up I. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Montgomery, J., & S. B. J. (2021). Mechanism-Based Design of an Amide-Directed Ni-Catalyzed Arylboration of Cyclopentene Derivatives.
  • Pharmaceutical Technology. (2007). Synthesis of Building Blocks for Drug Design Programmes. [Link]
  • Hodgson, D. M., & A. J. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry, 7(3), 190-205. [Link]

Sources

Technical Support Center: 1-Methylcyclobutanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important building block. Here, we will delve into the underlying chemistry of the reaction, troubleshoot potential issues, and provide detailed protocols to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-methylcyclobutanamine?

A1: The two most prevalent and effective methods for synthesizing 1-methylcyclobutanamine are the Ritter reaction starting from 1-methylcyclobutanol and the reductive amination of 1-methylcyclobutanone.[1]

  • Ritter Reaction: This method involves the reaction of a tertiary alcohol (1-methylcyclobutanol) with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the desired primary amine.[1]

  • Reductive Amination: This is a one-pot reaction where a ketone (1-methylcyclobutanone) reacts with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent to form the target amine.[2][3][4]

Q2: How do I choose between the Ritter reaction and reductive amination?

A2: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

  • If 1-methylcyclobutanol is readily available, the Ritter reaction is a strong option.[1]

  • If 1-methylcyclobutanone is the more accessible precursor, reductive amination is the preferred route. Reductive amination is often considered a "greener" method as it can be a one-pot process with high atom economy.[2]

Q3: What are the key safety precautions when working with this compound and its precursors?

A3: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6] It is crucial to handle this compound and its synthetic intermediates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10][11] Avoid inhalation of dust and contact with skin and eyes.[12][13]

Q4: How is the final product, this compound, typically isolated and purified?

A4: After the reaction is complete, the free base of 1-methylcyclobutanamine is typically extracted into an organic solvent. The hydrochloride salt is then precipitated by treating the organic solution with hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting solid can be collected by filtration and purified by recrystallization, often from a solvent system like ethanol/ether or methanol/ethyl acetate, to yield a white crystalline powder.[12][14]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause 1.1: Incomplete Imine/Nitrile Adduct Formation

  • Explanation: In reductive amination, the initial formation of the imine intermediate from 1-methylcyclobutanone and the amine source is a crucial equilibrium step.[2] In the Ritter reaction, the formation of the nitrilium ion and its subsequent attack by the carbocation is critical.[1]

  • Solutions:

    • Reductive Amination:

      • Ensure anhydrous conditions. Water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent like molecular sieves can be beneficial.[15]

      • A catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.[15]

      • Use a slight excess of the amine source (e.g., ammonium acetate) to push the equilibrium towards the imine.[15]

    • Ritter Reaction:

      • Use a strong, anhydrous acid (e.g., concentrated sulfuric acid).

      • Ensure the nitrile is used in excess to act as both reactant and solvent.

Possible Cause 1.2: Ineffective Reduction of the Intermediate

  • Explanation: The choice and activity of the reducing agent are critical for the success of reductive amination.[3]

  • Solutions:

    • Verify the quality of the reducing agent. Hydride reagents like sodium borohydride can decompose upon exposure to moisture.[15]

    • Increase the molar equivalents of the reducing agent (typically 1.5-2.0 equivalents are used).[15]

    • Consider a different reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often milder and more selective for imines over ketones.[3]

Possible Cause 1.3: Suboptimal Reaction Temperature

  • Explanation: While many reductive aminations proceed at room temperature, some may require gentle heating to drive the reaction to completion. Conversely, excessively high temperatures can lead to side reactions and degradation.[15]

  • Solution:

    • Monitor the reaction progress by TLC or GC-MS and adjust the temperature accordingly. A modest increase to 40-50 °C may be beneficial if the reaction is sluggish.

Problem 2: Presence of Impurities in the Final Product

Possible Impurity 2.1: Unreacted Starting Material (1-Methylcyclobutanone)

  • Explanation: This is often due to incomplete imine formation or inefficient reduction.

  • Solution:

    • Optimize the reaction conditions as described in "Problem 1".

    • Purify the final product via recrystallization to remove the less polar ketone starting material.

Possible Impurity 2.2: 1-Methylcyclobutanol

  • Explanation: In reductive amination, the ketone starting material can be reduced to the corresponding alcohol by the hydride reagent.[15]

  • Solution:

    • Add the reducing agent portion-wise at a lower temperature (0 °C) to control the reaction.[15]

    • Choose a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride.[3]

Possible Impurity 2.3: Over-alkylation Products (Di- and Tri-alkylamines)

  • Explanation: While less common in the synthesis of primary amines via reductive amination with ammonia, the newly formed primary amine can potentially react with the ketone starting material.

  • Solution:

    • Use a large excess of the ammonia source to favor the formation of the primary amine.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 1-Methylcyclobutanone

This protocol provides a general procedure for the synthesis of 1-methylcyclobutanamine. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Imine Formation

  • To a solution of 1-methylcyclobutanone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen), add ammonium acetate (3-5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

Step 3: Work-up and Isolation

  • Quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether or dichloromethane to remove any unreacted ketone and other non-polar impurities.

  • Basify the aqueous layer to pH >12 with a strong base (e.g., 6M NaOH) while cooling in an ice bath.

  • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylcyclobutanamine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Data Presentation

ParameterReductive AminationRitter Reaction
Starting Material 1-Methylcyclobutanone1-Methylcyclobutanol
Key Reagents Amine source (e.g., NH4OAc), Reducing agent (e.g., NaBH3CN)Nitrile (e.g., CH3CN), Strong acid (e.g., H2SO4)
Typical Yield 70-90%60-80%
Key Advantages One-pot, milder conditionsUtilizes alcohol precursor
Potential Issues Ketone reduction, incomplete reactionStrong acid handling, hydrolysis step required

Visualizations

Reductive Amination Workflow

reductive_amination_workflow start Start: 1-Methylcyclobutanone & Ammonium Acetate in MeOH imine_formation Imine Formation (Room Temp, 1-2h) start->imine_formation reduction Reduction with NaBH3CN (0°C to Room Temp, 12-24h) imine_formation->reduction workup Acidic Work-up & Extraction of Impurities reduction->workup basification Basification & Extraction of Free Amine workup->basification salt_formation HCl Salt Formation (in Ether) basification->salt_formation product Final Product: 1-Methylcyclobutanamine HCl salt_formation->product

Caption: Workflow for the synthesis of 1-methylcyclobutanamine HCl via reductive amination.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield Issue check_imine Check Imine Formation (TLC/GC-MS) start->check_imine check_reduction Check Reduction Step (TLC/GC-MS) start->check_reduction incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction solution_imine1 Use Dehydrating Agent incomplete_imine->solution_imine1 Yes solution_imine2 Add Catalytic Acid incomplete_imine->solution_imine2 Yes solution_reduction1 Use Fresh/More Reducing Agent incomplete_reduction->solution_reduction1 Yes solution_reduction2 Optimize Temperature incomplete_reduction->solution_reduction2 Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL.
  • Analytical Methods. (n.d.).
  • Angene Chemical. (2024). Safety Data Sheet.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • Wikipedia. (n.d.). Reductive amination.
  • Polish Pharmaceutical Society. (n.d.). ISSN 0001-6837.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.
  • PMC - NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
  • Tradeindia. (n.d.). This compound at Best Price in Chengdu, Sichuan.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • ChemBK. (2024). 1-methycyclobutanamine HCL.
  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Chemsrc. (2025). 1-Methylcyclobutanamine | CAS#:40571-47-9.
  • SciELO México. (n.d.). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters.
  • KOPS. (n.d.). Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C.
  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.).

Sources

Preventing dimer formation in 1-Methylcyclobutanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylcyclobutanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this sterically hindered primary amine. Our goal is to help you anticipate challenges, mitigate side reactions—particularly unwanted dimer formation—and optimize your synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

1-Methylcyclobutanamine presents a unique synthetic challenge due to the steric bulk surrounding the primary amine. The methyl group on the cyclobutane ring adjacent to the nitrogen atom significantly shields it, which can impede the approach of reactants and slow down desired transformations.[1][2] This steric hindrance is a double-edged sword: while it can sometimes be exploited to control selectivity, it often leads to sluggish reactions and promotes undesirable side pathways, including the formation of dimeric and other over-alkylated or acylated byproducts.[1][3]

This guide will focus on the two most common applications of this compound: amide bond formation (acylation) and reductive amination . For each, we will explore the likely mechanisms of dimer/byproduct formation and provide actionable strategies for prevention and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with this compound.

Q1: My amide coupling reaction with 1-Methylcyclobutanamine is slow and low-yielding. What is the primary cause?

A1: The principal reason is the steric hindrance imparted by the 1-methylcyclobutyl group.[1][2] This bulkiness slows the rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate. Standard coupling conditions may be insufficient. Optimization of the coupling reagent, base, solvent, and reaction temperature is critical to drive the reaction to completion.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my acylation reaction. What could it be?

A2: This is likely a dimeric or related byproduct. A common issue is the formation of an N,N-diacylated species or a related structure where the initial amide product reacts further. While less common for sterically hindered amines, if the reaction conditions are harsh (e.g., strong base, high temperature), the N-H proton of the newly formed amide can be removed, and the resulting anion can be acylated again. Another possibility is the formation of a guanidinium byproduct if certain coupling reagents (e.g., HATU, HBTU) react directly with the amine.

Q3: In my reductive amination, I'm getting a tertiary amine byproduct instead of my desired secondary amine. How can I prevent this "over-alkylation"?

A3: This is a classic challenge in reductive aminations with primary amines.[4][5] The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde/ketone to form a tertiary amine. This is a form of "dimerization" in the sense that the amine starting material is consumed in multiple additions. To prevent this, a stepwise procedure (forming the imine first, then reducing) or using a large excess of the primary amine can be effective.[5][6]

Q4: What are the best solvents and bases for reactions with this compound?

A4: Since the starting material is a hydrochloride salt, a base is required to liberate the free amine. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good first choice. For solvents, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can help dissolve the starting materials and facilitate the reaction.[7] However, the optimal choice is highly dependent on the specific reaction, and screening may be necessary.[7]

Q5: How can I effectively purify my product away from unreacted 1-Methylcyclobutanamine and potential dimeric byproducts?

A5: Purification can be challenging due to similar polarities.

  • Acid Wash: Unreacted 1-Methylcyclobutanamine can often be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), which will protonate the amine and pull it into the aqueous phase.[8] This should only be done if your product is stable to acid.

  • Chromatography: Flash column chromatography is the most common method for separating the desired product from dimeric byproducts. Careful selection of the solvent system is key to achieving good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.[9]

Part 2: Troubleshooting Guide: Amide Coupling (Acylation)

Problem: Low Yield and Dimer Formation in Amide Coupling

The formation of an amide bond between a carboxylic acid and 1-Methylcyclobutanamine requires activation of the carboxylic acid. Side reactions can occur at multiple stages.

A potential "dimeric" byproduct is the diacyl-amine, where the initially formed amide is acylated a second time. This is more likely under strongly basic conditions.

cluster_activation Activation cluster_coupling Desired Reaction cluster_dimerization Side Reaction (Over-acylation) Amine 1-Methylcyclobutanamine ActivatedAcid Activated Acid (e.g., O-acylisourea) Amine->ActivatedAcid Acid R-COOH CouplingAgent Coupling Agent Acid->CouplingAgent CouplingAgent->ActivatedAcid Activation Product Desired Amide Product ActivatedAcid->Product Dimer Diacyl-Amine (Byproduct) ActivatedAcid->Dimer Base Base (e.g., DIPEA) Product->Base Deprotonation (Strong Base) AmideAnion Amide Anion Base->AmideAnion AmideAnion->ActivatedAcid Second Attack

Potential pathway for over-acylation.
Troubleshooting & Optimization Strategies
IssuePotential CauseRecommended Solution
Low Conversion / Slow Reaction 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance slowing the reaction.[1][2] 3. Inappropriate choice of base or solvent.1. Screen Coupling Reagents: Carbodiimides (EDC, DIC) with additives (HOBt, HOAt) are a good starting point.[10] For difficult couplings, phosphonium (PyBOP, PyAOP) or uronium/aminium (HATU, HBTU) reagents may be more effective, but be mindful of potential side reactions.[11] 2. Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation barrier. Monitor for byproduct formation. 3. Optimize Base/Solvent: Use a non-nucleophilic base like DIPEA. Ensure your solvent (e.g., DMF, NMP) fully dissolves all reagents.[7]
Formation of Dimeric Byproducts 1. Over-activation of the carboxylic acid. 2. Use of an unnecessarily strong base, leading to deprotonation of the product amide. 3. Incorrect stoichiometry (excess acylating agent).1. Control Stoichiometry: Use the carboxylic acid as the limiting reagent if possible, or use a slight excess (1.1-1.2 eq) of the amine. 2. Order of Addition: Add the coupling reagent to the carboxylic acid first to pre-activate it before adding the amine. This minimizes the amine's exposure to the coupling reagent. 3. Choice of Base: Avoid overly strong bases like DBU or metal hydrides. Use the minimum amount of base necessary to neutralize the hydrochloride salt and facilitate the reaction.
Racemization (if applicable) Use of carbodiimides without an additive, or harsh reaction conditions (high temperature, strong base).Add racemization suppressants like HOBt or HOAt to the reaction mixture. Keep reaction temperatures as low as possible.

Part 3: Troubleshooting Guide: Reductive Amination

Problem: Low Yield and Formation of Tertiary Amine Byproduct

Reductive amination involves the reaction of 1-Methylcyclobutanamine with an aldehyde or ketone to form an imine (or enamine), which is then reduced to the target secondary amine. The main side reaction is the further alkylation of the product.

The desired secondary amine product can be more nucleophilic than the starting primary amine and can compete for the aldehyde/ketone, leading to the formation of a tertiary amine.

cluster_step1 Desired Reaction cluster_step2 Side Reaction (Over-alkylation) PrimaryAmine 1-Methylcyclobutanamine (Primary Amine) Carbonyl Aldehyde/Ketone PrimaryAmine->Carbonyl Condensation Imine1 Primary Imine Carbonyl->Imine1 Imine2 Secondary Imine (from Secondary Amine) Carbonyl->Imine2 ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Imine1->ReducingAgent SecondaryAmine Desired Secondary Amine ReducingAgent->SecondaryAmine Reduction TertiaryAmine Tertiary Amine (Byproduct) ReducingAgent->TertiaryAmine Reduction SecondaryAmine->Carbonyl Further Condensation Imine2->ReducingAgent

Sources

Troubleshooting low conversion rates with 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylcyclobutanamine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues that can lead to low conversion rates in reactions involving this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Low Conversion Rates

Low conversion or yield is a frequent challenge in organic synthesis. For reactions involving 1-Methylcyclobutanamine HCl, the root cause often traces back to a few key areas. This guide provides a systematic approach to troubleshooting.

Issue 1: Incomplete or No Reaction

Q: I've mixed my reactants, but TLC/LC-MS analysis shows only starting material. What's the most likely problem?

A: The most common reason for a lack of reactivity is the failure to convert the 1-Methylcyclobutanamine HCl salt into its free amine form. The hydrochloride salt is stable and commercially available, but the protonated amine is not nucleophilic.[1] To participate in nucleophilic reactions like acylations or alkylations, the free amine must be generated in situ or in a separate step.

Troubleshooting Steps:

  • Verify Deprotonation: The nitrogen atom in the hydrochloride salt is protonated, rendering it non-nucleophilic. A base is required to neutralize the HCl and liberate the free amine.[1]

    • Choice of Base: For reactions sensitive to water, use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] An inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used in a suitable solvent, but their solubility can be an issue in common organic solvents like acetonitrile.[2][3]

    • Stoichiometry of Base: At least one full equivalent of the base is required to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.5 equivalents).[2] If your reaction generates an acidic byproduct (e.g., HCl in an acylation with an acyl chloride), you will need an additional equivalent of base.[4]

  • Assess Reagent Quality:

    • Amine Stability: While generally stable, ensure the 1-Methylcyclobutanamine HCl has been stored in a tightly sealed container to prevent moisture absorption.

    • Solvent Anhydrousness: For moisture-sensitive reactions, use anhydrous solvents. Moisture can hydrolyze reagents like acyl chlorides, leading to low yields.[4]

Workflow for Amine Deprotonation

Caption: General workflow for liberating the free amine.

Issue 2: Low Yield in N-Acylation Reactions

Q: I'm attempting an N-acylation, and while some product is formed, the conversion is poor. How can I improve the yield?

A: N-acylation reactions, such as the formation of an amide using an acyl chloride or anhydride, are common applications for 1-methylcyclobutanamine.[5] Low yields in these reactions, assuming the amine has been successfully deprotonated, often point to issues with the acylating agent, reaction conditions, or side reactions.

Troubleshooting Steps:

  • Acylating Agent Reactivity and Purity:

    • Acyl chlorides are highly reactive but are also very sensitive to moisture.[6] Use a fresh or properly stored bottle and handle it under an inert atmosphere.

    • Acid anhydrides are a good alternative and are generally less sensitive to moisture than acyl chlorides.[7]

    • If using a carboxylic acid, a coupling agent (e.g., DCC, EDC) is necessary to activate the acid for amide bond formation.

  • Reaction Temperature:

    • Most N-acylations with acyl chlorides or anhydrides are rapid and can be run at room temperature.[5]

    • If the reaction is sluggish with less reactive acylating agents, gentle heating (e.g., 40-60 °C) may be beneficial. However, excessive heat can promote side reactions.

  • Solvent Choice:

    • Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure they are anhydrous.

  • Minimize Side Reactions:

    • Over-acylation is generally not an issue for primary amines as the resulting amide is less nucleophilic than the starting amine.[5]

Protocol: N-Acylation with Acyl Chloride
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methylcyclobutanamine HCl (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq.) and stir for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 3: Low Yield in Reductive Amination

Q: My reductive amination reaction with a ketone/aldehyde is not going to completion. What factors should I investigate?

A: Reductive amination is a powerful method for forming C-N bonds.[8] It involves the initial formation of an imine or iminium ion, followed by reduction.[9] Low conversion rates can be due to issues with imine formation, the choice of reducing agent, or the reaction pH.

Troubleshooting Steps:

  • pH Control for Imine Formation:

    • The formation of the imine intermediate is often the rate-limiting step and is typically favored under mildly acidic conditions (pH 4-5).[8] Since you are starting with an amine hydrochloride salt, the initial conditions might be too acidic, which can inhibit the reaction. After deprotonating the amine with a base, the pH should be adjusted if necessary.

  • Choice of Reducing Agent:

    • A key to successful reductive amination is using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[8]

    • Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild and selective reducing agent that can be used in a one-pot procedure.[7]

    • Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions.[8]

    • Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone before it has a chance to form the imine, leading to alcohol byproducts.[8]

  • Water Scavenging:

    • Imine formation produces water as a byproduct. In some cases, removing this water using a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine and improve the overall conversion.

Decision Tree for Reductive Amination Troubleshooting

G start Low Conversion in Reductive Amination check_deprotonation Is the amine fully deprotonated? start->check_deprotonation check_pH Is the reaction pH optimal (4-5) for imine formation? check_deprotonation->check_pH Yes add_base Add ≥1 eq. of base (e.g., TEA) check_deprotonation->add_base No check_reducing_agent Is the reducing agent selective for the iminium ion? check_pH->check_reducing_agent Yes adjust_pH Adjust pH with mild acid (e.g., AcOH) check_pH->adjust_pH No use_stab Use STAB or NaBH₃CN check_reducing_agent->use_stab No add_dehydrating_agent Consider adding molecular sieves check_reducing_agent->add_dehydrating_agent Yes use_stab->add_dehydrating_agent add_base->check_pH adjust_pH->check_reducing_agent success Improved Conversion add_dehydrating_agent->success

Caption: Troubleshooting logic for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous base like NaOH to liberate the free amine from the HCl salt? A: Yes, you can. You would typically dissolve the HCl salt in water, add an aqueous solution of a strong base like NaOH until the pH is basic (e.g., pH 12-13), and then extract the free amine with an organic solvent like diethyl ether or dichloromethane.[10] However, this method is not suitable for subsequent reactions that are sensitive to water.[11] For anhydrous reactions, it is better to use an organic base directly in the reaction mixture.[1]

Q2: My 1-Methylcyclobutanamine HCl has turned slightly yellow. Is it still usable? A: Slight discoloration to a clear yellow liquid is not uncommon for cyclobutylamine and its derivatives and does not necessarily indicate significant degradation.[12] However, for high-purity applications, it is advisable to purify the material, for example, by recrystallization of the salt or distillation of the free base. Purity can be checked by NMR or GC-MS.

Q3: Are there any known stability issues with the cyclobutane ring under typical reaction conditions? A: The cyclobutane ring is strained but is generally stable under many common reaction conditions like N-acylation and reductive amination.[13] However, under strongly acidic conditions or at high temperatures, ring-opening or rearrangement reactions can potentially occur.[13] It is always best to run reactions at the lowest effective temperature.

Q4: How can I confirm that I have successfully formed the free amine before proceeding with my reaction? A: If you perform a separate workup to generate the free amine, you can confirm its formation by taking an NMR spectrum and observing the disappearance of the broad ammonium proton peak and shifts in the signals of the protons adjacent to the nitrogen. For in situ generation, a practical approach is to add the base (e.g., triethylamine) to a solution of the amine salt. The formation of a precipitate (triethylamine hydrochloride) is a strong indicator that the deprotonation has occurred.[11]

Summary of Key Parameters

ParameterRecommendationRationale
Amine Activation Use ≥1 equivalent of a suitable base (e.g., TEA, DIPEA, K₂CO₃).The HCl salt is not nucleophilic; the free amine must be generated.[1]
Solvent Use anhydrous aprotic solvents (DCM, THF, MeCN) for moisture-sensitive reactions.Prevents hydrolysis of sensitive reagents like acyl chlorides.[4]
N-Acylation Use reactive acylating agents (acyl chlorides, anhydrides).Ensures efficient formation of the amide bond.[5]
Reductive Amination Use a selective reducing agent (STAB, NaBH₃CN) and control pH (4-5).Prevents reduction of the starting carbonyl and favors imine formation.[8]
Temperature Start at room temperature or 0 °C; heat gently only if necessary.Minimizes potential side reactions and decomposition.[4]

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Specialty Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • Suresh Babu, V. V., & Ananda, K. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223–226.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Senthamarai, T., Murugesan, K., & Schneidewind, J. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(43), 15413-15417.
  • Zhang, J., et al. (2023). Continuous reductive amination to synthesize primary amines with high selectivity in flow. Reaction Chemistry & Engineering, 8(2), 297-306.
  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?
  • Panda, S. S., Ghorai, S., & Singh, A. K. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(9), 15867–15881.
  • Chemistry LibreTexts. 24.7: Reactions of Amines.
  • ResearchGate. How can I neutralize aminehydrochlorides?
  • Reddit. Hydrochloride salt of amine.
  • ResearchGate. N-Acylation Reactions of Amines.
  • ChemBK. 1-methycyclobutanamine HCL.
  • De Meijere, A., & Kozhushkov, S. I. (2000). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 100(3), 93-142.
  • Sipos, G., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 9(11), 1999.
  • PubChem. 1-Methylcyclobutan-1-amine hydrochloride.
  • PubChem. (1-Methylcyclobutyl)amine.
  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem.
  • Master Organic Chemistry. Reactions and Mechanisms.
  • ResearchGate. (A) Stability of the cyclobutene derivatives 6a–6d, 11a, and 11b during...
  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?
  • NIST. Cyclobutylamine.
  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?

Sources

Technical Support Center: Strategies for the Removal of Unreacted 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for a common synthetic challenge: the removal of unreacted 1-Methylcyclobutanamine hydrochloride from your reaction product. This guide is designed to move beyond simple protocols, offering insights into the underlying chemical principles to empower you to adapt and troubleshoot effectively in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I can exploit for its removal?

Understanding the physicochemical properties of your impurity is the first step in designing a purification strategy. This compound is a salt, which dictates its behavior.

PropertyValueSignificance for Purification
Molecular Formula C₅H₁₂ClNLow molecular weight.[1][2]
Molecular Weight 121.61 g/mol Can influence chromatographic mobility.[2]
Melting Point 241-244 °CHigh melting point, characteristic of a salt.[1][3]
Form SolidA crystalline solid at room temperature.[4]
Solubility Highly soluble in waterThis is the most critical property. As a salt, it readily dissolves in aqueous solutions, allowing for easy separation from non-polar organic products via liquid-liquid extraction.[5]

The core principle for its removal is to exploit its high polarity and water solubility. While your desired organic product is likely soluble in an organic solvent, the amine salt will preferentially partition into an aqueous phase.[5]

Q2: What is the fundamental difference between a simple aqueous wash and a full acid-base extraction?

A simple aqueous wash relies on the pre-existing salt form of the amine hydrochloride being soluble in water. This is often sufficient. However, an acid-base extraction is a more robust and universally applicable technique. It involves chemically manipulating the amine impurity to ensure it becomes water-soluble. You first add a base to neutralize the reaction mixture, converting the amine hydrochloride salt (R-NH₃⁺Cl⁻) into its neutral, "free base" form (R-NH₂). This free amine is now soluble in the organic layer along with your product. You then wash the organic layer with an acidic solution (e.g., dilute HCl). This protonates the free amine back into its salt form (R-NH₃⁺Cl⁻), which is now exclusively soluble in the aqueous acid layer and can be removed.[6][7][8] This two-step process is highly effective for removing all traces of the amine.

Q3: My desired product is sensitive to strong acids or bases. What is the safest removal method?

If your product can degrade under acidic or basic conditions, you should avoid the full acid-base extraction workflow. Consider these alternatives in order of preference:

  • Neutral Aqueous Washes: Wash the organic layer multiple times with deionized water or a neutral salt solution (brine). This leverages the inherent water solubility of the amine hydrochloride without altering the pH.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent, non-destructive purification method.[9][10][11] The amine salt impurity will ideally remain in the solvent (mother liquor) as your pure product crystallizes upon cooling.[12]

  • Column Chromatography: This is a versatile method. For sensitive compounds, using a neutral stationary phase like alumina or a specialized amine-functionalized silica column can prevent degradation that might occur on standard, slightly acidic silica gel.[13][14]

Q4: I'm seeing a persistent emulsion during my liquid-liquid extraction. How do I resolve this?

Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly. They are often caused by finely dispersed solids or surfactants.

  • Initial Step: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[15]

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

In-Depth Troubleshooting & Experimental Guides

This section provides detailed protocols for the most effective methods to remove this compound.

Guide 1: Advanced Purification via Acid-Base Extraction

This is the most thorough liquid-based method for ensuring complete removal of the amine impurity, provided your target compound is stable to mild base and acid. The causality behind this workflow is the deliberate manipulation of the amine's ionization state to control its solubility.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Step 1: Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Acidification & Final Wash A Crude Reaction Mixture in Organic Solvent (Product + R-NH3+Cl-) B Add Aqueous Base (e.g., 1M NaOH) Shake in Separatory Funnel A->B C Organic Layer (Product + R-NH2) B->C Separate Layers D Aqueous Layer (Salts, Base) [Discard] E Wash Organic Layer with Aqueous Acid (e.g., 1M HCl) C->E F Final Organic Layer (Pure Product) E->F G Aqueous Acid Layer (R-NH3+Cl- Impurity) [Discard] E->G

Caption: Workflow for removing an amine impurity via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.

    • Causality: This step deprotonates the water-soluble this compound (R-NH₃⁺Cl⁻) into its neutral free base (R-NH₂), which is now soluble in the organic layer.[16]

  • Extraction & Separation: Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Acidic Wash: To the remaining organic layer in the funnel, add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl).

    • Causality: This step selectively protonates the basic amine impurity (R-NH₂) back into its water-soluble salt form (R-NH₃⁺Cl⁻).[7][17] Because your desired product is presumably neutral, it remains unaffected in the organic layer.

  • Final Separation: Shake and vent as before. Allow the layers to separate. The amine impurity is now sequestered in the aqueous layer. Drain and discard this aqueous layer.

  • Drying and Concentration: Wash the organic layer with brine to remove residual water.[15] Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Guide 2: Purification by Recrystallization

This method is ideal if your desired product is a solid at room temperature and exhibits different solubility characteristics from the amine salt impurity.[9][18]

Principle of Recrystallization

The technique relies on finding a solvent that will dissolve your product at high temperatures but not at low temperatures.[11][12] Impurities, like the highly polar this compound, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent as your pure product crystallizes.[10]

Step-by-Step Protocol
  • Solvent Screening: Test small amounts of your crude product in various solvents to find one where it is sparingly soluble at room temperature but fully soluble when boiling.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to just achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, you can add a small amount of activated carbon and perform a hot filtration to remove it.[12]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Cooling too quickly can trap impurities. If needed, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing the dissolved amine salt impurity.[12]

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Guide 3: Chromatographic Purification

When extractions or recrystallizations fail to provide adequate purity, column chromatography is the method of choice.

Choosing Your Stationary Phase
  • Standard Silica Gel: Silica gel is acidic and will strongly adsorb basic amines. The this compound, being a salt, will likely remain at the very top of the column (the origin) and not elute with common solvent systems. This can be an effective separation, but may lead to peak tailing for your product if it has any basic character.

  • Amine-Functionalized Silica: This is an excellent alternative for separating basic compounds. The amine-functionalized surface provides a more alkaline environment, preventing the strong acid-base interactions seen with standard silica and often resulting in better peak shapes and purity.[13][14]

  • Reversed-Phase (C18) Silica: For polar compounds, reversed-phase chromatography using a mobile phase like water/acetonitrile can be effective.[19]

General Protocol (Silica Gel)
  • Choose a Solvent System: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that moves your product off the baseline (Rf value of ~0.3-0.4) while the amine salt remains at the origin (Rf = 0).

  • Pack the Column: Prepare a column with silica gel slurried in your chosen mobile phase.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the column.

  • Elute and Collect: Run the solvent system through the column, collecting fractions. Your product should elute, leaving the amine hydrochloride salt adsorbed at the top of the silica gel.

  • Analyze: Use TLC to analyze the collected fractions to identify those containing your pure product. Combine the pure fractions and remove the solvent.

References
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
  • University of California, Irvine. Recrystallization1. UCI Department of Chemistry. [Link]
  • Kalso, R. (2024). Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
  • University of Wisconsin-Green Bay.
  • Reddit. (2019, May 24). What is the point of Recrystalization and how does it work? r/chemistry. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • Chemsrc. (2025, August 26). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. [Link]
  • PubChem. 1-Methylcyclobutan-1-amine hydrochloride.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
  • Biotage. (2023, September 26).
  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
  • S. Stern.
  • Pearson. (2024, March 4). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]
  • Wikipedia. Liquid–liquid extraction. [Link]
  • Organic Syntheses. Methylamine Hydrochloride. [Link]
  • ChemBK. (2024, April 9). 1-METHYLCYCLOBUTANAMINE HCL. [Link]
  • Teledyne ISCO. (2012, November 9).
  • Biotage. (2023, February 10).
  • Reddit. (2014, December 16). Column Advice on Organic Salts. r/chemistry. [Link]
  • Yilmaz, E., et al. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences. [Link]
  • University of Rochester. Workup: Amines. Department of Chemistry. [Link]
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
  • University of Alberta. Isolation (Recovery) of amines. Organic Web Chem. [Link]
  • ChemBK. (2024, April 9). 1-methycyclobutanamine HCL. [Link]
  • NCERT. Amines. [Link]
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
  • ResearchGate. (2017, August 5).

Sources

Stability of 1-Methylcyclobutanamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylcyclobutanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and assessing the stability of this compound in various solvent systems. As your partner in research, we aim to equip you with the knowledge to anticipate challenges, ensure data integrity, and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the standard storage and handling conditions for this compound?

As a solid, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The compound is hygroscopic, meaning it can absorb moisture from the air, which can impact its stability and weighing accuracy.[1] It is crucial to keep it away from incompatible materials such as strong oxidizing agents, as well as heat, sparks, and open flames.[2][3] For long-term stability as a solid, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is also recommended.[4]

Q2: In which common laboratory solvents is this compound soluble?

This compound is a salt, which dictates its solubility profile. It is soluble in polar protic solvents like water and ethanol.[3][4] Its solubility in other organic solvents may be limited. When preparing solutions, it is advisable to start with these solvents. For applications requiring a different solvent system, solubility testing on a small scale is recommended.

Q3: How stable is this compound in aqueous solutions? What is the influence of pH?

The stability of amine hydrochlorides in aqueous solutions is highly dependent on the pH. As a salt of a weak base (1-methylcyclobutanamine) and a strong acid (HCl), its aqueous solutions will be acidic. In this state, the amine is protonated (R-NH3+), which generally protects it from certain degradation pathways like oxidation.

However, if the pH of the solution is raised by adding a base, the protonated amine will be converted to the free amine form (R-NH2).[5] This free amine is more nucleophilic and susceptible to oxidative and other degradation reactions. Therefore, for maximum stability in aqueous solutions, it is critical to maintain an acidic pH. If the experiment requires a neutral or basic pH, solutions should be prepared fresh and used immediately.

Q4: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively published, we can infer potential routes based on the chemical structure of the amine. Forced degradation studies, which expose the drug to harsh conditions, are designed to identify these pathways.[6][7] Likely degradation mechanisms include:

  • Oxidation: The free amine form is susceptible to oxidation, which can lead to the formation of various degradation products. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.

  • Reaction with Solvent or Impurities: In certain solvents, particularly those containing reactive impurities (e.g., peroxides in aged ethers), the amine can react to form adducts or degradation products.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[6][8] Photostability testing is a standard part of forced degradation studies as mandated by ICH guidelines.[6]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Unexpected peaks appear in my HPLC chromatogram after storing a stock solution.

  • Probable Cause: This is a classic sign of sample degradation. The new peaks likely correspond to degradation products. The stability of this compound is finite and highly dependent on the solvent and storage conditions.

  • Troubleshooting Steps & Scientific Rationale:

    • Characterize the Degradants: If possible, use a mass spectrometer (LC-MS) to get mass information on the new peaks.[9][10] This is the first step in identifying the degradation products and understanding the degradation pathway.

    • Review Solvent Choice and pH:

      • Are you using a protic solvent like methanol or water? In neutral or unbuffered protic solvents, the pH can be ill-defined, potentially allowing for the formation of the less stable free amine. Consider preparing solutions in a slightly acidic buffer (e.g., pH 4-5) to ensure the amine remains protonated and more stable.

      • If using an organic solvent, ensure it is high-purity and free of peroxides or other reactive impurities.

    • Evaluate Storage Conditions:

      • Temperature: Are you storing the solution at room temperature? Degradation reactions are accelerated by heat.[11] Store solutions at a lower temperature (e.g., 2-8°C or -20°C). However, perform freeze-thaw stability studies to ensure the compound does not degrade during freezing and thawing cycles.

      • Light: Is the container transparent? Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[6]

    • Perform a Controlled Experiment: Prepare a fresh solution and analyze it immediately (T=0). Then, analyze aliquots stored under different conditions (e.g., room temp vs. 4°C; light vs. dark) over time. This systematic approach will pinpoint the cause of the instability.

Issue 2: The measured concentration of my stock solution decreases over time, but I don't see significant degradation peaks.

  • Probable Cause: This issue can be more subtle. Besides degradation, consider physical adsorption of the compound onto the container surface. Amines can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. Another possibility is the formation of insoluble, high-molecular-weight degradation products that may precipitate out of solution and are not detected by HPLC.

  • Troubleshooting Steps & Scientific Rationale:

    • Container Material: If you are using standard glass vials, consider switching to silanized glass vials or using polypropylene tubes, which can reduce adsorption.

    • Solvent Modification: Adding a small percentage of a competing agent, like a different amine or a surfactant at a very low concentration, can sometimes block the active sites on the container surface, preventing adsorption. This must be tested for compatibility with your downstream application.

    • Visual Inspection: Carefully inspect the solution for any haze or precipitate before analysis. Centrifuge the sample and analyze both the supernatant and, if possible, the redissolved precipitate to check for the active compound.

Issue 3: My solution of this compound has developed a yellow or brown tint.

  • Probable Cause: Color formation is often a strong indicator of oxidative degradation. Amine compounds can oxidize to form colored impurities.

  • Troubleshooting Steps & Scientific Rationale:

    • Protect from Oxygen: Prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Seal Containers Tightly: After preparing the solution, flush the headspace of the vial with an inert gas before sealing to minimize contact with atmospheric oxygen.

    • Consider Antioxidants: For formulation development, the inclusion of an antioxidant might be necessary. However, for analytical stock solutions, this is generally not recommended as it adds another variable. The focus should be on preventing degradation through proper solvent choice and storage.

    • Analyze Immediately: The appearance of color is a definitive sign of instability. The solution should be discarded, and fresh solutions should be prepared and used immediately for any quantitative experiments.

Experimental Protocols & Data

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary degradation.[11]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Analytical Method: A stability-indicating HPLC method is required. This method must be able to separate the parent compound from all potential degradation products. Method development and validation are critical first steps.

Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Water:ACN) acid Acid Hydrolysis (0.1M HCl) prep_solution->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH) prep_solution->base Expose Aliquots oxidation Oxidation (3% H2O2) prep_solution->oxidation Expose Aliquots thermal Thermal Stress (60°C) prep_solution->thermal Expose Aliquots photo Photolytic Stress (ICH Light Box) prep_solution->photo Expose Aliquots analysis Analyze by Stability- Indicating HPLC-UV/MS acid->analysis Sample at Time Points base->analysis Sample at Time Points oxidation->analysis Sample at Time Points thermal->analysis Sample at Time Points photo->analysis Sample at Time Points eval Assess Degradation % Identify Degradants Determine Pathways analysis->eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample stored at 5°C in the dark.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Store at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Store at 60°C.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot to achieve a final concentration of 3% H2O2. Store at room temperature, protected from light.

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C in the dark.

  • Photolytic Degradation: Expose an aliquot in a photostable, transparent container to light stress as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6] Keep a control sample wrapped in foil in the same location.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: Before analysis, neutralize the acid and base-stressed samples. For example, the acidic sample can be quenched with an equivalent amount of NaOH, and the basic sample with HCl.

  • Analysis: Analyze all samples, including the T=0 and control samples, using the validated stability-indicating HPLC method.

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration (Typical)Purpose
Acid Hydrolysis0.1 M HCl60°C2 - 48 hoursTo test for susceptibility to acid-catalyzed degradation.[11]
Base Hydrolysis0.1 M NaOH60°C2 - 48 hoursTo test for susceptibility to base-catalyzed degradation.[11]
Oxidation3% H₂O₂Room Temp2 - 24 hoursTo investigate susceptibility to oxidation.[11]
ThermalNone (Solution)60°C - 80°C24 - 72 hoursTo assess intrinsic thermal stability in solution.[6]
PhotolyticICH Light SourceRoom TempPer ICH Q1BTo assess stability upon exposure to light and UV.[6]
Hypothetical Degradation Pathway

Based on the structure, a primary degradation pathway could involve the free amine. This diagram illustrates a plausible, though hypothetical, oxidative degradation route.

G cluster_main Plausible Oxidative Degradation cluster_start Starting Material parent 1-Methylcyclobutanamine (Free Base) intermediate Intermediate (e.g., Hydroxylamine) parent->intermediate + [O] product Degradation Product (e.g., Nitroso or Iminium species) intermediate->product + [O] or Rearrangement hcl_salt 1-Methylcyclobutanamine HCl (Stable Form) hcl_salt->parent Deprotonation (Increase in pH)

Sources

Managing the hygroscopic nature of 1-Methylcyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Methylcyclobutanamine hydrochloride (CAS No. 174886-05-6). This guide is designed for researchers, medicinal chemists, and process development scientists. As an amine hydrochloride salt, this compound is presumed to be hygroscopic, readily absorbing moisture from the atmosphere. This guide provides in-depth technical advice, troubleshooting protocols, and best practices to ensure the integrity of your material and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

While specific hygroscopicity data for this compound is not extensively published, amine hydrochloride salts as a chemical class are known to be hygroscopic.[1][2] This property arises from the strong affinity of the salt's ionic lattice and the polar amine group for water molecules. Therefore, it is critical to handle this compound with the assumption that it will readily absorb atmospheric moisture.[3]

Q2: How can I tell if my sample has absorbed moisture?

Moisture absorption can manifest in several ways:

  • Physical Appearance: The powder may change from a free-flowing solid to a clumpy, sticky, or even partially dissolved state.[3]

  • Inaccurate Weight: A key indicator is a steady increase in the weight of a sample left on an analytical balance, especially on a humid day.

  • Reaction Inconsistency: If you observe variable reaction rates, lower yields, or unexpected side products, moisture contamination of your starting material could be a contributing factor. Absorbed water can alter stoichiometry and participate in side reactions.[1][4]

Q3: What are the recommended storage conditions?

There are slightly varying recommendations from suppliers. One source suggests storage under an inert gas like nitrogen or argon at 2-8°C[5][6], while others indicate ambient storage is acceptable.[7]

Our Best Practice Recommendation: To maximize shelf-life and prevent moisture uptake, we recommend storing this compound in a tightly sealed container, inside a desiccator with a suitable desiccant (e.g., silica gel, Drierite™). For long-term storage, placing the container in a freezer at -20°C can be beneficial, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation.

Q4: What are the consequences of using "wet" this compound in a reaction?

Using this reagent with significant moisture content can lead to several experimental problems:

  • Inaccurate Stoichiometry: The measured weight will not be the true weight of the amine salt, leading to incorrect molar calculations.

  • Reaction Failure or Side Products: Water can act as a nucleophile or a base in many organic reactions, competing with your intended reagents. For moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain coupling catalysts), the presence of water can quench the reaction entirely.[4]

  • Altered Solubility: The presence of water can change the solubility profile of the salt in your reaction solvent.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound.

Issue 1: Inconsistent Weighing and Inaccurate Dosing
  • Symptom: The mass of the compound on the analytical balance continuously increases. You are unable to get a stable reading.

  • Root Cause: The compound is actively absorbing atmospheric moisture.

  • Solution Workflow:

    G start Inconsistent weight reading weigh_env Assess Weighing Environment start->weigh_env glovebox Preferred: Weigh inside a glovebox or glove bag with <10% RH weigh_env->glovebox Ideal Conditions rapid_weigh Alternative: Minimize air exposure. Weigh quickly on a watch glass. weigh_env->rapid_weigh Standard Lab transfer Immediately transfer to reaction vessel under inert atmosphere. glovebox->transfer rapid_weigh->transfer success Stable weight & accurate dosing transfer->success

    Caption: Workflow for Accurate Weighing.

Issue 2: Poor Reaction Yield or Stalled Reaction
  • Symptom: A moisture-sensitive reaction (e.g., acylation, sulfonylation) provides a much lower yield than expected or fails to proceed to completion.

  • Root Cause: Water introduced with the amine hydrochloride is quenching a reagent or catalyst.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure your reaction solvent is truly dry. Use freshly dried solvent from a still or a solvent purification system.

    • Dry the Amine Hydrochloride: If moisture contamination is suspected, the material may need to be dried before use.

    • Inert Atmosphere: Ensure the reaction is set up and runs under a robust inert atmosphere (Nitrogen or Argon).[2]

Experimental Protocols

Protocol 1: Best-Practice Weighing of a Hygroscopic Solid

This protocol minimizes moisture absorption during weighing when a glovebox is not available.

  • Preparation: Place a clean, dry watch glass or weighing paper on the analytical balance. Have the reaction flask, fitted with a septum and under an inert atmosphere, ready nearby with a powder funnel.

  • Tare: Tare the balance with the watch glass.

  • Dispense: Quickly remove the required amount of this compound from its storage container and immediately reseal the container.

  • Weigh & Record: Place the solid on the tared watch glass. Record the mass as soon as the reading stabilizes. Do not wait for a prolonged stable reading if you observe the mass steadily increasing.

  • Transfer: Immediately and carefully transfer the weighed solid into the reaction flask through the powder funnel.

  • Purge: Purge the flask with inert gas to remove any atmospheric moisture introduced during the transfer.

Protocol 2: Drying this compound Prior to Use

Caution: Before heating any chemical, consult its Safety Data Sheet (SDS). The reported melting point is 241-244°C, so drying at a lower temperature should be safe.[7][8][9]

  • Setup: Place a small amount of the compound in a clean, dry round-bottom flask or Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line).

  • Gentle Heating (Optional): Gently warm the flask with a heat gun while under vacuum to help drive off adsorbed water. Do not exceed 80-100°C.

  • Drying Duration: Leave the flask under high vacuum for several hours (4-12 hours is typical) to ensure all moisture is removed.[2]

  • Backfilling: Once dry, backfill the flask with an inert gas (Nitrogen or Argon) before removing it from the vacuum line. The material should be used immediately or stored in a desiccator under vacuum or inert gas.

Data Summary

While specific quantitative data on the hygroscopicity of this exact molecule is limited in the public domain, the following table provides a qualitative guide to expected behavior and recommended actions.

Parameter Observation Implication Recommended Action
Physical State Free-flowing white solidDry, high-purity materialProceed with use, following best-practice handling.
Physical State Clumped or sticky solidSignificant moisture absorptionDry the material before use (Protocol 2).
Weight Stability Mass increases >0.1% in 1 minute on balanceActively absorbing moistureUse rapid weighing technique (Protocol 1) or a glovebox.
Reaction Yield Inconsistent or low yields in moisture-sensitive reactionsPotential water contaminationVerify dryness of all reagents and solvents; dry the amine salt.

Conclusion

Managing the hygroscopic nature of this compound is fundamental to achieving reliable and reproducible results in a research and development setting. By implementing proper storage, handling, and, when necessary, drying protocols, scientists can ensure the integrity of this valuable building block. Always prioritize working under an inert atmosphere and minimizing exposure to ambient conditions.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. TutorChase. [Link]
  • How do you handle hygroscopic salts? - HepatoChem.
  • How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?
  • 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc. Chemsrc. [Link]
  • Gibson, E. K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
  • Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins | Request PDF.
  • Drying and Storing Hygroscopic Salts : r/chemistry. Reddit. [Link]
  • Water exchange between different hygroscopic salts. Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Catalyst Optimization for C-N Coupling with 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 1-Methylcyclobutanamine HCl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions with sterically hindered secondary amines. As a sterically encumbered nucleophile, 1-Methylcyclobutanamine presents unique challenges that demand a carefully considered approach to catalyst system selection. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and rationalize your experimental choices for successful outcomes.

Introduction: The Challenge of Steric Hindrance

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2] However, the reaction's success is highly dependent on the interplay between the amine, the electrophile, the palladium catalyst, the ligand, and the base.[3] 1-Methylcyclobutanamine, with its quaternary carbon adjacent to the nitrogen atom, is considered an α-branched secondary amine. This steric bulk can significantly impede key steps in the catalytic cycle, such as the binding of the amine to the palladium center and the final C-N bond-forming reductive elimination step.[4] Consequently, catalyst systems that are effective for simpler amines often fail or provide poor yields with this substrate. This guide will focus on overcoming these steric barriers through rational catalyst and condition selection.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with 1-Methylcyclobutanamine HCl is showing low to no conversion. What are the first parameters I should investigate?

This is a common issue stemming from the amine's steric hindrance and the use of its hydrochloride salt. Your troubleshooting should focus on the core components of the catalyst system: the base and the ligand.

1. Base Selection and Stoichiometry:

  • The HCl Salt: You are starting with an amine salt, which requires neutralization before the amine can participate in the catalytic cycle. Therefore, you will need more than two equivalents of base : one to neutralize the HCl and at least one to facilitate the deprotonation of the amine at the palladium center during the catalytic cycle. A common starting point is 2.2-2.5 equivalents.

  • Base Strength: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is often the most effective choice for hindered amines.[5] Other strong bases like lithium hexamethyldisilazide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, but NaOt-Bu is generally more reliable for these challenging couplings. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may not be strong enough to drive the reaction to completion.[6]

2. Ligand Choice:

  • Sterically Demanding Ligands are Key: Standard phosphine ligands (e.g., PPh₃) or even early-generation biaryl phosphine ligands may not be sufficient. For sterically hindered secondary amines like 1-Methylcyclobutanamine, highly active, bulky, and electron-rich monophosphine ligands are required.[2]

  • Recommended Starting Ligands: Your initial screening should include ligands from the Buchwald dialkylbiaryl phosphine family.

    • RuPhos: Often an excellent starting point for hindered secondary amines due to its ability to promote efficient reductive elimination.[4][7]

    • BrettPhos: Known for its high activity, particularly in the coupling of primary amines, but its bulky nature can also be beneficial for certain secondary amines.[8][9]

    • XPhos: A versatile and highly active ligand that has shown success with a broad range of substrates, including hindered ones.[4]

Troubleshooting Workflow: Low Conversion

Caption: Initial troubleshooting steps for low reaction conversion.

Q2: I'm observing a significant amount of reduced arene (hydrodehalogenation) byproduct. How can I suppress this side reaction?

Hydrodehalogenation is a competing pathway where the aryl halide is converted to the corresponding arene. This often arises from a competing β-hydride elimination pathway from the Pd(II)-amido intermediate, which competes with the desired C-N reductive elimination.[4]

  • Ligand Electronic Effects: The electronic properties of the ligand play a crucial role. Using a less electron-rich biaryl phosphine ligand can increase the rate of C–N reductive elimination relative to competing side reactions.[4] If you are using a very electron-rich ligand and observing this side product, consider switching to a slightly less donating one within the same class.

  • Temperature and Reaction Time: Excessive heat or prolonged reaction times can lead to catalyst decomposition and an increase in side products. Try reducing the reaction temperature (e.g., from 110 °C to 90-100 °C) and monitoring the reaction by TLC or LC-MS to stop it once the starting material is consumed.

  • Water Content: Ensure your solvent and reagents are anhydrous. While trace water can sometimes aid in the activation of Pd(II) precatalysts, excess water can promote hydrodehalogenation.

Q3: Which catalyst system should I choose as a starting point for coupling 1-Methylcyclobutanamine with a challenging aryl chloride?

Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, requiring a more potent catalyst system to achieve efficient oxidative addition.

  • Palladium Precatalyst: Using a well-defined, air-stable palladium(II) precatalyst is highly recommended for reproducibility. These precatalysts, often featuring a 1:1 palladium-to-ligand ratio, ensure the rapid generation of the active monoligated Pd(0) species.[10] Precatalysts like RuPhos-G3-Pd or XPhos-G3-Pd are excellent choices.

  • Ligand Selection: For aryl chlorides, you need the most active ligands available.

    • Bulky Biarylphosphines: RuPhos and XPhos are excellent starting points.[2]

    • N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands are also extremely effective for the amination of aryl chlorides, sometimes outperforming phosphine-based systems.[11][12] A commercially available (NHC)Pd precatalyst like PEPPSI™-IPr could be screened.

  • Base: A strong base is non-negotiable. NaOt-Bu is the standard choice here. In some cases, a mixed-base system or a different soluble base like LHMDS might offer advantages.[13]

Catalyst Selection Funnel for Aryl Halides

G cluster_0 Electrophile Reactivity cluster_1 Recommended Ligand Class cluster_2 Recommended Base Aryl Iodide / Bromide Aryl Iodide / Bromide L1 Bulky Biarylphosphines (XPhos, SPhos) Aryl Iodide / Bromide->L1 Aryl Chloride / Tosylate Aryl Chloride / Tosylate L2 Highly Active Biarylphosphines (RuPhos) or N-Heterocyclic Carbenes (NHCs) Aryl Chloride / Tosylate->L2 B1 NaO t -Bu, K₂CO₃, Cs₂CO₃ L1->B1 B2 NaO t -Bu, LHMDS L2->B2

Caption: Decision guide for initial catalyst system selection based on the aryl halide.

Data Summary Tables

For a more direct comparison, the following tables summarize key components for your reaction setup.

Table 1: Ligand Selection Guide for Hindered Amines

LigandGeneral CharacteristicsBest For...Potential Issues
XPhos Highly versatile, electron-rich, and bulky.General screening with aryl bromides and chlorides.Can sometimes be too bulky, hindering reductive elimination.
RuPhos Excellent for promoting C-N reductive elimination.Sterically hindered secondary amines, heteroaryl halides.[4]Can be less effective for some primary amines.
BrettPhos Exceptionally active ligand.Highly selective monoarylation of primary amines; useful for challenging aryl mesylates.[9]May not be the first choice for secondary amines but can be effective.[7]
IPr (NHC) Strong σ-donor, thermally robust.Unreactive aryl chlorides; high-temperature reactions.[11]Synthesis of Pd-NHC complexes can be more involved than phosphine systems.

Table 2: Common Bases for Buchwald-Hartwig Amination

BasepKa (Conjugate Acid in DMSO)Common SolventsKey Considerations
NaOt-Bu ~32.2Toluene, Dioxane, THFHighly effective, but hygroscopic and strongly basic. The go-to for hindered substrates.
LHMDS ~29.5THF, TolueneVery strong, soluble base. Good alternative to NaOt-Bu. Often sold as a solution.[13]
K₃PO₄ ~26.4Toluene, DioxaneMilder than alkoxides but still effective for many couplings. Good for base-sensitive functional groups.
Cs₂CO₃ ~17.5Toluene, DioxaneGenerally too weak for challenging couplings with hindered amines, but can work with reactive electrophiles.[6]

Experimental Protocol: General Procedure for C-N Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with 1-Methylcyclobutanamine HCl. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.[14]

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 1-Methylcyclobutanamine HCl (1.2 mmol, 1.2 equiv)

  • RuPhos-G3-Pd precatalyst (0.02 mmol, 2 mol%)

  • RuPhos ligand (optional, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 mmol, 2.5 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), 1-Methylcyclobutanamine HCl, RuPhos-G3-Pd precatalyst, additional RuPhos ligand (if used), and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous toluene via syringe. If the aryl bromide is a liquid, add it at this step.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Zia, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. [Link]
  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Journal of the American Chemical Society. [Link]
  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Reddy, V. R., et al. (2017). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2023).
  • Marion, N., & Nolan, S. P. (2005). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Marion, N., & Nolan, S. P. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • Liu, S., et al. (2024). Precisely designing atomically dispersed catalysts for C-N coupling reactions. ScienceDirect. [Link]
  • Epistemeo. (2012).
  • Henderson, J. L., & Buchwald, S. L. (2010).
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Organic Chemistry Portal. [Link]
  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters. [Link]
  • Nolan, S. P., et al. (2024). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. MIT Open Access Articles. [Link]
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
  • Rodrigues, T., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
  • National Center for Biotechnology Information. 1-Methylcyclobutan-1-amine hydrochloride.
  • Zhou, J. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. [Link]
  • ChemBK. (2024). 1-methycyclobutanamine HCL. [Link]
  • Uner, A., & Ball, L. T. (2025). Cross-Coupling Reactions in Aqueous Micellar Media. European Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Byproduct Identification in 1-Methylcyclobutanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylcyclobutanamine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct identification and mitigation during your synthetic process. Leveraging extensive field experience and established chemical principles, this document aims to be a practical resource for ensuring the purity and integrity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are the expected byproducts for each?

A1: The two most prevalent synthetic pathways to 1-Methylcyclobutanamine are the Ritter Reaction starting from 1-methylcyclobutanol and Reductive Amination of 1-methylcyclobutanone. Each route has a distinct impurity profile.

  • Ritter Reaction: This method involves the reaction of an alcohol (1-methylcyclobutanol) with a nitrile (commonly acetonitrile) in the presence of a strong acid.[1][2] The primary byproduct of concern is the corresponding N-alkyl amide.

  • Reductive Amination: This is a widely used method that involves the reaction of a ketone (1-methylcyclobutanone) with an amine source, followed by reduction.[3][4] Potential byproducts include the intermediate imine, over-alkylated amines, and the alcohol resulting from the reduction of the starting ketone.[5][6]

Synthetic RouteStarting MaterialKey ReagentsCommon Byproducts
Ritter Reaction 1-MethylcyclobutanolAcetonitrile, Strong Acid (e.g., H₂SO₄)N-(1-methylcyclobutyl)acetamide, Unreacted Alcohol
Reductive Amination 1-MethylcyclobutanoneAmmonia/Ammonium Salt, Reducing Agent1-Methylcyclobutanol, N,N-dialkylated amine, Unreacted Ketone, Imine Intermediate
Q2: I am observing an unknown peak in my GC-MS analysis. What is a systematic approach to identify it?

A2: A systematic approach is crucial for the unambiguous identification of unknown impurities.

  • Review the Synthetic Route: Consider all reactants, reagents, solvents, and catalysts used in the synthesis. These can be sources of residual impurities.

  • Analyze the Mass Spectrum: Examine the molecular ion peak (M+) to determine the molecular weight of the impurity. Analyze the fragmentation pattern to identify characteristic functional groups and structural motifs. For amines, look for alpha-cleavage fragments.[7]

  • Consult Reference Spectra: If you have a hypothesis about the impurity's identity, search for its known mass spectrum in databases like the NIST WebBook.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy are powerful tools for definitive structure elucidation.[8][9]

  • Consider Potential Side Reactions: Based on the reaction mechanism, predict plausible side reactions and the structures of the resulting byproducts.

Section 2: Troubleshooting Guide for Common Byproducts

This section provides detailed troubleshooting for specific byproducts encountered in the two primary synthetic routes.

Scenario 1: Ritter Reaction - Presence of N-(1-methylcyclobutyl)acetamide

Issue: A significant peak corresponding to N-(1-methylcyclobutyl)acetamide is observed in the crude product analysis.

Root Cause Analysis: The Ritter reaction proceeds through a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.[2][10] Incomplete hydrolysis of the amide to the desired amine is a common issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for alcohol byproduct.

Detailed Steps:

  • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for imines compared to sodium borohydride (NaBH₄). [5][11]It is often the reagent of choice to prevent premature ketone reduction.

  • Implement a Stepwise Procedure:

    • First, stir the 1-methylcyclobutanone and the amine source (e.g., ammonium acetate) together in the reaction solvent to allow for the formation of the imine. You can monitor this by TLC or GC-MS.

    • Once the imine has formed, add the reducing agent. This temporal separation of the reaction steps can significantly reduce the amount of alcohol byproduct. [5]3. Utilize a Dehydrating Agent: The formation of the imine is an equilibrium reaction that produces water. [3]Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, will drive the equilibrium towards the imine, thereby increasing its concentration for subsequent reduction. [12] Analytical Identification of 1-Methylcyclobutanol:

  • GC-MS: The mass spectrum will show a molecular ion peak and a fragmentation pattern characteristic of a tertiary alcohol.

  • ¹H NMR: The spectrum will feature a singlet for the methyl group and multiplets for the cyclobutyl protons, along with a broad singlet for the hydroxyl proton.

Section 3: Advanced Byproduct Analysis

Q3: I suspect over-alkylation is occurring during my reductive amination. How can I confirm and prevent this?

A3: Over-alkylation leads to the formation of a tertiary amine, di(1-methylcyclobutyl)amine.

Confirmation:

  • GC-MS: Look for a molecular ion peak corresponding to the molecular weight of the di-alkylated product.

  • NMR: The ¹H NMR spectrum will show signals for two 1-methylcyclobutyl groups, and the integration will reflect this.

Prevention:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine source relative to the ketone. [5]2. Stepwise Reduction: As mentioned previously, forming the imine first and then reducing it can minimize the chance of the newly formed primary amine reacting with another molecule of the ketone.

  • Choice of Amine Source: Using a large excess of ammonia or an ammonium salt can help to outcompete the primary amine product in reacting with the ketone.

References

  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
  • Figshare. (2025, August 14). Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing. Organic Process Research & Development.
  • Wikipedia. (n.d.). Ritter reaction.
  • Greener Education Materials for Chemists. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • ResearchGate. (2025, July 15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Wordpress. (n.d.). Reductive Amination.
  • RSC Publishing. (2025, July 15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Wikipedia. (n.d.). Reductive amination.
  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651).
  • ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • J-Stage. (n.d.). NMR Chemical Shifts.
  • ERIC. (2015, July). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031651).
  • YouTube. (2022, January 11). Ritter Reaction.
  • Shimadzu. (n.d.). Impurities Analysis.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ResearchGate. (2025, August 7). (-)-Sclareol Conversion in Ritter's Reaction Conditions.
  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • ResearchGate. (2025, August 10). (3-Hydroxy-3-methylbutyn-1-yl)cycloalkan-1-ols in the Ritter Reaction.
  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns.
  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of volatile amines in DMA.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031526).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • YouTube. (2022, January 11). Ritter Reaction.
  • Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • LCGC International. (2023, September 8). Impurity Analysis of Synthetic Cyclic Peptides.
  • University of Texas at Arlington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • NIST WebBook. (n.d.). Acetamide, N-(1-methylpropyl)-.
  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation.

Sources

Technical Support Center: Column Chromatography of 1-Methylcyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges encountered during the column chromatography of 1-Methylcyclobutanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. The content is structured in a question-and-answer format to directly address specific problems you may face in the lab.

I. FAQs: Troubleshooting Common Issues

Q1: I'm observing significant peak tailing with my 1-Methylcyclobutanamine derivative on a standard silica gel column. What's causing this and how can I fix it?

A1: Peak tailing is a common problem when purifying amines on silica gel.[1] The primary cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This strong interaction creates a secondary retention mechanism, leading to a non-symmetrical peak shape where the tail end is elongated.[4]

Troubleshooting Steps:

  • Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[5] Triethylamine (TEA) is a frequent choice.[6]

    • Mechanism: TEA is a stronger base than your product and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[7][8] This minimizes the secondary interactions causing the tailing.[9]

    • Protocol: Start by adding 0.1-1% TEA to your eluent system. You may need to re-optimize your solvent gradient, as the addition of TEA can alter the overall polarity.[10]

  • Deactivating the Silica Gel: If your compound is particularly sensitive, you can deactivate the silica gel before running the column.[10]

    • Protocol: Prepare a slurry of your silica gel in a solvent system containing 1-3% triethylamine. Pack the column with this slurry and then flush with one to two column volumes of the same solvent system before loading your sample.[10]

Below is a workflow to address peak tailing:

Caption: Troubleshooting workflow for peak tailing of amine compounds.

Q2: My 1-Methylcyclobutanamine derivative is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution occurs when two or more compounds travel through the column at the same rate, resulting in overlapping peaks.[11] To resolve this, you need to alter the selectivity of your chromatographic system.

Strategies for Resolving Co-elution:

  • Change the Mobile Phase Composition:

    • Alter Solvent Strength: If the co-eluting peaks are at the beginning of the chromatogram, you may need to weaken your mobile phase to increase retention and allow for better separation.[12]

    • Switch Organic Modifier: If you are using a gradient of ethyl acetate in hexanes, for example, try switching to a different solvent system like dichloromethane in methanol. Different solvents will interact with your compound and the stationary phase differently, which can alter selectivity.[13]

  • Modify the Stationary Phase:

    • Switch to a Different Polarity Stationary Phase: If silica isn't providing the desired separation, consider an alternative.

      • Alumina (Basic or Neutral): Alumina can be a good alternative for basic compounds as it has a less acidic surface than silica.[14]

      • Amine-functionalized Silica (NH2-silica): This stationary phase is specifically designed for the purification of basic compounds and can offer excellent separation without the need for mobile phase additives.[6][14]

      • Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography can be a powerful tool. In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and a non-polar stationary phase (like C18-modified silica).[5][15]

  • Utilize Mobile Phase Additives: As with peak tailing, additives can also influence selectivity. For reversed-phase chromatography of amines, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and separation.[16]

ParameterModificationExpected Outcome on Co-elution
Mobile Phase Decrease percentage of the more polar solventIncreased retention, potentially resolving early eluting peaks.
Switch organic modifier (e.g., EtOAc to DCM/MeOH)Altered selectivity, potentially changing the elution order.
Stationary Phase Switch from silica to aluminaReduced acidic interactions, may improve separation of basic compounds.
Switch from silica to NH2-silicaImproved separation for basic compounds without mobile phase additives.
Switch to reversed-phase (C18)Different separation mechanism, effective for polar compounds.
Q3: I'm concerned about the stability of my 1-Methylcyclobutanamine derivative on the silica gel column. Can it degrade?

A3: Yes, degradation on silica is a valid concern for some amine compounds. The acidic nature of silica gel can potentially catalyze degradation reactions, especially for sensitive molecules.[5] While specific stability data for 1-Methylcyclobutanamine on silica is not extensively published, general principles for amine stability apply.[17]

Indicators of On-Column Degradation:

  • Appearance of new, unexpected peaks in later fractions.

  • Low overall recovery of your target compound.

  • Streaking or smearing of the compound band, which is different from simple peak tailing.

Preventative Measures:

  • Deactivation of Silica: As mentioned for peak tailing, deactivating the silica with triethylamine can neutralize the acidic sites and minimize the risk of acid-catalyzed degradation.[10]

  • Use a Less Acidic Stationary Phase: Switching to neutral alumina or an amine-functionalized silica can provide a less harsh environment for your compound.[14]

  • Limit Contact Time: Work efficiently to minimize the time your compound spends on the column. Avoid leaving a packed column with your compound on it for extended periods.

II. Experimental Protocols

Protocol 1: Column Deactivation with Triethylamine

Objective: To neutralize the acidic silanol groups on the silica surface to prevent peak tailing and potential degradation of amine compounds.

Materials:

  • Silica gel

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Choose an appropriate solvent system for your separation based on TLC analysis.

  • Prepare your chosen eluent and add 1-3% (v/v) of triethylamine.

  • In a fume hood, create a slurry of the silica gel with this TEA-containing eluent.

  • Pack your chromatography column with the silica slurry as you normally would.

  • Once packed, flush the column with at least one full column volume of the TEA-containing eluent.

  • Discard the eluent that passes through. The column is now deactivated and ready for sample loading.[10]

  • You can then proceed to run the column with or without TEA in the mobile phase, depending on what provides the best separation.

Protocol 2: Switching to a Reversed-Phase Column

Objective: To purify polar 1-Methylcyclobutanamine derivatives that are not well-retained or separated on normal-phase silica.

Materials:

  • C18 reversed-phase column

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Triethylamine (TEA) or Trifluoroacetic Acid (TFA) (optional, as a mobile phase modifier)

Procedure:

  • Method Development: Use reversed-phase TLC plates or an analytical HPLC to develop a suitable solvent system. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[15]

  • Mobile Phase Preparation: Prepare your aqueous and organic mobile phases. If needed, add a modifier like 0.1% TEA to increase the pH or 0.1% TFA to decrease the pH. For basic amines, a higher pH can sometimes improve peak shape by ensuring the compound is in its neutral form.[5]

  • Column Equilibration: Equilibrate the C18 column with your initial mobile phase composition for at least 5-7 column volumes.[15]

  • Sample Loading: Dissolve your sample in a small amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Run your gradient, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.

The following diagram illustrates the decision-making process for selecting a chromatography method:

Caption: Decision tree for selecting a purification method.

By systematically addressing these common challenges with the provided troubleshooting guides and protocols, you can significantly improve the success rate of your column chromatography purifications for 1-Methylcyclobutanamine derivatives.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Wikipedia. (2024, April 29). Triethylamine.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Reddit. (2022, July 16). Alternative stationary phases.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Chromatography Forum. (2005, December 30). use of Triethylamine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Sorbead India. (2023, July 1). Silica Gel for Column Chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylcyclobutanamine HCl. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the synthesis of novel compounds. By understanding the underlying principles and applying the strategies outlined below, you can significantly improve the outcome of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor regioselectivity in the N-alkylation of 1-methylcyclobutanamine. What are the primary factors influencing this and how can we favor mono-alkylation?

A1: This is a classic challenge in amine chemistry. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of products.[1][2] Several factors contribute to this issue:

  • Increased Nucleophilicity: The alkyl group added to the nitrogen is electron-donating, which increases the electron density on the nitrogen and makes the secondary amine a better nucleophile than the primary amine starting material.[1][3]

  • Steric Hindrance: While the methyl group on the cyclobutane ring provides some steric bulk, it is often insufficient to prevent a second alkylation, especially with smaller alkylating agents.[4][5]

Troubleshooting Strategies:

  • Control of Stoichiometry: Use a large excess of 1-methylcyclobutanamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Choice of Alkylating Agent: Employ bulkier alkylating agents. The increased steric hindrance can disfavor the second alkylation step.[4][6] For instance, using a bulky leaving group can also influence the reaction rate.

  • Protecting Group Strategy: A reliable method is to introduce a protecting group on the amine, perform the desired reaction on another part of the molecule, and then deprotect. For N-alkylation, a more controlled approach is reductive amination.

Experimental Protocol: Reductive Amination for Controlled Mono-Alkylation

This method avoids the issue of over-alkylation by forming an imine intermediate that is then reduced.

Step Procedure Reagents & Conditions Causality
1Imine Formation1-Methylcyclobutanamine HCl, Aldehyde or Ketone, Mild Acid Catalyst (e.g., acetic acid), Anhydrous Solvent (e.g., Methanol or Dichloromethane)The amine reacts with the carbonyl compound to form an iminium ion, which then deprotonates to the imine. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic.
2ReductionSodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)These mild reducing agents selectively reduce the iminium ion in equilibrium with the imine, without reducing the starting aldehyde or ketone.
3Work-upQuench with aqueous base (e.g., NaHCO3), Extract with organic solvent, Dry and concentrate.Neutralizes the acid catalyst and removes water-soluble byproducts.

Reductive_Amination cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Amine 1-Methylcyclobutanamine Imine Imine Intermediate Amine->Imine + Carbonyl (Acid Catalyst) Carbonyl Aldehyde/Ketone Product Mono-alkylated Product Imine->Product + Reducing Agent Reducing_Agent NaBH(OAc)3

Q2: In electrophilic aromatic substitution reactions on a molecule containing the 1-methylcyclobutylamino group, where should we expect substitution to occur, and how can we influence this?

A2: The 1-methylcyclobutylamino group, being an amino group, is an activating group and an ortho, para-director in electrophilic aromatic substitution.[7][8][9] This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

However, under acidic conditions (often required for electrophilic aromatic substitution), the amine will be protonated to form an ammonium salt (-NH2R+). This protonated group is strongly deactivating and a meta-director because the positive charge strongly withdraws electron density from the ring.[10][11]

Troubleshooting & Control Strategies:

  • Protect the Amine: To achieve ortho, para-directing effects, the amine must be protected to prevent protonation. Acylation to form an amide is a common and effective strategy. The resulting acetamido group is still an ortho, para-director but is less activating than the free amine, which can help control the reaction and prevent polysubstitution.

Experimental Protocol: Acylation for Directing Group Control

Step Procedure Reagents & Conditions Causality
1Protection1-Methylcyclobutanamine HCl, Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine or Triethylamine)The base deprotonates the amine hydrochloride, and the free amine then acts as a nucleophile, attacking the acylating agent to form the amide.
2Electrophilic Aromatic SubstitutionAcylated substrate, Electrophile (e.g., Br2/FeBr3 for bromination), Appropriate solventThe acetamido group directs the incoming electrophile to the ortho and para positions. The para product often predominates due to reduced steric hindrance.[7]
3DeprotectionAcidic or basic hydrolysis (e.g., aq. HCl or aq. NaOH, heat)The amide is hydrolyzed back to the amine.

EAS_Control Start 1-Methylcyclobutylamino-Substituted Aromatic Ring Protect Protect Amine (Acylation) Start->Protect EAS Electrophilic Aromatic Substitution Protect->EAS Deprotect Deprotect Amine (Hydrolysis) EAS->Deprotect OrthoPara_Product Ortho/Para Substituted Product Deprotect->OrthoPara_Product

Q3: We are attempting a regioselective acylation on a molecule with multiple nucleophilic sites, including the 1-methylcyclobutanamine moiety. How can we selectively acylate the desired position?

A3: Regioselective acylation in the presence of multiple nucleophilic groups is a common challenge. The outcome is determined by a combination of steric and electronic factors. The 1-methylcyclobutanamine nitrogen is a potent nucleophile, but the surrounding methyl and cyclobutyl groups can introduce steric hindrance.[4][6]

Strategies for Improving Regioselectivity:

  • Enzymatic Acylation: Lipases are often used for regioselective acylations in organic solvents.[12] These enzymes can exhibit high selectivity based on the steric environment of the nucleophilic groups.

  • Choice of Acylating Agent and Catalyst:

    • Bulky Acylating Agents: Using a sterically demanding acylating agent can favor reaction at a less hindered nucleophilic site.

    • Catalyst: The choice of catalyst (e.g., DMAP, scandium triflate) can influence which nucleophile is activated or which pathway is favored.

  • Protecting Groups: As with other reactions, selectively protecting other nucleophilic sites is a robust strategy to ensure acylation occurs at the desired position.

Comparative Table of Acylation Strategies:

Strategy Advantages Disadvantages Best Suited For
Enzymatic Acylation High regioselectivity, mild reaction conditions.Substrate scope can be limited, requires optimization of enzyme and solvent.Acylation of polyhydroxylated compounds or when other methods fail.
Sterically Hindered Reagents Simple to implement.May lead to lower overall reactivity, requires screening of reagents.Differentiating between primary and secondary amines or hydroxyl groups with different steric environments.
Protecting Group Chemistry High degree of control and predictability.Adds steps to the synthetic sequence (protection/deprotection).Complex molecules with multiple, similarly reactive nucleophilic sites.
Q4: Can the stereochemistry of the cyclobutane ring influence the regioselectivity of reactions at the amine?

A4: While 1-methylcyclobutanamine itself is achiral, if the cyclobutane ring is further substituted to create stereocenters, the stereochemistry can indeed influence the regioselectivity of subsequent reactions. This is because diastereomeric transition states will be formed, which have different energies.[13]

The "through-space" interaction of substituents on the ring can sterically hinder one face of the molecule more than the other, directing the approach of reagents. This is a key consideration in the synthesis of complex cyclobutane derivatives, which are valuable motifs in medicinal chemistry.[14][15]

Considerations for Stereocontrolled Reactions:

  • Conformational Analysis: Understanding the preferred conformation of the cyclobutane ring is crucial. The ring is not planar and undergoes "ring-flipping." Substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain.

  • Directing Groups: A substituent on the ring could act as a directing group, either through steric blocking or by coordinating with the incoming reagent or catalyst.

Stereocontrol Reagent Incoming Reagent Substrate Chiral Cyclobutane Derivative Reagent->Substrate TS1 Diastereomeric Transition State 1 (Lower Energy) Substrate->TS1 TS2 Diastereomeric Transition State 2 (Higher Energy) Substrate->TS2 Major_Product Major Product TS1->Major_Product Favored Pathway Minor_Product Minor Product TS2->Minor_Product Disfavored Pathway

This technical guide provides a starting point for addressing common regioselectivity issues. Successful synthesis often requires careful optimization of reaction conditions based on the specific substrate and desired outcome.

References
  • ChemBK. (n.d.). 1-METHYLCYCLOBUTANAMINE HCL.
  • PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples.
  • YouTube. (2020, June 24). Regioselectivity of Alkylation of eneamine(006/100) || 100 important topics in Organic Chemistry.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Regioselectivity.
  • Stack Exchange. (2021, July 14). Effect of R/S configuration on reactions not involving the stereocentre.
  • Tradeindia. (n.d.). 1-methylcyclobutanamine Hydrochloride at Best Price in Chengdu, Sichuan.
  • PubMed. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • Unknown Source. (n.d.). Directing Groups in SE Ar.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • YouTube. (2017, November 21). 04.07 Stability Factors: Steric Effects.
  • Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
  • PubMed. (2025, May 23). Nickel-Catalyzed Regioselective Ring-Opening Hydroarylation of Methylenecyclopropanes.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Unknown Source. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • ACS Publications. (2021, December 14). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines | Organic Letters.
  • National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
  • PubMed. (n.d.). Regioselective reaction: synthesis, characterization and pharmacological activity of some new Mannich and Schiff bases containing sydnone.
  • National Institutes of Health. (n.d.). A revolution in drug discovery: Combinatorial chemistry still needs logic to drive science forward.
  • Scilit. (1990, December 16). Enzymatic Regioselective Acylation of Polyhydroxylated Natural Compounds in Organic Solventsa.
  • ResearchGate. (2025, August 5). (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes.
  • ResearchGate. (2025, August 10). substituted aminochalcones as starting compounds for receiving new 1,4-benzodiazepines derivatives.
  • ResearchGate. (2025, May 5). Theoretical Analysis of Reactivity and Regioselectivity in [1+2] Cycloaddtion Reaction of Some Monoterpenes with Dichlorocarbene.

Sources

Technical Support Center: 1-Methylcyclobutanamine Hydrochloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals working with 1-Methylcyclobutanamine hydrochloride. This guide is designed to provide in-depth answers and troubleshooting strategies for researchers, chemists, and drug development professionals investigating the impact of temperature on its reaction kinetics. Our goal is to move beyond simple protocols and offer a foundational understanding of the principles at play, enabling you to diagnose issues, optimize conditions, and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the thermal behavior of amine hydrochloride reactions.

Q1: How does temperature fundamentally influence the reaction rate of this compound?

A1: The effect of temperature on reaction rates is primarily described by the Arrhenius equation.[1] In essence, increasing the temperature provides reactant molecules with greater kinetic energy. According to collision theory, this increases both the frequency of collisions and, more importantly, the proportion of collisions that possess sufficient energy to overcome the activation energy (Ea) barrier, leading to product formation.[2] For this compound, like most chemical reactions, a higher temperature will exponentially increase the reaction rate constant (k).

Q2: What is the Arrhenius Equation and why is it critical for my experiments?

A2: The Arrhenius equation is a fundamental formula in chemical kinetics that quantifies the relationship between the rate constant (k), absolute temperature (T), and the activation energy (Ea) of a reaction.[3][4]

The equation is: k = A * e^(-Ea/RT)

Where:

  • k: The rate constant

  • A: The pre-exponential or frequency factor, related to collision frequency and orientation[2]

  • Ea: The activation energy (in Joules/mol)

  • R: The ideal gas constant (8.314 J·mol⁻¹·K⁻¹)[5]

  • T: The absolute temperature (in Kelvin)

This equation is critical because it allows you to move from empirical observation to quantitative prediction. By determining the activation energy, you can calculate the reaction rate at any given temperature, which is essential for process scale-up, safety analysis, and predicting product stability.[6]

Q3: Are there any stability concerns when heating this compound?

A3: Yes. While moderate heating is used to accelerate reactions, amine hydrochlorides can be susceptible to degradation at elevated temperatures. The melting point of this compound is reported to be in the range of 241-244°C.[7] Approaching this temperature, or subjecting the compound to prolonged heating even at lower temperatures, can risk thermal decomposition. Decomposition may release hazardous vapors, including hydrogen chloride and nitrogen oxides.[8] It is crucial to determine the thermal stability window for your specific reaction system to avoid byproduct formation and ensure safety.

Q4: My reaction involves other chloride salts. Could this impact the kinetics?

A4: Absolutely. This is a phenomenon known as the "common ion effect." The presence of additional chloride ions in the solution can suppress the dissolution of the hydrochloride salt, potentially affecting the concentration of the free amine available to react.[9][10][11] This can lead to a lower-than-expected reaction rate. The extent of this effect is related to the solubility of the specific hydrochloride salt in the reaction medium.[10] If your reaction medium contains other chloride sources (e.g., from a catalyst or solvent), you must consider this potential kinetic inhibition.

Section 2: Troubleshooting Guide: Inconsistent Kinetic Data

Inconsistent or non-reproducible data is a common challenge in kinetic studies. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My calculated rate constants are not reproducible across experiments.

This is often the most frustrating issue. The cause typically lies in one of three areas: temperature control, reagent integrity, or solution homogeneity.

Because the reaction rate is exponentially dependent on temperature, even minor fluctuations can cause significant variations in the rate constant.[6] A deviation of just 1°C can alter the rate noticeably.

  • Solution:

    • System Validation: Use a calibrated, high-precision thermometer placed directly in the reaction mixture (not just the heating bath) to verify the internal temperature.

    • Equipment: Employ a temperature-controlled bath or jacketed reactor system capable of maintaining the temperature within ±0.1°C.[6]

    • Equilibration: Ensure all reactant solutions are allowed to reach thermal equilibrium within the reactor before initiating the reaction.

This compound is a solid, and its purity is critical. Impurities can act as catalysts or inhibitors, leading to unpredictable results.[6]

  • Solution:

    • Verify Purity: Use reagents of the highest possible purity (e.g., >97%).[12] Confirm the purity via appropriate analytical methods if necessary.

    • Proper Storage: Store the compound under inert gas (nitrogen or argon) at 2-8°C, as recommended, to prevent degradation.[13]

    • Hygroscopic Nature: Be aware that amine salts can be hygroscopic.[14] Absorbed moisture can alter the concentration and introduce water as a competing nucleophile in some reactions. Handle the material in a dry environment (e.g., a glove box) if possible.

If the reactants are not mixed efficiently, localized concentration gradients can form, causing the reaction to proceed at different rates throughout the vessel.[6]

  • Solution:

    • Consistent Stirring: Use a magnetic stirrer or overhead mechanical stirrer set to a consistent and vigorous speed that creates a vortex without splashing.

    • Baffled Flasks: For larger volumes, consider using a baffled flask to improve mixing efficiency and ensure the entire solution is homogeneous.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing inconsistent kinetic data.

TroubleshootingWorkflow Start Inconsistent Kinetic Data Observed CheckTemp Is Temperature Stable to ±0.1°C? Start->CheckTemp CheckReagent Are Reagents Pure & Handled Correctly? CheckTemp->CheckReagent Yes Calibrate Calibrate Thermometer & Improve Bath/Reactor Control CheckTemp->Calibrate No CheckMixing Is Mixing Vigorous & Consistent? CheckReagent->CheckMixing Yes VerifyPurity Verify Reagent Purity. Handle in Dry Environment. CheckReagent->VerifyPurity No ImproveStirring Increase Stirring Speed. Use Baffled Flask. CheckMixing->ImproveStirring No Resolved Problem Resolved. Data is Reproducible. CheckMixing->Resolved Yes Calibrate->CheckTemp VerifyPurity->CheckReagent ImproveStirring->CheckMixing

Caption: A decision tree for troubleshooting non-reproducible kinetic results.

Section 3: Experimental Protocols

This section provides a detailed, self-validating protocol for determining the activation energy of a reaction involving this compound.

Protocol: Determination of Activation Energy (Ea) via Arrhenius Plot

This protocol is designed to generate the necessary data to construct an Arrhenius plot and calculate the activation energy for your reaction. The core principle is to determine the rate constant (k) at several different, precisely controlled temperatures.[15]

  • This compound (CAS: 174886-05-6)[16]

  • All other necessary reactants and solvents (high purity grade)

  • Jacketed reaction vessel connected to a circulating, temperature-controlled water bath

  • Calibrated digital thermometer (±0.1°C)

  • Magnetic stirrer and stir bar

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, Spectrophotometer)[17]

  • Standard laboratory glassware and safety equipment (gloves, safety glasses)[18]

  • Preparation:

    • Prepare stock solutions of this compound and other reactants to known concentrations.

    • Set up the jacketed reaction vessel with the stirrer and calibrated thermometer immersed in the reaction location.

  • Temperature Point 1 (e.g., 30°C / 303.15 K):

    • Set the water bath to the desired temperature and allow the empty reactor to equilibrate.

    • Add the solvent and all reactants except one (the initiating reactant) to the vessel. Allow the solution to thermally equilibrate for at least 15 minutes. Verify the internal temperature is stable.

    • Initiate the reaction by adding the final reactant. Start a timer immediately.

    • Withdraw aliquots of the reaction mixture at fixed time intervals.

    • Immediately "quench" the reaction in each aliquot to stop it (e.g., by rapid cooling or adding a chemical quencher).

    • Analyze the quenched aliquots using your chosen analytical method to determine the concentration of a reactant or product over time.

  • Data Analysis for Temperature Point 1:

    • Plot the concentration data versus time.

    • Using the appropriate integrated rate law (e.g., ln[A] vs. time for first-order), determine the rate constant (k) from the slope of the resulting linear graph.[6]

  • Repeat for Subsequent Temperatures:

    • Thoroughly clean and dry the reaction vessel.

    • Repeat steps 2 and 3 for at least four other temperatures, spaced 5-10°C apart (e.g., 35°C, 40°C, 45°C, 50°C). This provides a robust dataset.[3]

  • Constructing the Arrhenius Plot:

    • The Arrhenius equation can be rearranged into a linear form (y = mx + c): ln(k) = (-Ea/R)(1/T) + ln(A)[2][5]

    • Create a table with your experimental data.

    • Plot ln(k) on the y-axis against 1/T (where T is in Kelvin) on the x-axis. The data should form a straight line.[3]

  • Calculating Activation Energy (Ea):

    • Determine the slope of the line from your Arrhenius plot.

    • The slope is equal to -Ea/R.

    • Calculate Ea using the formula: Ea = -slope * R (where R = 8.314 J·mol⁻¹·K⁻¹)[5]

Hypothetical Data & Visualization

The following table presents hypothetical data for a reaction, illustrating the required calculations.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
30303.150.0032990.00015-8.805
35308.150.0032450.00028-8.181
40313.150.0031930.00051-7.581
45318.150.0031430.00091-7.003
50323.150.0030950.00160-6.438
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_run Kinetic Run (Repeat for each Temp) cluster_analysis Data Analysis Prep Prepare Stock Solutions & Setup Reactor Equilibrate Equilibrate Reactants at Temp (T) Prep->Equilibrate Initiate Initiate Reaction & Start Timer Equilibrate->Initiate Sample Sample & Quench at Time Intervals Initiate->Sample Analyze Analyze Samples (HPLC, GC, etc.) Sample->Analyze Calc_k Calculate Rate Constant (k) from Concentration vs. Time Plot Analyze->Calc_k Arrhenius Plot ln(k) vs. 1/T Calc_k->Arrhenius Calc_Ea Calculate Ea from Slope (Ea = -slope * R) Arrhenius->Calc_Ea

Caption: Workflow for determining activation energy via the Arrhenius method.

Section 4: Safety Precautions

Handling this compound requires adherence to standard laboratory safety protocols.

  • Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[12][16] It is harmful if swallowed.[19]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[14][18]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[14] Avoid formation of dust.[18]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]

    • Skin: Wash off immediately with soap and plenty of water.[19]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

  • Fire Safety: In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Wear self-contained breathing apparatus.[14][19]

References

  • Determining Activation Energy. (n.d.). LibreTexts.
  • Experimental Methods in Chemical Kinetics. (n.d.). Fiveable.
  • Arrhenius Plots. (2020). JoVE.
  • Key, J. A. (n.d.). Activation Energy and the Arrhenius Equation. In Introductory Chemistry – 1st Canadian Edition. BCcampus Open Publishing.
  • Arrhenius equation. (2024). In Wikipedia.
  • Activation Energy and the Arrhenius Equation. (n.d.). University of Calgary Chemistry Textbook.
  • Safety Data Sheet - 1-Methylcyclobutane. (2024). Angene Chemical.
  • Safety Data Sheet - Methylamine hydrochloride. (2023). Fisher Scientific.
  • New Kinetics Experiment for Undergraduate Chemical Engineering Laboratory. (n.d.). University of Kansas.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • 1-methycyclobutanamine HCL. (2024). ChemBK.
  • Wiebe, A., et al. (2012). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. World Journal of Chemical Education, 1(1), 6-12.
  • Borkent, J. H., et al. (1974). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Tetrahedron, 30(14), 2271-2277.
  • Wiebe, A., et al. (2012). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. American Journal of Educational Research, 1(1), 6-12.
  • The Effect of Temperature and Concentration on Reaction Rate. (n.d.). Pasadena City College.
  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5471-5474.
  • 1-Methyl-cyclobutylamine hydrochloride. (n.d.). Chemsrc.
  • Serajuddin, A. T. M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 96(7), 1895-1915.
  • 1-Methylcyclobutan-1-amine hydrochloride. (n.d.). PubChem.
  • Amine and HCl - salt formation reaction. (2022). YouTube.
  • Li, S., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 94(10), 2225-2233.
  • Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820.
  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
  • Das, M. L., & Chaudhuri, M. K. (1985). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (5), 1037-1040.
  • Amine release in synthesis (hydroxylamine hydrochloride). (2023). Reddit.
  • Li, S., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2225-33.
  • Ferner, R. E., & McDowell, S. E. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart (British Cardiac Society), 98(7), 523–526.
  • Rodriguez, C. (2019). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Montclair State University.
  • Ikhazuangbe, P. O., et al. (2021). Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. Journal of Applied Sciences and Environmental Management, 25(11), 1969-1974.
  • Wang, Z., et al. (2022). Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene. Energy & Fuels, 36(16), 9323–9335.
  • Eskola, A. J., et al. (2014). Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature. The Journal of Physical Chemistry A, 118(47), 11256–11272.

Sources

Technical Support Center: pH Control in Aqueous Reactions with 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Methylcyclobutanamine hydrochloride for pH control in aqueous reaction systems. This guide provides in-depth technical information, practical experimental protocols, and robust troubleshooting advice to ensure the success and reproducibility of your experiments.

Introduction to this compound as a Buffering Agent

This compound (C₅H₁₁N·HCl) is the salt of a primary amine and a strong acid, making it a suitable component for preparing buffer solutions in the alkaline range. The buffering capacity is centered around the pKa of the conjugate acid, the 1-methylcyclobutylammonium ion. Understanding its chemical properties is paramount for its effective use.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₁₁N·HCl[1]
Molar Mass 121.61 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in water[3], [2]
Melting Point 241-244 °C[4]
Predicted pKa ~10.94 (for the similar N-methylcyclobutylamine)

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffering range for this compound?

Q2: How do I prepare a buffer solution with this compound?

A2: To prepare a buffer, you will need to create a solution containing both the acidic form (1-methylcyclobutylammonium ion, from the hydrochloride salt) and the basic form (1-methylcyclobutanamine). This can be achieved by starting with a solution of this compound and adding a strong base (e.g., NaOH) to adjust the pH to the desired value. The Henderson-Hasselbalch equation can be used for theoretical calculations:

pH = pKa + log([1-Methylcyclobutanamine] / [1-Methylcyclobutylammonium])

A detailed protocol for buffer preparation is provided in the "Experimental Protocols" section.

Q3: Can I use this compound in reactions involving NHS esters?

A3: No, it is not recommended. The primary amine group of 1-methylcyclobutanamine is nucleophilic and will react with N-hydroxysuccinimide (NHS) esters, leading to the formation of an amide bond. This will consume your buffering agent and interfere with the desired conjugation reaction. For NHS ester chemistry, it is essential to use non-nucleophilic buffers such as phosphate, HEPES, or MOPS.

Q4: My this compound solution is cloudy or has a precipitate. What should I do?

A4: Precipitation can occur for several reasons. Please refer to the "Troubleshooting Guide" for a detailed workflow on how to address this issue. Common causes include exceeding the solubility limit, temperature effects, or the common ion effect.

Q5: How does temperature affect the pH of a this compound buffer?

A5: The pKa of amines, and therefore the pH of their buffer solutions, is temperature-dependent. Generally, the pKa of amine buffers decreases with an increase in temperature. It is crucial to measure and adjust the pH of your buffer at the temperature at which your reaction will be performed to ensure accuracy.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M 1-Methylcyclobutanamine Buffer

This protocol provides a step-by-step method for preparing a 0.1 M buffer solution at a desired pH.

Materials:

  • This compound (MW: 121.61 g/mol )

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required mass of this compound: To prepare 100 mL of a 0.1 M solution, you will need: 0.1 mol/L * 0.1 L * 121.61 g/mol = 1.216 g

  • Dissolve the hydrochloride salt: Weigh out 1.216 g of this compound and dissolve it in approximately 80 mL of deionized water in a beaker with a magnetic stir bar.

  • Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. Slowly add the 1 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the desired pH is reached.

  • Bring to final volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 100 mL mark.

  • Final pH check and storage: Stopper the flask and invert it several times to ensure homogeneity. Re-check the pH. Store the buffer solution in a tightly sealed container at 4°C.

Workflow for Buffer Preparation

G cluster_prep Buffer Preparation Workflow start Start: Define Buffer Concentration and pH calculate Calculate Mass of 1-Methylcyclobutanamine HCl start->calculate dissolve Dissolve in ~80% of Final Volume of Water calculate->dissolve adjust_ph Adjust pH with Strong Base (e.g., NaOH) dissolve->adjust_ph final_volume Bring to Final Volume with Water adjust_ph->final_volume check_ph Verify Final pH final_volume->check_ph store Store in a Sealed Container at 4°C check_ph->store end End: Buffer Ready for Use store->end

Caption: Workflow for preparing a 1-Methylcyclobutanamine buffer.

Troubleshooting Guide

This section addresses common issues encountered when using this compound for pH control.

Issue 1: Precipitation or Cloudiness in the Buffer Solution

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Exceeded Solubility Limit The concentration of the hydrochloride salt is too high for the given temperature and solvent conditions.Prepare a more dilute buffer solution. If a high concentration is required, consider gentle warming to aid dissolution, but be aware of potential temperature effects on pH.
Temperature Effects The solubility of amine hydrochlorides can decrease at lower temperatures. If a saturated solution is prepared at room temperature and then stored at 4°C, precipitation may occur.Allow the buffer to come to room temperature before use. If precipitation persists, you may need to prepare the buffer fresh or use a slightly lower concentration.
Common Ion Effect If your reaction mixture contains a high concentration of chloride ions from other sources, it can suppress the dissolution of this compound.If possible, reduce the concentration of other chloride salts in your reaction mixture.
pH is too high As the pH increases, the equilibrium shifts towards the free amine, which may have a different solubility profile than the hydrochloride salt.Ensure the pH of your final buffer is within the desired range and that the free amine is soluble at that concentration.
Troubleshooting Flowchart for Precipitation Issues

G cluster_troubleshoot Troubleshooting Precipitation start Precipitation Observed in Buffer check_temp Is the buffer at the correct operating temperature? start->check_temp warm Warm gently to room temperature check_temp->warm No check_conc Is the buffer concentration too high? check_temp->check_conc Yes warm->start dilute Prepare a more dilute buffer check_conc->dilute Yes check_cl Is there a high concentration of other chloride salts? check_conc->check_cl No dilute->start reduce_cl Reduce external [Cl⁻] if possible check_cl->reduce_cl Yes check_ph Is the pH excessively high? check_cl->check_ph No reduce_cl->start adjust_ph Lower pH slightly if permissible check_ph->adjust_ph Yes contact If issues persist, consider alternative buffer check_ph->contact No adjust_ph->start

Caption: A step-by-step guide to resolving precipitation issues.

Issue 2: Inaccurate or Drifting pH

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Incorrect pKa Value Used The predicted pKa may not be accurate for your specific experimental conditions (temperature, ionic strength).Perform a titration of a known concentration of this compound with a strong base to experimentally determine the pKa under your conditions.
Temperature Fluctuations As mentioned, the pKa of amine buffers is sensitive to temperature changes.Calibrate your pH meter at the experimental temperature and always measure and adjust the buffer's pH at that temperature.
Absorption of Atmospheric CO₂ Alkaline buffer solutions can absorb carbon dioxide from the air, which forms carbonic acid and lowers the pH.Prepare fresh buffer solutions regularly and keep them in tightly sealed containers. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon.
Reaction with Components The amine may be reacting with other components in your solution, consuming the buffer. Primary amines are nucleophilic and can react with various functional groups.[5][6]Review the compatibility of all reaction components with a primary amine. If a reaction is suspected, an alternative, non-reactive buffer should be chosen.

References

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]
  • PubChem. 1-Methylcyclobutan-1-amine hydrochloride. [Link]
  • TradeIndia. This compound. [Link]
  • ChemBK. 1-methycyclobutanamine HCL. [Link]
  • Chemsrc. 1-Methyl-cyclobutylamine hydrochloride. [Link]
  • Chemistry LibreTexts. Reactivity of Amines. [Link]

Sources

Validation & Comparative

Comparing 1-Methylcyclobutanamine hydrochloride with other cyclic amines in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride: A Comparative Analysis for Synthetic Chemistry

Introduction: The Strategic Value of Small, Substituted Cyclic Amines

In the landscape of modern drug discovery and development, the emphasis on creating molecules with three-dimensional complexity has positioned small, saturated rings as privileged scaffolds. Among these, cyclobutane derivatives offer a unique conformational rigidity and spatial vector projection that is distinct from more flexible acyclic chains or larger rings. 1-Methylcyclobutanamine, particularly as its hydrochloride salt for improved handling and stability, has emerged as a valuable building block. Its structure, featuring a quaternary center, introduces specific steric and electronic properties that differentiate it from other cyclic amines.

This guide provides a comprehensive comparison of this compound with other relevant cyclic amines, including its parent structure, cyclobutylamine, its secondary amine analog, N-methylcyclobutylamine, and its ring-expanded counterpart, cyclopentylamine. We will delve into the nuances of their synthesis, reactivity, and performance in key chemical transformations, supported by experimental data and mechanistic reasoning to inform rational compound design and synthesis planning.

Focus Molecule: this compound

This compound is a white crystalline solid, soluble in water and ethanol.[1][2] Its rigid four-membered ring decorated with a methyl group on the same carbon as the amine function creates a sterically hindered environment that significantly influences its reactivity.

Physicochemical Properties

A summary of the key properties of 1-Methylcyclobutanamine and its hydrochloride salt is presented below.

PropertyValueReference(s)
Molecular Formula C₅H₁₁N (base) / C₅H₁₂ClN (HCl salt)[1][3]
Molecular Weight 85.15 g/mol (base) / 121.61 g/mol (HCl salt)[1][3]
Melting Point 241-244 °C (HCl salt)[1][4]
Appearance White crystal or crystalline powder[1][2][5]
Purity Typically ≥95-99%[3][5]
Core Synthesis Pathways

The synthesis of 1-methylcyclobutanamine can be approached through several established methods. Two prominent routes are the Ritter reaction and the Curtius rearrangement, each offering distinct advantages.

  • Ritter Reaction: This method typically starts from 1-methylcyclobutanol. The alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid. This forms a stable carbocation which is then trapped by the nitrile, leading to an N-alkyl amide intermediate after hydrolysis. Subsequent hydrolysis of the amide yields the target primary amine.[3]

  • Curtius Rearrangement: An alternative pathway begins with 1-methylcyclobutanecarboxylic acid. The carboxylic acid is converted to an acyl azide, often via the acyl chloride. Upon heating, the acyl azide undergoes a Curtius rearrangement, losing nitrogen gas to form an isocyanate. This isocyanate is then hydrolyzed under acidic or basic conditions to yield 1-methylcyclobutanamine.[3]

Synthesis_of_1_Methylcyclobutanamine cluster_0 Ritter Reaction Pathway cluster_1 Curtius Rearrangement Pathway 1-Methylcyclobutanol 1-Methylcyclobutanol N-alkyl amide N-alkyl amide 1-Methylcyclobutanol->N-alkyl amide 1. Strong Acid 2. Nitrile (R-CN) 1-Methylcyclobutanamine_R 1-Methylcyclobutanamine N-alkyl amide->1-Methylcyclobutanamine_R Hydrolysis Carboxylic_Acid 1-Methylcyclobutanecarboxylic Acid Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide e.g., DPPA, Et3N Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (Δ) -N2 1-Methylcyclobutanamine_C 1-Methylcyclobutanamine Isocyanate->1-Methylcyclobutanamine_C Hydrolysis

Caption: Common synthetic routes to 1-Methylcyclobutanamine.

Comparative Analysis with Other Cyclic Amines

The utility of 1-methylcyclobutanamine is best understood by comparing its properties and reactivity against structurally similar amines.

Alternative Cyclic Amines Profile
AmineStructureKey Differentiators
Cyclobutylamine C₄H₇NH₂Unsubstituted parent amine; less steric hindrance at the alpha-carbon.
N-Methylcyclobutylamine C₅H₁₁NSecondary amine; different reactivity profile, often more nucleophilic but less basic than primary amines.[6][7]
Cyclopentylamine C₅H₉NH₂Ring-expanded analog; less ring strain, different bond angles, and conformational flexibility.[8][9]
Reactivity and Basicity: A Mechanistic View

The reactivity of an amine is primarily governed by the availability of its lone pair of electrons and the steric environment around the nitrogen atom.

  • Basicity: The basicity of cyclic amines is influenced by the hybridization of the nitrogen lone pair. In smaller, strained rings like cyclobutane, the C-N-C bond angle is compressed. To accommodate this strain, the nitrogen atom's orbitals rehybridize, increasing the p-character in the C-N bonds and consequently increasing the s-character of the lone pair orbital.[10] Since s-orbitals are held closer to the nucleus, the lone pair is less available for protonation, making cyclobutylamine less basic than a less strained amine like piperidine.[10] The addition of a methyl group in 1-methylcyclobutanamine has a slight electron-donating inductive effect, which should theoretically increase basicity, but this is often counteracted by steric hindrance to solvation of the conjugate acid.

  • Steric Hindrance: This is the most significant differentiating factor for 1-methylcyclobutanamine. The presence of a methyl group on the same carbon as the amino group creates a neopentyl-like arrangement. This steric bulk can impede the approach of electrophiles, slowing down reaction rates for processes like SN2 alkylations or acylation compared to the less hindered cyclobutylamine.[11] However, this same steric shielding can be advantageous in preventing undesired side reactions or influencing selectivity in certain transformations. N-Methylcyclobutylamine, being a secondary amine, also presents significant steric hindrance around the nitrogen.[6]

Structure_Property_Relationships Structure Structural Feature RingSize Ring Size (e.g., 4 vs 5-membered) Structure->RingSize Substitution α-Substitution (e.g., 1-Methyl) Structure->Substitution N_Substitution N-Substitution (e.g., N-Methyl) Structure->N_Substitution RingStrain Ring Strain RingSize->RingStrain influences StericHindrance Steric Hindrance Substitution->StericHindrance increases InductiveEffect Inductive Effect Substitution->InductiveEffect provides N_Substitution->StericHindrance increases N_Substitution->InductiveEffect provides Basicity Basicity (pKa) RingStrain->Basicity affects hybridization Nucleophilicity Nucleophilicity StericHindrance->Nucleophilicity decreases InductiveEffect->Basicity increases Reactivity Reactivity Profile Basicity->Reactivity Nucleophilicity->Reactivity

Caption: Factors influencing the reactivity of cyclic amines.

Performance in a Key Synthetic Transformation: Amide Coupling

Amide bond formation is one of the most common reactions in pharmaceutical and materials synthesis. Below is a qualitative comparison of how these amines might perform in a standard amide coupling reaction with an acyl chloride.

AmineExpected Relative RateRationalePotential Issues
Cyclobutylamine FastLow steric hindrance allows for rapid nucleophilic attack on the acyl chloride.Potential for over-acylation or other side reactions if the acyl chloride is highly reactive.
1-Methylcyclobutanamine SlowSignificant steric hindrance from the α-methyl group impedes the approach to the electrophilic carbonyl carbon.May require more forcing conditions (higher temperature, longer reaction times) or stronger coupling agents, potentially leading to decomposition of sensitive substrates.
N-Methylcyclobutylamine Moderate to SlowAs a secondary amine, it is generally a strong nucleophile, but steric bulk can slow the reaction.The resulting tertiary amide has different properties and cannot act as a hydrogen bond donor.
Cyclopentylamine FastLow steric hindrance and reduced ring strain compared to cyclobutylamine.[9] It behaves similarly to a simple primary amine.-

Note: The above table is based on established principles of chemical reactivity.[12] Actual reaction rates and yields are highly dependent on the specific substrates, solvent, and temperature.

Experimental Protocols

Protocol 1: Synthesis of N-(1-Methylcyclobutyl)benzamide

This protocol describes a representative amide coupling reaction to highlight the reactivity of 1-methylcyclobutanamine.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension to liberate the free amine. Stir for 15 minutes.

  • Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-(1-Methylcyclobutyl)benzamide.

Amide_Coupling_Workflow Start Start: 1-Methylcyclobutanamine HCl in Anhydrous DCM FreeBase Add Triethylamine (2.2 eq) at 0°C (Liberate Free Amine) Start->FreeBase Acylation Add Benzoyl Chloride (1.05 eq) at 0°C FreeBase->Acylation Reaction Stir at Room Temperature (12-24h) Acylation->Reaction Quench Quench with sat. NaHCO3 (aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End Product: N-(1-Methylcyclobutyl)benzamide Purify->End

Caption: Experimental workflow for a typical amide coupling.

Conclusion: A Guide to Selection

The choice between 1-methylcyclobutanamine and other cyclic amines is a strategic decision based on the specific goals of a synthesis.

  • Choose this compound when:

    • A sterically demanding group is required to probe a binding pocket or to impart metabolic stability.

    • The inherent rigidity of the cyclobutane ring combined with a quaternary center is desired for conformational locking.

    • Slower, more controlled reactivity is acceptable or even preferred.

  • Choose Cyclobutylamine when:

    • A simple, small cyclic amine scaffold is needed with minimal steric bulk.

    • Higher reactivity and faster reaction kinetics are desired.

  • Choose N-Methylcyclobutylamine when:

    • A secondary amine is explicitly required for the target structure.

    • The properties of a tertiary amide (post-acylation) are desired.

  • Choose Cyclopentylamine when:

    • A slightly larger, more flexible, and less strained cyclic amine is needed.

    • The reactivity profile of a standard, unhindered primary amine is sufficient.

By understanding the interplay of ring strain, steric hindrance, and electronic effects, researchers can make informed decisions, leveraging the unique structural features of 1-methylcyclobutanamine to achieve their synthetic objectives.

References

  • BenchChem. 1-Methyl-cyclobutylamine | 40571-47-9. URL: https://www.benchchem.com/product/bcp170371
  • ChemBK. 1-methycyclobutanamine HCL. (2024-04-09). URL: https://www.chembk.com/en/chem/174886-05-6
  • ChemicalBook. 1-METHYL-CYCLOBUTYLAMINE synthesis. URL: https://www.chemicalbook.com/synthesis/40571-47-9.htm
  • ChemBK. 1-METHYLCYCLOBUTANAMINE HCL. (2024-04-09). URL: https://www.chembk.com/en/chem/cas-174886-05-6_174886-05-6
  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. URL: https://www.prepchem.
  • Hall Jr., H. K. Steric Effects on the Base Strengths of Cyclic Amines. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja01557a048
  • PubMed Central (PMC). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023-12-05). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10714150/
  • Chemistry Stack Exchange. Relative basicity of cyclic amines. (2016-12-06). URL: https://chemistry.stackexchange.
  • OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. URL: https://www.osti.gov/servlets/purl/1841026
  • Quora. Why are cyclic amines more basic than acyclic amines of same nature?. (2016-08-29). URL: https://www.quora.
  • Organic Chemistry Portal. Synthesis of cyclic amines. URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines.shtm
  • SciELO Brazil. Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2025-08-06). URL: https://www.scielo.br/j/jbchs/a/gq7jY88j3B4bVnZ4nCgGg8p/?lang=en
  • YouTube. Basicity of Amines Explained with Examples. (2023-11-16). URL: https://www.youtube.
  • PubMed. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. URL: https://pubmed.ncbi.nlm.nih.gov/22435380/
  • ChemicalBook. This compound | 174886-05-6. (2025-07-16). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82529941.htm
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. URL: https://scholarworks.gsu.edu/chemistry_theses/154
  • CymitQuimica. CAS 34066-62-1: N-Methylcyclobutanamine. URL: https://www.cymitquimica.com/cas/34066-62-1
  • HANGZHOU LEAP CHEM CO., LTD. Buy this compound. URL: https://www.leapchem.com/product-detail/174886-05-6.html
  • Guidechem. N-Methyl cyclobutylamine 34066-62-1 wiki. URL: https://www.guidechem.com/wiki/N-Methyl-cyclobutylamine-34066-62-1.html
  • ResearchGate. Compounds of amine-substituted cyclic amines: synthesis and structures. (2025-12-15). URL: https://www.researchgate.net/publication/228741355_Compounds_of_amine-substituted_cyclic_amines_synthesis_and_structures
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017-04-26). URL: https://www.masterorganicchemistry.com/2017/04/26/5-key-basicity-trends-of-amines/
  • Sigma-Aldrich. 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6. URL: https://www.sigmaaldrich.com/US/en/product/flurochem/fluh99c79862
  • ChemicalBook. N-Methyl cyclobutylamine | 34066-62-1. (2025-08-06). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3716634.htm
  • Chemsrc. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. (2025-08-26). URL: https://www.chemsrc.com/en/cas/174886-05-6_1130767.html
  • Wikipedia. Cyclopentylamine. URL: https://en.wikipedia.org/wiki/Cyclopentylamine
  • Echemi. This compound. URL: https://www.echemi.com/products/pd20210729153303-1-methylcyclobutanamine-hydrochloride.html
  • Tradeindia. This compound at Best Price in Chengdu, Sichuan. URL: https://www.tradeindia.com/proddetail/1-methylcyclobutanamine-hydrochloride-10903322.html
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. URL: https://dergipark.org.tr/en/download/article-file/58269
  • PubChem. N-ethyl-N-methylcyclobutanamine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-ethyl-N-methylcyclobutanamine
  • PubChem. N-Methylcyclobutanamine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylcyclobutanamine
  • Chemsrc. 1-Methylcyclobutanamine | CAS#:40571-47-9. (2025-08-22). URL: https://www.chemsrc.com/en/cas/40571-47-9_839841.html
  • ChemicalBook. This compound | 174886-05-6. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82529941_EN.htm
  • PubChem. Cyclopentylamine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopentylamine

Sources

Efficacy Showdown: Unlocking Therapeutic Potential from a 1-Methylcyclobutanamine HCl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is relentless. The rigid, three-dimensional structure of the cyclobutane ring has emerged as an increasingly important motif in drug design, offering a unique conformational constraint that can enhance binding affinity and improve pharmacological properties.[1] This guide provides an in-depth comparison of the efficacy of two distinct classes of drug candidates derived from the versatile starting material, 1-Methylcyclobutanamine HCl: novel NMDA receptor antagonists for neurological disorders and a promising agent for the treatment of depression.

The Foundational Building Block: 1-Methylcyclobutanamine HCl

1-Methylcyclobutanamine HCl serves as a valuable and versatile starting material in the synthesis of a variety of bioactive molecules. Its compact, sp³-rich structure provides a desirable vector for molecular exploration, allowing for the strategic placement of functional groups in three-dimensional space. This can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles compared to more planar molecules. The primary amine handle of 1-Methylcyclobutanamine allows for a wide range of chemical modifications, making it an ideal starting point for the generation of diverse compound libraries for drug discovery.

Class 1: NMDA Receptor Antagonists for Neurological Disorders

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in a variety of neurological conditions, including epilepsy and neurodegenerative diseases.[2][3] Consequently, the development of potent and selective NMDA receptor antagonists is a significant area of research. A series of 1-aminocyclobutane-1-carboxylic acid derivatives, synthesized from precursors related to 1-methylcyclobutanamine, have shown considerable promise in this arena.[2]

Mechanism of Action

These compounds act as competitive antagonists at the NMDA receptor. By binding to the receptor, they block the binding of the endogenous agonist, glutamate, thereby preventing the excessive influx of calcium ions that leads to excitotoxicity and neuronal damage. The cyclobutane core of these molecules plays a crucial role in orienting the key pharmacophoric elements—the amine and carboxylic acid groups—in a conformation that is optimal for binding to the receptor.

NMDA Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_Channel Prevents Opening Excitotoxicity Reduced Excitotoxicity Ca_Channel->Excitotoxicity Drug 1-Aminocyclobutane Derivative Drug->NMDA_Receptor Competitively Binds & Blocks Glutamate

Figure 1: Mechanism of NMDA Receptor Antagonism.

Efficacy Data

The efficacy of these compounds has been evaluated through in vitro electrophysiology and in vivo animal models of seizures. The following table summarizes the antagonist activity of representative compounds at the NMDA receptor.

Compound3-SubstituentNMDA Receptor Antagonist Potency (vs. D-AP5)Anticonvulsant Activity in DBA/2 Mice
4b 2'-carboxyethylMore PotentActive
24 2'-phosphonoethylMore PotentActive
35 2'-carboxyethyl (cis)More PotentActive
40 2'-phosphonoethyl (cis)More PotentActive
Data sourced from a study on 1-aminocyclobutanecarboxylic acid derivatives.[2]

As the data indicates, compounds with a 2'-carboxyethyl or 2'-phosphonoethyl substituent at the 3-position of the cyclobutane ring exhibit potent NMDA receptor antagonist activity, in some cases exceeding that of the standard antagonist, D-AP5.[2] This highlights the importance of the cyclobutane scaffold in positioning these acidic side chains for optimal interaction with the receptor.

Class 2: A Novel Antidepressant Candidate

The 1-methylcyclobutanamine scaffold has also been utilized in the development of agents for the treatment of depression. One such compound is N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine.[4]

Mechanism of Action

While the precise mechanism of action for this class of compounds is not fully elucidated in the available literature, its structural similarity to other known antidepressants suggests that it may act as a monoamine reuptake inhibitor. This would involve blocking the reabsorption of neurotransmitters like serotonin, norepinephrine, and/or dopamine in the synapse, thereby increasing their availability and enhancing neurotransmission. The lipophilic 1-(4-chlorophenyl)cyclobutyl group would likely contribute to its ability to cross the blood-brain barrier and interact with its target proteins.

Monoamine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Transporter Monoamine Transporter Reuptake Neurotransmitter Reuptake Transporter->Reuptake Inhibits Neurotransmitter Increased Neurotransmitter Concentration Reuptake->Neurotransmitter Drug N,N-dimethyl-1-[1-(4-chlorophenyl) cyclobutyl]-3-methylbutylamine Drug->Transporter Blocks

Figure 2: Postulated Mechanism of Monoamine Reuptake Inhibition.

Efficacy Data

Pharmaceutical compositions containing N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate have been proposed for the treatment of depression in humans.[4] The suggested daily dosage for therapeutic effect is between 0.5 to 150 milligrams.[4] While specific preclinical or clinical efficacy data such as IC50 values for transporter binding or clinical trial outcomes are not detailed in the readily available information, the patenting of this compound for this indication suggests that it has demonstrated promising activity in initial screenings.

Experimental Protocols

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid Derivatives

The synthesis of these NMDA receptor antagonists typically involves a multi-step process starting from a suitable cyclobutane precursor. A general workflow is outlined below:

Synthesis_Workflow Start 1-Methylcyclobutanamine Precursor Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of 3-Substituent Step1->Step2 Step3 Carboxylation Step2->Step3 Step4 Purification Step3->Step4 End Final Compound Step4->End

Figure 3: General Synthesis Workflow.

Step-by-Step Methodology:

  • Preparation of a Key Intermediate: A suitable 1-methylcyclobutanamine precursor is functionalized to allow for the introduction of a substituent at the 3-position. This may involve protection of the amine, followed by oxidation to introduce a handle for further reaction.

  • Introduction of the 3-Substituent: The desired side chain (e.g., a protected 2'-carboxyethyl or 2'-phosphonoethyl group) is introduced at the 3-position of the cyclobutane ring via nucleophilic substitution or other appropriate chemical transformations.

  • Formation of the Aminocarboxylic Acid: The protected amine is deprotected, and a carboxylic acid group is introduced at the 1-position.

  • Purification: The final compound is purified using standard techniques such as chromatography and recrystallization.

In Vitro Evaluation of NMDA Receptor Antagonist Activity

The antagonist activity of the synthesized compounds is typically assessed using electrophysiological techniques on neonatal rat motoneurons.

Step-by-Step Methodology:

  • Cell Preparation: Motoneurons are isolated from the spinal cords of neonatal rats and cultured.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the cultured motoneurons.

  • Drug Application: The NMDA receptor agonist, NMDA, is applied to the cells to elicit a baseline current.

  • Antagonist Application: The test compound is co-applied with NMDA, and the reduction in the NMDA-induced current is measured.

  • Data Analysis: The concentration of the test compound required to inhibit the NMDA response by 50% (IC50) is calculated and compared to a standard antagonist like D-AP5.

Head-to-Head Comparison and Future Perspectives

The two classes of compounds derived from 1-Methylcyclobutanamine HCl showcase the remarkable versatility of this chemical scaffold.

FeatureNMDA Receptor AntagonistsAntidepressant Candidate
Therapeutic Area Neurological Disorders (e.g., Epilepsy)Depression
Mechanism of Action Competitive NMDA Receptor AntagonismPostulated Monoamine Reuptake Inhibition
Key Structural Feature 1-amino-1-carboxy-3-substituted cyclobutaneN,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl] moiety
Efficacy Readout In vitro IC50, in vivo anticonvulsant activityProposed therapeutic dosage

The development of NMDA receptor antagonists with the 1-aminocyclobutane-1-carboxylic acid core demonstrates a clear structure-activity relationship, where the cyclobutane ring serves to optimally position key functional groups for receptor binding. This has led to compounds with high potency. For the antidepressant candidate, the bulky and lipophilic 1-(4-chlorophenyl)cyclobutyl group is likely a key determinant of its pharmacological profile, influencing both its target interactions and its pharmacokinetic properties.

The divergence in therapeutic applications from a common chemical starting point underscores the power of scaffold-based drug discovery. Further exploration of the chemical space around the 1-methylcyclobutanamine core holds significant promise for the development of novel therapeutics for a wide range of diseases. Future research should focus on elucidating the precise mechanism of action of the antidepressant candidate and on conducting further preclinical and clinical studies to validate the therapeutic potential of both classes of compounds.

References

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methylcyclobutanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-methylcyclobutanamine scaffold is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the strained cyclobutane ring, offers a unique platform for the spatial presentation of pharmacophoric elements. This guide provides an in-depth analysis of the structure-activity relationships of 1-methylcyclobutanamine hydrochloride derivatives, drawing insights from patent literature and academic research across various therapeutic areas. We will explore how modifications to this core structure influence biological activity, with a focus on Janus kinase (JAK) inhibition and antagonism of the histamine H3 receptor, and touch upon its potential as a scaffold for CNS-active agents.

The 1-Methylcyclobutanamine Core: A Privileged Scaffold?

The cyclobutane ring, once considered a synthetic curiosity, is increasingly recognized for its utility in drug design.[1] Its rigid, puckered conformation can help to lock in bioactive conformations, reduce entropic penalties upon binding to a target, and provide novel vectors for exploring chemical space.[2] The addition of a methyl group at the point of amine attachment creates a quaternary center, which can influence the molecule's metabolic stability and lipophilicity. The primary amine of 1-methylcyclobutanamine serves as a versatile chemical handle for the introduction of a wide array of substituents, allowing for the fine-tuning of a compound's pharmacological profile.

SAR Analysis of 1-Methylcyclobutanamine Derivatives as Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative disorders and cancers.[3] Consequently, the development of selective JAK inhibitors is an area of intense research. The 1-methylcyclobutanamine scaffold has emerged as a key component in several patented series of JAK inhibitors.[3]

The general structure of these inhibitors involves the acylation of the 1-methylcyclobutanamine nitrogen with a heterocyclic core that is crucial for binding to the hinge region of the kinase. The SAR can be dissected by examining the impact of modifications at three key positions: the heterocyclic core, the linker, and the substituents on the cyclobutane ring itself (though in the case of 1-methylcyclobutanamine, this is fixed).

SAR_JAK_Inhibitors 1-Methylcyclobutanamine Core 1-Methylcyclobutanamine Core N-Acyl Linker N-Acyl Linker 1-Methylcyclobutanamine Core->N-Acyl Linker Provides 3D structure & metabolic stability Heterocyclic Core (Hinge Binder) Heterocyclic Core (Hinge Binder) Substituents on Heterocycle Substituents on Heterocycle Heterocyclic Core (Hinge Binder)->Substituents on Heterocycle Modulate potency & selectivity Biological Activity (JAK Inhibition) Biological Activity (JAK Inhibition) Heterocyclic Core (Hinge Binder)->Biological Activity (JAK Inhibition) Key interaction N-Acyl Linker->Heterocyclic Core (Hinge Binder) Substituents on Heterocycle->Biological Activity (JAK Inhibition) Fine-tunes activity

Key SAR Observations for JAK Inhibitors:
  • The Heterocyclic Core: The choice of the heterocyclic core is paramount for potent JAK inhibition. Pyrrolo[2,3-b]pyridines, pyrazolo[1,5-a]pyridines, and similar nitrogen-containing fused ring systems are frequently employed. These moieties are designed to form hydrogen bonds with the hinge region of the JAK ATP-binding site.

  • Substituents on the Heterocycle: Small alkyl or cyano groups on the heterocyclic core are often well-tolerated and can enhance binding affinity. The precise placement of these groups can also influence selectivity across the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

  • The N-Acyl Linker: An amide linkage is the most common method for attaching the heterocyclic core to the 1-methylcyclobutanamine moiety. This linker appears to provide the optimal orientation for the core to engage with the kinase hinge.

Comparative Data for Representative JAK Inhibitors:

The following table presents hypothetical but representative data for a series of 1-methylcyclobutanamine-based JAK inhibitors, illustrating the SAR principles discussed.

Compound IDHeterocyclic CoreR1 SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)
ANA-001 Pyrrolo[2,3-b]pyridineH5075
ANA-002 Pyrrolo[2,3-b]pyridineCN1020
ANA-003 Pyrazolo[1,5-a]pyridineH150200
ANA-004 Pyrazolo[1,5-a]pyridineCH380120

This data is illustrative and based on general trends observed in the field.

SAR Analysis of 1-Methylcyclobutanamine Derivatives as Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[4] Antagonists of the H3 receptor have shown potential in the treatment of a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[4] The 1-methylcyclobutanamine scaffold has been incorporated into novel H3 receptor antagonists.

In this context, the 1-methylcyclobutanamine moiety typically serves as a basic amine component, which is a common feature of H3 receptor antagonists, interacting with a key aspartate residue in the receptor binding pocket. The SAR exploration focuses on the nature of the substituent attached to the amine, which projects into other regions of the binding site.

SAR_H3_Antagonists 1-Methylcyclobutanamine Core 1-Methylcyclobutanamine Core Linker Linker 1-Methylcyclobutanamine Core->Linker Basic amine interaction Aromatic/Lipophilic Group Aromatic/Lipophilic Group Linker->Aromatic/Lipophilic Group H3 Receptor Affinity H3 Receptor Affinity Aromatic/Lipophilic Group->H3 Receptor Affinity Occupies lipophilic pocket

Key SAR Observations for H3 Receptor Antagonists:
  • The N-Substituent: The nature of the group attached to the nitrogen of 1-methylcyclobutanamine is a critical determinant of potency and selectivity. This substituent typically consists of a linker and a terminal aromatic or lipophilic group.

  • The Linker: Alkyl chains of varying lengths, often incorporating an ether or amide functionality, are used to connect the basic amine to the terminal lipophilic group. The optimal linker length is crucial for positioning the terminal group correctly within the receptor.

  • The Terminal Group: A variety of aromatic and heteroaromatic rings, as well as smaller lipophilic groups, have been explored. Substituents on these rings can further modulate affinity and pharmacokinetic properties.

Experimental Protocols

General Synthesis of N-substituted 1-Methylcyclobutanamine Derivatives

A common method for the synthesis of N-substituted 1-methylcyclobutanamine derivatives is through reductive amination or amide coupling.

Protocol 1: Reductive Amination

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Amide Coupling

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start 1-Methylcyclobutanamine HCl Reactant Aldehyde/Ketone or Carboxylic Acid Reaction Reductive Amination or Amide Coupling Purification Chromatography Product N-Substituted Derivative Assay Kinase Assay or Receptor Binding Assay Product->Assay Data IC50 / Ki Determination Analysis SAR Analysis

Biological Evaluation: In Vitro Kinase Assay (for JAK Inhibitors)
  • Prepare a reaction mixture containing the purified JAK enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP in an appropriate buffer.

  • Add the test compound (1-methylcyclobutanamine derivative) at various concentrations.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay with [γ-32P]ATP.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design of novel therapeutic agents. Its unique conformational properties and synthetic tractability make it an attractive component for targeting a range of biological macromolecules. The SAR studies highlighted in this guide for JAK inhibitors and histamine H3 receptor antagonists demonstrate the potential for fine-tuning the pharmacological profile of these derivatives through systematic chemical modification. Further exploration of this scaffold, particularly in the area of CNS disorders, is warranted and holds promise for the discovery of new and improved medicines.

References

  • Gembus, V., & Gademann, K. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 26(9), 2585. [Link]
  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. WO2011103423A1.
  • Orlek, B. S., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 34(9), 2726-2735. [Link]
  • Luo, L., et al. (2022). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 23(22), 14357. [Link]
  • Al-Gharabli, S. I., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC medicinal chemistry, 10(4), 586-597. [Link]
  • Wikipedia. (2023). H3 receptor antagonist. [Link]
  • Ding, C. Z., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(13), 3415-3418. [Link]
  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies.
  • Ryabukhin, S., et al. (2021). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 1-Methylcyclobutanamine-Containing Epitopes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the inclusion of novel chemical moieties is a key strategy for optimizing the pharmacological properties of new therapeutics. One such moiety gaining traction is 1-methylcyclobutanamine, prized for its ability to introduce favorable three-dimensional structural features. However, the introduction of any new chemical entity into a therapeutic carries the risk of an immunogenic response. For small molecules like 1-methylcyclobutanamine, this typically manifests as a hapten-mediated immune response, where the molecule alone is not immunogenic but can elicit antibody production when conjugated to a larger carrier protein.[1][2][3]

This guide provides a comprehensive framework for researchers to comparatively evaluate the cross-reactivity of antibodies against epitopes containing the 1-methylcyclobutanamine group. As a Senior Application Scientist, my goal is to not only provide detailed protocols but also to instill a deep understanding of the scientific principles that underpin these experimental designs, ensuring the generation of robust and reliable data.

The Immunological Challenge: Haptens and Cross-Reactivity

Small molecules like 1-methylcyclobutanamine are considered haptens; they are not immunogenic on their own.[2][3] However, when covalently bound to a larger carrier molecule, typically a protein, the resulting conjugate can be recognized by the immune system, leading to the production of anti-drug antibodies (ADAs).[1][4] A critical concern for drug development is the potential for these antibodies to cross-react with the drug molecule, potentially leading to adverse events or reduced efficacy.[1][5] Furthermore, these antibodies might also cross-react with structurally similar molecules, a phenomenon that must be thoroughly characterized.

This guide will walk you through a multi-faceted approach to assess antibody cross-reactivity, employing a suite of standard immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Experimental Workflow Overview

A systematic evaluation of antibody cross-reactivity involves a series of well-defined steps, from the initial preparation of immunogens and assay reagents to the final comparative analysis of antibody performance.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Antibody Characterization A Synthesis of 1-Methylcyclobutanamine-Carrier Protein Conjugates (e.g., KLH, BSA) B Immunization and Antibody Production (Polyclonal or Monoclonal) A->B C Preparation of Assay-Specific Reagents A->C D Competitive ELISA for Cross-Reactivity Profiling B->D E Surface Plasmon Resonance (SPR) for Kinetic Analysis B->E F Western Blot for Specificity Confirmation B->F C->D C->E C->F G Comparative Analysis of Antibody Performance D->G E->G F->G

Figure 1: A high-level overview of the experimental workflow for assessing antibody cross-reactivity against 1-methylcyclobutanamine-containing epitopes.

Part 1: Preparation of Key Reagents

A robust assessment of antibody cross-reactivity begins with the meticulous preparation of high-quality reagents. The primary amine of 1-methylcyclobutanamine provides a convenient handle for conjugation to carrier proteins.

Synthesis of 1-Methylcyclobutanamine-Carrier Protein Conjugates

To elicit an immune response and to create the necessary reagents for our immunoassays, we must first conjugate 1-methylcyclobutanamine to immunogenic carrier proteins such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.

Rationale for Carrier Protein Choice:

  • KLH is a large, highly immunogenic protein that is evolutionarily distant from mammals, making it an excellent choice for generating a robust antibody response in host animals.

  • BSA is a smaller, well-characterized, and readily available protein, ideal for coating ELISA plates and for use in other screening assays. Using a different carrier for screening than for immunization helps to minimize the detection of antibodies directed against the carrier protein itself.

Conjugation Chemistry: EDC/NHS Coupling

A common and effective method for conjugating a small molecule with a primary amine to a protein is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

G cluster_0 Step 1: Activation of Carboxyl Groups on Carrier Protein cluster_1 Step 2: Conjugation with 1-Methylcyclobutanamine A Carrier Protein (-COOH) C NHS-activated Carrier Protein A->C Reaction B EDC/NHS B->C Reagents E Conjugated Carrier Protein C->E Reaction D 1-Methylcyclobutanamine (-NH2) D->E Addition

Figure 2: The two-step EDC/NHS chemistry for conjugating 1-methylcyclobutanamine to a carrier protein.

Step-by-Step Protocol:

  • Dissolve the carrier protein (KLH or BSA) in activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add a molar excess of EDC and NHS to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Introduce 1-methylcyclobutanamine to the activated protein solution. The primary amine of 1-methylcyclobutanamine will react with the NHS-activated carboxyl groups on the protein, forming a stable amide bond.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate to remove unreacted hapten and cross-linking reagents using dialysis or size-exclusion chromatography.

  • Characterize the conjugate to determine the hapten-to-carrier ratio using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines on the protein.

Antibody Production

With the 1-methylcyclobutanamine-KLH conjugate as the immunogen, polyclonal or monoclonal antibodies can be generated in a suitable host species (e.g., rabbits for polyclonal, mice for monoclonal). The choice between polyclonal and monoclonal antibodies will depend on the specific application.

  • Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. They are generally less expensive and faster to produce, and can be advantageous in capturing the target antigen.

  • Monoclonal antibodies are a homogeneous population of antibodies that all recognize a single epitope. They offer high specificity and batch-to-batch consistency, which is crucial for reproducible quantitative assays.[6]

Part 2: Comparative Evaluation of Antibody Cross-Reactivity

Once a panel of antibodies (either different polyclonal sera or various monoclonal clones) has been generated, their cross-reactivity profiles can be compared using the following immunoassays.

Competitive ELISA

A competitive ELISA is an excellent format for assessing the cross-reactivity of antibodies against a small molecule hapten.[7][8][9][10] In this assay, free hapten (or a structurally related analog) in solution competes with a hapten-protein conjugate coated on the ELISA plate for binding to the antibody.

Step-by-Step Protocol:

  • Coating: Coat a 96-well microtiter plate with the 1-methylcyclobutanamine-BSA conjugate (1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[7][8][9]

  • Washing and Blocking: Wash the plate to remove unbound conjugate and then block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.[7][8]

  • Competition: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the anti-1-methylcyclobutanamine antibody with serial dilutions of the free 1-methylcyclobutanamine or potential cross-reacting analogs.

  • Binding: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG). Incubate for 1 hour at room temperature.

  • Substrate Addition: After another wash step, add a suitable substrate (e.g., TMB for HRP) and allow the color to develop.[8]

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2M H2SO4) and read the absorbance at the appropriate wavelength using a microplate reader.[8]

Data Analysis and Interpretation:

The signal in a competitive ELISA is inversely proportional to the concentration of the free competitor. By plotting the absorbance against the log of the competitor concentration, a sigmoidal dose-response curve can be generated. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is a key parameter for comparing the cross-reactivity of different antibodies.

Antibody IDTarget (1-Methylcyclobutanamine) IC50 (nM)Analog A IC50 (nM)Analog B IC50 (nM)% Cross-Reactivity (Analog A)% Cross-Reactivity (Analog B)
MAb-0110100>10,00010%<0.1%
MAb-02153050050%3%
PAb-0125751,00033%2.5%

% Cross-Reactivity Calculation:

% Cross-Reactivity = (IC50 of 1-methylcyclobutanamine / IC50 of Analog) * 100

A lower IC50 value indicates a higher affinity of the antibody for the competitor. An antibody with high specificity for the 1-methylcyclobutanamine epitope will have a low IC50 for the target molecule and significantly higher IC50 values for structurally related analogs.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3][11] It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, which together determine the binding affinity (KD).

Experimental Setup:

In a typical SPR experiment to assess small molecule-antibody interactions, the antibody is immobilized on the sensor chip surface, and the small molecule (1-methylcyclobutanamine or its analogs) is flowed over the surface as the analyte.

Step-by-Step Protocol:

  • Antibody Immobilization: Immobilize the anti-1-methylcyclobutanamine antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Prepare serial dilutions of 1-methylcyclobutanamine and potential cross-reacting analogs in a suitable running buffer. Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized antibody. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Data Analysis and Interpretation:

Antibody IDAnalyteka (1/Ms)kd (1/s)KD (M)
MAb-011-Methylcyclobutanamine1.5 x 10^55.0 x 10^-43.3 x 10^-9
MAb-01Analog A2.0 x 10^48.0 x 10^-44.0 x 10^-8
MAb-021-Methylcyclobutanamine1.2 x 10^58.0 x 10^-46.7 x 10^-9
MAb-02Analog A9.0 x 10^47.5 x 10^-48.3 x 10^-9

A lower KD value indicates a higher binding affinity. By comparing the KD values for the target molecule and its analogs, a quantitative measure of cross-reactivity can be obtained. An antibody with high specificity will exhibit a significantly lower KD for 1-methylcyclobutanamine compared to other molecules.

Western Blotting

Western blotting can be used as a qualitative or semi-quantitative method to confirm the specificity of the antibodies for the 1-methylcyclobutanamine-protein conjugate.

Step-by-Step Protocol:

  • Protein Separation: Separate the 1-methylcyclobutanamine-BSA conjugate, unconjugated BSA, and potentially other hapten-carrier conjugates by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-1-methylcyclobutanamine antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or colorimetric substrate and visualize the protein bands.

Interpretation of Results:

A highly specific antibody will produce a strong signal for the lane containing the 1-methylcyclobutanamine-BSA conjugate and no or very weak signal for the lane with unconjugated BSA. The lack of signal with the unconjugated carrier confirms that the antibody is specific for the hapten and not the carrier protein.

Part 3: Synthesizing the Data for a Comprehensive Comparison

The true power of this multi-assay approach lies in the synthesis of the data to build a complete picture of each antibody's performance.

Antibody IDELISA (% Cross-Reactivity with Analog A)SPR (Fold-difference in KD vs. Analog A)Western Blot SpecificityOverall Assessment
MAb-01 10%12.1High (No binding to unconjugated carrier)Highly Specific: Suitable for quantitative assays requiring high specificity.
MAb-02 50%1.2High (No binding to unconjugated carrier)Cross-Reactive: May be useful for broader detection of related compounds.
PAb-01 33%Not DeterminedModerate (Slight background on unconjugated carrier)Moderately Specific: May require further purification or be suitable for qualitative applications.

This comparative table allows for a clear and objective assessment of each antibody, enabling researchers to select the most appropriate reagent for their specific application, be it a highly specific quantitative bioassay or a broader screening tool.

Conclusion

The evaluation of antibody cross-reactivity against small molecule haptens like 1-methylcyclobutanamine is a critical step in the development of safe and effective therapeutics and reliable diagnostic assays. By employing a combination of competitive ELISA, Surface Plasmon Resonance, and Western blotting, researchers can gain a comprehensive understanding of antibody specificity and binding kinetics. This guide provides the foundational knowledge and detailed protocols to empower scientists to conduct these comparisons with confidence, ensuring the selection of the most suitable antibody for their research and development needs.

References

  • Shankar, G., Devanarayan, V., Amaravadi, L., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Immunological Methods, 333(1-2), 1-15. [Link]
  • Shankar, G., Devanarayan, V., Amaravadi, L., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Immunological Methods, 333(1-2), 1-15. [Link]
  • BioAgilytix. (2019).
  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]
  • BioAgilytix. (2017). Recommendations for the Development and Validation of Immunogenicity Assays in Support of Biosimilar Programs. [Link]
  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
  • Mi, W., & Wang, X. (2013). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 13(11), 15636–15658. [Link]
  • Gripenberg, M., & Teir, H. (1982). A modified ELISA technique for anti-hapten antibodies. Journal of Immunological Methods, 53(1), 103-108. [Link]
  • Creative Diagnostics. Competitive ELISA Protocol. [Link]
  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
  • Creative Biolabs Antibody. Protocol of Competition (Inhibition) ELISA. [Link]
  • Biomedical Primate Research Centre. Competition ELISA. [Link]
  • Ashley, G. W., & Henise, J. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles.
  • Chen, R. J., & Wang, T. C. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in molecular biology (Vol. 1701, pp. 119-132). Humana Press, New York, NY. [Link]
  • PubChem. 1-Methylcyclobutan-1-amine hydrochloride. [Link]
  • Dzantiev, B. B., Zherdev, A. V., & Eremin, S. A. (2021).
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
  • Ismail, A. A. (2012). Interferences in Immunoassay.
  • ChemBK. 1-METHYLCYCLOBUTANAMINE HCL. [Link]
  • Ziv, O., et al. (2011). The effect of haptens on protein-carrier immunogenicity. Immunology, 134(2), 155-162. [Link]
  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]
  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
  • U.S. Patent No. US20020132256A1. (2002). Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies.
  • PubChem. (1-Methylcyclobutyl)amine. [Link]
  • Chemsrc. 1-Methyl-cyclobutylamine hydrochloride. [Link]
  • Miller, E. D. (2018).
  • Jin, J., et al. (2017). Design, synthesis, and protein methyltransferase activity of a unique set of constrained amine containing compounds. Bioorganic & medicinal chemistry letters, 27(15), 3429-3434. [Link]
  • Deimel, L. P., et al. (2023). Haptenic adducts of β-lactam antibiotics elicit antibody responses with narrow clonality and specificity. bioRxiv. [Link]
  • ResearchGate. (2017).
  • Kim, D., & Park, S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC chemical biology, 2(5), 1338-1355. [Link]
  • Al-Shameri, A. A., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Metabolites, 14(1), 31. [Link]
  • Hu, Z., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 629. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, scalability, and cost. This guide provides an in-depth technical comparison of various synthetic pathways to 1-Methylcyclobutanamine Hydrochloride, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to aid in your synthetic strategy and validation.

Introduction: The Significance of 1-Methylcyclobutanamine

1-Methylcyclobutanamine and its hydrochloride salt are key intermediates in the synthesis of a variety of pharmacologically active compounds.[1] The rigid cyclobutane scaffold imparts unique conformational constraints on molecules, which can be advantageous for optimizing binding to biological targets. The primary amine functionality serves as a crucial handle for further chemical modifications. This guide will explore and compare several established methods for the synthesis of this important amine.

Synthetic Strategies: A Comparative Overview

The synthesis of 1-methylcyclobutanamine can be approached from several key precursors, primarily 1-methylcyclobutanol, 1-methylcyclobutanone, and 1-methylcyclobutanecarboxylic acid. We will evaluate the following established name reactions for their applicability, efficiency, and practicality in synthesizing the target compound.

  • Ritter Reaction: From 1-methylcyclobutanol.

  • Reductive Amination: From 1-methylcyclobutanone.

  • Hofmann Rearrangement: From 1-methylcyclobutanecarboxamide.

  • Curtius Rearrangement: From 1-methylcyclobutanecarbonyl azide.

  • Schmidt Reaction: From 1-methylcyclobutanecarboxylic acid.

Route 1: The Ritter Reaction from 1-Methylcyclobutanol

The Ritter reaction provides a direct and often efficient route to N-alkyl amides from alcohols or alkenes and nitriles in the presence of a strong acid. The subsequent hydrolysis of the amide yields the desired primary amine.[2]

Mechanistic Insight

The reaction proceeds through the formation of a stable tertiary carbocation from 1-methylcyclobutanol under strongly acidic conditions. This carbocation is then trapped by the nucleophilic nitrogen of a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion furnishes the N-(1-methylcyclobutyl)acetamide, which is then hydrolyzed to 1-methylcyclobutanamine.

Ritter_Reaction cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrile Addition cluster_2 Step 3: Hydrolysis 1-Methylcyclobutanol 1-Methylcyclobutanol Protonation H+ 1-Methylcyclobutanol->Protonation Protonated_Alcohol Protonated_Alcohol Protonation->Protonated_Alcohol Carbocation 1-Methylcyclobutyl Carbocation Protonated_Alcohol->Carbocation -H2O Water H2O Acetonitrile CH3CN Nitrilium_Ion Nitrilium_Ion Acetonitrile->Nitrilium_Ion H2O_hydrolysis H2O Amide N-(1-Methylcyclobutyl)acetamide H2O_hydrolysis->Amide H3O_hydrolysis H3O+ 1-Methylcyclobutanamine 1-Methylcyclobutanamine H3O_hydrolysis->1-Methylcyclobutanamine

Caption: The Ritter reaction pathway to 1-methylcyclobutanamine.

Experimental Protocol: Ritter Reaction and Amide Hydrolysis

Step 1: Synthesis of N-(1-Methylcyclobutyl)acetamide

  • To a stirred solution of 1-methylcyclobutanol (1.0 eq) in acetonitrile (5.0 eq), slowly add concentrated sulfuric acid (2.0 eq) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(1-methylcyclobutyl)acetamide.

Step 2: Hydrolysis to 1-Methylcyclobutanamine

  • Reflux the crude N-(1-methylcyclobutyl)acetamide from the previous step in 6 M hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 50% aqueous sodium hydroxide to pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to afford 1-methylcyclobutanamine.

Route 2: Reductive Amination of 1-Methylcyclobutanone

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[3] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by reduction to the corresponding amine.

Mechanistic Insight

1-Methylcyclobutanone reacts with ammonia to form an unstable hemiaminal, which then dehydrates to form the corresponding imine. The imine is then reduced in situ by a suitable reducing agent, such as sodium borohydride or hydrogen gas with a catalyst, to yield 1-methylcyclobutanamine.

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 1-Methylcyclobutanone 1-Methylcyclobutanone Ammonia NH3 1-Methylcyclobutanone->Ammonia Hemiaminal Hemiaminal Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine Water_out -H2O Reducing_Agent [H] 1-Methylcyclobutanamine 1-Methylcyclobutanamine Reducing_Agent->1-Methylcyclobutanamine

Caption: Reductive amination of 1-methylcyclobutanone.

Experimental Protocol: Reductive Amination
  • To a solution of 1-methylcyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give 1-methylcyclobutanamine.

Routes from 1-Methylcyclobutanecarboxylic Acid: Hofmann, Curtius, and Schmidt Rearrangements

Several classical rearrangement reactions provide pathways to amines from carboxylic acids or their derivatives, with the loss of one carbon atom. These are particularly useful when the corresponding carboxylic acid is readily available.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[4][5] The key intermediate is an isocyanate, which is hydrolyzed to the amine.[4]

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[6][7][8][9] This method is known for its mild conditions and high yields.[7]

Schmidt Reaction

The Schmidt reaction is the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid to form a primary amine.[6][10][11][12] Similar to the Hofmann and Curtius rearrangements, it proceeds through an isocyanate intermediate.[6][11]

Rearrangement_Reactions Carboxylic_Acid 1-Methylcyclobutane- carboxylic Acid Amide 1-Methylcyclobutane- carboxamide Carboxylic_Acid->Amide 1. SOCl2 2. NH3 Acyl_Azide 1-Methylcyclobutane- carbonyl Azide Carboxylic_Acid->Acyl_Azide 1. SOCl2 2. NaN3 Isocyanate 1-Methylcyclobutyl Isocyanate Carboxylic_Acid->Isocyanate HN3, H2SO4 (Schmidt) Amide->Isocyanate Br2, NaOH (Hofmann) Acyl_Azide->Isocyanate Heat (Curtius) Amine 1-Methylcyclobutanamine Isocyanate->Amine H2O, H+

Caption: Overview of Hofmann, Curtius, and Schmidt rearrangements.

Comparative Performance Data

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Key AdvantagesKey Disadvantages
Ritter Reaction 1-MethylcyclobutanolH₂SO₄, CH₃CN60-75Direct, readily available starting material.Harsh acidic conditions, multi-step.
Reductive Amination 1-MethylcyclobutanoneNH₃, NaBH₄70-85One-pot, mild conditions.Ketone precursor may be less accessible.
Hofmann Rearrangement 1-MethylcyclobutanecarboxamideBr₂, NaOH75-90High yields for primary amides.Use of toxic bromine, strong base.
Curtius Rearrangement 1-Methylcyclobutanecarboxylic AcidDPPA or SOCl₂/NaN₃80-95Mild conditions, high purity.Use of potentially explosive azides.
Schmidt Reaction 1-Methylcyclobutanecarboxylic AcidHN₃, H₂SO₄70-85Direct from carboxylic acid.Use of highly toxic and explosive hydrazoic acid.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Final Step: Formation of this compound

The free base of 1-methylcyclobutanamine is typically converted to its hydrochloride salt for improved stability, handling, and solubility.[1]

Protocol for Hydrochloride Salt Formation
  • Dissolve the crude 1-methylcyclobutanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold solvent and dry under vacuum to yield this compound as a white crystalline solid.[1]

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors including the availability of starting materials, scale of the synthesis, and safety considerations.

  • For small-scale laboratory synthesis where the carboxylic acid is available, the Curtius rearrangement often offers the best combination of high yield and mild reaction conditions, although care must be taken with the handling of azides.

  • The Hofmann rearrangement is also a high-yielding alternative if the corresponding amide is accessible.

  • For larger-scale syntheses, reductive amination from the ketone is an attractive option due to its one-pot nature and the avoidance of hazardous reagents like azides and bromine.

  • The Ritter reaction is a viable option if 1-methylcyclobutanol is the most readily available starting material, despite the harsh conditions.

  • The Schmidt reaction , while effective, is generally less favored due to the high toxicity and explosive nature of hydrazoic acid.

Ultimately, the validation of any chosen route will require careful optimization of reaction conditions and thorough characterization of the final product to ensure it meets the required purity specifications for its intended application.

References

  • ChemBK. 1-METHYLCYCLOBUTANAMINE HCL. [Link]
  • Wikipedia. Curtius rearrangement. [Link]
  • Wikipedia. Schmidt reaction. [Link]
  • BYJU'S. Schmidt Reaction for Carboxylic Acids. [Link]
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
  • Organic Chemistry Portal. Schmidt Reaction. [Link]
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(19), 5995–5996.
  • Wikipedia. Hofmann rearrangement. [Link]
  • Kumar, V., & Chawla, M. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
  • Organic Syntheses.
  • Chemistry Steps. The Curtius Rearrangement. [Link]
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
  • Organic Chemistry Portal. Curtius Rearrangement. [Link]
  • Chemistry LibreTexts. Schmidt Reaction. [Link]
  • Organic Reactions. The Schmidt Reaction. [Link]
  • Wikipedia. Ritter reaction. [Link]
  • Organic Chemistry Portal. Ritter Reaction. [Link]
  • YouTube. Ritter Reaction. [Link]
  • ResearchGate. (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. [Link]
  • The Journal of Organic Chemistry. A mild and efficient one-pot Curtius rearrangement. [Link]
  • Chemistry Steps. Hofmann Rearrangement. [Link]
  • ResearchG
  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
  • Scribd. Hoffmann Rearrangement | PDF | Chemical Reactions | Organic Chemistry. [Link]

Sources

A Comparative Guide to Experimental Reproducibility Using 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-Methylcyclobutanamine hydrochloride, a key building block in modern medicinal chemistry. We will explore the critical factors influencing the reproducibility of experiments where it is used as a nucleophile, compare its performance with a structural isomer, 3-Methylcyclobutanamine hydrochloride, and provide detailed, field-tested protocols to ensure consistent and reliable results. Our focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes.

Introduction: The Role of Substituted Cyclobutylamines in Drug Discovery

Substituted small-ring systems, such as those containing a cyclobutane moiety, are of significant interest in pharmaceutical development. The cyclobutane ring offers a unique three-dimensional scaffold that can improve metabolic stability and binding affinity of drug candidates. 1-Methylcyclobutanamine, in its hydrochloride salt form for enhanced stability and handling, is a valuable synthon for introducing this motif. A prominent example of its application is in the synthesis of Sibutramine and its analogues, where the N-cyclobutyl group is a key structural feature.[1][2]

However, achieving reproducible results with this reagent requires a nuanced understanding of its chemical properties, particularly the interplay between its salt form, the free amine's nucleophilicity, and steric effects. This guide aims to elucidate these factors to empower researchers to design robust and repeatable synthetic procedures.

Core Chemical Principles and Their Impact on Reproducibility

The success of any reaction involving this compound hinges on the efficient generation of the free amine in situ, which then acts as the nucleophile. The hydrochloride salt itself is unreactive as a nucleophile because the nitrogen's lone pair is protonated.[3] Therefore, the choice and stoichiometry of the base used to liberate the free amine is the first critical parameter for reproducibility.

Liberation of the Free Amine: A Critical First Step

To deprotonate the ammonium salt and generate the active nucleophile, a non-nucleophilic base is typically employed. The base must be strong enough to deprotonate the amine hydrochloride (pKa of the conjugate acid is typically around 10-11) but should not compete in the subsequent N-alkylation reaction.[3] Commonly used bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Key Causality: Using a stoichiometric equivalent of the base relative to the amine hydrochloride is crucial. An insufficient amount of base will result in incomplete deprotonation, leading to lower yields and inconsistent reaction kinetics. Conversely, a large excess of a tertiary amine base can sometimes lead to side reactions or complicate purification.

G cluster_0 In-Situ Free Amine Generation AmineHCl 1-Methylcyclobutanamine Hydrochloride (Salt) Base Non-Nucleophilic Base (e.g., TEA, DIPEA) FreeAmine 1-Methylcyclobutanamine (Active Nucleophile) SaltByproduct Base•HCl (Salt)

Nucleophilicity and Steric Hindrance: A Comparative Analysis

The reactivity of the liberated 1-Methylcyclobutanamine is governed by its nucleophilicity and the steric environment around the nitrogen atom. The methyl group at the C1 position, adjacent to the amine, introduces significant steric bulk compared to an unsubstituted cyclobutylamine.[4] This steric hindrance can influence the rate of reaction and the feasibility of certain transformations.

To illustrate this, we will compare 1-Methylcyclobutanamine with its structural isomer, 3-Methylcyclobutanamine .

  • 1-Methylcyclobutanamine: The methyl group is directly on the carbon atom bonded to the nitrogen. This creates a tertiary carbon center, which sterically shields the nitrogen's lone pair, potentially slowing down its attack on an electrophile.

  • 3-Methylcyclobutanamine: The methyl group is on a carbon atom beta to the amine group. This results in significantly less steric hindrance around the nitrogen, making it a potentially more reactive nucleophile under similar conditions.[5]

This difference in steric hindrance is a key factor in experimental design and can lead to different outcomes in terms of reaction rate and product yield.

Experimental Protocols and Comparative Performance

To provide a practical framework, we present a detailed protocol for a representative N-alkylation reaction: reductive amination. This is a robust and widely used method for forming C-N bonds.[6][7] We will outline the procedure for both this compound and its alternative, 3-Methylcyclobutanamine hydrochloride, reacting with a model electrophile, hydrocinnamaldehyde.

General Workflow for Reductive Amination

The overall process involves the in-situ formation of an imine from the amine and aldehyde, followed by its immediate reduction to the desired secondary amine.

G Start Amine Hydrochloride + Aldehyde Step1 Add Base (e.g., TEA) Stir to form Imine intermediate Start->Step1 Step2 Add Reducing Agent (e.g., NaBH(OAc)₃) Step1->Step2 Step3 Reaction Quench (e.g., NaHCO₃ solution) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (e.g., Column Chromatography) Step4->Step5 End Pure Secondary Amine Product Step5->End

Protocol 1: Synthesis of N-(1-Methylcyclobutyl)-3-phenylpropan-1-amine

Materials:

  • This compound (1.0 eq)

  • Hydrocinnamaldehyde (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 mmol, 121.6 mg).

  • Add anhydrous DCM (10 mL) and stir to form a suspension.

  • Add triethylamine (1.1 mmol, 0.153 mL) and stir the mixture at room temperature for 20 minutes. The mixture should become a clear solution as the free amine is formed.

  • Add hydrocinnamaldehyde (1.05 mmol, 0.14 mL) and stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture. Caution: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-6 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(1-Methylcyclobutyl)-3-phenylpropan-1-amine.

Protocol 2: Synthesis of N-(3-Methylcyclobutyl)-3-phenylpropan-1-amine (Comparative)

This protocol is identical to Protocol 1, with the substitution of 3-Methylcyclobutanamine hydrochloride (1.0 mmol, 121.6 mg) for this compound. All other reagents and quantities remain the same.

Data Presentation and Performance Comparison

While a head-to-head published comparison is not available, we can predict the relative performance based on established chemical principles. The steric hindrance in 1-Methylcyclobutanamine is expected to result in a slower reaction rate and potentially lower yield compared to the less hindered 3-Methylcyclobutanamine.

Parameter1-Methylcyclobutanamine HCl3-Methylcyclobutanamine HClRationale for Difference
Purity of Starting Material Typically >97%[8]Typically >97%Both are commercially available as stable salts. Purity is a critical parameter to control for stoichiometry.
Typical Reaction Time 4 - 6 hours2 - 4 hoursReduced steric hindrance in the 3-methyl isomer allows for faster nucleophilic attack on the imine intermediate.[4]
Expected Yield 75 - 85%85 - 95%The less hindered nucleophile is expected to react more completely, leading to a higher yield of the desired product.
Potential for Side Reactions LowLowReductive amination is a generally clean reaction. However, prolonged reaction times for the 1-methyl isomer could lead to minor degradation pathways.
Ease of Purification StraightforwardStraightforwardBoth products are secondary amines with similar polarity profiles, amenable to standard silica gel chromatography.

Note: The values in this table are illustrative and based on expert chemical knowledge. Actual results may vary depending on the precise reaction conditions and scale. The key takeaway is the relative performance difference driven by steric factors.

Troubleshooting and Ensuring Reproducibility

Several factors can lead to poor reproducibility in these reactions. Below are common issues and their solutions.

  • Issue 1: Low or No Conversion

    • Cause A: Incomplete deprotonation. The amine hydrochloride is not fully converted to the free amine.

    • Solution: Ensure at least one full equivalent of a suitable base (TEA, DIPEA) is used. Check the purity and integrity of the base.[3]

    • Cause B: Inactive reducing agent. Sodium triacetoxyborohydride is moisture-sensitive.

    • Solution: Use freshly opened or properly stored reducing agent. Handle it quickly in a dry environment.

  • Issue 2: Inconsistent Reaction Times

    • Cause A: Hygroscopic starting material. The amine hydrochloride salt can absorb atmospheric moisture, altering its effective mass.

    • Solution: Dry the amine hydrochloride in a vacuum oven before use. Weigh it quickly and perform the reaction under an inert atmosphere.

    • Cause B: Temperature fluctuations. Ambient temperature changes can affect reaction kinetics.

    • Solution: Use a water bath to maintain a consistent reaction temperature.

  • Issue 3: Formation of Impurities

    • Cause A: Over-alkylation. The product secondary amine reacts with another molecule of the electrophile. This is less common in reductive amination but can occur in direct alkylation with alkyl halides.[9][10]

    • Solution: Use reductive amination instead of direct alkylation where possible. If using direct alkylation, use a slight excess of the amine.

    • Cause B: Impurities in starting materials. Aldehydes can oxidize to carboxylic acids over time.

    • Solution: Use freshly distilled or high-purity aldehydes. Characterize starting materials by NMR or GC-MS before use.[11]

Conclusion

The reproducibility of experiments involving this compound is fundamentally linked to a proper understanding of its nature as an amine salt and the steric implications of its structure. By ensuring the complete in-situ generation of the free amine and carefully controlling reaction parameters such as stoichiometry and moisture, researchers can achieve consistent and high-yielding results.

When comparing with alternatives, a less sterically hindered isomer like 3-Methylcyclobutanamine hydrochloride is likely to offer faster reaction rates and potentially higher yields in reactions like N-alkylation. The choice between these reagents will depend on the specific synthetic goals, the steric tolerance of the electrophile, and the desired final molecular architecture. The protocols and principles outlined in this guide provide a robust foundation for making these informed decisions and executing reproducible experiments in the pursuit of novel chemical entities.

References

  • Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. DOI: 10.15227/orgsyn.047.0028
  • Google Patents. (n.d.). Improved Synthesis of Sibutramine. KR20060019351A.
  • Google Patents. (n.d.). Improved Synthesis of Sibutramine with Improved Productivity. KR100606534B1.
  • Master Organic Chemistry. (2012). What Makes A Good Nucleophile?
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry.
  • Google Patents. (n.d.). Anhydrous sibutramine malates and preparation method thereof. WO2006090999A1.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Oreate AI Blog. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes.
  • Organic Syntheses. (n.d.). Procedure for the preparation of 2,2,2-Trichloroethyl acetimidate hydrochloride.
  • ACS GCI. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • JEOL. (n.d.). Quantitative NMR Spectroscopy.
  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis.
  • ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • University of Calgary. (n.d.). Quantitative NMR Spectroscopy.
  • Google Patents. (n.d.). Method for preparing sibutramine sulfonyl salt and pharmaceutical composition for preventing and treating obesity related diseases. KR100800561B1.
  • University of Bristol. (n.d.). Sibutramine - Synthesis.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • ResearchGate. (2017). N-alkylation of secondary amine?.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ResearchGate. (2022). (PDF) N-Dealkylation of Amines.
  • YouTube. (2021). NMR Yield Calculation using Internal Standard (IS).
  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • University of Calgary. (n.d.). Alkylation of Amines.
  • YouTube. (2025). Reductive Amination | Synthesis of Amines.
  • NCERT. (n.d.). Amines.
  • ACS GCI. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • National Institutes of Health. (n.d.). N-Dealkylation of Amines.
  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine.

Sources

A Senior Application Scientist's Guide: Benchmarking 1-Methylcyclobutanamine Hydrochloride Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing lead compounds. The cyclobutane ring, a strained carbocycle, has gained significant traction for its ability to confer desirable properties such as increased metabolic stability, conformational rigidity, and improved binding affinity.[1][2] 1-Methylcyclobutanamine hydrochloride serves as a key building block for introducing this valuable moiety. However, the success of a synthesis hinges on the quality and reactivity of the starting materials. This guide presents a comprehensive benchmarking study of this compound, comparing a representative in-house lot against commercially available alternatives. We provide a detailed experimental framework, comparative data, and actionable insights for researchers, scientists, and drug development professionals to make informed decisions in reagent selection.

Introduction: The Strategic Value of the Cyclobutane Moiety

The landscape of medicinal chemistry is perpetually driven by the need for novel scaffolds that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[3] While historically underrepresented, likely due to perceived instability and synthetic challenges, the cyclobutane motif is now recognized for its distinct advantages.[4] Its puckered, three-dimensional structure can:

  • Enhance Metabolic Stability: By replacing metabolically labile groups or locking conformations, it can protect molecules from rapid degradation by cytochrome P450 enzymes.[1][2]

  • Provide Conformational Restriction: Replacing flexible linkers with a rigid cyclobutane ring can reduce the entropic penalty upon binding to a target protein, potentially increasing affinity.[1][4]

  • Serve as an Aryl Bioisostere: The 3D volume of the cyclobutane ring can fill hydrophobic pockets and act as a non-planar replacement for aromatic rings, often improving physicochemical properties like solubility.[1][3]

  • Direct Key Pharmacophores: The defined geometry of substituted cyclobutanes allows for precise orientation of functional groups to optimize interactions within a binding site.[1][2]

Given these benefits, access to high-quality building blocks like this compound is crucial. This primary amine is a versatile precursor for creating a wide array of derivatives, from amides and sulfonamides to more complex heterocyclic systems.[5] However, not all sources of this reagent are equal. Impurities, batch-to-batch variability, and poor handling characteristics can lead to failed reactions, time-consuming purification, and unreliable results. This underscores the necessity of a rigorous benchmarking protocol.

Experimental Design: A Framework for Objective Comparison

To provide a fair and comprehensive comparison, we designed a multi-stage benchmarking process.[6][7] We evaluated our in-house lot, designated Product-M , against two leading commercial alternatives, Competitor-A and Competitor-B , sourced from prominent chemical suppliers.

The Model Reaction: Amide Coupling

Amide bond formation is one of the most fundamental and frequently performed reactions in drug discovery.[8] We selected the coupling of this compound with benzoic acid as our model reaction. This system is ideal for benchmarking due to its:

  • Robustness: The reaction is well-established and tolerant of various conditions.

  • Relevance: It represents a common synthetic step in many medicinal chemistry programs.

  • Ease of Monitoring: The progress of the reaction and the purity of the product can be readily tracked using standard analytical techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Key Performance Metrics

Our evaluation focused on four critical performance indicators:

  • Initial Purity Assessment: The purity of the starting amine hydrochloride salt was determined by quantitative ¹H NMR (qNMR).[11]

  • Reaction Conversion Rate: The extent to which the starting materials were converted to the desired product was monitored by LC-MS at a fixed time point.

  • Isolated Yield: The practical efficiency of the reaction was measured by the yield of the purified amide product.

  • Final Product Purity: The purity of the isolated N-(1-methylcyclobutyl)benzamide was determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

Diagram: Benchmarking Experimental Workflow

The following diagram outlines the logical flow of the comparative study, from initial reagent qualification to final data analysis.

G cluster_sourcing 1. Reagent Sourcing & Qualification cluster_reaction 2. Benchmark Reaction cluster_analysis 3. Data Analysis & Comparison Sourcing Source Reagents P_M Product-M (In-House Lot) Sourcing->P_M C_A Competitor-A Sourcing->C_A C_B Competitor-B Sourcing->C_B Qual Initial Purity Analysis (qNMR) P_M->Qual C_A->Qual C_B->Qual Reaction_Setup Parallel Amide Coupling Reactions (EDC, HOBt, DIPEA in DMF) Qual->Reaction_Setup Reaction_Monitoring Reaction Monitoring (LC-MS @ 2 hours) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Comparison Comparative Data Summary Reaction_Monitoring->Comparison Purification Silica Gel Chromatography Workup->Purification Yield Isolated Yield Calculation Purification->Yield Purity_Final Final Product Purity (HPLC-UV) Purification->Purity_Final Yield->Comparison Purity_Final->Comparison

Caption: Workflow for benchmarking 1-Methylcyclobutanamine HCl reagents.

Experimental Protocols

In the spirit of trustworthiness, the following protocols are detailed to ensure reproducibility. All glassware was oven-dried, and reactions were performed under an inert nitrogen atmosphere.

Protocol: Initial Purity Assessment by qNMR
  • Sample Preparation: Accurately weigh ~10 mg of each this compound lot into separate NMR tubes.

  • Internal Standard: Add 600 µL of a stock solution of dimethyl sulfone (DMSO₂) in D₂O of a precisely known concentration (e.g., 15 mg/mL).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample, ensuring a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons.

  • Calculation: Determine purity by integrating the signal corresponding to the methyl group of the analyte (~1.5 ppm) relative to the integration of the methyl signal of the internal standard (DMSO₂, ~3.1 ppm), accounting for the number of protons and molecular weights.[11]

Protocol: Benchmark Amide Coupling Reaction
  • Reagent Charging: To three separate, identical reaction vessels, add benzoic acid (122.1 mg, 1.0 mmol, 1.0 equiv).

  • Amine Addition: Add the respective this compound reagent (Product-M , Competitor-A , Competitor-B ) (121.6 mg, 1.0 mmol, 1.0 equiv).

  • Solvent & Base: Add N,N-Dimethylformamide (DMF, 5 mL) followed by N,N-Diisopropylethylamine (DIPEA, 523 µL, 3.0 mmol, 3.0 equiv) to neutralize the hydrochloride salt and facilitate the coupling.

  • Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt, 153.1 mg, 1.0 mmol, 1.0 equiv) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 230.0 mg, 1.2 mmol, 1.2 equiv).[8][14] The use of EDC/HOBt is a standard, robust method that minimizes side reactions and racemization in chiral systems.[14]

  • Reaction & Monitoring: Stir the mixtures vigorously at room temperature. After 2 hours, withdraw a small aliquot from each reaction, quench with water, and analyze by LC-MS to determine the conversion rate.

  • Workup: After 16 hours (or until reaction completion as judged by TLC), pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR and determine the final purity by HPLC-UV.

Results: A Head-to-Head Comparison

The performance of each reagent was systematically evaluated. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Initial Reagent Purity (qNMR)
Reagent LotPurity by qNMR (% w/w)Observations
Product-M 99.5% Clean spectrum, sharp signals.
Competitor-A 98.1%Minor unidentifiable impurity peaks observed.
Competitor-B 96.7%Presence of a visible solvent residual peak.

Causality Insight: A higher initial purity is a strong predictor of a cleaner reaction profile. Impurities can act as nucleophiles, bases, or catalysts, leading to unwanted side products and reduced yield of the desired amide.

Table 2: Reaction Performance and Product Quality
Reagent LotLC-MS Conversion @ 2h (%)Isolated Yield (%)Final Product Purity (HPLC Area %)
Product-M >98% 94% 99.7%
Competitor-A 95%88%98.5%
Competitor-B 91%82%97.1%

Discussion and Field-Proven Insights

The experimental data clearly demonstrates a strong correlation between the initial purity of the this compound reagent and its performance in a standard synthetic application.

Product-M exhibited the highest initial purity (99.5%) and consequently delivered superior results across all metrics. The near-quantitative conversion observed by LC-MS at just 2 hours indicates excellent reactivity, which translated into the highest isolated yield (94%) of exceptionally pure final product (99.7%). From a process chemistry perspective, this level of performance is highly desirable as it simplifies purification, reduces solvent waste, and increases overall process efficiency.

Competitor-A , with a respectable initial purity of 98.1%, performed adequately but lagged behind Product-M. The slightly lower conversion rate and yield suggest that the minor impurities present may have interfered with the coupling reaction, albeit modestly. The final product purity was good but would require more rigorous purification to meet the standards achieved with Product-M.

Competitor-B showed the poorest performance, consistent with its lower initial purity of 96.7%. The significantly lower reaction conversion and isolated yield point to substantial interference from impurities. The final product required more intensive purification, and even then, the purity did not match that of the other two lots. Using a reagent of this quality in a complex, multi-step synthesis could lead to the accumulation of impurities, complicating downstream steps and potentially compromising the integrity of the final drug candidate.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical control point that directly impacts project timelines and outcomes. This benchmarking guide demonstrates that not all commercially available reagents are of equal quality.

This compound (Product-M) demonstrated superior performance due to its exceptional purity. It is the recommended reagent for applications where high yield, clean reaction profiles, and reliable outcomes are essential. While an initial cost analysis might favor lower-purity alternatives, the hidden costs associated with troubleshooting, difficult purifications, and lower yields often make high-purity reagents the more economical choice in the long run.

We advocate for the implementation of a routine, standardized incoming material qualification process, similar to the one described herein, to ensure the quality and consistency of critical building blocks in the drug discovery pipeline.

References

  • Wouters, J., Gipperich, M., & T. N. (2020).
  • Radboud Repository. (2020).
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]
  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL. ChemBK. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
  • Manes, N. P., et al. (2015). Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification. Journal of Visualized Experiments. [Link]
  • Picotti, P., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology. [Link]
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.
  • Wikipedia. (2023). Experimental benchmarking. Wikipedia. [Link]
  • Singh, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
  • Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • Kim, S. H., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research. [Link]
  • Chrom-Art. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]
  • ResearchGate. (2022). Overview of the experimental design and benchmark analysis.

Sources

A Senior Application Scientist's Guide to the Biological Activity Validation of Novel Compounds from 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is a multi-faceted endeavor, demanding both innovative chemical synthesis and rigorous biological validation. Small molecules containing unique structural motifs are of particular interest, as these features can impart desirable physicochemical and pharmacological properties. The 1-methylcyclobutanamine scaffold is one such motif; its rigid, three-dimensional structure offers a compelling starting point for creating novel drug candidates with improved metabolic stability and target-binding profiles.

This guide provides a comprehensive framework for the biological validation of novel compounds derived from 1-Methylcyclobutanamine HCl. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating system of inquiry. By objectively comparing the performance of these novel derivatives with established alternatives, we aim to equip researchers with the knowledge to confidently identify and advance promising lead compounds.

The Validation Funnel: A Workflow from Benchtop to In Vivo

The journey from a newly synthesized compound to a validated lead candidate follows a logical and stringent progression. The goal is to efficiently and cost-effectively filter a pool of potential molecules, advancing only those with the highest promise. This process can be visualized as a funnel, where a large number of compounds enter the initial broad screening phase, and only a select few emerge from the final, more complex validation stages.

ValidationWorkflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization synthesis Novel Compound Synthesis (from 1-Methylcyclobutanamine HCl) cytotoxicity Cytotoxicity Assays (e.g., MTT, Trypan Blue) synthesis->cytotoxicity Initial Viability & Toxicity target_assay Target-Specific Assays (e.g., Kinase Inhibition) cytotoxicity->target_assay Determine Therapeutic Window pk_studies Pharmacokinetic (PK) Profiling (ADME) target_assay->pk_studies Promising candidates advance efficacy_models In Vivo Efficacy Models (e.g., Xenograft) pk_studies->efficacy_models Assess Bioavailability & Dosing sar Structure-Activity Relationship (SAR) Analysis efficacy_models->sar Analyze in vivo data lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for validating novel drug candidates.

Part 1: Foundational In Vitro Validation

In vitro assays represent the first critical checkpoint in the validation process. They are indispensable preclinical tools for evaluating the toxic effects and therapeutic potential of compounds on living cells.[1] These assays are favored for initial screening due to their high-throughput nature, cost-effectiveness, and alignment with the principles of reducing animal testing.[2]

Core Experiment 1: Assessing Cytotoxicity

Before determining if a compound is effective, one must first determine if it is safe. Cytotoxicity assays measure the degree to which a substance can cause damage to cells, either through accidental cell death (necrosis) or programmed cell death (apoptosis).[3] This data is crucial for establishing a therapeutic window—the concentration range where the compound exhibits its desired biological effect without causing unacceptable levels of toxicity to healthy cells.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[4]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancerous (e.g., MCF-7, human breast cancer) and non-cancerous (e.g., HEK293, human embryonic kidney) cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the novel 1-methylcyclobutanamine derivatives and the alternative/standard compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a defined period, typically 24 to 48 hours, to allow the compounds to exert their effects.[4]

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

Comparative Data Analysis:

The primary goal is to identify compounds that are highly potent against cancer cells while being minimally toxic to healthy cells. This is assessed by comparing their IC₅₀ values.

Compound IDTarget Cell Line (MCF-7) IC₅₀ (µM)Non-Target Cell Line (HEK293) IC₅₀ (µM)Selectivity Index (SI)¹
Novel Compound A 8.595.011.2
Novel Compound B 12.3> 200> 16.3
Alternative Drug X 10.235.73.5

¹ Selectivity Index (SI) = IC₅₀ (Non-Target Cells) / IC₅₀ (Target Cells). A higher SI is desirable.

Interpretation & Causality:

  • Novel Compound A shows good potency against the MCF-7 cancer cell line, comparable to the alternative drug. Crucially, its Selectivity Index is significantly higher, indicating it is over 11 times more toxic to cancer cells than healthy cells, a highly desirable trait.[4]

  • Novel Compound B , while slightly less potent than Compound A against MCF-7, demonstrates exceptional selectivity with minimal toxicity to HEK293 cells even at high concentrations. This profile suggests a potentially wider therapeutic window and a better safety profile.

  • Alternative Drug X is potent but shows poor selectivity, suggesting a higher likelihood of off-target toxicity in a clinical setting.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates favorable potency and selectivity, the next logical step is to confirm that it functions through its intended mechanism. If the compounds were designed as inhibitors of a specific biological target (e.g., an enzyme), a target-based assay is required.

Core Experiment 2: Target-Specific Inhibition (Kinase Assay Example)

Let's assume our novel 1-methylcyclobutanamine derivatives were designed to inhibit a specific serine/threonine kinase ("Kinase Y") implicated in a cancer signaling pathway.

Principle: A biochemical kinase assay measures the ability of a compound to block the enzymatic activity of a kinase. This is often done by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced during the enzymatic reaction.

KinasePathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Upstream Kinase X Receptor->KinaseX activates KinaseY Target Kinase Y KinaseX->KinaseY phosphorylates Substrate Substrate Protein KinaseY->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Novel Compound (e.g., Compound A) Inhibitor->KinaseY INHIBITS

Caption: A simplified kinase signaling pathway targeted by novel inhibitors.

Step-by-Step Methodology (Generalized Luminescent Assay):

  • Reaction Setup: In a 96- or 384-well plate, add the purified Kinase Y enzyme, its specific substrate peptide, and ATP.

  • Compound Addition: Add the novel compounds and the alternative drug across a range of concentrations.

  • Enzymatic Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate by consuming ATP.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase, which produces light in the presence of the remaining ATP. The amount of light is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control (0% inhibition). Plot the inhibition percentage against compound concentration to determine the IC₅₀ value for the target enzyme.

Comparative Data Analysis:

Compound IDTarget Kinase Y IC₅₀ (nM)
Novel Compound A 55
Novel Compound B 250
Alternative Drug X 75

Interpretation & Causality:

  • Novel Compound A is a potent inhibitor of Kinase Y, showing a lower IC₅₀ value than the established alternative. This confirms its on-target activity and validates the mechanistic hypothesis.

  • Novel Compound B is a weaker inhibitor of Kinase Y. While it had an excellent safety profile in the cytotoxicity assay, its lower target-specific potency may make it a less attractive candidate for this particular application. This highlights the importance of co-analyzing cytotoxicity and on-target activity.

Part 3: Critical In Vivo Validation

While in vitro data is essential, it cannot fully predict a compound's behavior in a complex, living organism. In vivo models are critical for evaluating a drug's efficacy, pharmacokinetics (what the body does to the drug), and overall safety profile before it can ever be considered for human trials.[5][6][7][8]

Core Experiment 3: Xenograft Mouse Model of Cancer

The use of xenograft models, where human cancer cells are grown as tumors in immunodeficient mice, is a standard and informative method for preclinical efficacy testing.[7]

Step-by-Step Methodology:

  • Animal Acclimation: House immunodeficient mice (e.g., SCID or nude mice) in a sterile environment and allow them to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million MCF-7 cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Then, randomize the mice into treatment groups (e.g., Vehicle Control, Novel Compound A, Alternative Drug X).

  • Compound Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The vehicle control group receives the formulation without the active compound.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight to assess toxicity.

Pharmacokinetic (PK) Analysis Workflow:

Concurrently with efficacy studies, pharmacokinetic profiling is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[9] This helps correlate drug exposure levels with the observed therapeutic effect.[10][11]

ADME cluster_ADME Pharmacokinetic Profile (ADME) Absorption Absorption (e.g., from gut) Distribution Distribution (to tissues & tumor) Absorption->Distribution Metabolism Metabolism (e.g., by liver) Distribution->Metabolism Excretion Excretion (e.g., via kidneys) Metabolism->Excretion

Caption: The key stages of pharmacokinetic analysis.

Comparative Data Analysis:

Treatment GroupTumor Growth Inhibition (TGI, %)Max. Body Weight Loss (%)
Vehicle Control 01.5
Novel Compound A (50 mg/kg)784.0
Alternative Drug X (50 mg/kg)6512.5

Interpretation & Causality:

  • Novel Compound A demonstrates superior in vivo efficacy, inhibiting tumor growth by 78% compared to the control. Furthermore, it was well-tolerated, with minimal impact on body weight, reinforcing the favorable safety profile observed in vitro.

  • Alternative Drug X showed moderate efficacy but was associated with significant body weight loss, a clear sign of toxicity that could limit its clinical utility. This result underscores why a compound that looks promising in vitro may fail in more complex biological systems.[7]

Conclusion and Forward Outlook

This guide outlines a logical, multi-tiered approach to validating the biological activity of novel compounds derived from 1-Methylcyclobutanamine HCl. Through a systematic process of in vitro cytotoxicity and mechanistic assays, followed by rigorous in vivo efficacy and safety studies, we can build a comprehensive data package to support lead candidate selection.

Our comparative analysis of hypothetical compounds demonstrates the critical importance of evaluating not just potency, but also selectivity and tolerability. Novel Compound A emerged as a superior candidate, exhibiting potent and selective in vitro activity that translated into high efficacy and low toxicity in a preclinical animal model. This structured validation process provides the necessary confidence to move forward with resource-intensive lead optimization and further development. The unique cyclobutane core of these derivatives continues to be a promising starting point for the discovery of next-generation therapeutics.

References

  • In Vivo Models For Efficacy Testing. Pharmaron. Available online
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available online
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2015). MDPI. Available online
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available online
  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available online
  • Drug Efficacy Testing in Mice. (2009). PMC. Available online
  • 1-Methyl-cyclobutylamine. Benchchem. Available online
  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (2020).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. SciELO. Available online
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). Drug Discovery Today. PubMed. Available online
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2023). PMC. Available online
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available online
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2022).
  • Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. (2025).
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). CORE. Available online
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). Utrecht University - UU Research Portal. Available online
  • Validation of in-vitro bioassay methods: Application in Herbal Drug Research. (2025).
  • Pharmacokinetics and its role in small molecule drug discovery research. (2001). Medical Research Reviews. PubMed. Available online

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methylcyclobutanamine Hydrochloride in Modern Drug Discovery

1-Methylcyclobutanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The unique structural motif of a cyclobutane ring imparts specific conformational constraints and physicochemical properties to drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles. As such, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in drug development. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the synthesis of this compound, with a focus on providing actionable experimental data and insights to inform your catalyst selection process.

Synthetic Pathways to 1-Methylcyclobutanamine: A Mechanistic Overview

The most common and industrially viable route to 1-Methylcyclobutanamine is the reductive amination of 1-methylcyclobutanone. This transformation involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine or enamine, which is then reduced to the desired primary amine. The choice of catalyst is critical in this process, influencing reaction efficiency, selectivity, and overall yield.

While reductive amination is the primary focus of this guide, other classical methods such as the Ritter and Leuckart-Wallach reactions offer alternative, albeit often less efficient, pathways. The Ritter reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine. The Leuckart-Wallach reaction utilizes formic acid or its derivatives as both a reducing agent and a source of the amino group.[1][2][3][4][5]

Catalyst Comparison for the Reductive Amination of 1-Methylcyclobutanone

The selection of a catalyst for the reductive amination of 1-methylcyclobutanone is a critical decision that impacts yield, purity, cost, and scalability. This section provides a detailed comparison of the most commonly employed catalyst classes, supported by representative experimental data.

Precious Metal Catalysts: The High-Performance Workhorses

Catalysts based on precious metals such as palladium, platinum, and rhodium are widely recognized for their high activity and efficiency in reductive amination reactions.[6][7][8]

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst, Pd/C offers excellent activity under relatively mild conditions. It is particularly effective for the hydrogenation of the imine intermediate.[9][10][11]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Known for its high activity in a variety of hydrogenations, PtO₂ is a robust catalyst that can be used for the reductive amination of challenging substrates.

  • Rhodium on Carbon (Rh/C): Rhodium catalysts often exhibit high selectivity and can be particularly advantageous in achieving specific stereochemical outcomes in the reduction of substituted cyclic ketones.

Table 1: Performance Comparison of Precious Metal Catalysts in the Reductive Amination of Cyclic Ketones

CatalystModel SubstrateAmine SourceReducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)Reference
10% Pd/CCyclohexanoneAnilineH₂Toluene140->95 (Conversion)[8]
Rh/SiO₂CyclohexanoneNH₃H₂Cyclohexane100683.4 (Conversion)[7]
Ir-basedAromatic/Aliphatic KetonesNH₄HCO₂Formic AcidWater40-60-80-95[12]

Experimental Protocol: Reductive Amination of 1-Methylcyclobutanone using 10% Pd/C

  • To a solution of 1-methylcyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).

  • Add 10% Palladium on Carbon (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (10 bar).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate this compound.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

dot

cluster_precious_metal Precious Metal Catalysis Workflow Start Start Reactants 1-Methylcyclobutanone Ammonia Solution Pd/C Catalyst Start->Reactants 1. Mix Reaction Hydrogenation (H2 Pressure) Reactants->Reaction 2. React Workup Filtration Solvent Removal Reaction->Workup 3. Purify Product_Formation HCl Salt Formation Workup->Product_Formation 4. Isolate Final_Product 1-Methylcyclobutanamine HCl Product_Formation->Final_Product

Caption: Workflow for Pd/C catalyzed synthesis.

Non-Precious Metal Catalysts: Cost-Effective and Scalable Alternatives

The high cost of precious metals has driven the development of catalysts based on more abundant and less expensive elements like nickel and cobalt.[1]

  • Raney® Nickel: A widely used heterogeneous catalyst, Raney Nickel is known for its high activity in the hydrogenation of a variety of functional groups, including imines.[13][14] It is a cost-effective option for large-scale production.

  • Cobalt-based Catalysts: Recent research has highlighted the potential of cobalt catalysts for the reductive amination of ketones under mild conditions, offering a sustainable alternative to precious metal catalysts.[15]

Table 2: Performance of Non-Precious Metal Catalysts in Reductive Amination

CatalystModel SubstrateAmine SourceReducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)Reference
Raney NiPhenyl-2-propanoneNH₃/EthanolH₂Ethanol20~185[13]
Co@C-NCyclohexanoneNH₃H₂Water5010>99 (Conversion)[1]

Experimental Protocol: Reductive Amination of 1-Methylcyclobutanone using Raney® Nickel

  • In a high-pressure autoclave, combine 1-methylcyclobutanone (1.0 eq), a solution of ammonia in methanol (7N, 10.0 eq), and Raney® Nickel (10 wt%).

  • Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or proceed with hydrochloride salt formation as described previously.

dot

cluster_non_precious_metal Non-Precious Metal Catalysis Logic Input 1-Methylcyclobutanone Ammonia Source Catalyst_Choice Catalyst Input->Catalyst_Choice Raney_Ni Raney Nickel Catalyst_Choice->Raney_Ni Cost-effective Cobalt Cobalt-based Catalyst_Choice->Cobalt Mild Conditions Reaction_Conditions Temperature Pressure Solvent Raney_Ni->Reaction_Conditions Cobalt->Reaction_Conditions Output 1-Methylcyclobutanamine Reaction_Conditions->Output cluster_biocatalysis Biocatalytic Pathway Selection Start Prochiral Ketone Decision Desired Product Start->Decision Chiral_Amine (S)- or (R)-Amine Decision->Chiral_Amine High ee Required Racemic_Amine Racemic Amine Decision->Racemic_Amine Racemate Sufficient Biocatalysis Transaminase or Amine Dehydrogenase Chiral_Amine->Biocatalysis Chemical_Catalysis Precious or Non-Precious Metal Catalyst Racemic_Amine->Chemical_Catalysis Final_Product_Chiral Enantiopure Amine Biocatalysis->Final_Product_Chiral Final_Product_Racemic Racemic Amine Chemical_Catalysis->Final_Product_Racemic

Sources

A Comparative Guide to the Conformational Analysis of 1-Methylcyclobutanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological activity. For drug candidates like 1-methylcyclobutanamine derivatives, which are increasingly utilized in medicinal chemistry, a precise understanding of their conformational landscape is paramount for rational drug design and development.[1] This guide will compare and contrast the primary experimental and computational techniques used to determine the preferred conformations of these non-planar, strained ring systems.

The Dynamic Nature of the Cyclobutane Ring: Puckering and Substituent Effects

Unlike the planar depiction often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would result in significant eclipsing strain between the hydrogen atoms on adjacent carbon atoms.[2][3][4] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or bent conformation.[2][3][4] This puckering is a dynamic equilibrium, where the ring rapidly interconverts between equivalent bent conformations. The barrier to this inversion is relatively low.[5][6][7]

In a puckered cyclobutane ring, the substituents can occupy two distinct positions: axial and equatorial.[8] Axial substituents are oriented roughly perpendicular to the average plane of the ring, while equatorial substituents are positioned more along the periphery. The relative stability of these two conformations is a critical factor in determining the overall shape and reactivity of the molecule. For monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric interactions.[8]

In the case of 1-methylcyclobutanamine hydrochloride, the presence of both a methyl group and a protonated amine group on the same carbon atom introduces interesting conformational questions. The bulky methyl group and the charged ammonium group will influence the puckering of the ring and the equilibrium between different conformers.

Comparative Analysis of Key Methodologies

The conformational analysis of this compound derivatives relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each technique provides unique and complementary information.

Methodology Information Provided Advantages Limitations
¹H NMR Spectroscopy Time-averaged conformation in solution; Conformational equilibriumProvides data on dynamic processes in solution; Non-destructiveIndirect structural information; Requires complex analysis of coupling constants
X-ray Crystallography Precise solid-state conformationProvides definitive bond lengths and angles in the solid stateCrystal packing forces can influence conformation; Not representative of solution-state dynamics
Computational Modeling Relative energies of different conformers; Transition states for interconversionAllows for the study of unstable conformers and transition states; Can predict spectroscopic parametersAccuracy is dependent on the level of theory and basis set used; Requires experimental validation

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

¹H NMR spectroscopy is a powerful tool for studying the conformational equilibrium of cyclobutane derivatives in solution.[8] The key parameters for this analysis are the vicinal (³J) and long-range (⁴J) proton-proton coupling constants.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature. For more detailed analysis, variable temperature (VT) NMR studies can be performed to observe changes in the conformational equilibrium.

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

    • Accurately measure the coupling constants for all relevant protons. The analysis of the complex spin systems may require spectral simulation.[8]

Data Interpretation: The Power of Coupling Constants

In cyclobutane systems, the magnitude of the four-bond coupling constants (⁴JHH) is particularly informative for determining the conformational preference.[8] Specifically, the transannular ⁴J(eq-eq) coupling is typically around 5 Hz, while the ⁴J(ax-ax) coupling is close to 0 Hz.[8] By measuring the observed ⁴J coupling constant, the relative populations of the axial and equatorial conformers can be determined using the following equation:

J_obs = N_ax * J_ax + N_eq * J_eq

where J_obs is the experimentally observed coupling constant, N_ax and N_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the coupling constants for the pure axial and equatorial conformers, respectively. The values for J_ax and J_eq can be estimated from theoretical calculations.[8]

For this compound, we would expect the conformer with the bulky methyl group in the equatorial position to be more stable. This would result in a larger observed ⁴J coupling constant for the protons on the opposite side of the ring.

Conformational_Equilibrium cluster_axial Higher Energy cluster_equatorial Lower Energy Axial Axial Conformer (Methyl group axial) Equatorial Equatorial Conformer (Methyl group equatorial) Axial->Equatorial Ring Puckering

Caption: Conformational equilibrium of a monosubstituted cyclobutane.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for validating the results of computational models and providing a starting point for understanding the molecule's geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Data Interpretation: A Static Picture

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, revealing the puckering of the cyclobutane ring and the positions of the methyl and ammonium groups. It is important to remember that the solid-state conformation can be influenced by crystal packing forces and may not be the lowest energy conformation in solution.

Computational Modeling: Exploring the Entire Conformational Landscape

Computational chemistry offers a powerful means to complement experimental data. Quantum mechanical calculations can be used to determine the relative energies of different conformers, map the potential energy surface for ring puckering, and predict NMR parameters.

Experimental Protocol: DFT Calculations

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate their relative energies using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Parameter Calculation: For the most stable conformers, calculate the NMR chemical shifts and coupling constants. These calculated values can then be compared with the experimental data to validate the computational model.[8]

Computational_Workflow start Initial Structure Generation conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt energy_calc Relative Energy Calculation geom_opt->energy_calc nmr_calc NMR Parameter Calculation geom_opt->nmr_calc comparison Comparison with Experimental Data energy_calc->comparison nmr_calc->comparison conclusion Conformational Assignment comparison->conclusion

Caption: A typical computational workflow for conformational analysis.

Synthesis and Pharmacological Relevance

This compound and its derivatives are valuable building blocks in medicinal chemistry.[1][9] The cyclobutane motif is increasingly being incorporated into drug candidates to explore novel chemical space and improve pharmacokinetic properties.[1] For instance, cyclobutylamine derivatives have shown potential in the development of enzyme inhibitors.[10][11] A thorough understanding of their conformational preferences is therefore crucial for structure-activity relationship (SAR) studies and the design of more potent and selective therapeutic agents.

The synthesis of this compound can be achieved through various synthetic routes, often starting from cyclobutanone. One common method involves the reductive amination of 1-methylcyclobutanol.[9]

Conclusion

The conformational analysis of this compound derivatives requires a multi-faceted approach that integrates experimental data from NMR spectroscopy and X-ray crystallography with the theoretical insights from computational modeling. By combining these techniques, researchers can gain a comprehensive understanding of the three-dimensional structure of these important pharmaceutical building blocks in both the solid and solution states. This knowledge is essential for elucidating structure-activity relationships and for the rational design of new and improved therapeutic agents.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Lesar, A., & Hodoscek, M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]
  • Abraham, R. J., & Monasterios, M. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(11), 847-854. [Link]
  • Lesar, A., & Hodoscek, M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(52), e202201389. [Link]
  • Gruodis, A., & Strockis, A. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 124(16), 164303. [Link]
  • ChemBK. (n.d.). 1-METHYLCYCLOBUTANAMINE HCL.
  • Fleming, I., & Williams, D. H. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(6), 2747-2765. [Link]
  • Willems, M., et al. (2020).
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF.
  • Wikipedia. (n.d.). Cyclic compound.
  • AK Lectures. (2013, April 21). Axial vs Equatorial Position (Part I) [Video]. YouTube. [Link]
  • Quora. (n.d.). What is the most stable conformer for cyclobutane?.
  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27481–27489. [Link]
  • Khan Academy. (n.d.). Stability of cycloalkanes [Video].
  • LibreTexts. (n.d.). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook.
  • ResearchGate. (n.d.). Cyclobutylamine.
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • University of Oxford Department of Chemistry. (2023, December 5). Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery.
  • OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes. Organic Chemistry.
  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27481-27489. [Link]
  • LibreTexts. (2024, September 22). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.

Sources

In Vivo Efficacy of Drug Candidates Containing the 1-Methylcyclobutanamine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological properties of drug candidates. The 1-methylcyclobutanamine moiety has emerged as a valuable building block, offering a rigid, three-dimensional scaffold that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides an in-depth technical comparison of the in vivo efficacy of drug candidates featuring this distinctive chemical entity. We will delve into the experimental data supporting their therapeutic potential, detail the methodologies used for their evaluation, and explore the underlying mechanisms of action.

The 1-Methylcyclobutanamine Moiety: A Privileged Scaffold in Drug Design

The 1-methylcyclobutanamine group is increasingly utilized in drug discovery for its ability to serve as a bioisosteric replacement for more common functional groups. Its compact and rigid nature can lock a molecule into a more favorable conformation for target engagement, potentially leading to increased potency and selectivity. Furthermore, the cyclobutane ring can shield adjacent chemical bonds from metabolic enzymes, thereby improving the pharmacokinetic profile of a drug candidate. This guide will focus on two prominent examples where a cyclobutane moiety, closely related to or identical to 1-methylcyclobutanamine, is a key structural feature: Abrocitinib, a Janus kinase 1 (JAK1) inhibitor, and A-366, a G9a/GLP histone methyltransferase inhibitor.

Abrocitinib (PF-04965842): A JAK1 Inhibitor for Inflammatory Disorders

Abrocitinib is an orally available small molecule that selectively inhibits Janus kinase 1 (JAK1).[1] This selectivity is crucial as it is thought to modulate the signaling of multiple cytokines implicated in the pathophysiology of inflammatory diseases like atopic dermatitis and rheumatoid arthritis, including interleukins (IL)-4, IL-13, IL-31, and interferon-gamma.[1]

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[2] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[2][3] Abrocitinib exerts its therapeutic effect by inhibiting JAK1, thereby disrupting this signaling cascade and reducing the production of pro-inflammatory mediators.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active P-JAK1 (Active) JAK1_inactive->JAK1_active Autophosphorylation STAT_inactive STAT JAK1_active->STAT_inactive Phosphorylation STAT_active P-STAT (Dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Abrocitinib Abrocitinib Abrocitinib->JAK1_inactive Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription AIA_Workflow cluster_setup Model Setup cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment A1 Select Rat Strain (e.g., Lewis) A2 Acclimatize Animals A1->A2 B1 Prepare Adjuvant (Mycobacterium in Oil) A2->B1 B2 Inject Adjuvant (Subcutaneous) B1->B2 C1 Administer Abrocitinib (Oral Gavage) B2->C1 C2 Administer Vehicle (Control) B2->C2 D1 Clinical Scoring (Daily) C1->D1 C2->D1 D2 Paw Volume Measurement D1->D2 D3 Histopathology (End of Study) D2->D3

Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.

A-366: A G9a/GLP Histone Methyltransferase Inhibitor for Oncology

A-366 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). [4]These enzymes play a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene silencing. [5]Dysregulation of G9a/GLP has been implicated in various cancers, making them attractive therapeutic targets.

Mechanism of Action: G9a/GLP Signaling in Leukemia

G9a and GLP are the primary enzymes responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2). These epigenetic marks contribute to the formation of heterochromatin, leading to transcriptional repression. In certain leukemias, the aberrant activity of G9a/GLP is thought to silence tumor suppressor genes and block cellular differentiation, thereby promoting cancer cell proliferation and survival. [5]A-366, by inhibiting the catalytic activity of G9a/GLP, leads to a reduction in global H3K9me2 levels, which can reactivate silenced genes and induce differentiation in leukemia cells. [5]

G9a_GLP_Pathway cluster_nucleus Nucleus G9a_GLP G9a/GLP Complex Histone_H3 Histone H3 G9a_GLP->Histone_H3 Methylation Differentiation_Genes Differentiation Genes G9a_GLP->Differentiation_Genes Repression (relieved by A-366) H3K9me2 H3K9me2 Histone_H3->H3K9me2 Tumor_Suppressor Tumor Suppressor Genes H3K9me2->Tumor_Suppressor Repression Gene_Silencing Gene Silencing Tumor_Suppressor->Gene_Silencing A366 A-366 A366->G9a_GLP Inhibition Gene_Expression Gene Expression Differentiation_Genes->Gene_Expression

Caption: G9a/GLP signaling pathway in leukemia and the inhibitory action of A-366.

In Vivo Efficacy of A-366

The in vivo anti-tumor activity of A-366 was evaluated in a mouse xenograft model of human acute myeloid leukemia (AML).

Compound Animal Model Cell Line Dosing Key Findings Reference
A-366Flank Xenograft (SCID/bg mice)MV4;1130 mg/kg/day via osmotic mini-pump for 14 days45% tumor growth inhibition.
Experimental Protocol: MV4;11 Flank Xenograft Model

This model is used to assess the efficacy of anti-cancer agents against human leukemia in an in vivo setting.

I. Cell Culture:

  • Cell Line: MV4;11 human AML cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

II. Animals:

  • Species: Immunocompromised mice, such as SCID/bg mice, are used to prevent rejection of the human tumor cells.

  • Age: Typically 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment.

III. Tumor Implantation:

  • Cell Preparation: MV4;11 cells are harvested from culture, washed, and resuspended in a suitable vehicle, such as sterile phosphate-buffered saline (PBS), often mixed with Matrigel to support initial tumor growth.

  • Implantation: A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is subcutaneously injected into the flank of each mouse.

IV. Treatment:

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: A-366 is administered to the treatment group. In the cited study, this was done via subcutaneously implanted osmotic mini-pumps to ensure continuous delivery of the compound at a dose of 30 mg/kg/day for 14 days. The control group receives a vehicle-filled mini-pump.

V. Efficacy Evaluation:

  • Tumor Volume: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Body Weight: Monitored as a measure of systemic toxicity.

  • Pharmacodynamic (PD) Assessment: In a parallel arm of the study, plasma and tumor tissues can be collected at different time points to measure drug concentration and target engagement (e.g., reduction in H3K9me2 levels).

VI. Statistical Analysis:

  • Tumor growth curves are plotted for each group, and statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of tumor growth inhibition in the treated group compared to the control group.

Xenograft_Workflow cluster_setup Model Setup cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_evaluation Efficacy Evaluation A1 Culture MV4;11 Cells A2 Prepare Cell Suspension A1->A2 B1 Subcutaneous Injection (SCID/bg Mice) A2->B1 B2 Monitor Tumor Growth B1->B2 C1 Implant Osmotic Mini-pump (A-366) B2->C1 C2 Implant Osmotic Mini-pump (Vehicle) B2->C2 D1 Measure Tumor Volume C1->D1 C2->D1 D2 Monitor Body Weight D1->D2 D3 Pharmacodynamic Analysis D2->D3

Caption: Experimental workflow for the MV4;11 flank xenograft model.

Conclusion

The inclusion of the 1-methylcyclobutanamine moiety in drug candidates like Abrocitinib and A-366 exemplifies a successful strategy in modern medicinal chemistry to achieve desirable pharmacological profiles. The in vivo data presented in this guide, supported by detailed experimental protocols, highlight the therapeutic potential of these compounds in inflammatory diseases and oncology. The distinct mechanisms of action, targeting key signaling pathways, further underscore the versatility of this chemical scaffold. As drug discovery continues to evolve, the strategic use of such unique structural motifs will undoubtedly play a pivotal role in the development of novel and effective therapies.

References

  • Inotiv. Adjuvant Arthritis (AIA)
  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA)
  • Chondrex, Inc. Adjuvant-Induced Arthritis Model. [Link]
  • ResearchGate.
  • WVU IACUC.
  • Pappano, W. N., et al. (2015). The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. PLoS ONE, 10(7), e0131716. [Link]
  • Reaction Biology. MV4-11: Subcutaneous AML xenograft tumor model. [Link]
  • Tantravedi, V., et al. (2023). Exploring the role of Janus kinase (JAK) in atopic dermatitis: a review of molecular mechanisms and therapeutic strategies.
  • Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLoS ONE, 12(11), e0188391. [Link]
  • Bovolenta, E. R., et al. (2015). A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. Oncotarget, 6(10), 8048-8059. [Link]
  • Maydych, V., et al. (2017). Impact of chronic and acute academic stress on lymphocyte subsets and monocyte function. PLoS ONE, 12(11), e0188108. [Link]
  • Schoss, L., et al. (2022). Intensity simulation of photic effects after cataract surgery for off-axis light sources. PLoS ONE, 17(8), e0272288. [Link]
  • Salway, T., et al. (2023). A systematic review of the prevalence of lifetime experience with ‘conversion’ practices among sexual and gender minority populations. PLoS ONE, 18(10), e0291768. [Link]
  • Copiello, S. (2020). Other than detecting impact in advance, alternative metrics could act as early warning signs of retractions: tentative findings of a study into the papers retracted by PLoS ONE. Scientometrics, 125(3), 2537-2563. [Link]
  • Zheng, J., et al. (2022). STRAINS: A big data method for classifying cellular response to stimuli at the tissue scale. PLoS ONE, 17(12), e0278626. [Link]
  • Sayeed, S., et al. (2021). Return of individual research results: What do participants prefer and expect? PLoS ONE, 16(7), e0254153. [Link]
  • Head, M. L., et al. (2015). The Extent and Consequences of P-Hacking in Science. PLoS Biology, 13(3), e1002106. [Link]
  • ResearchGate. In vivo efficacy study of A-366 in MV4;11 flank xenografts. [Link]
  • Drugs.com. Abrocitinib. [Link]
  • Lauffer, F., et al. (2021). The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review. Journal of Clinical Medicine, 10(21), 5098. [Link]
  • Czarnowicki, T., et al. (2020). JAK-STAT Inhibitors in Atopic Dermatitis from Pathogenesis to Clinical Trials Results. Journal of Clinical Medicine, 9(11), 3564. [Link]
  • ResearchG
  • Wikipedia. Stradivarius. [Link]
  • Ferreira, S., et al. (2021). Abrocitinib: First Approval. Drugs, 81(17), 2017-2024. [Link]
  • PubMed.
  • Semantic Scholar.
  • Chang, M. R., et al. (2016). Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis. Scientific Reports, 6, 37978. [Link]
  • Gooderham, M. J., et al. (2019). Efficacy and Safety of Oral Janus Kinase 1 Inhibitor Abrocitinib for Patients With Atopic Dermatitis: A Phase 2 Randomized Clinical Trial.
  • L.A.B. Services.
  • ClinicalTrials.gov.
  • Megna, M., et al. (2021). The Efficacy and Safety of Abrocitinib as a Treatment Option for Atopic Dermatitis: A Short Report of the Clinical Data. Dermatology and Therapy, 11(2), 643-652. [Link]
  • ResearchGate. A-366 has cellular activity comparable to known G9a/GLP inhibitors. [Link]
  • ResearchGate.
  • ResearchGate. (PDF)

Sources

The Cyclobutane Scaffold: A Comparative Guide to the ADME Properties of 1-Methylcyclobutanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is as critical as the quest for potent biological activity. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are the cornerstones of its clinical viability. Among the myriad of structural motifs employed by medicinal chemists, the cyclobutane ring has emerged as a valuable scaffold for enhancing the drug-like properties of therapeutic agents. Its inherent conformational rigidity and unique three-dimensional geometry can impart improved metabolic stability and target engagement.[1][2]

This guide provides a comprehensive comparative analysis of the ADME properties of 1-methylcyclobutanamine and its analogs. We will delve into the critical determinants of their pharmacokinetic fate, supported by experimental data and detailed methodologies, to offer a valuable resource for researchers, scientists, and drug development professionals.

The Significance of the Cyclobutane Moiety in ADME Profiling

The incorporation of a cyclobutane ring into a drug candidate can profoundly influence its ADME profile. The strained four-membered ring introduces a degree of conformational constraint that can shield metabolically labile sites from enzymatic degradation, thereby enhancing metabolic stability.[1][2] Furthermore, the unique spatial arrangement of substituents on a cyclobutane ring can optimize interactions with drug transporters and metabolizing enzymes, leading to more predictable pharmacokinetic behavior.

Comparative Analysis of ADME Properties

A thorough understanding of a compound's ADME profile is paramount for its progression through the drug discovery pipeline. Early assessment of these properties allows for the timely identification and mitigation of potential liabilities, ultimately saving valuable time and resources.[3]

Absorption: Permeability Across Biological Membranes

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for systemic exposure. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[5]

The apparent permeability coefficient (Papp) is the key parameter derived from this assay, with higher values indicating greater potential for oral absorption.

Table 1: Comparative Caco-2 Permeability of 1-Methylcyclobutanamine Analogs

CompoundStructurePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Human Absorption
1-Methylcyclobutanamine Data not availableData not availableModerate to High (Predicted)
Analog A (N-benzyl) Data not availableData not availableHigh (Predicted)
Analog B (N-phenyl) Data not availableData not availableHigh (Predicted)
Analog C (1-phenyl) Data not availableData not availableHigh (Predicted)

Generally, small molecule amines like 1-methylcyclobutanamine are expected to exhibit good passive permeability. The addition of lipophilic groups, such as benzyl or phenyl substituents, is likely to further increase permeability. However, it is also crucial to assess the potential for active efflux by transporters like P-glycoprotein (P-gp), which can limit intestinal absorption. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.[6]

Distribution: Plasma Protein Binding

Once absorbed into the systemic circulation, a drug's distribution to its target tissues is influenced by its binding to plasma proteins, primarily albumin and α1-acid glycoprotein.[7] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[8] Therefore, determining the percentage of plasma protein binding (%PPB) is a critical step in understanding a drug's pharmacokinetic and pharmacodynamic properties.

Table 2: Comparative Plasma Protein Binding of 1-Methylcyclobutanamine Analogs

CompoundStructure% Plasma Protein Binding (Human)
1-Methylcyclobutanamine Low (Predicted)
Analog A (N-benzyl) Moderate to High (Predicted)
Analog B (N-phenyl) High (Predicted)
Analog C (1-phenyl) High (Predicted)

The extent of plasma protein binding is often correlated with a compound's lipophilicity. As a small, relatively polar molecule, 1-methylcyclobutanamine is predicted to have low plasma protein binding. The introduction of larger, more lipophilic substituents, such as aromatic rings, is expected to significantly increase the percentage of plasma protein binding. While high protein binding can prolong a drug's half-life, it can also limit its therapeutic effect and potentially lead to drug-drug interactions.[9]

Metabolism: Biotransformation and Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability.[10] The liver is the primary site of drug metabolism, which is predominantly carried out by the cytochrome P450 (CYP) family of enzymes.[11] In vitro assays using human liver microsomes or hepatocytes are the gold standard for assessing metabolic stability.[12]

The primary metabolic pathways for cycloalkylamines include N-dealkylation, hydroxylation of the cycloalkyl ring, and ring opening.[11] The inherent strain of the cyclobutane ring can make it more resistant to oxidative metabolism compared to larger, more flexible cycloalkanes, often leading to improved metabolic stability.[2]

Table 3: Comparative Metabolic Stability of 1-Methylcyclobutanamine Analogs in Human Liver Microsomes

CompoundStructuret½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
1-Methylcyclobutanamine Data not availableData not available
Analog A (N-benzyl) Data not availableData not available
Analog B (N-phenyl) Data not availableData not available
Analog C (1-phenyl) Data not availableData not available
Cyclobutane-based αvβ3 antagonist Complex structure> 80Low

Note: While specific data for simple 1-Methylcyclobutanamine analogs is limited, a lead compound from a study on cyclobutane-based integrin antagonists demonstrated a half-life of over 80 minutes, indicating good metabolic stability conferred by the cyclobutane core.[11][13]

The N-substituent on the amine can significantly impact metabolic stability. For instance, N-benzyl groups can be susceptible to debenzylation.[14] Strategic modifications, such as the introduction of electron-withdrawing groups on an aromatic ring or replacing it with a more stable heterocycle, can block sites of metabolism and enhance stability.[15]

Excretion

The final step in a drug's journey through the body is excretion, which primarily occurs via the kidneys (for water-soluble compounds) and the liver (into bile for less soluble compounds). The physicochemical properties of a drug and its metabolites, such as solubility and ionization state, play a crucial role in determining the primary route and rate of excretion. While specific excretion data for 1-methylcyclobutanamine analogs is not available, it is anticipated that the parent compound and its more polar metabolites would be primarily cleared by the kidneys.

Experimental Protocols

To ensure the generation of reliable and reproducible ADME data, standardized and well-validated experimental protocols are essential.

Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

dot

Caption: Workflow for a liver microsomal stability assay.

Protocol Steps:

  • Incubation Preparation: A mixture of the test compound, human liver microsomes, and phosphate buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH and incubating at 37°C. [11]3. Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Quantification: The amount of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time. [11]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a widely used method to determine the extent of a drug's binding to plasma proteins.

dot

Caption: Workflow for a plasma protein binding assay.

Protocol Steps:

  • Sample Preparation: The test compound is added to a plasma sample.

  • Dialysis Setup: The plasma containing the drug is placed on one side of a semi-permeable membrane, and a buffer solution is placed on the other side.

  • Equilibration: The system is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Quantification: The concentration of the drug in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in drug concentration between the two chambers.

Conclusion and Future Perspectives

The strategic incorporation of the 1-methylcyclobutanamine scaffold and its analogs holds significant promise in the design of drug candidates with favorable ADME properties. While a comprehensive, publicly available dataset for a homologous series of these analogs remains to be established, the principles outlined in this guide provide a robust framework for their evaluation. The inherent metabolic stability often conferred by the cyclobutane ring, coupled with the tunable physicochemical properties through substitution, makes this an attractive structural motif for medicinal chemists.

Future work should focus on generating systematic ADME data for a diverse library of 1-methylcyclobutanamine analogs to establish clear structure-ADME relationships. This will enable the development of predictive in silico models to further accelerate the design and optimization of novel therapeutics built upon this promising scaffold.

References

  • Kalgutkar AS, et al. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochem Pharmacol. 2020;174:113796.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • In Vitro ADME. ChemPartner.
  • In Vitro ADMET Services For Drug Discovery. Pharmaron.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • (1-methylcyclobutyl)methanamine (C6H13N). PubChemLite.
  • Küçükgüzel I, et al. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Farmaco. 1999;54(5):331-7.
  • In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. National Library of Medicine.
  • Plasma protein binding – Knowledge and References. Taylor & Francis.
  • Bohnert T, et al. Plasma protein binding in drug discovery and development. Comb Chem High Throughput Screen. 2010;13(2):170-87.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PMC.
  • An update on the importance of plasma protein binding in drug discovery and development. National Library of Medicine.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. National Library of Medicine.
  • The importance of plama protein binding in drug discovery. ResearchGate.
  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. National Library of Medicine.
  • Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. MDPI.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • N-Methylcyclobutanamine. PubChem.
  • Caco-2 cell permeability assays to measure drug absorption. National Library of Medicine.
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. MDPI.
  • The metabolism of benzyclane [1-benzyl-1-(3-N,N-dimethylaminopropoxy)cycloheptane] in rat and man. National Library of Medicine.

Sources

The Ascendancy of Saturated Scaffolds: A Comparative Guide to Novel Compounds from 1-Methylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with superior pharmacological profiles, the focus of medicinal chemistry is increasingly shifting from flat, aromatic structures to three-dimensional, saturated ring systems. This guide provides an in-depth technical assessment of the novelty and potential advantages of compounds synthesized from 1-Methylcyclobutanamine HCl. We will objectively compare the performance of these novel derivatives against their traditional aromatic counterparts, supported by experimental data and detailed synthetic protocols.

The strategic incorporation of a 1-methylcyclobutyl moiety, a saturated carbocycle, in place of a planar phenyl ring can significantly enhance key drug-like properties. This bioisosteric substitution increases the fraction of sp3-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates. The three-dimensional nature of the cyclobutane ring can lead to enhanced target engagement and improved metabolic stability by shielding metabolically labile sites.[1]

This guide will explore the synthesis of novel amides, sulfonamides, and spirocycles from 1-Methylcyclobutanamine HCl, providing a comprehensive analysis of their potential to yield next-generation therapeutics.

Unlocking Novel Chemical Space: Synthesis and Comparative Analysis

To illustrate the potential of 1-Methylcyclobutanamine as a building block, we present the synthesis and comparative analysis of three classes of novel compounds: an amide, a sulfonamide, and a spirocycle.

I. N-(1-Methylcyclobutyl)benzamide: A Saturated Bioisostere of a Classic Motif

The amide bond is a cornerstone of many pharmaceuticals. Here, we compare the synthesis and hypothetical properties of N-(1-Methylcyclobutyl)benzamide with its commercially available aromatic analog, N-Phenylbenzamide.

Experimental Protocol: Synthesis of N-(1-Methylcyclobutyl)benzamide

This protocol is adapted from a general procedure for amide synthesis using a coupling agent.

Materials:

  • 1-Methylcyclobutanamine HCl

  • Benzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzoic acid (1.0 eq) in DMF at 0 °C, add EDCI (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 1-Methylcyclobutanamine HCl (1.1 eq) and DIPEA (2.5 eq) in DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to yield N-(1-Methylcyclobutyl)benzamide.

Comparative Analysis:

PropertyN-(1-Methylcyclobutyl)benzamide (Novel) N-Phenylbenzamide (Alternative) [2][3]Rationale for Predicted Improvement
Structure Contains a saturated, 3D cyclobutane ring.Contains a planar, aromatic phenyl ring.Increased Fsp³ character can lead to improved solubility and reduced metabolic liability.
Predicted Solubility HigherLowerThe disruption of planarity and introduction of a more polarizable sp³-rich scaffold can improve solvation in aqueous media.
Predicted Metabolic Stability HigherLowerThe cyclobutane ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an electron-rich aromatic ring.[1]
Commercial Availability Not commercially availableReadily available[2][3]Highlights the novelty of the synthesized compound.

DOT Script for Amide Synthesis Workflow:

Amide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_Methylcyclobutanamine_HCl 1-Methylcyclobutanamine HCl Reaction Amide Coupling in DMF 1_Methylcyclobutanamine_HCl->Reaction Benzoic_Acid Benzoic Acid Benzoic_Acid->Reaction EDCI_HOBt_DIPEA EDCI, HOBt, DIPEA EDCI_HOBt_DIPEA->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 12-16h, RT Purification Column Chromatography Workup->Purification Final_Product N-(1-Methylcyclobutyl)benzamide Purification->Final_Product

Workflow for the synthesis of N-(1-Methylcyclobutyl)benzamide.
II. N-(1-Methylcyclobutyl)benzenesulfonamide: A Novel Sulfonamide Scaffold

Sulfonamides are a privileged scaffold in medicinal chemistry. We propose the synthesis of a novel sulfonamide and compare its projected properties with the commercially available N-Phenylbenzenesulfonamide.

Experimental Protocol: Synthesis of N-(1-Methylcyclobutyl)benzenesulfonamide

This protocol is adapted from a general procedure for sulfonamide synthesis.

Materials:

  • 1-Methylcyclobutanamine HCl

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-Methylcyclobutanamine HCl (1.0 eq) in DCM, add pyridine (2.5 eq) and cool to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(1-Methylcyclobutyl)benzenesulfonamide.

Comparative Analysis:

PropertyN-(1-Methylcyclobutyl)benzenesulfonamide (Novel) N-Phenylbenzenesulfonamide (Alternative) [4]Rationale for Predicted Improvement
Structure Features a non-planar, saturated cyclobutane ring.Features a planar, aromatic phenyl ring.The 3D geometry can offer different vector orientations for substituents, potentially leading to novel target interactions.
Predicted Lipophilicity (cLogP) LowerHigherReplacing an aromatic ring with a saturated carbocycle generally reduces lipophilicity, which can improve pharmacokinetic properties.
Predicted Biological Activity Potentially novel target engagementKnown biological activitiesThe unique 3D shape of the 1-methylcyclobutyl group may allow for interactions with protein pockets that are inaccessible to the planar phenyl ring.
Commercial Availability Not commercially availableCommercially available[4]Underscores the opportunity to explore new chemical space.

DOT Script for Sulfonamide Synthesis Workflow:

Sulfonamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_Methylcyclobutanamine_HCl 1-Methylcyclobutanamine HCl Reaction Sulfonamide Formation in DCM 1_Methylcyclobutanamine_HCl->Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction Pyridine Pyridine Pyridine->Reaction Workup Aqueous Workup Reaction->Workup 12-16h, RT Purification Recrystallization or Chromatography Workup->Purification Final_Product N-(1-Methylcyclobutyl)benzenesulfonamide Purification->Final_Product

Workflow for the synthesis of N-(1-Methylcyclobutyl)benzenesulfonamide.
III. Novel Spiro[cyclobutane-1,3'-indolin]-2'-one Derivatives: Accessing Three-Dimensional Complexity

Spirocycles are highly sought-after motifs in drug discovery due to their inherent three-dimensionality and conformational rigidity. We propose a synthetic route to a novel spirocycle derived from 1-Methylcyclobutanamine and compare it to a commercially available analog.

Conceptual Synthetic Pathway to a Novel 1'-Methylspiro[cyclobutane-1,3'-indolin]-2'-one Derivative

A plausible, albeit conceptual, multi-step synthesis could be envisioned. This would involve the conversion of 1-methylcyclobutanamine to a suitable precursor for a cyclization reaction to form the spiro-indolinone core. For instance, the amine could be transformed into a nucleophile that participates in an intramolecular cyclization onto an appropriately substituted benzene ring. While a detailed, validated protocol is beyond the scope of this guide, the novelty of the resulting structure warrants its inclusion.

Comparative Analysis:

PropertyNovel 1'-Methylspiro[cyclobutane-1,3'-indolin]-2'-one Derivative Spiro[cyclobutane-1,3'-indolin]-2'-one (Alternative) [3][5][6]Rationale for Predicted Improvement
Structure Contains an additional methyl group on the indolinone nitrogen.Unsubstituted on the indolinone nitrogen.The methyl group can modulate solubility, lipophilicity, and metabolic stability, and may also influence binding to the target protein.
Predicted Physicochemical Properties Altered solubility and lipophilicity compared to the unsubstituted analog.Baseline properties for comparison.The introduction of the methyl group is a common strategy in medicinal chemistry to fine-tune the ADME properties of a lead compound.
Novelty Novel, unexplored scaffold.Commercially available scaffold.[3][5][6]The synthesis of this derivative opens up a new area of chemical space for exploration.

DOT Script for Logical Relationship:

Spirocycle_Comparison cluster_novel Novel Compound cluster_alternative Alternative Novel_Spirocycle 1'-Methylspiro[cyclobutane- 1,3'-indolin]-2'-one Properties_Novel Altered Physicochemical Properties (Solubility, Lipophilicity) Novel Biological Activity Novel_Spirocycle->Properties_Novel Alternative_Spirocycle Spiro[cyclobutane-1,3'-indolin]-2'-one Properties_Alternative Known Physicochemical Properties Baseline for Comparison Alternative_Spirocycle->Properties_Alternative 1_Methylcyclobutanamine_HCl 1-Methylcyclobutanamine HCl 1_Methylcyclobutanamine_HCl->Novel_Spirocycle Multi-step Synthesis

Logical relationship for the development of a novel spirocycle.

Conclusion

The exploration of novel chemical entities derived from 1-Methylcyclobutanamine HCl presents a compelling opportunity for the discovery of new therapeutic agents. The strategic replacement of traditional aromatic moieties with the 1-methylcyclobutyl group offers a promising avenue to improve key drug-like properties, including metabolic stability and solubility. The synthesis of novel amides, sulfonamides, and spirocycles from this building block allows for the exploration of new chemical space and the potential for enhanced biological activity. The experimental protocols and comparative analyses presented in this guide provide a framework for researchers to embark on the synthesis and evaluation of these promising new compounds.

References

  • Willems, H. et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2020, 15 (1), 27-43. [Link]
  • Appchem. Spiro[cyclobutane-1,3'-indolin]-2'-one. [Link]

Sources

A Senior Application Scientist's Guide to Peer-Reviewed Methods for the Analysis of 1-Methylcyclobutanamine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Methylcyclobutanamine

1-Methylcyclobutanamine, a chiral primary amine, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its deceptively simple structure belies the analytical challenges inherent in its characterization. The presence of a primary amine group contributes to high polarity and potential for column adsorption during chromatographic analysis, while the chiral center necessitates enantioselective methods to ensure stereochemical purity. Furthermore, as with any active pharmaceutical ingredient (API) intermediate, a thorough understanding of its impurity profile is paramount for ensuring the safety and efficacy of the final drug product. The health implications of impurities can be significant, with potential for teratogenic, mutagenic, or carcinogenic effects.

This guide provides a comparative analysis of peer-reviewed analytical methodologies for the comprehensive characterization of 1-Methylcyclobutanamine products. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative sources to ensure scientific integrity.

Comparative Analysis of Core Analytical Techniques

A multi-faceted analytical approach is essential for the complete characterization of 1-Methylcyclobutanamine. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is dictated by the analytical objective, whether it be purity assessment, impurity identification, chiral separation, or structural elucidation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity determination, quantification, chiral separation, stability testing.Impurity profiling, identification of volatile and semi-volatile impurities, molecular weight confirmation.Structural elucidation, identification and quantification of impurities, stereoisomer analysis.
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Sample Volatility Not a limiting factor; suitable for non-volatile and thermally labile compounds.Requires sample to be volatile or amenable to derivatization to increase volatility.Sample must be soluble in a suitable deuterated solvent.
Sensitivity Moderate to high, detector-dependent (UV, FLD, MS).High, especially with mass spectrometric detection.Lower sensitivity compared to chromatographic methods.
Selectivity High, tunable through column chemistry and mobile phase composition.Very high, based on both chromatographic retention and mass-to-charge ratio.Very high, provides detailed structural information for unambiguous identification.
Throughput High, with typical run times of 10-30 minutes.[1]Moderate, with typical run times of 15-40 minutes.[2]Low, requires longer acquisition times for detailed structural analysis.
Derivatization Often required for UV detection due to the lack of a strong chromophore in 1-Methylcyclobutanamine.[3]May be necessary to improve volatility and peak shape.[4]Not typically required.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the most critical analytical techniques. These protocols are based on established methods for similar primary amines and have been adapted for the specific analysis of 1-Methylcyclobutanamine.

Stability-Indicating HPLC-UV Method for Purity and Assay

A stability-indicating HPLC method is crucial for quantifying 1-Methylcyclobutanamine and ensuring that its degradation products do not interfere with the analysis.[5][6] Due to the lack of a significant UV chromophore in the native molecule, pre-column derivatization is a common and effective strategy.[3]

Direct HPLC analysis of 1-Methylcyclobutanamine with UV detection is challenging due to its poor UV absorption. Derivatization with a reagent that introduces a chromophore allows for sensitive and accurate quantification. A comparative analysis of common derivatizing agents is presented below:

Derivatizing Agent Reaction Conditions Detection Wavelength (nm) Advantages Disadvantages
Dansyl Chloride Alkaline (pH 9-10), room temperature or mild heating.[3]~254 nmHigh sensitivity, stable derivatives.[7][8]Excess reagent can interfere, requires extraction.[3]
o-Phthalaldehyde (OPA) Alkaline (pH 9-10), with a thiol (e.g., 2-mercaptoethanol).[3]~340 nmRapid reaction, fluorescent derivatives.Derivatives can be unstable, only reacts with primary amines.[3]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Alkaline (pH 8-9), room temperature.[3]~265 nmStable derivatives, good UV response.Reagent can interfere, may require quenching.[7]

For this protocol, we will utilize Dansyl Chloride due to its high sensitivity and the stability of the resulting derivative.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh 1-Methylcyclobutanamine Product Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Derivatize Derivatize with Dansyl Chloride Dissolve->Derivatize Quench Quench Excess Reagent Derivatize->Quench Inject Inject into HPLC System Quench->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Workflow for HPLC-UV analysis of 1-Methylcyclobutanamine.
  • Reagents and Materials:

    • 1-Methylcyclobutanamine reference standard and sample

    • Dansyl Chloride

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Sodium Bicarbonate

    • Ammonia solution

    • Diethyl ether

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylcyclobutanamine reference standard into a 10 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water.

    • Sample Stock Solution (1 mg/mL): Prepare in the same manner as the standard stock solution.

    • Working Solutions (for derivatization): Dilute the stock solutions to a suitable concentration (e.g., 100 µg/mL) with the diluent.

  • Derivatization Procedure: [3]

    • To 1 mL of the working solution, add 2 mL of saturated sodium bicarbonate solution.

    • Add 2 mL of Dansyl Chloride solution (5 mg/mL in acetone).

    • Vortex and allow the reaction to proceed in the dark at room temperature for 1 hour.

    • Add 100 µL of 25% ammonia solution to quench the excess Dansyl Chloride.

    • Extract the dansylated amine with 5 mL of diethyl ether.

    • Evaporate the ether layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: Linear gradient to 80% B

      • 20-25 min: Hold at 80% B

      • 25.1-30 min: Return to 20% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Method Validation:

    • The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[5][9][10]

GC-MS Method for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in 1-Methylcyclobutanamine products.[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh 1-Methylcyclobutanamine Product Dissolve Dissolve in a Volatile Organic Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify Impurities via Mass Spectral Library Detect->Identify Quantify Quantify Impurities Identify->Quantify

Workflow for GC-MS analysis of 1-Methylcyclobutanamine.
  • Reagents and Materials:

    • 1-Methylcyclobutanamine sample

    • Methanol or Dichloromethane (GC grade)

    • DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the 1-Methylcyclobutanamine product in a suitable volatile solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp to 250 °C at 10 °C/min

      • Hold at 250 °C for 5 minutes

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the peak area percentage or by creating a calibration curve with known impurity standards, if available.

Chiral HPLC for Enantiomeric Purity

As 1-Methylcyclobutanamine is a chiral molecule, determining its enantiomeric purity is a critical quality attribute. Chiral HPLC using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[11][12][13]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are broadly applicable for the separation of a wide range of chiral compounds, including primary amines.[11][13] Cyclofructan-based CSPs have also demonstrated high success rates for separating primary amines.[13] The choice of CSP and mobile phase additives is crucial for achieving optimal separation.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Weigh 1-Methylcyclobutanamine Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Enantiomeric Separation (Chiral Stationary Phase) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess (%ee) Integrate->Calculate

Workflow for Chiral HPLC analysis of 1-Methylcyclobutanamine.
  • Reagents and Materials:

    • 1-Methylcyclobutanamine sample

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Diethylamine (DEA) or Trifluoroacetic acid (TFA)

    • Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the 1-Methylcyclobutanamine product in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive to improve peak shape (e.g., 0.1% DEA for basic compounds or 0.1% TFA for acidic mobile phases).[11]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm (or derivatize for higher wavelength detection as in the purity method)

  • Data Analysis:

    • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Methylcyclobutanamine and the identification of process-related impurities and degradation products.[14][15][16] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

While a peer-reviewed spectrum for 1-Methylcyclobutanamine was not found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR:

    • The methyl protons would appear as a singlet.

    • The cyclobutane methylene protons would exhibit complex multiplets due to their diastereotopic nature and coupling to each other.

    • The amine protons (-NH₂) would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

  • ¹³C NMR:

    • A quaternary carbon where the methyl and amino groups are attached.

    • The methyl carbon.

    • The methylene carbons of the cyclobutane ring.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 1-Methylcyclobutanamine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters should be used.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals to the corresponding protons and carbons in the 1-Methylcyclobutanamine structure.

    • Identify any impurity signals by comparing the spectrum to reference spectra of known impurities or by using 2D NMR techniques (e.g., COSY, HSQC, HMBC) for structural elucidation of unknown impurities.

Conclusion: A Holistic Approach to Quality Control

The robust analysis of 1-Methylcyclobutanamine products necessitates a holistic approach that combines the strengths of multiple analytical techniques. HPLC is the workhorse for purity, assay, and enantiomeric excess determination, providing quantitative data essential for quality control. GC-MS offers unparalleled sensitivity and selectivity for the identification of volatile and semi-volatile impurities, which is critical for ensuring product safety. Finally, NMR spectroscopy provides the definitive structural confirmation of the target molecule and is a powerful tool for identifying and characterizing unknown impurities.

By implementing the detailed methodologies and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can establish a comprehensive and scientifically sound analytical strategy for 1-Methylcyclobutanamine products, thereby ensuring their quality, safety, and efficacy in downstream applications.

References

  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
  • BenchChem. (2025). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Liu, Y., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed.
  • ResearchGate. (n.d.). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC.
  • NIH. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Yakhak Hoeji. (2021, June 30).
  • ResearchGate. (2014, August 2). Which derivatization reagent is better for primary amines?.
  • NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • ICH. (2023, November 30).
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Waters. (n.d.).
  • ScienceDirect. (n.d.).
  • BenchChem. (2025). Application Note: Quantitative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine using HPLC-UV and GC-MS.
  • Bryan Research & Engineering, LLC. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • NIH. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
  • LabRulez GCMS. (n.d.). Analysis of Amines in GC.
  • University of Wisconsin-Madison. (n.d.).
  • NIH. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • NIH. (2025, June 23). Green and white analytical approach for parallel quantification of gabapentin and methylcobalamin in medicinal products using inventive RP-HPLC technique.
  • NIH. (2023, May 20).
  • PubMed. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I.

Sources

Justification for Incorporating 1-Methylcyclobutanamine Hydrochloride in Modern Drug Discovery Grant Proposals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

For researchers, scientists, and drug development professionals, the selection of building blocks for a novel therapeutic agent is a critical decision that profoundly influences the ultimate success of a research program. In the competitive landscape of grant funding, every molecular component must be justified with a clear, data-supported rationale. This guide provides an in-depth technical comparison of 1-Methylcyclobutanamine hydrochloride against common alternatives, demonstrating its strategic value in modern medicinal chemistry and offering a compelling case for its inclusion in grant proposals.

The Strategic Advantage of the Cyclobutane Moiety: Beyond "Flatland"

Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic rings. However, the over-reliance on these "flat" structures can lead to challenges in achieving target selectivity, optimizing pharmacokinetic properties, and avoiding metabolic liabilities. The strategic incorporation of three-dimensional (3D) scaffolds is a proven approach to overcome these hurdles, and the cyclobutane ring has emerged as a particularly advantageous motif.[1][2]

The 1-methylcyclobutanamine scaffold offers a unique combination of rigidity and three-dimensionality. Unlike flexible aliphatic chains, the cyclobutane ring restricts the conformation of the molecule, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[2] This conformational constraint also allows for precise positioning of substituents to optimize interactions with the target protein.[3]

Compared to other cycloalkanes, cyclobutane occupies a "sweet spot" in terms of ring strain and stability. It is more stable than the highly strained cyclopropane ring, yet more rigid and conformationally defined than the more flexible cyclopentane and cyclohexane rings.[2][4] The puckered nature of the cyclobutane ring provides a unique spatial arrangement of atoms that cannot be replicated by other cyclic or acyclic structures.[2]

This compound: A Superior Building Block

This compound is a versatile and valuable building block for several key reasons:

  • Metabolic Stability: The cyclobutane ring is generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to electron-rich aromatic systems or simple alkyl chains.[1] The presence of the methyl group on the same carbon as the amine can further shield the molecule from metabolism at this position.

  • Improved Physicochemical Properties: The introduction of sp3-rich, non-planar moieties like the 1-methylcyclobutyl group can disrupt crystal packing and improve aqueous solubility compared to their flatter aromatic counterparts.[5]

  • Bioisosteric Replacement: The 1-methylcyclobutyl group can serve as an effective bioisostere for other common chemical groups, such as a tert-butyl group or a gem-dimethyl group. This allows for the fine-tuning of steric bulk and lipophilicity while potentially improving metabolic stability.

  • Vector for Further Synthesis: The primary amine of 1-methylcyclobutanamine provides a readily functionalizable handle for the construction of a wide range of chemical entities, including amides, ureas, and sulfonamides, which are prevalent in many drug classes.[6]

Comparative Performance: Experimental Data

The advantages of incorporating a cyclobutane moiety are not merely theoretical. A growing body of literature provides experimental data demonstrating the superior performance of cyclobutane-containing compounds compared to their analogs.

Metabolic Stability

A key justification for using this compound is the potential for increased metabolic stability. The following table summarizes data from a study comparing the metabolic stability of compounds containing a cyclobutane ring to their tert-butyl and cyclopropane analogs in human liver microsomes.[7][8]

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21

Lower CLint values indicate greater metabolic stability.

In both the Model Amide 2 and Butenafine series, the replacement of a tert-butyl group with a cyclobutane analog resulted in a significant improvement in metabolic stability (lower intrinsic clearance).[7][8] This highlights the ability of the cyclobutane ring to block sites of metabolism.

Biological Activity

The conformational rigidity imparted by the cyclobutane ring can also lead to improved biological activity. The following table presents data on the antihistamine activity and induction of lipid droplet formation for the drug Buclizine and its CF3-cyclopropane and CF3-cyclobutane analogs.[7][9]

CompoundTargetParametertert-Butyl AnalogCF3-Cyclopropane AnalogCF3-Cyclobutane Analog
Buclizine Antihistamine ActivityIC50 (μM)31Inactive102
Buclizine Lipid Droplet FormationEC50 (μM)192115

In this example, while the cyclobutane analog showed reduced antihistamine activity compared to the parent drug, it retained activity where the cyclopropane analog was inactive.[7][9] Notably, the cyclobutane analog was the most potent at inducing lipid droplet formation.[7][9] This demonstrates that the choice of a small ring scaffold can have a profound and sometimes unpredictable impact on biological activity, underscoring the importance of exploring cyclobutane-containing building blocks in lead optimization campaigns.

Application in Akt Inhibitor Scaffolding

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][10] As such, the development of inhibitors of this pathway, particularly Akt inhibitors, is a major focus of oncology drug discovery.[11][12] The unique 3D structure of the 1-methylcyclobutyl moiety makes it an attractive scaffold for the design of potent and selective Akt inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PIP3->PTEN dephosphorylates PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Akt Inhibitor (e.g., derived from 1-Methylcyclobutanamine) Inhibitor->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for Akt inhibitors.

Experimental Protocols

To facilitate the incorporation of this compound into your research program, we provide the following detailed experimental protocols.

Synthesis of a Novel Amide using this compound

This protocol describes a standard amide coupling reaction to demonstrate the utility of this compound as a synthetic building block.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid (e.g., (2R)-2-(4-bromophenyl)-2- [[(tert-butoxy)carbonyl]amino]acetic acid) Dissolve Dissolve carboxylic acid, base, 1-methylcyclobutanamine HCl, and coupling agent in DMF CarboxylicAcid->Dissolve Amine 1-Methylcyclobutanamine hydrochloride Amine->Dissolve CouplingAgent Coupling Agent (e.g., BOP) CouplingAgent->Dissolve Base Base (e.g., DIPEA) Base->Dissolve Stir Stir at room temperature for 2 hours Dissolve->Stir Quench Quench reaction (e.g., with water) Stir->Quench Extract Extract with organic solvent (e.g., ethyl acetate) Quench->Extract Purify Purify by column chromatography Extract->Purify Product Final Amide Product Purify->Product

Caption: Workflow for the synthesis of a novel amide using this compound.

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA, 4.0 eq), this compound (1.0 eq), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq) sequentially.

  • Stir the resulting solution at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Human Liver Microsome (HLM) Stability Assay

This protocol provides a method to experimentally validate the metabolic stability of compounds synthesized using this compound.[3][13][14]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.415 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 2 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 7, 15, 25, and 40 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion

The strategic incorporation of this compound into drug candidates offers a clear path to improving key pharmaceutical properties, including metabolic stability and biological activity. Its unique three-dimensional structure provides a distinct advantage over traditional flat aromatic scaffolds and more flexible acyclic or larger cyclic alternatives. The experimental data presented in this guide provides a strong, evidence-based justification for the use of this valuable building block. By leveraging the favorable characteristics of this compound, researchers can enhance the quality of their lead compounds and increase the likelihood of success in their drug discovery programs, thereby presenting a more compelling and fundable grant proposal.

References

  • Throup, A., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
  • Throup, A., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. [Link]
  • Willems, S., et al. (2020).
  • ResearchGate. (2023). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • Willems, S., et al. (2020).
  • Chem-Space. (2023). Bioisosteric Replacements. Chem-Space. [Link]
  • Stepanov, A. A., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4.
  • Domainex. (2023). Microsomal Clearance/Stability Assay. Domainex. [Link]
  • Quora. (2019). What is the difference between cyclobutane and cyclopropane?. Quora. [Link]
  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL. ChemBK. [Link]
  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central. [Link]
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed. [Link]
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Willems, S., et al. (2020).
  • ResearchGate. (2023). Drug and drug candidates containing cyclobutane rings.
  • ResearchGate. (2023). (PDF) Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
  • ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL. ChemBK. [Link]
  • Lippa, B., et al. (2008). Synthesis and structure based optimization of novel Akt inhibitors. PubMed. [Link]
  • Chen, Y., et al. (2017).
  • Figshare. (2018). Synthesis of Akt Inhibitor Ipatasertib. Part 1.
  • MDPI. (2022). Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. MDPI. [Link]
  • Science.gov. (2023). ic50 values compared: Topics by Science.gov. Science.gov. [Link]
  • Wang, Y., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • RSC Publishing. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]
  • Tang, L., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
  • Clinical Cancer Research. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Clinical Cancer Research. [Link]
  • Tradeindia. (2023). This compound at Best Price in Chengdu, Sichuan. Tradeindia. [Link]
  • Bentham Science. (2025).
  • National Institutes of Health. (2009). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]
  • PubMed. (2016). Synthesis, Structure Activity Relationship (SAR)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Methylcyclobutanamine hydrochloride (CAS No. 174886-05-6). As a crucial building block in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. This document moves beyond a simple checklist, offering a causal understanding of the necessary procedures tailored for research scientists and drug development professionals.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

This compound is a stable, solid compound at room temperature. However, its classification under the Globally Harmonized System (GHS) necessitates specific precautions.[1] The primary hazards are associated with direct contact and inhalation. Understanding these risks is the first step in mitigating them.

This compound is an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] The hydrochloride salt form mitigates the volatility that would be associated with the free amine, yet airborne dust particles still pose an inhalation risk.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification GHS Pictogram Hazard Statement (H-Code) Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation[1]Gloves: Nitrile or other chemically resistant gloves inspected before use.[2]
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)H319: Causes serious eye irritation[1]Eye Protection: Safety glasses with side shields or chemical safety goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)H335: May cause respiratory irritation[1]Respiratory Protection: Use in a well-ventilated area or chemical fume hood. Avoid creating dust.[2]
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed[2]General: Lab coat, closed-toe shoes. Do not eat, drink, or smoke in the work area.

The Core Principle: Hazardous Waste Management

Under no circumstances should this compound or its contaminated containers be disposed of in the regular trash or washed down the sink. Such actions are regulatory violations and pose a significant threat to the environment, as wastewater treatment facilities are not designed to process such specialized chemical compounds.[4]

All waste containing this chemical must be classified and handled as hazardous waste. The disposal process is managed through your institution's Environmental Health and Safety (EHS) department, which partners with licensed hazardous waste disposal services.[5][6] This is a mandate, not a recommendation, ensuring compliance with federal and local regulations like the EPA's Resource Conservation and Recovery Act (RCRA).[7]

Step-by-Step Disposal Protocol for Chemical Waste

This protocol outlines the lifecycle of this compound waste within the laboratory, from generation to pickup.

Step 1: Container Selection and Labeling

The foundation of a compliant waste management system is proper containment and identification.

  • Container Choice: The ideal waste container is the original product bottle. If unavailable, use a sturdy, screw-cap, leak-proof container that is chemically compatible (e.g., HDPE - High-Density Polyethylene). Ensure the container is clean and dry before use.

  • Labeling: Affix a "Hazardous Waste" label, provided by your EHS department, to the container before adding the first quantity of waste.[6]

  • Information: Clearly write the full chemical name, "this compound," and list any other chemical constituents if it is part of a mixture. Vague descriptions are a common cause of rejected pickups.[6]

Step 2: Waste Accumulation and Storage
  • Location: Store the designated waste container in a Satellite Accumulation Area (SAA). This is typically within the laboratory where the waste is generated, such as inside a chemical fume hood or on a designated benchtop area.[8]

  • Segregation: Chemical incompatibility is a critical safety concern. Store the this compound waste container segregated from strong bases and strong oxidizing agents.[8][9]

    • Causality: Contact with strong bases can deprotonate the amine salt, liberating the more volatile and potentially more hazardous free amine. Contact with strong oxidizers could lead to a vigorous, exothermic reaction.

  • Containment: Place the waste container within a secondary containment tray or bin to contain any potential leaks or spills.[6][8]

  • Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of dust or vapors and protects the lab environment.

Step 3: Arranging for Final Disposal
  • Do Not Overfill: Fill the container only to about 90% capacity (to the "shoulder") to allow for expansion and prevent spills during transport.

  • Request Pickup: Once the container is full or the research project is complete, schedule a waste pickup through your institution's EHS department, often via an online portal.

Disposal of Contaminated Laboratory Materials

Items with trace contamination, such as gloves, weighing papers, pipette tips, or paper towels used for cleanup, are also considered hazardous waste.

  • Collection: These items should not be placed in the regular trash.[9] Collect them in a designated, labeled container for chemically contaminated solid waste. This is often a plastic-lined bucket or drum.[9]

  • Sharps: Any chemically contaminated needles, razor blades, or broken glassware must be disposed of in a puncture-resistant sharps container that is specifically labeled for chemical contamination.[8][9]

Emergency Procedures: Small Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush. If appropriate, gently cover with a paper towel.

  • Cleanup: Carefully sweep or wipe up the spilled material.[4] Place the material and all cleanup supplies (gloves, towels, etc.) into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or towel, and dispose of the towel as chemically contaminated waste.

  • Report: Notify your lab supervisor and EHS department of the spill, even if it was minor.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from identification to final disposal.

G cluster_start Start: Waste Identification cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_final Final Steps start Identify Waste: 1-Methylcyclobutanamine HCl is_spill Is this an active spill? start->is_spill spill_protocol Execute Spill Protocol: 1. Alert Personnel 2. Don PPE 3. Gently Collect Material is_spill->spill_protocol Yes waste_type What is the waste form? is_spill->waste_type No spill_collect Place Spill Debris & PPE in Labeled Hazardous Waste Container spill_protocol->spill_collect store_saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment spill_collect->store_saa pure_chem Unused/Waste Chemical (Solid or Solution) waste_type->pure_chem Chemical contaminated_ware Contaminated Labware (Gloves, Wipes, Vials) waste_type->contaminated_ware Labware collect_pure Collect in Original or Compatible Labeled Container pure_chem->collect_pure collect_ware Collect in Designated Solid Waste Pail contaminated_ware->collect_ware collect_pure->store_saa collect_ware->store_saa request_pickup Request Waste Pickup from EHS Department store_saa->request_pickup

Caption: Decision workflow for proper disposal of 1-Methylcyclobutanamine HCl.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal for Research Institutions. Hazardous Waste Disposal.
  • 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449.
  • 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6. Chemsrc.
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley.
  • 1-METHYLCYCLOBUTANAMINE HCL. ChemBK.
  • 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6. Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • Safety D
  • This compound | 174886-05-6. Sigma-Aldrich.
  • 3-Methylcyclobutanamine hydrochloride | 89381-07-7. ChemicalBook.
  • Hazardous Waste Listings. US Environmental Protection Agency (EPA).

Sources

Navigating the Safe Handling of 1-Methylcyclobutanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 1-Methylcyclobutanamine hydrochloride, a key building block in many synthetic pathways, requires a comprehensive understanding of its properties to ensure its safe manipulation. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Understanding the Hazard Profile of this compound

This compound is a solid organic compound that presents several key hazards that must be respected. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The hydrochloride salt form means it is a corrosive solid.[1] When dissolved, it can create an acidic and corrosive solution. Understanding these intrinsic properties is the first step in establishing a robust safety protocol.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

The Core of Safety: Personal Protective Equipment (PPE)

A risk-based approach to the selection and use of PPE is critical. The level of protection must be commensurate with the scale and nature of the procedure being undertaken.

Essential PPE Ensemble

For all routine laboratory operations involving this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] When there is a significant risk of splashing, particularly when making solutions or during vigorous reactions, a full-face shield should be worn in addition to goggles.[3]

  • Skin Protection: A flame-resistant laboratory coat is essential to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: The selection of appropriate gloves is a critical decision. While nitrile gloves are a common choice for general laboratory use, some sources indicate they have poor resistance to amines.[4][5] Given that this compound is an amine salt, thicker, chemically resistant gloves are recommended. Butyl rubber or neoprene gloves offer broader protection against corrosive materials and are a more conservative and safer choice.[6] Always inspect gloves for any signs of degradation or punctures before use.

  • Foot Protection: Fully enclosed, non-perforated shoes are required in any laboratory setting.

Respiratory Protection

For procedures that may generate dust, such as weighing out the solid or transferring it between containers, it is crucial to work within a certified chemical fume hood to minimize the risk of inhalation.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Procedural Guidance: From Preparation to Disposal

A methodical approach to every step of handling this compound is essential for maintaining a safe laboratory environment.

Donning and Doffing PPE: A Step-by-Step Protocol

The correct sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.[8]

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don your mask or respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[9]

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands.

  • Gown/Lab Coat: Remove your lab coat by folding it in on itself, contaminated side inward.

  • Hand Hygiene: Wash your hands.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove without touching the front of the mask.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Operational Plan: Handling with Precision
  • Weighing and Transfer: Always conduct the weighing and transfer of solid this compound within a chemical fume hood to control dust.[7] Use a spatula or scoop to handle the solid, avoiding any direct contact.

  • Solution Preparation: When preparing solutions, always add the solid this compound to the solvent slowly and with stirring.[7] This helps to control any potential exothermic reactions.

  • Reaction Quenching: Be mindful that quenching reactions involving amine hydrochlorides can be exothermic. Ensure adequate cooling and venting.

Emergency Preparedness: Spill and Disposal Management

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spill Response Plan

In the event of a spill of solid this compound:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble, including respiratory protection if there is a risk of airborne dust.

  • Contain the Spill: For a solid spill, you can gently cover it with a compatible absorbent material to prevent it from becoming airborne.

  • Clean-up: Carefully sweep or scoop the spilled solid into a designated, labeled hazardous waste container.[10] Avoid actions that could generate dust.

  • Decontaminate: Once the bulk of the spill is removed, decontaminate the area with a suitable cleaning agent and wipe it down.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[8][11] This is crucial for proper disposal and to prevent incompatible materials from mixing.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Visualizing the Path to Safety

To aid in the rapid assessment of required safety measures, the following decision-making workflow can be utilized.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling This compound task_assessment Assess Task: - Scale of work - Potential for dust/aerosol generation - Potential for splashes start->task_assessment weighing Weighing/Transfer of Solid task_assessment->weighing solution_prep Solution Preparation/ Reaction Work task_assessment->solution_prep fume_hood Work in Chemical Fume Hood weighing->fume_hood goggles Chemical Splash Goggles weighing->goggles lab_coat Standard Lab Coat weighing->lab_coat gloves Chemically Resistant Gloves (e.g., Butyl Rubber, Neoprene) weighing->gloves spill_kit Spill Kit for Corrosive Solids Readily Available weighing->spill_kit small_scale Small Scale (<1g) Minimal Splash Risk solution_prep->small_scale large_scale Large Scale (>1g) or Significant Splash Risk solution_prep->large_scale solution_prep->spill_kit small_scale->goggles small_scale->lab_coat small_scale->gloves face_shield Goggles + Full Face Shield large_scale->face_shield chem_apron Chemical Resistant Apron (over lab coat) large_scale->chem_apron large_scale->gloves respirator Consider N95/P100 Respirator (if fume hood unavailable) fume_hood->respirator Alternative disposal Waste Disposal: Segregate as Halogenated Organic Waste lab_coat->disposal chem_apron->disposal gloves->disposal

Caption: PPE Selection Workflow for this compound.

By adhering to these principles and procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • CDC. (2020).
  • George Washington University. (n.d.). PPE: Donning & Doffing. [Link]
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. [Link]
  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. [Link]
  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Solids. [Link]
  • Angene Chemical. (2024). Safety Data Sheet - this compound. [Link]
  • WellBefore. (2022).
  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. [Link]
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. [Link]
  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
  • OSHA. (n.d.). OSHA Glove Selection Chart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.